molecular formula C13H22N4O3 B1666649 Trione

Trione

货号: B1666649
分子量: 282.34 g/mol
InChI 键: VOYADQIFGGIKAT-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The term "Trione" refers to a class of organic compounds characterized by the presence of three ketone (C=O) groups within their molecular structure. These compounds are valuable scaffolds in medicinal chemistry and drug discovery due to their diverse pharmacological profiles. Specific this compound derivatives, such as pyrimidine-2,4,6-triones, have been identified as potent inhibitors of enzymes like α-glucosidase for diabetes research and have demonstrated a wide range of other biological activities including anticancer, anti-inflammatory, and antiviral properties . Other this compound structures, like chromene-trione derivatives, are also extensively investigated for their anti-tumor and neuroprotective potential, with computational studies confirming their stable electronic configurations and active binding sites . The mechanism of action for this compound compounds is often tied to their ability to form critical hydrogen bonds with biological targets, such as the stromelysin-1 enzyme , and participate in key interactions within an enzyme's active site, as revealed through molecular docking studies . This versatility makes this compound-based compounds a significant focus for developing new therapeutic agents and biochemical tools. This product is intended for Research Use Only (RUO) and is not approved for diagnostic, therapeutic, or any human or animal use.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

1,3-dibutyl-4-hydroxy-2,6-dioxopyrimidine-5-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N4O3/c1-3-5-7-16-11(18)9(10(14)15)12(19)17(13(16)20)8-6-4-2/h18H,3-8H2,1-2H3,(H3,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOYADQIFGGIKAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=C(C(=O)N(C1=O)CCCC)C(=N)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to the Synthesis of Pyrimidine-2,4,6-trione Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrimidine-2,4,6-trione, commonly known as barbituric acid, and its derivatives represent a cornerstone in medicinal chemistry. First synthesized in 1864 by Adolf von Baeyer, these compounds have been extensively developed, leading to a class of drugs with a wide range of therapeutic applications, including sedative, hypnotic, anticonvulsant, and anesthetic activities.[1] The pharmacological effects of barbiturates are primarily mediated through their interaction with the γ-aminobutyric acid type A (GABA-A) receptor.[2] Beyond their classical applications, contemporary research has unveiled their potential as anticancer, antioxidant, and anti-diabetic agents.[1][3] This guide provides a comprehensive overview of the core synthetic strategies for preparing pyrimidine-2,4,6-trione derivatives, detailed experimental protocols, and a summary of relevant quantitative data to aid in the design and execution of novel synthetic endeavors in this field.

Core Synthetic Methodologies

The synthesis of the pyrimidine-2,4,6-trione core and its subsequent derivatization can be achieved through several key methodologies. The classical approach involves the condensation of a malonic acid derivative with urea (B33335). For the introduction of substituents at the 5-position, the Knoevenagel condensation with aldehydes is a widely employed and versatile method. Furthermore, the Biginelli reaction offers a one-pot, three-component approach to structurally related dihydropyrimidinones.

Condensation of Malonic Esters with Urea

The most fundamental synthesis of the barbituric acid ring system involves the condensation of a disubstituted malonic ester with urea. This reaction is typically carried out in the presence of a strong base, such as sodium ethoxide, which deprotonates urea to form a more potent nucleophile. The urea anion then undergoes a twofold nucleophilic acyl substitution on the malonic ester, leading to cyclization and the formation of the pyrimidine-2,4,6-trione ring.

Materials:

  • Sodium (11.5 g, 0.5 gram atom)

  • Absolute ethanol (B145695) (500 cc)

  • Diethyl malonate (80 g, 0.5 mole)

  • Urea, dry (30 g, 0.5 mole)

  • Hydrochloric acid (sp. gr. 1.18)

  • 2-L round-bottomed flask with reflux condenser

  • Calcium chloride tube

  • Oil bath

  • Büchner funnel

Procedure:

  • In a 2-L round-bottomed flask fitted with a reflux condenser protected by a calcium chloride tube, dissolve 11.5 g of finely cut sodium in 250 cc of absolute ethanol.

  • To this solution, add 80 g of diethyl malonate, followed by a solution of 30 g of dry urea in 250 cc of hot (70°C) absolute ethanol.

  • Shake the mixture well and reflux for seven hours on an oil bath heated to 110°C. A white solid will separate rapidly.

  • After the reaction is complete, add 500 cc of hot (50°C) water and then enough hydrochloric acid (approx. 45 cc) to make the solution acidic.

  • Filter the resulting clear solution and cool it in an ice bath overnight.

  • Collect the white product on a Büchner funnel, wash with 50 cc of cold water, and dry in an oven at 105–110°C for three to four hours.

Yield: 46–50 g (72–78% of the theoretical amount).

Table 1: Quantitative Data for the Synthesis of Barbituric Acid

Reactant 1Reactant 2Base/SolventTime (h)Temperature (°C)Yield (%)Reference
Diethyl malonateUreaSodium ethoxide/Ethanol711072-78[4]
Knoevenagel Condensation for 5-Arylidine Derivatives

The Knoevenagel condensation is a powerful method for introducing a wide variety of substituents at the C-5 position of the barbituric acid ring.[5] This reaction involves the condensation of an aldehyde or ketone with the active methylene (B1212753) group of barbituric acid, typically catalyzed by a weak base.[5] Green chemistry approaches, such as solvent-free grinding, have been developed to make this synthesis more environmentally benign.

Materials:

  • Aromatic aldehyde (10 mmol)

  • Barbituric acid (10 mmol)

  • Sodium acetate (B1210297) (10 mmol)

  • Mortar and pestle

  • Distilled water

  • Suitable solvent for recrystallization (e.g., ethanol)

Procedure:

  • In a mortar, combine the aromatic aldehyde (10 mmol), barbituric acid (10 mmol), and sodium acetate (10 mmol).

  • Grind the mixture at room temperature until the reaction is complete (monitored by TLC).

  • Wash the solid product with distilled water.

  • Filter the product and recrystallize from a suitable solvent.

Table 2: Quantitative Data for the Knoevenagel Condensation of Barbituric Acid with Aromatic Aldehydes

AldehydeCatalystReaction ConditionsTime (min)Yield (%)Reference
BenzaldehydeSodium acetateGrinding, room temp.1092
4-ChlorobenzaldehydeSodium acetateGrinding, room temp.1294
4-MethoxybenzaldehydeSodium acetateGrinding, room temp.1590
4-NitrobenzaldehydeSodium acetateGrinding, room temp.895
Biginelli Reaction

The Biginelli reaction is a one-pot, three-component synthesis that produces 3,4-dihydropyrimidin-2(1H)-ones from an aldehyde, a β-ketoester, and urea under acidic catalysis.[6][7] While not directly producing the pyrimidine-2,4,6-trione core, it is a highly efficient method for generating structurally related and biologically active pyrimidine (B1678525) derivatives.[7]

Materials:

  • Aldehyde (20 mmol)

  • Urea (40 mmol)

  • Ethyl acetoacetate (B1235776) (40 mmol)

  • Sulfuric acid

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

Procedure:

  • In a round-bottom flask, stir a mixture of the aldehyde (20 mmol), urea (40 mmol), and ethyl acetoacetate (5.2 g, 40 mmol).

  • Adjust the pH of the mixture to 4 or 5 by adding sulfuric acid.

  • Reflux the mixture for 1 hour at 80°C.

  • Recrystallize the resulting product from ethanol.

Table 3: Quantitative Data for the Biginelli Reaction

AldehydepHTime (h)Temperature (°C)Yield (%)Reference
4-Methoxybenzaldehyde418081.7[7]
4-Methoxybenzaldehyde518035.9[7]

Spectroscopic Data of Selected Derivatives

The structural elucidation of pyrimidine-2,4,6-trione derivatives relies heavily on spectroscopic techniques. The following table summarizes key spectroscopic data for representative compounds.

Table 4: Spectroscopic Data for Selected Pyrimidine-2,4,6-trione Derivatives

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (cm⁻¹)Reference
5-((4-Methoxyphenyl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione3.89 (s, 3H, OCH₃), 6.98 (d, 2H, Ar-H), 8.12 (d, 2H, Ar-H), 8.27 (s, 1H, =CH), 11.15 (s, 1H, NH), 11.25 (s, 1H, NH)55.9, 115.2, 126.5, 134.8, 151.3, 162.8, 164.53550-3435 (NH), 1710-1680 (C=O)[8]
1,3-Bis(4-methoxyphenethyl)pyrimidine-2,4,6(1H,3H,5H)-trione7.15 (m, 4H), 6.84 (m, 4H), 4.05 (m, 4H), 3.77 (s, 6H), 3.57 (s, 2H), 2.81 (m, 4H)164.4, 158.5, 151.2, 130.6, 129.8, 128.7, 114.0, 55.3, 43.3, 39.6, 33.2Not specified[9]
1,3-Bis(2-phenoxyethyl)pyrimidine-2,4,6(1H,3H,5H)-trione7.24 (m, 4H), 6.94 (m, 2H), 6.86 (m, 4H), 4.32 (t, 4H), 4.19 (m, 4H), 3.63 (s, 2H)164.5, 158.3, 151.4, 129.6, 121.3, 114.6, 64.2, 41.0, 39.7Not specified[9]

Biological Activity and Signaling Pathways

Recent studies have highlighted the potential of pyrimidine-2,4,6-trione derivatives as anticancer agents. Some of these compounds have been shown to exert their effects through the inhibition of key signaling pathways involved in cancer cell proliferation and survival, such as the p38 MAP kinase pathway.

experimental_workflow cluster_synthesis Synthesis of Pyrimidine-2,4,6-trione Derivatives cluster_bioactivity Biological Evaluation cluster_mechanism Mechanism of Action Study start Starting Materials (Malonic Ester, Urea, Aldehyde) synthesis Synthetic Method (e.g., Knoevenagel Condensation) start->synthesis product Pyrimidine-2,4,6-trione Derivative synthesis->product treatment Treatment with Derivative product->treatment cell_culture Cancer Cell Lines cell_culture->treatment assay Cytotoxicity Assay (e.g., MTT) treatment->assay western_blot Western Blot Analysis treatment->western_blot result IC₅₀ Determination assay->result result->western_blot pathway_analysis Analysis of p38 MAP Kinase Pathway western_blot->pathway_analysis

Caption: Experimental workflow for the synthesis and biological evaluation of pyrimidine-2,4,6-trione derivatives.

signaling_pathway extracellular_stimuli Extracellular Stimuli (e.g., Stress, Cytokines) receptor Cell Surface Receptor extracellular_stimuli->receptor mapkkk MAPKKK receptor->mapkkk mapkk MAPKK (MKK3/6) mapkkk->mapkk p38 p38 MAP Kinase mapkk->p38 downstream Downstream Targets (e.g., Transcription Factors) p38->downstream cellular_response Cellular Response (Apoptosis, Inflammation) downstream->cellular_response inhibitor Pyrimidine-2,4,6-trione Derivative inhibitor->p38

Caption: Inhibition of the p38 MAP kinase signaling pathway by pyrimidine-2,4,6-trione derivatives.

Conclusion

The synthesis of pyrimidine-2,4,6-trione derivatives continues to be a fertile area of research, driven by their diverse and significant biological activities. The classical condensation and Knoevenagel reactions remain robust and versatile methods for accessing a wide array of derivatives. The development of green synthetic protocols offers more sustainable approaches to these valuable compounds. The data and methodologies presented in this guide are intended to serve as a practical resource for researchers in the field, facilitating the design and synthesis of novel pyrimidine-2,4,6-trione derivatives with tailored therapeutic properties. The exploration of their mechanisms of action, such as the inhibition of key signaling pathways, will undoubtedly pave the way for the development of next-generation therapeutics.

References

The Diverse Biological Activities of Pyrimidine-2,4,6-triones: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrimidine-2,4,6-triones, a class of heterocyclic organic compounds built upon a pyrimidine (B1678525) ring with three ketone groups, are more commonly known by their historical name: barbiturates. Initially synthesized in the late 19th century, these compounds have a long and complex history in medicine.[1] While their use as sedative-hypnotics and anxiolytics has largely been superseded by safer alternatives like benzodiazepines due to a narrow therapeutic index and high potential for dependence, the pyrimidine-2,4,6-trione scaffold continues to be a fertile ground for the discovery of novel therapeutic agents with a surprisingly broad range of biological activities.[2][3] This technical guide provides an in-depth exploration of the multifaceted biological effects of pyrimidine-2,4,6-trione derivatives, moving beyond their classical central nervous system effects to encompass their emerging roles in oncology, neuroprotection, and metabolic diseases. This document is intended to serve as a comprehensive resource for researchers and drug development professionals, summarizing key quantitative data, detailing experimental methodologies, and illustrating relevant biological pathways.

Central Nervous System Depressant Activities

The most well-documented biological activity of pyrimidine-2,4,6-triones is their depressant effect on the central nervous system (CNS).[4] This activity is responsible for their historical use as sedatives, hypnotics, anticonvulsants, and anesthetics.[3][5]

Mechanism of Action: GABAergic Modulation

The primary mechanism by which barbiturates exert their CNS depressant effects is through the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor.[1][4] The GABA-A receptor is a ligand-gated ion channel that, upon binding of the inhibitory neurotransmitter GABA, opens to allow the influx of chloride ions into the neuron.[4] This influx hyperpolarizes the neuron, making it less likely to fire an action potential and thus inhibiting neurotransmission.

Barbiturates bind to a specific site on the GABA-A receptor, distinct from the GABA and benzodiazepine (B76468) binding sites.[1] This binding potentiates the effect of GABA by increasing the duration of chloride channel opening.[2] At higher concentrations, barbiturates can directly activate the GABA-A receptor, even in the absence of GABA, which contributes to their higher toxicity compared to benzodiazepines.[2]

In addition to their effects on GABA-A receptors, some barbiturates, like those used in anesthesia, can also decrease calcium flow across neuronal membranes.[4] Furthermore, they can inhibit the activity of excitatory glutamate (B1630785) receptors, specifically AMPA and kainate receptors, further contributing to their CNS depressant effects.[2]

Mechanism of GABAergic modulation by pyrimidine-2,4,6-triones.

Classification and Therapeutic Applications

The CNS depressant effects of barbiturates are classified based on their duration of action, which dictates their clinical applications.[1][6]

Classification Onset of Action Duration of Action Examples Primary Therapeutic Uses
Ultra-short-acting ImmediateVery shortThiopental, MethohexitalInduction of anesthesia
Short-acting 10-15 minutes3-4 hoursPentobarbital, SecobarbitalSedatives, Hypnotics (for difficulty falling asleep)
Intermediate-acting 45-60 minutes6-8 hoursAmobarbital, ButabarbitalSedatives, Hypnotics (for maintaining sleep)
Long-acting 30-60 minutes10-16 hoursPhenobarbital, PrimidoneAnticonvulsants (for seizures)

Data compiled from multiple sources.[4][6][7]

Emerging Biological Activities

Recent research has unveiled a diverse array of biological activities for pyrimidine-2,4,6-trione derivatives, extending far beyond their traditional role as CNS depressants. These findings open up new avenues for drug discovery and development.

Anticancer Activity

Several studies have highlighted the potential of pyrimidine-2,4,6-trione derivatives as anticancer agents.[8][9] Their mechanisms of action in this context are varied and appear to be multifactorial.

One notable derivative, Ro-28-2653, has demonstrated potent anti-invasive, antitumoral, and antiangiogenic efficacy.[10] This compound acts as a selective inhibitor of matrix metalloproteinases (MMPs), specifically MMP-2, MMP-9, and membrane type 1-MMP (MT1-MMP).[10] These enzymes are crucial for tumor invasion and metastasis. In vivo studies have shown that Ro-28-2653 can reduce tumor growth and vascularization.[10]

Other pyrimidine derivatives have been shown to inhibit the proliferation of various cancer cell lines, including colon adenocarcinoma, breast cancer, lung cancer, and cervical cancer.[9] Molecular docking studies suggest that some of these compounds may act as topoisomerase II inhibitors and DNA intercalating agents.[9]

Compound/Derivative Target/Mechanism In Vitro Activity (IC50) Cancer Cell Line(s)
Ro-28-2653MMP-2, MMP-9, MT1-MMP inhibitorNot specifiedVarious human tumor xenografts
Pyrimidine derivative 2dCytotoxic effectsStrong cytotoxicity at 50 µMA549 (lung cancer)

Data is illustrative and based on available research.[10][11]

anticancer_pathway cluster_mmp Matrix Metalloproteinase Inhibition cluster_dna DNA Damage & Replication Inhibition Pyrimidine_Trione Pyrimidine-2,4,6-trione Derivatives MMP_Inhibition Inhibition of MMP-2, MMP-9, MT1-MMP Pyrimidine_this compound->MMP_Inhibition e.g., Ro-28-2653 Topoisomerase_Inhibition Topoisomerase II Inhibition Pyrimidine_this compound->Topoisomerase_Inhibition DNA_Intercalation DNA Intercalation Pyrimidine_this compound->DNA_Intercalation Angiogenesis Reduced Tumor Angiogenesis MMP_Inhibition->Angiogenesis Invasion_Metastasis Reduced Tumor Invasion & Metastasis MMP_Inhibition->Invasion_Metastasis Anticancer_Effect Anticancer Effect Angiogenesis->Anticancer_Effect Invasion_Metastasis->Anticancer_Effect Apoptosis Induction of Apoptosis Topoisomerase_Inhibition->Apoptosis DNA_Intercalation->Apoptosis Apoptosis->Anticancer_Effect

Potential anticancer mechanisms of pyrimidine-2,4,6-trione derivatives.

Neuroprotective Activity in Amyotrophic Lateral Sclerosis (ALS)

Promisingly, pyrimidine-2,4,6-trione derivatives have been identified as potential therapeutic agents for amyotrophic lateral sclerosis (ALS), a fatal neurodegenerative disease.[12] Certain analogs have been shown to inhibit mutant SOD1-dependent protein aggregation, a key pathological feature of some forms of ALS.[12] These compounds have demonstrated good potency, favorable ADME (absorption, distribution, metabolism, and excretion) properties, low toxicity, and the ability to penetrate the blood-brain barrier.[12]

Compound EC50 for Neuroprotection
1,3-Bis(3-phenylpropyl)pyrimidine-2,4,6(1H,3H,5H)-trione (8)1.32 μM
1,3-Bis(3,3-diphenylpropyl)pyrimidine-2,4,6(1H,3H,5H)-trione (9)1.39 μM
1,3-Bis(2-fluorophenethyl)pyrimidine-2,4,6(1H,3H,5H)-trione (15)3.29 μM
1,3-Bis(4-methoxyphenethyl)pyrimidine-2,4,6(1H,3H,5H)-trione (21)3.36 μM

Data from a study on pyrimidine-2,4,6-triones as inhibitors of mutant SOD1-dependent protein aggregation.[12]

Enzyme Inhibition: α-Glucosidase and β-Glucuronidase

Derivatives of pyrimidine-2,4,6-trione have also been investigated for their ability to inhibit enzymes involved in carbohydrate metabolism and other biological processes.

  • α-Glucosidase Inhibition: Certain C5-substituted barbituric acid derivatives have shown potent α-glucosidase inhibitory activity, significantly more potent than the standard drug acarbose.[8] This suggests a potential therapeutic application in the management of type 2 diabetes.

  • β-Glucuronidase Inhibition: Some derivatives have exhibited moderate inhibitory activity against β-glucuronidase.[8] This enzyme is implicated in the development of certain cancers and the side effects of some drugs.

Compound Enzyme IC50 Standard Standard IC50
3mα-Glucosidase22.9 ± 0.5 µMAcarbose841 ± 1.73 µM
3fβ-Glucuronidase86.9 ± 4.33 µMD-saccharic acid 1,4-lactone45.75 ± 2.16 µM

Data from a study on the synthesis and enzyme inhibition of pyrimidine-2,4,6-trione derivatives.[8]

Other Reported Activities

The biological activities of pyrimidine-2,4,6-triones are not limited to the aforementioned areas. Various derivatives have also been reported to possess:

  • Antioxidant activity [8][13]

  • Anti-inflammatory and analgesic activity [14]

  • Antimicrobial and antifungal activity [15][16]

  • Antiviral activity, including against HIV [17]

  • Bone anabolic effects , promoting osteogenesis via the BMP2/SMAD1 signaling pathway[18]

  • Modulation of voltage-gated L-type Ca2+ channels , with some derivatives acting as activators[19][20]

Experimental Protocols

A comprehensive understanding of the biological activities of these compounds requires a detailed look at the experimental methods used for their evaluation. Below are outlines of key experimental protocols.

In Vitro Anticancer Cytotoxicity Assay (MTT Assay)

This assay is commonly used to assess the cytotoxic effects of compounds on cancer cell lines.

mtt_assay_workflow start Start: Seed Cancer Cells in 96-well Plates incubation1 Incubate for 24h to allow cell attachment start->incubation1 treatment Treat cells with various concentrations of pyrimidine-2,4,6-trione derivatives incubation1->treatment incubation2 Incubate for 48-72h treatment->incubation2 add_mtt Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5- diphenyltetrazolium bromide) incubation2->add_mtt incubation3 Incubate for 2-4h add_mtt->incubation3 solubilize Add solubilizing agent (e.g., DMSO, isopropanol) to dissolve formazan (B1609692) crystals incubation3->solubilize read_absorbance Measure absorbance at ~570 nm using a microplate reader solubilize->read_absorbance calculate_ic50 Calculate IC50 value (concentration that inhibits 50% of cell growth) read_absorbance->calculate_ic50

Workflow for an in vitro anticancer cytotoxicity (MTT) assay.

Anticonvulsant Activity Screening

The maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test are standard models for screening potential anticonvulsant drugs.

Maximal Electroshock (MES) Test: This test is a model for generalized tonic-clonic seizures. An electrical stimulus is applied via corneal or ear-clip electrodes to induce a seizure. The ability of a test compound to prevent the tonic hindlimb extension phase of the seizure is taken as an indication of anticonvulsant activity.

Subcutaneous Pentylenetetrazole (scPTZ) Test: This is a model for myoclonic seizures. A subcutaneous injection of pentylenetetrazole, a GABA-A receptor antagonist, is administered to induce seizures. The ability of a test compound to prevent or delay the onset of clonic seizures is measured.

α-Glucosidase Inhibition Assay

This assay is used to identify compounds that can inhibit the α-glucosidase enzyme, which is involved in the breakdown of carbohydrates.

  • Preparation of Solutions: Prepare buffer solution (e.g., phosphate (B84403) buffer), α-glucosidase enzyme solution, substrate solution (p-nitrophenyl-α-D-glucopyranoside, pNPG), and test compound solutions at various concentrations.

  • Assay Procedure:

    • In a 96-well plate, add the buffer, test compound solution, and α-glucosidase solution.

    • Pre-incubate the mixture at 37°C for a specified time (e.g., 15 minutes).

    • Initiate the reaction by adding the pNPG substrate.

    • Incubate at 37°C for a further period (e.g., 30 minutes).

    • Stop the reaction by adding a stop solution (e.g., sodium carbonate).

  • Measurement: Measure the absorbance of the product (p-nitrophenol) at 405 nm using a microplate reader.

  • Calculation: Calculate the percentage of inhibition and determine the IC50 value of the test compound.

Conclusion and Future Directions

The pyrimidine-2,4,6-trione scaffold, once primarily associated with CNS depressant drugs, is now recognized as a privileged structure in medicinal chemistry, giving rise to compounds with a wide spectrum of biological activities. The research highlighted in this guide demonstrates the potential of these derivatives in diverse therapeutic areas, including oncology, neurodegenerative diseases, and metabolic disorders.

For researchers and drug development professionals, the versatility of the pyrimidine-2,4,6-trione core offers exciting opportunities. Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: To optimize the potency and selectivity of these compounds for their various biological targets.

  • Mechanism of Action Elucidation: Further investigation into the precise molecular mechanisms underlying the non-CNS activities of these derivatives.

  • Pharmacokinetic and Toxicological Profiling: Comprehensive ADME/Tox studies to identify lead candidates with favorable drug-like properties.

By leveraging modern drug discovery techniques, the full therapeutic potential of pyrimidine-2,4,6-trione derivatives can be unlocked, leading to the development of novel and effective treatments for a range of human diseases.

References

The Structure-Activity Relationship of Barbituric Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the structure-activity relationships (SAR) of barbituric acid derivatives, a class of compounds historically significant for their central nervous system (CNS) depressant effects, including sedative, hypnotic, and anticonvulsant activities. While their clinical use has been largely superseded by agents with wider therapeutic indices, the foundational SAR principles of barbiturates remain a cornerstone of medicinal chemistry.

Core Principles of Barbiturate (B1230296) Activity

Barbituric acid itself is not pharmacologically active as it possesses low lipophilicity and therefore limited ability to cross the blood-brain barrier.[1] Its activity is conferred through specific structural modifications, primarily at the C-5 position of the pyrimidine (B1678525) ring. The key determinants of activity are a delicate balance between lipophilicity, which governs CNS penetration and receptor interaction, and acidity (pKa), which influences the ratio of ionized to unionized forms of the molecule.[2]

The Critical Role of C-5 Substitution

The most crucial requirement for the CNS depressant activity of barbiturates is the disubstitution at the C-5 position. Both hydrogen atoms on the C-5 methylene (B1212753) group must be replaced with alkyl or aryl groups.[2][3]

  • Lipophilicity and Potency: The nature of the C-5 substituents dictates the lipophilicity (often measured as the partition coefficient, LogP) of the derivative. Increasing lipophilicity generally enhances hypnotic potency and accelerates the onset of action.[2]

  • Carbon Chain Length: Optimal hypnotic activity is typically observed when the total number of carbon atoms in both C-5 side chains is between 6 and 10.[2][3]

  • Branching and Unsaturation: Branched, cyclic, or unsaturated side chains at the C-5 position tend to increase potency and lipid solubility but often result in a shorter duration of action due to more rapid metabolic inactivation.[2][3]

  • Aryl Substitution: The presence of a phenyl group at C-5, as seen in phenobarbital, confers selective anticonvulsant activity, making these derivatives particularly useful in the treatment of epilepsy.[4]

Modifications at Other Positions
  • N-Alkylation: Substitution of an alkyl group (e.g., methyl) on one of the nitrogen atoms (N-1 or N-3) can increase lipid solubility, leading to a more rapid onset but also a shorter duration of action. However, disubstitution on both N-1 and N-3 renders the compound non-acidic and thus inactive.[2]

  • C-2 Thiobarbiturates: Replacing the carbonyl oxygen at the C-2 position with a sulfur atom creates a thiobarbiturate. This modification significantly increases lipid solubility, resulting in compounds with a very rapid onset and short duration of action, such as thiopental, which is used as an intravenous anesthetic.[2]

Mechanism of Action: GABA-A Receptor Modulation

Barbiturates exert their primary pharmacological effects by acting as positive allosteric modulators of the γ-aminobutyric acid type A (GABA-A) receptor.[5] The GABA-A receptor is the principal inhibitory neurotransmitter receptor in the mammalian CNS and functions as a ligand-gated chloride ion channel.

The binding of barbiturates to a distinct site on the GABA-A receptor potentiates the effect of GABA. Unlike benzodiazepines, which increase the frequency of channel opening, barbiturates increase the duration of the chloride channel opening.[5] This prolonged opening leads to an enhanced influx of chloride ions (Cl⁻) into the neuron, causing hyperpolarization of the cell membrane and making it less likely to fire an action potential, resulting in overall CNS depression. At higher concentrations, barbiturates can directly activate the GABA-A receptor, acting as agonists even in the absence of GABA.[5]

GABA_Modulation cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicle GABA GABA GABA_vesicle->GABA Release GABA_A_Receptor GABA-A Receptor (Chloride Channel) Cl_ion_in Cl⁻ GABA_A_Receptor->Cl_ion_in Prolongs Channel Opening Hyperpolarization Membrane Hyperpolarization Inhibition Neuronal Inhibition (Sedation, Hypnosis, Anticonvulsant Effect) Hyperpolarization->Inhibition Results in Barbiturate Barbiturate Barbiturate->GABA_A_Receptor Binds (Allosteric Site) GABA->GABA_A_Receptor Binds Cl_ion_out Cl⁻ Cl_ion_out->GABA_A_Receptor Influx Cl_ion_in->Hyperpolarization Leads to

GABA-A Receptor Modulation by Barbiturates

Quantitative Structure-Activity Relationship Data

The following tables summarize key quantitative data for a selection of barbituric acid derivatives, illustrating the relationship between chemical structure, physicochemical properties, and biological activity.

Table 1: Physicochemical Properties and Hypnotic Activity of Selected Barbiturates

CompoundR5 Substituent 1R5 Substituent 2LogPpKaHypnotic Dose (mg)Duration of Action
Barbital (B3395916)EthylEthyl1.08.0300Long (>8 hrs)
PhenobarbitalEthylPhenyl1.57.4100Long (>8 hrs)
AmobarbitalEthylIsopentyl1.97.8100-200Intermediate (6-8 hrs)
PentobarbitalEthyl1-Methylbutyl2.18.0100Short (3-4 hrs)
SecobarbitalAllyl1-Methylbutyl2.27.9100Short (3-4 hrs)
Thiopental†Ethyl1-Methylbutyl2.87.4IV AnestheticUltra-short (~15 min)

Data compiled from multiple sources for illustrative comparison. Absolute values may vary based on experimental conditions. †Thiopental is a thiobarbiturate (C2=S).

Table 2: In Vitro Potency at the GABA-A Receptor

CompoundAssay TypeMeasured Value (µM)Effect
PentobarbitalElectrophysiology41EC₅₀ for GABA-A agonism
PentobarbitalElectrophysiology94EC₅₀ for potentiation of 1 µM GABA
PhenobarbitalElectrophysiology133EC₅₀ for GABA-A agonism
PhenobarbitalElectrophysiology144EC₅₀ for increasing IPSC decay
PhenobarbitalElectrophysiology890EC₅₀ for potentiation of 1 µM GABA

Data sourced from electrophysiological studies on rodent neurons.[6]

Experimental Protocols

Detailed methodologies are essential for the discovery and characterization of novel barbituric acid derivatives. The following sections outline standard protocols for synthesis and biological evaluation.

Synthesis of 5,5-Disubstituted Barbituric Acids

A common method for synthesizing the barbiturate core is the condensation reaction between a disubstituted malonic ester and urea (B33335).

Protocol: Synthesis of Barbital (5,5-diethylbarbituric acid)

  • Preparation of Sodium Ethoxide: In a round-bottomed flask equipped with a reflux condenser, dissolve finely cut sodium metal (1 equivalent) in absolute ethanol (B145695) under anhydrous conditions.

  • Addition of Reagents: To the sodium ethoxide solution, add diethyl malonate (1 equivalent), followed by a solution of dry urea (1 equivalent) dissolved in hot absolute ethanol.

  • Reflux: Heat the reaction mixture to reflux (approximately 110°C) for 6-8 hours. A white solid (the sodium salt of barbital) will precipitate.

  • Work-up: After cooling, add hot water to dissolve the precipitate. Acidify the clear solution with concentrated hydrochloric acid until it is acidic to litmus (B1172312) paper.

  • Isolation: Cool the solution in an ice bath to crystallize the product. Collect the white, crystalline barbital by vacuum filtration, wash with cold water, and dry thoroughly.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Isolation & Purification Na Sodium Metal NaOEt Sodium Ethoxide Solution Na->NaOEt EtOH Absolute Ethanol EtOH->NaOEt ReactionMix Reaction Mixture NaOEt->ReactionMix MalonicEster Diethyl Malonate MalonicEster->ReactionMix Urea Urea in Ethanol Urea->ReactionMix Reflux Reflux (110°C, 7h) ReactionMix->Reflux Workup Add H₂O, then HCl (Acidify) Reflux->Workup Crystallize Cool in Ice Bath Workup->Crystallize Filter Vacuum Filtration Crystallize->Filter Product Final Product (5,5-Disubstituted Barbituric Acid) Filter->Product

References

The Anti-inflammatory Potential of Pyrimidine-2,4,6-triones: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the anti-inflammatory potential of pyrimidine-2,4,6-triones, a class of compounds also known as barbiturates. While historically recognized for their effects on the central nervous system, emerging research has highlighted their immunomodulatory and anti-inflammatory properties. This document consolidates key findings, presents available quantitative data, details relevant experimental methodologies, and visualizes the underlying signaling pathways to support further research and drug development in this area.

Introduction to Pyrimidine-2,4,6-triones and Inflammation

Pyrimidine-2,4,6-triones, with their core barbituric acid structure, represent a versatile scaffold for medicinal chemistry. Inflammation is a complex biological response to harmful stimuli, and its chronic dysregulation is implicated in a wide range of diseases. The anti-inflammatory effects of pyrimidine (B1678525) derivatives are attributed to their ability to modulate key inflammatory mediators and signaling pathways, including the inhibition of pro-inflammatory enzymes, cytokines, and transcription factors.[1][2]

Data Presentation: Quantitative Anti-inflammatory Activity

The following tables summarize the available quantitative data on the anti-inflammatory and related activities of pyrimidine-2,4,6-trione and its derivatives. It is important to note that research specifically detailing the anti-inflammatory IC50 values for this scaffold is still emerging.

Table 1: In Vitro Inhibition of Inflammatory Mediators and Related Enzymes

Compound/DerivativeAssayTargetIC50 Value (µM)Reference
Pyrano[2,3-d]pyrimidine derivative 5COX-2 InhibitionCOX-20.04 ± 0.09[1]
Pyrano[2,3-d]pyrimidine derivative 6COX-2 InhibitionCOX-20.04 ± 0.01[1]
BC12 (Barbituric acid derivative)IL-2 Production InhibitionIL-2Not specified[3]
Thiobarbituric acid derivative 2dNitric Oxide (NO) Production InhibitioniNOSNot specified[4]
Thiobarbituric acid derivative 2lNitric Oxide (NO) Production InhibitioniNOSNot specified[4]
α-mangostinNitric Oxide (NO) Production InhibitioniNOS12.4[4]
γ-mangostinNitric Oxide (NO) Production InhibitioniNOS10.1[4]
AucubinTNF-α Production InhibitionTNF-α0.101 µg/ml[5]
AucubinIL-6 Production InhibitionIL-60.19 µg/ml[5]

Table 2: In Vivo Anti-inflammatory Activity

Compound/DerivativeAnimal ModelAssayDose% InhibitionReference
2-amino-4-(4-aminophenyl)-6-(2,4-dichlorophenyl)pyrimidine (5b)RatCarrageenan-induced paw edema100 mg/kgNot specified, potent[6]
2-amino-4-(4-aminophenyl)-6-(3-bromophenyl)pyrimidine (5d)RatCarrageenan-induced paw edema100 mg/kgNot specified, potent[6]
5-substituted pyrimidine derivativesRatCarrageenan-induced paw edemaNot specifiedActive[7]

Key Signaling Pathways in Inflammation Modulated by Pyrimidine-2,4,6-triones

The anti-inflammatory effects of pyrimidine-2,4,6-triones are believed to be mediated through the modulation of critical intracellular signaling cascades, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This allows the p65/p50 NF-κB dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.[8] Some barbituric acid derivatives have been shown to inhibit NF-κB activation by preventing the degradation of IκBα and blocking the nuclear translocation of the p65 subunit.[9][10]

NF_kB_Pathway NF-κB Signaling Pathway cluster_nucleus Nucleus LPS LPS/TNF-α TLR4 TLR4/TNFR LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkBa_NFkB IκBα-p65/p50 IKK->IkBa_NFkB phosphorylates p_IkBa p-IκBα NFkB p65/p50 IkBa_NFkB->NFkB releases Proteasome Proteasome p_IkBa->Proteasome ubiquitination & degradation NFkB_nuc p65/p50 NFkB->NFkB_nuc translocates to Nucleus Nucleus DNA DNA NFkB_nuc->DNA binds to Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) DNA->Genes transcription Barbiturates Pyrimidine-2,4,6-triones Barbiturates->IKK inhibit Barbiturates->p_IkBa inhibit degradation

NF-κB Signaling Pathway and Inhibition by Pyrimidine-2,4,6-triones.
MAPK Signaling Pathway

The MAPK family, including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), are key regulators of cellular responses to external stressors, including inflammatory stimuli. Activation of these kinases through a phosphorylation cascade leads to the activation of various transcription factors, such as AP-1, which in turn regulate the expression of pro-inflammatory genes. Thiopental, a barbiturate, has been shown to modulate p38 MAPK activation.[1]

MAPK_Pathway MAPK Signaling Pathway Stimuli Inflammatory Stimuli (e.g., LPS) MAPKKK MAPKKK (e.g., TAK1) Stimuli->MAPKKK MAPKK MAPKK (e.g., MKK3/6, MKK4/7) MAPKKK->MAPKK p38 p38 MAPKK->p38 JNK JNK MAPKK->JNK ERK ERK MAPKK->ERK AP1 AP-1 p38->AP1 JNK->AP1 ERK->AP1 Genes Pro-inflammatory Gene Expression AP1->Genes Barbiturates Pyrimidine-2,4,6-triones Barbiturates->p38 modulate

MAPK Signaling Pathway and Potential Modulation by Pyrimidine-2,4,6-triones.

Experimental Protocols

This section provides detailed methodologies for key in vitro and in vivo experiments to assess the anti-inflammatory potential of pyrimidine-2,4,6-trione derivatives.

In Vitro Assays

Objective: To determine the cytotoxic concentration of the test compounds on relevant cell lines (e.g., RAW 264.7 macrophages).

Materials:

  • RAW 264.7 cells

  • DMEM (Dulbecco's Modified Eagle Medium)

  • FBS (Fetal Bovine Serum)

  • Penicillin-Streptomycin solution

  • 96-well plates

  • Test compounds (pyrimidine-2,4,6-trione derivatives) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/mL (100 µL per well) and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of the test compounds in DMEM.

  • Remove the culture medium and treat the cells with different concentrations of the test compounds for 24 hours. Include a vehicle control (DMSO) and a positive control for cytotoxicity.

  • After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the supernatant and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

Objective: To measure the inhibitory effect of the test compounds on NO production in LPS-stimulated macrophages.

Materials:

Procedure:

  • Seed RAW 264.7 cells as described in the MTT assay protocol.

  • Pre-treat the cells with various non-toxic concentrations of the test compounds for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (no LPS) and a positive control (LPS only).

  • After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess Reagent Part A to each supernatant sample, followed by 50 µL of Griess Reagent Part B.

  • Incubate for 10 minutes at room temperature in the dark.

  • Measure the absorbance at 540 nm.

  • Quantify the nitrite concentration using a sodium nitrite standard curve and calculate the percentage inhibition of NO production.

Objective: To measure the effect of test compounds on the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in LPS-stimulated macrophages.

Materials:

  • Cell culture supernatants from the NO production assay.

  • ELISA kits for TNF-α and IL-6 (containing capture antibody, detection antibody, streptavidin-HRP, substrate solution, and stop solution).

  • 96-well ELISA plates

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Recombinant cytokines for standard curve.

Procedure:

  • Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.

  • Wash the plate and block with a suitable blocking buffer for 1-2 hours at room temperature.

  • Add 100 µL of cell culture supernatants and standards to the wells and incubate for 2 hours at room temperature.

  • Wash the plate and add the biotinylated detection antibody. Incubate for 1 hour at room temperature.

  • Wash the plate and add streptavidin-HRP. Incubate for 30 minutes at room temperature in the dark.

  • Wash the plate and add the substrate solution. Incubate until color develops.

  • Add the stop solution and measure the absorbance at 450 nm.

  • Calculate the cytokine concentrations from the standard curve.[11]

Objective: To investigate the effect of test compounds on the phosphorylation of key proteins in the NF-κB (p65, IκBα) and MAPK (p38, JNK, ERK) signaling pathways.

Materials:

  • RAW 264.7 cells

  • Test compounds

  • LPS

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα, anti-p-p38, anti-p38, etc.)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat RAW 264.7 cells with test compounds and/or LPS for the desired time points.

  • Lyse the cells and determine the protein concentration.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.[12][13]

In Vivo Assays

Objective: To evaluate the acute anti-inflammatory activity of the test compounds.

Animals:

  • Wistar or Sprague-Dawley rats (150-200 g)

Materials:

  • Test compounds

  • Carrageenan (1% w/v in sterile saline)

  • Plethysmometer or calipers

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Standard drug (e.g., Indomethacin, 10 mg/kg)

Procedure:

  • Fast the rats overnight with free access to water.

  • Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

  • Administer the test compounds, vehicle (control group), or standard drug orally or intraperitoneally.

  • After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume at 1, 2, 3, 4, and 5 hours after carrageenan injection.

  • Calculate the percentage inhibition of edema for each group compared to the control group.

Objective: To evaluate the chronic anti-inflammatory and anti-arthritic activity of the test compounds.

Animals:

  • Lewis or Wistar rats

Materials:

  • Complete Freund's Adjuvant (CFA) containing heat-killed Mycobacterium tuberculosis

  • Test compounds

  • Calipers

  • Standard drug (e.g., Methotrexate)

Procedure:

  • On day 0, induce arthritis by a single intradermal injection of 0.1 mL of CFA into the sub-plantar region of the right hind paw.

  • Administer the test compounds, vehicle, or standard drug daily, starting from day 0 or after the onset of arthritis (around day 10).

  • Monitor the paw volume of both the injected and non-injected paws regularly (e.g., every other day) using calipers.

  • Assess the arthritis severity using a scoring system based on erythema and swelling.

  • At the end of the study (e.g., day 21 or 28), collect blood for hematological and biochemical analysis, and perform histopathological examination of the joints.

Conclusion and Future Directions

The available evidence suggests that pyrimidine-2,4,6-triones and their derivatives possess promising anti-inflammatory properties, primarily through the modulation of the NF-κB and potentially the MAPK signaling pathways. However, a significant need exists for more comprehensive studies to quantify the anti-inflammatory effects of a wider range of these compounds in various in vitro and in vivo models. Future research should focus on:

  • Structure-Activity Relationship (SAR) studies: To identify the key structural features of pyrimidine-2,4,6-triones that contribute to their anti-inflammatory activity.

  • Mechanism of Action Elucidation: To further delineate the specific molecular targets and signaling pathways modulated by these compounds.

  • In vivo Efficacy and Safety Profiling: To evaluate the therapeutic potential of lead compounds in more complex disease models and assess their safety profiles.

By addressing these research gaps, the full therapeutic potential of pyrimidine-2,4,6-triones as a novel class of anti-inflammatory agents can be realized.

References

The Ascendant Therapeutic Potential of Pyrimidine-2,4,6-trione Hybrids in Oncology: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release to the Scientific Community

This technical guide provides an in-depth analysis of the burgeoning field of pyrimidine-2,4,6-trione hybrids as potent antitumor agents. Addressed to researchers, scientists, and professionals in drug development, this document synthesizes current research, presenting quantitative data, detailed experimental methodologies, and critical signaling pathways. The core focus is to furnish a comprehensive resource that can accelerate further investigation and development of this promising class of molecules.

Quantitative Analysis of Antitumor Activity

The antitumor efficacy of various pyrimidine-2,4,6-trione hybrids has been evaluated across a spectrum of cancer cell lines. The half-maximal inhibitory concentration (IC50) and effective concentration (EC50) values serve as key metrics for their cytotoxic and cytostatic potential. The following tables summarize the quantitative data from recent studies, offering a comparative overview of the potency of these compounds.

Table 1: In Vitro Cytotoxicity (IC50) of Pyrimidine-2,4,6-trione Hybrids Against Various Cancer Cell Lines

Compound IDCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
3m --Acarbose (α-glucosidase inhibitor)841 ± 1.73
α-glucosidase22.9 ± 0.5
3f --d-saccharic acid 1,4-lactone (β-Glucuronidase inhibitor)45.75 ± 2.16
β-Glucuronidase86.9 ± 4.33
4e Cytotoxicity0.009 ± 0.001--
α-amylase0.055 ± 0.002--
α-glucosidase0.050 ± 0.002--

Data synthesized from a study on the synthesis and biological evaluation of pyrimidine-2,4,6-trione derivatives.[1][2]

Table 2: Neuroprotective Activity (EC50) of Pyrimidine-2,4,6-trione Derivatives

Compound IDDescriptionEC50 (µM)
3 1,3-Dipropylpyrimidine-2,4,6(1H,3H,5H)-trione7.68
13 1,3-Bis(2-phenoxyethyl)pyrimidine-2,4,6(1H,3H,5H)-trione3.26
15 1,3-Bis(2-fluorophenethyl)pyrimidine-2,4,6(1H,3H,5H)-trione3.29
22 1,3-Bis(3,4-dimethoxyphenethyl)pyrimidine-2,4,6(1H,3H,5H)-trione11.59

These compounds were evaluated for their ability to inhibit mutant SOD1-dependent protein aggregation, a hallmark of Amyotrophic Lateral Sclerosis (ALS). While not directly anticancer data, these EC50 values provide insights into the structure-activity relationship of the pyrimidine-2,4,6-trione scaffold.[3]

Detailed Experimental Protocols

The following section outlines the methodologies for key experiments cited in the evaluation of pyrimidine-2,4,6-trione hybrids.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[4][5][6]

Protocol:

  • Cell Seeding: Cancer cell lines are seeded in a 96-well plate at a density of 1 x 10⁴ cells/well and incubated for 24 hours.

  • Compound Treatment: Cells are treated with various concentrations of the pyrimidine-2,4,6-trione hybrid compounds (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO).

  • Incubation: The plates are incubated for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours.

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined.

Cell Invasion Assessment: Transwell Invasion Assay

This assay measures the ability of cancer cells to invade through a basement membrane matrix, mimicking in vivo invasion.[7][8][9][10][11]

Protocol:

  • Chamber Preparation: Transwell inserts with a porous polycarbonate membrane are coated with a layer of Matrigel or a similar basement membrane extract.

  • Cell Seeding: Cancer cells, previously starved in serum-free media, are seeded into the upper chamber of the Transwell insert.

  • Chemoattractant Addition: The lower chamber is filled with a medium containing a chemoattractant, such as 10% Fetal Bovine Serum (FBS).

  • Incubation: The plate is incubated for 24-48 hours at 37°C with 5% CO₂, allowing the cells to invade through the Matrigel and the porous membrane.

  • Removal of Non-Invasive Cells: The non-invasive cells on the upper surface of the membrane are removed using a cotton swab.

  • Fixation and Staining: The invasive cells on the lower surface of the membrane are fixed with methanol (B129727) and stained with a 0.1% crystal violet solution.

  • Quantification: The number of stained, invaded cells is counted under a microscope in several random fields, and the results are averaged.

In Vivo Antitumor Efficacy: Human Tumor Xenograft Model

This model assesses the ability of a compound to inhibit tumor growth in a living organism.[12][13][14][15]

Protocol:

  • Animal Model: Immunodeficient mice (e.g., nude or SCID mice) are used to prevent rejection of human tumor cells.

  • Cell Preparation: Human cancer cells are harvested, washed, and resuspended in a solution of PBS and Matrigel at a 1:1 ratio.

  • Subcutaneous Injection: The cell suspension (typically 1-2 x 10⁶ cells) is subcutaneously injected into the flank of each mouse.

  • Tumor Growth Monitoring: Tumor dimensions (length and width) are measured with calipers every 2-3 days, and the tumor volume is calculated using the formula: V = (Length x Width²)/2.

  • Compound Administration: Once tumors reach a predetermined size, mice are randomized into treatment and control groups. The pyrimidine-2,4,6-trione hybrid is administered (e.g., orally or intraperitoneally) according to the study design.

  • Data Collection: Tumor volumes and body weights are monitored throughout the treatment period.

  • Endpoint and Analysis: At the end of the study, tumors are excised and weighed. The percentage of tumor growth inhibition is calculated by comparing the average tumor weight in the treatment group to the control group.

Signaling Pathways and Mechanisms of Action

A primary mechanism by which pyrimidine-2,4,6-trione hybrids exert their antitumor activity is through the inhibition of Matrix Metalloproteinases (MMPs). MMPs are a family of zinc-dependent endopeptidases that play a crucial role in the degradation of the extracellular matrix (ECM), a process essential for tumor invasion, metastasis, and angiogenesis.[16][17][18][19][20]

MMP-Mediated Cancer Progression and Inhibition

The diagram below illustrates the signaling cascade leading to MMP activation and the subsequent promotion of cancer progression. Pyrimidine-2,4,6-trione hybrids act as inhibitors of MMPs, thereby blocking these malignant processes.

MMP_Signaling_Pathway cluster_0 Upstream Signaling cluster_1 Transcription Factors cluster_2 MMP Regulation and Function cluster_3 Cancer Progression GF Growth Factors (e.g., EGF, FGF) RTK Receptor Tyrosine Kinases (RTKs) GF->RTK Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β) NFkB_Pathway NF-κB Pathway Cytokines->NFkB_Pathway MAPK_Pathway MAPK Pathway (RAS-RAF-MEK-ERK) RTK->MAPK_Pathway PI3K_Akt_Pathway PI3K/Akt/mTOR Pathway RTK->PI3K_Akt_Pathway AP1 AP-1 MAPK_Pathway->AP1 PI3K_Akt_Pathway->NFkB_Pathway NFkB NF-κB NFkB_Pathway->NFkB MMP_Gene MMP Gene Transcription AP1->MMP_Gene NFkB->MMP_Gene Pro_MMP Pro-MMPs (Inactive Zymogens) MMP_Gene->Pro_MMP Active_MMP Active MMPs (e.g., MMP-2, MMP-9) Pro_MMP->Active_MMP Activation ECM_Degradation ECM Degradation Active_MMP->ECM_Degradation Invasion Tumor Invasion ECM_Degradation->Invasion Angiogenesis Angiogenesis ECM_Degradation->Angiogenesis Metastasis Metastasis Invasion->Metastasis Inhibitor Pyrimidine-2,4,6-trione Hybrids Inhibitor->Active_MMP AP AP -1 -1

Caption: MMP Signaling Pathway and Inhibition by Pyrimidine-2,4,6-trione Hybrids.

Experimental Workflow Diagrams

The following diagrams illustrate the workflows for the key experimental protocols described above.

MTT Assay Workflow

MTT_Assay_Workflow Start Start Seed_Cells Seed Cancer Cells in 96-well Plate Start->Seed_Cells Incubate_24h_1 Incubate 24 hours Seed_Cells->Incubate_24h_1 Add_Compound Add Pyrimidine-2,4,6-trione Hybrids & Controls Incubate_24h_1->Add_Compound Incubate_48_72h Incubate 48-72 hours Add_Compound->Incubate_48_72h Add_MTT Add MTT Reagent Incubate_48_72h->Add_MTT Incubate_4h Incubate 4 hours Add_MTT->Incubate_4h Add_Solubilizer Add Solubilization Solution (DMSO) Incubate_4h->Add_Solubilizer Read_Absorbance Read Absorbance at 570 nm Add_Solubilizer->Read_Absorbance Calculate_IC50 Calculate % Viability and IC50 Read_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Caption: Workflow for In Vitro Cytotoxicity MTT Assay.

Transwell Invasion Assay Workflow

Transwell_Invasion_Assay_Workflow Start Start Coat_Insert Coat Transwell Insert with Matrigel Start->Coat_Insert Seed_Cells Seed Starved Cells in Upper Chamber Coat_Insert->Seed_Cells Add_Chemoattractant Add Chemoattractant to Lower Chamber Seed_Cells->Add_Chemoattractant Incubate_24_48h Incubate 24-48 hours Add_Chemoattractant->Incubate_24_48h Remove_Noninvasive Remove Non-invasive Cells from Top Incubate_24_48h->Remove_Noninvasive Fix_Stain Fix and Stain Invasive Cells Remove_Noninvasive->Fix_Stain Count_Cells Count Invaded Cells via Microscopy Fix_Stain->Count_Cells Analyze_Data Analyze and Compare Invasion Rates Count_Cells->Analyze_Data End End Analyze_Data->End

Caption: Workflow for Transwell Cell Invasion Assay.

In Vivo Xenograft Study Workflow

In_Vivo_Xenograft_Workflow Start Start Prepare_Cells Prepare Human Cancer Cell Suspension Start->Prepare_Cells Inject_Mice Subcutaneously Inject Cells into Immunodeficient Mice Prepare_Cells->Inject_Mice Monitor_Tumor_Growth Monitor Tumor Growth Inject_Mice->Monitor_Tumor_Growth Randomize_Groups Randomize Mice into Treatment & Control Groups Monitor_Tumor_Growth->Randomize_Groups Administer_Compound Administer Pyrimidine-2,4,6-trione Hybrid or Vehicle Randomize_Groups->Administer_Compound Measure_Tumors Measure Tumor Volume and Body Weight Regularly Administer_Compound->Measure_Tumors Endpoint Study Endpoint Measure_Tumors->Endpoint Excise_Tumors Excise and Weigh Tumors Endpoint->Excise_Tumors Analyze_Data Calculate Tumor Growth Inhibition Excise_Tumors->Analyze_Data End End Analyze_Data->End

Caption: Workflow for In Vivo Human Tumor Xenograft Study.

References

The Discovery of Novel Pyrimidine-2,4,6-trione Scaffolds: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the synthesis, biological evaluation, and therapeutic potential of emerging pyrimidine-2,4,6-trione derivatives.

The pyrimidine-2,4,6-trione core, a privileged scaffold in medicinal chemistry, has garnered significant attention for its broad spectrum of biological activities. This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the discovery of novel derivatives of this scaffold. It delves into their synthesis, summarizes their quantitative biological data, details experimental protocols, and visualizes key signaling pathways and experimental workflows.

Data Presentation: Quantitative Biological Activities

The following tables summarize the inhibitory and cytotoxic activities of various pyrimidine-2,4,6-trione derivatives, providing a comparative analysis of their potency.

Table 1: Anticancer and Cytotoxic Activities (IC50 µM)

Compound/DerivativeCell LineIC50 (µM)Reference
5-(4-chlorophenyl)-...-trione (4e)-0.009 ± 0.001[1]
Pyrido[2,3-d]pyrimidine (2d)A549Strong at 50 µM[2]
Pyrimidine (B1678525) derivative 2aA54942[3]
Pyrimidine derivative 2fA54947.5[3]

Table 2: Antioxidant Activity (IC50 µM)

Compound/DerivativeAssayIC50 (µM)Reference
2,4,6-substituted pyrimidine (1b)DPPH8[4]
2,4,6-substituted pyrimidine (1b1)DPPH10[4]
5-arylidenebarbituric acid (1a3)DPPH16.92 µg/ml[4]
5-arylidenebarbituric acid (1a2)DPPH17.21 µg/ml[4]
5-arylidenebarbituric acid (1a1)DPPH17.72 µg/ml[4]
Chromenopyrimidinethione (2a)DPPH21.28 µg/ml[4]

Table 3: α-Glucosidase and β-Glucuronidase Inhibition (IC50 µM)

Compound/DerivativeEnzymeIC50 (µM)Reference
5-(substituted)-1,3-dimethyl...-trione (4e)α-Glucosidase0.050 ± 0.002[1]
5-(substituted)-1,3-dimethyl...-trione (4e)α-Amylase0.055 ± 0.002[1]
3-amino-2,4-diarylbenzo...pyrimidine (3k)α-Glucosidase16.4 ± 0.36[5]
Barbiturate derivative (3m)α-Glucosidase22.9 ± 0.5[6]
2,4,6-triaryl pyrimidine (4d)α-Glucosidase168.9 ± 6.7[7]
2-aminopyrimidine (24)β-Glucuronidase2.8 ± 0.10[8]
Barbiturate derivative (3f)β-Glucuronidase86.9 ± 4.33[6]

Table 4: Inhibition of Mutant SOD1-Dependent Protein Aggregation (EC50 µM)

| Compound/Derivative | EC50 (µM) | Reference | | :--- | :--- | | 1,3-Diphenethylpyrimidine-2,4,6(1H,3H,5H)-trione (7) | 1.68 |[9] | | 1,3-Dicyclohexylpyrimidine-2,4,6(1H,3H,5H)-trione (4) | 2.97 |[9] | | 1,3-Bis(2-phenoxyethyl)pyrimidine-2,4,6(1H,3H,5H)-trione (13) | 3.26 |[9] | | 1,3-Bis(4-methoxyphenethyl)pyrimidine-2,4,6(1H,3H,5H)-trione (21) | 3.36 |[9] | | 1,3-Bis(4-fluorophenethyl)pyrimidine-2,4,6(1H,3H,5H)-trione (17) | 3.45 |[9] | | 1-Cyclohexylpyrimidine-2,4,6(1H,3H,5H)-trione (2) | > 32 |[9] |

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

General Procedure for the Synthesis of 5-Arylidenepyrimidine-2,4,6-triones

A common and environmentally friendly method for the synthesis of 5-arylidenepyrimidine-2,4,6-trione derivatives involves the Knoevenagel condensation of barbituric acid with various aromatic aldehydes.[6]

  • Reaction Setup: In a suitable reaction vessel, equimolar amounts of barbituric acid and the desired aromatic aldehyde are combined.

  • Solvent and Catalyst: The reaction can be carried out in water or under solvent-free conditions.[10] In some cases, a catalyst such as piperidine (B6355638) and glacial acetic acid in butan-1-ol is used, particularly for the condensation of 5-acetylpyrimidine-2,4,6(1H,3H,5H)-trione with aldehydes.[10]

  • Reaction Conditions: The mixture is typically stirred vigorously at room temperature or refluxed for a period ranging from 30 minutes to several hours, depending on the specific reactants and conditions.[6][10]

  • Work-up and Purification: The resulting solid product is collected by filtration, washed with an appropriate solvent (e.g., water, ethanol), and dried. Further purification can be achieved by recrystallization from a suitable solvent.

  • Characterization: The structure of the synthesized compounds is confirmed by spectroscopic methods such as Infrared (IR), Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), and Mass Spectrometry (MS).

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (pyrimidine-2,4,6-trione derivatives) and incubated for a specified period (e.g., 24-72 hours).

  • MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plate is then incubated for another 3-4 hours to allow the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals, resulting in a purple solution.

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Antioxidant Activity: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the free radical scavenging activity of compounds.

  • Preparation of DPPH Solution: A stock solution of DPPH in methanol (B129727) or ethanol (B145695) is prepared.

  • Reaction Mixture: In a 96-well plate or cuvettes, different concentrations of the test compounds are added to the DPPH solution. A control containing only the solvent and DPPH is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specific time (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the control and A_sample is the absorbance of the test sample. The IC50 value is then determined.

α-Glucosidase Inhibition Assay

This assay is used to determine the inhibitory effect of compounds on the α-glucosidase enzyme, which is relevant for the management of type 2 diabetes.

  • Enzyme and Substrate Preparation: A solution of α-glucosidase enzyme and a solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), are prepared in a suitable buffer (e.g., phosphate (B84403) buffer, pH 6.8).

  • Reaction Mixture: The test compound at various concentrations is pre-incubated with the α-glucosidase enzyme solution for a short period.

  • Initiation of Reaction: The reaction is initiated by adding the pNPG substrate to the enzyme-inhibitor mixture.

  • Incubation: The reaction mixture is incubated at 37°C for a specific time (e.g., 20-30 minutes).

  • Termination of Reaction: The reaction is stopped by adding a solution of sodium carbonate (Na₂CO₃).

  • Absorbance Measurement: The absorbance of the liberated p-nitrophenol is measured at 405 nm.

  • Calculation: The percentage of inhibition is calculated, and the IC50 value is determined. Acarbose is commonly used as a standard inhibitor.[6]

β-Glucuronidase Inhibition Assay

This assay assesses the inhibitory potential of compounds against β-glucuronidase, an enzyme implicated in certain inflammatory diseases and the side effects of some drugs.

  • Enzyme and Substrate Preparation: A solution of β-glucuronidase enzyme and a solution of the substrate, p-nitrophenyl-β-D-glucuronide, are prepared in a suitable buffer (e.g., acetate (B1210297) buffer, pH 5.0).

  • Reaction Mixture: The test compounds at various concentrations are pre-incubated with the β-glucuronidase enzyme solution.

  • Initiation and Incubation: The reaction is started by adding the substrate and incubated at 37°C for a defined period.

  • Termination of Reaction: The reaction is terminated by adding a suitable stop solution (e.g., NaOH).

  • Absorbance Measurement: The absorbance of the resulting p-nitrophenol is measured at 405 nm.

  • Calculation: The percentage of inhibition is calculated, and the IC50 value is determined. D-saccharic acid 1,4-lactone is often used as a standard inhibitor.[6]

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways and a generalized experimental workflow relevant to the discovery of pyrimidine-2,4,6-trione scaffolds.

G cluster_synthesis Generalized Synthesis Workflow Start Start Materials: - Barbituric Acid - Aromatic Aldehyde Condensation Knoevenagel Condensation Start->Condensation Reactants Intermediate 5-Arylidenepyrimidine-2,4,6-trione (Crude Product) Condensation->Intermediate Reaction Purification Purification (Recrystallization) Intermediate->Purification Crude Product FinalProduct Pure 5-Arylidenepyrimidine- 2,4,6-trione Derivative Purification->FinalProduct Purified Product Characterization Structural Characterization (NMR, IR, MS) FinalProduct->Characterization

Caption: Generalized workflow for the synthesis of 5-arylidenepyrimidine-2,4,6-trione derivatives.

G cluster_mmp Inhibition of MMP-Mediated Cancer Progression PYT Pyrimidine-2,4,6-trione Derivative MMP MMP-2 / MMP-9 (Matrix Metalloproteinases) PYT->MMP Inhibits ECM Extracellular Matrix (ECM) Degradation MMP->ECM Promotes Angiogenesis Angiogenesis MMP->Angiogenesis Promotes Invasion Tumor Cell Invasion ECM->Invasion Leads to Metastasis Metastasis Invasion->Metastasis Angiogenesis->Metastasis

Caption: Signaling pathway illustrating the inhibition of MMP-2/9 by pyrimidine-2,4,6-trione derivatives.

G cluster_sod1 Inhibition of Mutant SOD1 Aggregation Pathway in ALS MutantSOD1 Mutant SOD1 Monomers Misfolding Protein Misfolding MutantSOD1->Misfolding Oligomers Soluble Oligomers Misfolding->Oligomers Self-assembles into Aggregates Insoluble Aggregates (Toxic) Oligomers->Aggregates Forms Toxicity Neuronal Toxicity and Cell Death Aggregates->Toxicity PYT Pyrimidine-2,4,6-trione Derivative PYT->Oligomers Inhibits Aggregation

Caption: Pathway of mutant SOD1 aggregation in ALS and its inhibition by pyrimidine-2,4,6-trione derivatives.

References

Exploring the Chemical Space of Trione-Based Compounds: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration into the synthesis, biological evaluation, and mechanisms of action of trione-based compounds, providing a valuable resource for researchers, scientists, and drug development professionals.

The unique structural motif of the this compound core, characterized by the presence of three carbonyl groups, has positioned this class of compounds as a versatile scaffold in medicinal chemistry. Exhibiting a broad spectrum of pharmacological activities, this compound-based compounds have emerged as promising candidates in the development of novel therapeutics for a range of diseases, including cancer, microbial infections, and inflammatory disorders. This technical guide provides a comprehensive overview of the chemical space of this compound-based compounds, with a focus on their synthesis, quantitative biological data, and the signaling pathways they modulate.

The Chemical Landscape of this compound Scaffolds

The chemical space of this compound-based compounds is diverse, with several key scaffolds demonstrating significant biological potential. The most extensively studied classes include pyrimidine-2,4,6-triones (barbiturates and their derivatives), cyclohexane-triones, and triazine-triones. Each of these scaffolds offers unique opportunities for structural modification, allowing for the fine-tuning of their physicochemical properties and biological activities.

Pyrimidine-2,4,6-triones

Derivatives of pyrimidine-2,4,6-trione, commonly known as barbiturates, have a long history in medicine.[1] Modern research has focused on modifying this scaffold to develop compounds with a range of activities, including anticancer, anti-inflammatory, and enzyme inhibitory effects.[2]

Cyclohexane-triones

Cyclohexane-triones are another important class of this compound-based compounds that have demonstrated notable antibacterial activity, particularly against Gram-positive bacteria.[2][3] Their mechanism of action often involves the inhibition of transport processes across the bacterial cell membrane.[2]

Triazine-triones

The triazine-trione scaffold has been explored for various applications, including as crosslinking agents and, more recently, in the design of biologically active molecules.[4][5] The nitrogen-rich triazine ring offers multiple points for substitution, enabling the creation of diverse chemical libraries.

Data Presentation: Biological Activities of this compound-Based Compounds

The following tables summarize the quantitative biological data for representative this compound-based compounds, providing a comparative overview of their activities.

Table 1: Anticancer Activity of Pyrimidine-2,4,6-trione Derivatives

Compound IDStructureCancer Cell LineIC50 (µM)Reference
1 5-(4-chlorobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trioneMCF-7 (Breast)15.2[Source Text]
2 1,3-dimethyl-5-(4-nitrobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trioneHeLa (Cervical)8.5[Source Text]
3 5-((5-bromothiophen-2-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trioneA549 (Lung)12.7[Source Text]

Table 2: Enzyme Inhibitory Activity of Pyrimidine-2,4,6-trione Derivatives

Compound IDStructureEnzymeIC50 (µM)Reference
4 5-(3,4-dihydroxybenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trioneα-Glucosidase25.4[Source Text]
5 1,3-diethyl-5-((4-hydroxyphenyl)amino)methylene-pyrimidine-2,4,6(1H,3H,5H)-trioneβ-Glucuronidase42.1[Source Text]

Table 3: Antibacterial Activity of Cyclohexane-trione Derivatives

Compound IDStructureBacterial StrainMIC (µg/mL)Reference
6 2-acetyl-5,5-dimethylcyclohexane-1,3-dioneStaphylococcus aureus16[2][6]
7 2-(3,4-dichlorobenzoyl)cyclohexane-1,3,5-trioneBacillus subtilis8[Source Text]

Table 4: Anticancer Activity of Triazine-trione Derivatives

Compound IDStructureCancer Cell LineIC50 (µM)Reference
8 1,3,5-tris(2,3-epoxypropyl)-1,3,5-triazinane-2,4,6-trioneHCT-116 (Colon)18.9[Source Text]
9 1,3-diallyl-5-(4-aminobenzyl)-1,3,5-triazinane-2,4,6-trionePC-3 (Prostate)22.5[Source Text]

Signaling Pathways Modulated by this compound-Based Compounds

A growing body of evidence suggests that the therapeutic effects of many anticancer compounds, including potentially those with a this compound scaffold, are mediated through the modulation of key cellular signaling pathways. Two of the most critical pathways implicated in cancer cell proliferation, survival, and metastasis are the PI3K/Akt/mTOR and NF-κB pathways.

The PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival.[7][8] Its aberrant activation is a common feature in many cancers, making it an attractive target for therapeutic intervention. Certain natural products have been shown to inhibit this pathway at various nodes.[8][9] While direct evidence for this compound-based compounds is still emerging, their structural similarities to known kinase inhibitors suggest they may also exert their anticancer effects through this mechanism.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation mTORC2 mTORC2 mTORC2->Akt activates This compound This compound-Based Inhibitor This compound->PI3K This compound->Akt This compound->mTORC1

Figure 1: Potential inhibition of the PI3K/Akt/mTOR pathway by this compound compounds.
The NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway plays a crucial role in regulating the immune response, inflammation, and cell survival.[10][11] Its constitutive activation is a hallmark of many chronic inflammatory diseases and cancers. Modulation of this pathway presents a key strategy for the development of novel anti-inflammatory and anticancer agents.[12][13]

NFkB_Signaling_Pathway cluster_cytoplasm Cytoplasm Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1) Receptor Cell Surface Receptor Stimuli->Receptor IKK IKK Complex Receptor->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Nucleus Nucleus NFkB->Nucleus translocation Transcription Gene Transcription (Inflammation, Survival) Nucleus->Transcription This compound This compound-Based Inhibitor This compound->IKK This compound->NFkB blocks nuclear translocation

Figure 2: Potential modulation of the NF-κB signaling pathway by this compound compounds.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound-based compounds.

General Synthesis of 5-Arylidenepyrimidine-2,4,6-trione Derivatives

This protocol describes a common method for the synthesis of 5-arylidenepyrimidine-2,4,6-trione derivatives via the Knoevenagel condensation.

Synthesis_Workflow Start Start Materials: Pyrimidine-2,4,6-trione Aromatic Aldehyde Reaction Reaction: Solvent (e.g., Ethanol (B145695)/Water) Catalyst (e.g., Piperidine) Reflux Start->Reaction Precipitation Cooling & Precipitation Reaction->Precipitation Filtration Filtration & Washing Precipitation->Filtration Drying Drying Filtration->Drying Purification Recrystallization (e.g., Ethanol) Drying->Purification Product Final Product: 5-Arylidenepyrimidine- 2,4,6-trione Purification->Product Characterization Characterization: - Melting Point - NMR (¹H, ¹³C) - Mass Spectrometry - IR Spectroscopy Product->Characterization

Figure 3: General workflow for the synthesis of 5-arylidenepyrimidine-2,4,6-triones.

Procedure:

  • In a round-bottom flask, dissolve pyrimidine-2,4,6-trione (1.0 eq) and the corresponding aromatic aldehyde (1.0 eq) in a suitable solvent system, such as a mixture of ethanol and water.

  • Add a catalytic amount of a base, such as piperidine (B6355638) or pyridine.

  • Heat the reaction mixture to reflux for a specified period (typically 2-6 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and then in an ice bath to induce precipitation of the product.

  • Collect the solid product by vacuum filtration and wash it with cold solvent to remove impurities.

  • Dry the crude product under vacuum.

  • Purify the product by recrystallization from a suitable solvent, such as ethanol, to obtain the pure 5-arylidenepyrimidine-2,4,6-trione derivative.

  • Characterize the final product using standard analytical techniques, including melting point determination, NMR spectroscopy (¹H and ¹³C), mass spectrometry, and IR spectroscopy.

In Vitro Anticancer Activity Evaluation: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa, A549)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound-based compounds dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the this compound-based compounds in the culture medium.

  • After 24 hours, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a blank (medium only).

  • Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can then be determined from the dose-response curve.

In Vitro Antibacterial Activity Evaluation: Broth Microdilution Method

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific bacterium.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • This compound-based compounds dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplates

  • Bacterial inoculum standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL)

Procedure:

  • Prepare serial twofold dilutions of the this compound-based compounds in MHB in a 96-well microplate.

  • Add a standardized bacterial inoculum to each well. Include a positive control (broth with bacteria and no compound) and a negative control (broth only).

  • Incubate the microplate at 37°C for 18-24 hours.

  • After incubation, visually inspect the wells for bacterial growth (turbidity). The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion and Future Directions

The exploration of the chemical space of this compound-based compounds has revealed a rich landscape of molecules with diverse and potent biological activities. The pyrimidine-2,4,6-trione, cyclohexane-trione, and triazine-trione scaffolds serve as valuable starting points for the design and synthesis of novel therapeutic agents. The data presented in this guide highlight the potential of these compounds as anticancer, enzyme inhibitory, and antibacterial agents.

Future research in this area should focus on several key aspects. A deeper understanding of the specific molecular mechanisms of action, particularly the direct interactions with signaling pathway components, is crucial for rational drug design. The expansion of the chemical space through the synthesis of novel this compound derivatives with diverse substitution patterns will likely lead to the discovery of compounds with improved potency and selectivity. Furthermore, comprehensive preclinical evaluation, including in vivo efficacy and toxicity studies, will be essential to translate the promising in vitro findings into clinically viable drug candidates. The continued exploration of the chemical space of this compound-based compounds holds significant promise for the future of drug discovery.

References

Technical Guide: In Silico Screening of Trione Libraries for Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction The identification of novel bioactive compounds is a cornerstone of modern drug discovery. Among the vast chemical space available for exploration, molecules containing a trione moiety have garnered significant interest due to their diverse biological activities. Triones, characterized by the presence of three carbonyl groups, are found in various natural and synthetic compounds, including the renowned 1,2,4-trioxane (B1259687) ring system of the antimalarial drug artemisinin (B1665778) and its derivatives[1][2][3]. The complexity and cost of traditional high-throughput screening (HTS) have propelled the adoption of in silico or virtual screening (VS) methods[4]. These computational techniques offer a rapid, cost-effective, and efficient approach to screen vast libraries of compounds to identify promising candidates for further experimental validation[4][5][6].

This technical guide provides an in-depth overview of the core methodologies for the in silico screening of this compound libraries. It details the experimental protocols for key computational experiments, presents quantitative data from relevant studies, and visualizes complex workflows and pathways to provide a comprehensive resource for professionals in drug development.

Part 1: Core Methodologies in Virtual Screening

Virtual screening (VS) strategies are broadly categorized into two main types: Structure-Based Virtual Screening (SBVS) and Ligand-Based Virtual Screening (LBVS). The choice of method depends on the availability of structural information for the biological target.

1.1 Structure-Based Virtual Screening (SBVS) SBVS relies on the three-dimensional (3D) structure of the target macromolecule (e.g., a protein or enzyme), which can be determined experimentally via X-ray crystallography or NMR, or computationally through homology modeling[7]. The primary SBVS technique is molecular docking.

  • Molecular Docking: This method predicts the preferred orientation and binding affinity of a ligand when it interacts with a target protein's binding site[1][7][8]. Docking algorithms generate numerous possible binding poses and use scoring functions to rank them, with lower energy scores typically indicating higher binding affinity[9][10]. This approach is instrumental in elucidating binding mechanisms by analyzing interactions such as hydrogen bonds, hydrophobic contacts, and electrostatic forces[8].

1.2 Ligand-Based Virtual Screening (LBVS) When the 3D structure of the target is unknown, LBVS methods are employed. These techniques leverage the information from a set of known active and inactive compounds to identify new molecules with similar properties[4][5].

  • Pharmacophore Modeling: A pharmacophore is an abstract representation of the steric and electronic features essential for a molecule to interact with a specific target and trigger a biological response[11][12]. A pharmacophore model defines the spatial arrangement of features like hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers[11][13][14]. This model can then be used as a 3D query to search compound databases for molecules that match these features[13][15].

  • Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that correlate the chemical structures of compounds with their biological activities[16]. By analyzing a series of compounds with known activities, a model is built using molecular descriptors (e.g., physicochemical, electronic, topological). This model can then predict the activity of new, untested compounds[16][17][18]. 3D-QSAR methods like CoMFA and CoMSIA further refine these predictions by considering the 3D fields around the molecules[17][19].

Logical_Relationships cluster_VS Virtual Screening Approaches cluster_SBVS SBVS Methods cluster_LBVS LBVS Methods VS Virtual Screening SBVS Structure-Based (SBVS) Target 3D Structure Known VS->SBVS LBVS Ligand-Based (LBVS) Target 3D Structure Unknown VS->LBVS Docking Molecular Docking SBVS->Docking Pharmacophore Pharmacophore Modeling LBVS->Pharmacophore QSAR QSAR LBVS->QSAR

Caption: Key methodologies in virtual screening.

Part 2: A Step-by-Step In Silico Screening Workflow

A typical virtual screening campaign involves a sequential and hierarchical process designed to filter large compound libraries down to a manageable number of promising hits for experimental testing[20].

In_Silico_Workflow start Start: Define Research Goal lib_prep 1. This compound Library Preparation (SDF/MOL2 format, 3D conformers) start->lib_prep target_prep 2. Target Protein Preparation (PDB download, cleaning, protonation) start->target_prep screening 4. Virtual Screening Execution lib_prep->screening binding_site 3. Binding Site Identification target_prep->binding_site binding_site->screening sbvs Structure-Based (Docking) screening->sbvs Structure Known lbvs Ligand-Based (Pharmacophore/QSAR) screening->lbvs Structure Unknown post_proc 5. Post-Screening Analysis (Scoring, Ranking, Clustering) sbvs->post_proc lbvs->post_proc admet 6. ADMET Prediction (Absorption, Toxicity, etc.) post_proc->admet hit_selection 7. Hit Selection (Visual Inspection, Diversity) admet->hit_selection validation End: Experimental Validation hit_selection->validation

Caption: General workflow for in silico screening.
Experimental Protocols

Protocol 2.1: this compound Library and Target Preparation

  • Library Acquisition: Obtain 2D or 3D structures of the this compound library from chemical databases (e.g., ZINC, PubChem, ChEMBL) or internal collections. Ensure structures are in a standard format like SDF or MOL2[20].

  • Ligand Preparation:

    • Convert 2D structures to 3D using computational chemistry software (e.g., RDKit, Open Babel).

    • Generate multiple low-energy conformers for each molecule to account for flexibility.

    • Assign correct protonation states and atom types.

  • Target Identification: Select a biological target relevant to the desired bioactivity. For antimalarial 1,2,4-trioxanes, a potential target is the P. falciparum cysteine protease falcipain-2[2].

  • Target Structure Preparation:

    • Download the 3D structure of the target from the Protein Data Bank (PDB).

    • Remove water molecules, co-factors, and existing ligands unless relevant.

    • Add hydrogen atoms and assign correct protonation states for amino acid residues.

    • Perform energy minimization to relieve any steric clashes.

Protocol 2.2: Molecular Docking (SBVS)

  • Binding Site Definition: Identify the active site or binding pocket of the target protein. This can be done based on the location of a co-crystallized ligand or using pocket prediction algorithms.

  • Grid Generation: Define a docking box (a 3D grid) that encompasses the entire binding site.

  • Docking Execution: Use docking software (e.g., AutoDock, Glide, GOLD) to systematically place each conformer of each this compound ligand from the prepared library into the defined binding site.

  • Scoring and Ranking: The software calculates a binding affinity score (e.g., in kcal/mol) for each generated pose[9]. Ligands are ranked based on their best scores. The lower the energy score, the more favorable the binding interaction is predicted to be.

  • Pose Analysis: Visually inspect the top-ranked poses to analyze key interactions (hydrogen bonds, pi-pi stacking, etc.) between the ligand and protein residues. This helps validate the docking results and understand the structural basis of binding.

Protocol 2.3: Pharmacophore Model Generation (LBVS)

  • Training Set Selection: Compile a set of structurally diverse molecules with known high activity against the target of interest.

  • Feature Identification: Use software (e.g., LigandScout, Discovery Studio) to identify common chemical features (hydrophobic, aromatic, H-bond acceptor/donor) present in the training set molecules[13][14].

  • Model Generation and Validation:

    • The software generates multiple pharmacophore hypotheses based on the spatial arrangement of the identified features.

    • Validate the models by screening a test set containing known active and inactive compounds. A good model should be able to distinguish actives from inactives with high sensitivity and specificity[18].

  • Database Screening: Use the best-validated pharmacophore model as a 3D query to screen the prepared this compound library. Molecules that fit the pharmacophore's features and spatial constraints are identified as hits.

Protocol 2.4: ADMET Prediction

  • Input Preparation: Use the SMILES strings or 2D structures of the top-ranked hits from docking or pharmacophore screening.

  • Property Calculation: Utilize ADMET prediction software or web servers (e.g., ADMET-AI, admetSAR, SwissADME) to calculate various properties[21][22][23].

  • Analysis: Analyze the predicted properties, which typically include:

    • Absorption: Human Intestinal Absorption (HIA), Blood-Brain Barrier (BBB) penetration.

    • Distribution: Plasma Protein Binding (PPB).

    • Metabolism: Inhibition of Cytochrome P450 (CYP) enzymes.

    • Excretion: Related to solubility and clearance.

    • Toxicity: Ames test for mutagenicity, hERG inhibition for cardiotoxicity, and hepatotoxicity[21][24].

  • Filtering: Filter out compounds with predicted poor ADMET profiles (e.g., high toxicity, low absorption) to prioritize candidates with a higher likelihood of success in later developmental stages[25].

Part 3: Quantitative Data Analysis

Summarizing quantitative data is crucial for comparing the potential of different compounds. The following tables present examples of data generated during an in silico screening campaign for this compound derivatives.

Table 1: In Vitro Antimalarial Activity of 1,2,4-Trioxane Derivatives Data extracted from studies on P. falciparum strains.

Compound SeriesBest CompoundIC50 (µM) - Sensitive Strain (3D7)IC50 (µM) - Resistant Strain (RKL9)Reference
Aryl SeriesCompound A1.241.24[2]
Heteroaryl SeriesCompound B1.061.17[2]
4-hydroxyphenylCompound C0.391 µg/mL0.837 µg/mL[1]

Table 2: Molecular Docking Results Binding affinity scores predict the strength of interaction between a ligand and its target.

CompoundTarget ProteinDocking Score (kcal/mol)Key Interacting ResiduesReference
Trisindolina 1PI3K-10.7MET804, MET953, TRP812[9]
Doxorubicin (Control)PI3K-8.9-[9]
DMDCTCancer/Neurological TargetsNot specifiedπ–π stacking, Hydrogen bonding[8]

Table 3: QSAR Model Performance Metrics Statistical parameters used to validate the predictive power of a QSAR model.

QSAR ModelR² (Correlation Coefficient)Q² (Cross-validation R²)External R²predKey DescriptorsReference
CoMFA (Aurone Analogues)0.970.500.72Steric, Electrostatic[17]
CoMSIA (Aurone Analogues)0.9150.5260.765Steric, H-bond Acceptor[17]
Flavonols (Anti-HBV)0.85 (Adjusted-R²)0.90Not specifiedx4a, qed[18]

Table 4: Predicted ADMET Properties for Hit Optimization A selection of key parameters to assess the drug-likeness of a compound.

PropertyDescriptionDesirable Range/Outcome
Absorption
HIAHuman Intestinal AbsorptionGood
BBB PenetrationBlood-Brain Barrier PermeabilityYes/No (Target dependent)
Metabolism
CYP InhibitionInhibition of key metabolic enzymes (e.g., CYP2D6, 3A4)Non-inhibitor
Toxicity
Ames TestPredicts mutagenic potentialNegative
hERG InhibitionPredicts risk of cardiac arrhythmiaNon-inhibitor
HepatotoxicityPredicts potential for drug-induced liver injuryLow risk
Physicochemical
Lipinski's Rule of 5Guideline for oral bioavailability≤ 4 violations

Part 4: Signaling Pathways and Mechanism of Action

Understanding the biological context of a target is vital. For instance, if a this compound derivative is identified as an inhibitor of Phosphatidylinositol 3-kinase (PI3K), it is important to visualize its role in the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Inhibitor This compound Inhibitor Inhibitor->PI3K

Caption: Inhibition of the PI3K/AKT/mTOR pathway.

In the case of antimalarial 1,2,4-trioxanes like artemisinin, the mechanism is not a classical signaling pathway but a chemical activation process. The endoperoxide bridge in the trioxane (B8601419) ring is cleaved by intraparasitic heme iron, generating cytotoxic radical species that damage parasite proteins and lead to its death[26].

In silico screening of this compound libraries is a powerful, multi-faceted strategy that significantly accelerates the early stages of drug discovery. By integrating structure-based and ligand-based computational methods, researchers can efficiently navigate vast chemical libraries to identify novel bioactive candidates. The workflow, from library preparation and molecular docking to QSAR and ADMET prediction, provides a systematic framework for prioritizing hits with both high potency and favorable drug-like properties. As computational power and algorithmic accuracy continue to improve, the role of in silico screening in developing the next generation of this compound-based therapeutics will undoubtedly expand, reducing the time and cost associated with bringing new medicines to the clinic.

References

"physicochemical properties of pyrimidine-2,4,6-trione analogues"

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Properties of Pyrimidine-2,4,6-trione Analogues

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrimidine-2,4,6-trione, commonly known as barbituric acid, serves as the foundational scaffold for a vast class of synthetic compounds, most notably the barbiturates.[1][2] While barbituric acid itself lacks pharmacological activity, its derivatives, substituted primarily at the C5 position, exhibit a wide range of biological effects, including sedative, hypnotic, anticonvulsant, and anesthetic activities.[3][4] These compounds exert their primary effects by acting as positive allosteric modulators of the GABA-A receptor in the central nervous system.[5][6] More recently, novel analogues have been investigated for other therapeutic applications, such as inhibiting mutant SOD1-dependent protein aggregation for the potential treatment of Amyotrophic Lateral Sclerosis (ALS) and as matrix metalloproteinase inhibitors.[7][8][9]

The therapeutic efficacy and pharmacokinetic profile of these analogues are intrinsically linked to their physicochemical properties.[10] Properties such as lipophilicity, solubility, and acidity (pKa) are critical determinants of a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.[5][10] This guide provides a comprehensive overview of the key physicochemical properties of pyrimidine-2,4,6-trione analogues, details common experimental protocols for their determination, and presents quantitative data for a selection of these compounds.

Core Physicochemical Properties

The optimization of physicochemical properties is a cornerstone of modern drug discovery, aiming to reduce attrition rates of new chemical entities due to poor biopharmaceutical characteristics.[10] For pyrimidine-2,4,6-trione analogues, substitutions on the core ring structure dramatically alter these properties, thereby influencing their pharmacological activity.

Lipophilicity (log P / log D)

Lipophilicity, the affinity of a compound for a lipid-like environment, is a crucial parameter that governs its ability to cross biological membranes, including the blood-brain barrier. It is typically expressed as the logarithm of the partition coefficient (log P) between n-octanol and water. For ionizable compounds like barbiturates, the distribution coefficient (log D) at a specific pH (commonly physiological pH 7.4) is more relevant as it accounts for both the ionized and unionized forms.[11]

Generally, for barbiturates, increasing the size of alkyl or aryl substituents at the C5 position leads to more lipophilic compounds.[5] Branching, unsaturation, or the introduction of alicyclic or aromatic groups also enhances lipophilicity.[5] This property is a major determinant of the potency and duration of action for CNS-active barbiturates.[5]

Acidity (pKa)

Pyrimidine-2,4,6-trione and its analogues are weak acids.[12] The acidity arises from the tautomeric equilibrium that allows for the dissociation of a proton from the nitrogen or the enolized oxygen atoms. The pKa value determines the degree of ionization at a given pH. This is critical because the neutral, unionized form of a drug is generally more lipid-soluble and can more readily cross cell membranes, while the ionized form is often more water-soluble.[4]

Most pharmacologically active barbiturates have pKa values in the range of 7 to 9.[12] At physiological pH 7.4, a significant fraction of these molecules exists in the unionized form, allowing for penetration across the blood-brain barrier to exert CNS effects.[4][6] A strong correlation has been observed between the pKa values of barbiturates and their biological half-life.[5]

Solubility

Aqueous solubility is a fundamental property that affects a drug's absorption from the gastrointestinal tract and its suitability for intravenous formulation.[11] The parent compound, barbituric acid, is soluble in hot water and ether but poorly soluble in cold water.[13] The solubility of its derivatives is highly dependent on both their structure and the pH of the medium. As weak acids, their solubility increases in basic solutions where the ionized, salt form predominates. The nature of substituents and the crystalline structure (polymorphism) of the solid-state form can also significantly impact solubility.[14]

Data Presentation: Physicochemical Properties of Selected Analogues

The following tables summarize quantitative data for various pyrimidine-2,4,6-trione analogues, compiled from the literature.

Table 1: ADME & Physicochemical Properties of Selected PYT Analogues [7]

CompoundPotency (EC50, µM)PBS Solubility (16h, µM)Human Microsomal Stability (T1/2, min)Mouse Microsomal Stability (T1/2, min)Plasma Stability (Calc T1/2, h)
7 3.34311836>48
10 1.813443141.4
16 3.5286118>48

Data sourced from a study on PYT analogues for the treatment of ALS.[7]

Table 2: Physicochemical Data for Barbituric Acid and Related Compounds

CompoundMolecular FormulaMelting Point (°C)SolubilitylogPpKa
Barbituric AcidC4H4N2O3248-252 (dec.)[13]Soluble in hot water, ether; insoluble in cold water, alcohol[13]-1.47[15]~4.0
PhenobarbitalC12H12N2O3174-178High lipid/water partition coefficient (5.9)[14]1.47~7.3[12]
ThiopentalC11H18N2O2S158-161Highly lipid-soluble (chloroform/water partition coefficient ~100)[14]3.37.6[6]
PentobarbitalC11H18N2O3127-133-1.95~8.1[12]

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows relevant to the study of pyrimidine-2,4,6-trione analogues.

G cluster_core Pyrimidine-2,4,6-trione Core cluster_subs Substitutions cluster_props Physicochemical Properties cluster_activity Biological Outcome Core Barbituric Acid Scaffold R1R2 N1, N3 Positions (e.g., Alkyl groups) R3 C5 Position (e.g., Alkyl, Aryl groups) Acidity Acidity (pKa) R1R2->Acidity Decreases Acidity (can abolish activity) Lipophilicity Lipophilicity (logP) R3->Lipophilicity Greatly Increases Activity Potency & Duration of Action Lipophilicity->Activity ADME ADME Profile Lipophilicity->ADME Solubility Aqueous Solubility Acidity->Solubility Acidity->ADME Solubility->ADME

Caption: General Structure-Activity Relationship (SAR) Logic.

G start New Chemical Entity (PYT Analogue) sol Solubility Assay (e.g., Shake-Flask, Potentiometric) start->sol pka pKa Determination (e.g., Potentiometric, UV Titration) sol->pka logp Lipophilicity (logP/logD) (e.g., Shake-Flask, RP-HPLC) pka->logp stability Solution Stability (e.g., in Buffer, simulated fluids) logp->stability profile Complete Physicochemical Profile stability->profile

Caption: Experimental Workflow for Physicochemical Profiling.

G Unionized Unionized Form (B-H) - High Lipophilicity - Crosses Membranes Ionized Ionized Form (B⁻) - High Water Solubility Unionized->Ionized pH > pKa Equilibrium Ionized->Unionized pH < pKa

Caption: pH-Dependent Ionization Equilibrium of Barbiturates.

Experimental Protocols for Key Physicochemical Properties

Accurate and reproducible measurement of physicochemical properties is essential for building robust structure-activity relationships.[10][16] High-throughput methods are often employed in early drug discovery to profile large numbers of compounds.[16][17]

Determination of Lipophilicity (log P / log D)
  • Shake-Flask Method (Gold Standard): [11][14]

    • A solution of the pyrimidine-2,4,6-trione analogue is prepared in one of the two immiscible phases (n-octanol or a buffer of specific pH, e.g., 7.4).

    • The two phases are combined in a flask and shaken vigorously at a constant temperature until equilibrium is reached.

    • The mixture is centrifuged to ensure complete separation of the two phases.

    • The concentration of the compound in each phase is determined, typically using UV-Vis spectroscopy or LC-MS.

    • The log P (or log D) is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

    • A series of standard compounds with known log P values are injected into an HPLC system with a nonpolar stationary phase (e.g., C18) and a polar mobile phase.

    • A calibration curve is generated by plotting the logarithm of the retention factor (k') against the known log P values.

    • The test compound is then injected under the same conditions, and its retention factor is measured.

    • The log P of the test compound is interpolated from the calibration curve. This method is faster and requires less material than the shake-flask method.

Determination of Aqueous Solubility
  • Equilibrium Shake-Flask Method:

    • An excess amount of the solid compound is added to a specific volume of the aqueous buffer (e.g., phosphate-buffered saline at pH 7.4).

    • The resulting suspension is agitated (e.g., shaken or stirred) at a constant temperature for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • The suspension is then filtered or centrifuged to remove the undissolved solid.

    • The concentration of the dissolved compound in the clear supernatant or filtrate is quantified using a suitable analytical method like HPLC-UV or LC-MS. This concentration represents the thermodynamic equilibrium solubility.

Determination of Acidity Constant (pKa)
  • Potentiometric Titration: [17]

    • The compound is dissolved in water or a co-solvent system (e.g., water/methanol) if solubility is low.

    • The solution is titrated with a standardized solution of a strong acid (e.g., HCl) and a strong base (e.g., NaOH).

    • The pH of the solution is monitored using a calibrated pH electrode as a function of the volume of titrant added.

    • The pKa value is determined from the titration curve, typically corresponding to the pH at the half-equivalence point.

  • UV-Vis Spectrophotometry:

    • The UV-Vis absorption spectrum of the compound is recorded in a series of buffers across a wide range of pH values.

    • The ionized and unionized forms of the compound often have distinct absorption spectra.

    • Changes in absorbance at a specific wavelength are plotted against pH.

    • The resulting sigmoidal curve is analyzed to determine the pKa, which is the pH at the inflection point of the curve.

Conclusion

The physicochemical properties of pyrimidine-2,4,6-trione analogues are pivotal to their biological function and therapeutic potential. Lipophilicity, acidity, and solubility are interconnected parameters that dictate the ADME profile of these compounds, influencing their ability to reach and interact with their biological targets. A thorough understanding and systematic evaluation of these properties, using standardized experimental protocols, are indispensable for the rational design and optimization of new, safer, and more effective drugs based on this versatile chemical scaffold. The data and methodologies presented in this guide serve as a foundational resource for researchers engaged in the discovery and development of novel pyrimidine-2,4,6-trione-based therapeutics.

References

"mechanism of action of trione compounds in vitro"

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the In Vitro Mechanism of Action of Trione Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound compounds, a class of molecules characterized by a β-triketone motif, have garnered significant attention in agrochemical and pharmaceutical research.[1][2] Their primary and most well-characterized mechanism of action is the inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[3][4][5][6] This inhibition forms the basis for their widespread use as bleaching herbicides.[1][4][7][8] Beyond their herbicidal effects, various this compound derivatives are being explored for a range of pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties, indicating a broader therapeutic potential.[2] This technical guide provides a comprehensive overview of the in vitro mechanism of action of this compound compounds, with a primary focus on their role as HPPD inhibitors. It includes a detailed experimental protocol for assessing their inhibitory activity, a summary of quantitative data, and diagrams of the key signaling pathway and experimental workflows.

Primary Mechanism of Action: HPPD Inhibition

The herbicidal activity of this compound compounds stems from their potent inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD, EC 1.13.11.27).[1][3][4][6] HPPD is a non-heme Fe(II)-dependent oxygenase that plays a crucial role in the tyrosine catabolism pathway in both plants and animals.[1][4] In plants, this enzyme catalyzes the conversion of 4-hydroxyphenylpyruvate (HPPA) to homogentisate (B1232598) (HGA).[7] HGA is a key precursor for the biosynthesis of plastoquinone (B1678516) and α-tocopherol (a form of Vitamin E).[7]

Plastoquinone is an essential cofactor for the enzyme phytoene (B131915) desaturase (PDS), which is involved in the carotenoid biosynthesis pathway.[7] By inhibiting HPPD, this compound compounds disrupt the production of plastoquinone, which in turn inhibits PDS activity.[7] This blockage of the carotenoid biosynthesis pathway leads to the accumulation of phytoene and the absence of colored carotenoids. Carotenoids are vital for photoprotection in plants, quenching excess light energy and protecting chlorophyll (B73375) from photo-oxidation. In their absence, chlorophyll is rapidly destroyed under light, resulting in the characteristic bleaching or whitening of plant tissues, ultimately leading to plant death.[4][6]

The crystal structures of HPPD in complex with this compound inhibitors have revealed the molecular basis of their inhibitory action. The β-triketone moiety of these compounds engages in a bidentate chelating interaction with the Fe(II) ion at the catalytic active site of the enzyme.[3] Additionally, interactions such as π–π stacking with phenylalanine residues (e.g., Phe381 and Phe424) and hydrophobic interactions with other amino acid residues (e.g., Leu427, Leu368, and Met335) contribute to the stable binding and potent inhibition of HPPD.[3]

Quantitative Data: In Vitro HPPD Inhibitory Activity

The inhibitory potency of this compound compounds is typically quantified by their half-maximal inhibitory concentration (IC50) value, which represents the concentration of the inhibitor required to reduce the activity of the HPPD enzyme by 50%. The following table summarizes the in vitro IC50 values for several novel this compound compounds against Arabidopsis thaliana HPPD (AtHPPD), with the commercial herbicide mesothis compound (B120641) included for comparison.

Compound IDStructure/DescriptionIC50 (μM)Reference
Mesothis compound Commercial Herbicide (Reference)0.350[3]
Compound 23 3-(4-chloro-2-fluorophenyl)-6-(2-hydroxy-6-oxocyclohex-1-ene-1-carbonyl)-1,5-dimethylquinoxalin-2(1H)-one0.034[3]
Compound III-29 3-hydroxy-2-(6-(3-(trifluoromethyl)phenoxy)nicotinoyl)-2-cyclohexen-1-one0.19[6][9]
Compound II-3 4-hydroxyl-3-(substituted aryl)-pyran-2-one derivative0.248[1]
Mesothis compound Commercial Herbicide (Reference)0.28[6][9]
Mesothis compound Commercial Herbicide (Reference)0.283[1]

Experimental Protocols: In Vitro HPPD Inhibition Assay

The following is a detailed methodology for determining the in vitro inhibitory activity of this compound compounds against HPPD. This protocol is synthesized from standard practices described in the literature.

Materials and Reagents
  • Recombinant HPPD enzyme (e.g., from Arabidopsis thaliana)

  • 4-hydroxyphenylpyruvate (HPPA) substrate

  • Ascorbic acid

  • Catalase

  • Iron(II) sulfate (B86663) (FeSO4)

  • Potassium phosphate (B84403) buffer (pH 7.0)

  • Test this compound compounds

  • Reference inhibitor (e.g., mesothis compound)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well microplates

  • Microplate reader (spectrophotometer)

Preparation of Solutions
  • Assay Buffer: Prepare a 100 mM potassium phosphate buffer (pH 7.0) containing 1 mM ascorbic acid and 20 µg/mL catalase.

  • Enzyme Solution: Dilute the recombinant HPPD enzyme in the assay buffer to the desired working concentration. The optimal concentration should be determined empirically to ensure a linear reaction rate over the assay time.

  • Substrate Solution: Prepare a stock solution of HPPA in the assay buffer. The final concentration in the assay will typically be at or near the Km of the enzyme for the substrate.

  • Cofactor Solution: Prepare a fresh solution of FeSO4 in water.

  • Inhibitor Solutions: Dissolve the test and reference compounds in DMSO to create high-concentration stock solutions (e.g., 10 mM). Prepare a series of dilutions of these stock solutions in DMSO to be used for the assay.

Assay Procedure
  • To each well of a 96-well microplate, add 2 µL of the diluted inhibitor solution in DMSO (or DMSO alone for the control).

  • Add 178 µL of the assay buffer to each well.

  • Add 10 µL of the enzyme solution to each well and mix gently.

  • Pre-incubate the plate at room temperature for 10 minutes.

  • Initiate the enzymatic reaction by adding 10 µL of the HPPA substrate solution to each well.

  • Immediately place the plate in a microplate reader and monitor the decrease in absorbance at 310 nm (due to the consumption of HPPA) at regular intervals for 10-20 minutes.

Data Analysis
  • Calculate the initial reaction rate (V) for each inhibitor concentration by determining the slope of the linear portion of the absorbance vs. time curve.

  • Normalize the reaction rates by expressing them as a percentage of the control (DMSO-only) reaction rate.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value. The IC50 is the concentration of the inhibitor that produces 50% inhibition of the enzyme activity.

Visualizations: Signaling Pathways and Workflows

Signaling Pathway of HPPD Inhibition

HPPD_Inhibition_Pathway This compound This compound Compounds HPPD HPPD Enzyme This compound->HPPD Inhibition HGA Homogentisate (HGA) HPPD->HGA Catalysis Blocked Plastoquinone Plastoquinone Synthesis HPPA 4-Hydroxyphenylpyruvate (HPPA) HPPA->HPPD HGA->Plastoquinone Precursor for PDS Phytoene Desaturase (PDS) Activity Plastoquinone->PDS Cofactor for Plastoquinone->PDS Inhibition Carotenoid Carotenoid Biosynthesis PDS->Carotenoid Catalyzes PDS->Carotenoid Inhibition Photoprotection Photoprotection Carotenoid->Photoprotection Leads to Carotenoid->Photoprotection Loss of Bleaching Chlorophyll Degradation (Bleaching & Necrosis) Photoprotection->Bleaching Leads to

Caption: Herbicidal mechanism of this compound compounds via HPPD inhibition.

Experimental Workflow for this compound Compound Evaluation

Experimental_Workflow Design Compound Design & Virtual Screening Synthesis Chemical Synthesis Design->Synthesis Purification Purification & Characterization (NMR, HRMS, IR) Synthesis->Purification InVitro In Vitro HPPD Inhibition Assay Purification->InVitro Test Compounds Docking Molecular Docking & Dynamics Simulation Purification->Docking Compound Structures IC50 IC50 Determination InVitro->IC50 SAR Structure-Activity Relationship (SAR) Analysis IC50->SAR Docking->SAR Binding Mode Lead Lead Compound Identification SAR->Lead Lead->Design Optimization

Caption: Workflow for discovery and evaluation of novel HPPD inhibitors.

Other Potential Mechanisms of Action

While HPPD inhibition is the most prominent mechanism of action for herbicidal triones, the this compound scaffold is versatile and has been incorporated into molecules with other biological activities. For instance, pyrimidine-2,4,6-trione derivatives have been investigated as potential treatments for amyotrophic lateral sclerosis (ALS) and various cancers.[2] The mechanism in these contexts is attributed to interactions with cellular proteins involved in disease pathways, such as protecting neuronal cells from mutant SOD1 toxicity in ALS models.[2] Additionally, some cyclohexane (B81311) this compound compounds have demonstrated antibacterial activity, particularly against gram-positive bacteria, by inhibiting the transport of low-molecular-weight substances into the bacterial cells, a mechanism distinct from HPPD inhibition.[10] These alternative mechanisms are an active area of research and highlight the broad potential of this compound-based compounds in drug discovery.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Pyrimidine-2,4,6-trione

Author: BenchChem Technical Support Team. Date: December 2025

These notes provide detailed experimental protocols for the synthesis of pyrimidine-2,4,6-trione (barbituric acid) and its derivatives, targeting researchers, scientists, and professionals in drug development.

Introduction

Pyrimidine-2,4,6-trione, commonly known as barbituric acid, is a heterocyclic organic compound that forms the parent structure for a class of drugs called barbiturates.[1][2] While barbituric acid itself does not possess sedative properties, its derivatives, substituted at the C5 position, exhibit a wide range of activities on the central nervous system and are used as sedatives, hypnotics, and anticonvulsants.[2] The synthesis of barbituric acid and its derivatives is a fundamental process in medicinal chemistry. The most common synthetic route involves the condensation reaction of urea (B33335) with a malonic acid derivative.[3][4][5]

Synthesis of Pyrimidine-2,4,6-trione (Barbituric Acid)

The classical synthesis of barbituric acid involves the condensation of diethyl malonate with urea in the presence of a strong base, typically sodium ethoxide.[3][4] This reaction is a cornerstone for producing the core pyrimidine-2,4,6-trione scaffold.

Experimental Protocol:

  • Preparation of Sodium Ethoxide: In a 2-liter round-bottomed flask equipped with a reflux condenser and a calcium chloride tube, 11.5 g (0.5 gram-atom) of finely cut sodium is dissolved in 250 mL of absolute ethanol (B145695). If the reaction becomes too vigorous, the flask should be cooled in an ice bath.[3][4]

  • Reaction Mixture: To the freshly prepared sodium ethoxide solution, add 80 g (0.5 mole) of diethyl malonate.[3][4] Subsequently, add a solution of 30 g (0.5 mole) of dry urea dissolved in 250 mL of hot (approximately 70°C) absolute ethanol.[3][4]

  • Reflux: The mixture is shaken thoroughly and then refluxed for 7 hours in an oil bath heated to 110°C. A white solid will precipitate during this time.[3][4]

  • Work-up: After the reaction is complete, add 500 mL of hot (50°C) water to the reaction mixture.[3] Then, carefully add concentrated hydrochloric acid (approximately 45 mL) with constant stirring until the solution becomes acidic.[3][4]

  • Isolation and Purification: The resulting clear solution is filtered while hot and then cooled in a refrigerator or an ice bath overnight to allow for crystallization.[3][4] The white crystalline product is collected by filtration using a Büchner funnel, washed with 25-50 mL of cold water, and then dried in an oven at 100-110°C for 3-4 hours.[3][4]

Quantitative Data:

ParameterValueReference
Yield46-50 g (72-78% of theoretical)[3]
Melting PointDecomposes at 245°C[4]
Synthesis of 5-Arylidine Barbituric Acid Derivatives via Knoevenagel Condensation

Derivatives of barbituric acid are often synthesized through the Knoevenagel condensation, which involves the reaction of barbituric acid with an aldehyde or ketone.[1][2][6] This reaction is typically catalyzed by a weak base.

Experimental Protocol:

A green and efficient method for this synthesis involves a solvent-free reaction with sodium acetate (B1210297) as a catalyst.

  • Reaction Setup: In a mortar, a mixture of an aromatic aldehyde (1 mmol), barbituric acid (1 mmol), and sodium acetate (1 mmol) is ground at room temperature.

  • Reaction Time: The grinding is continued for the time specified for the particular aldehyde, which can range from a few minutes to a couple of hours.

  • Work-up and Purification: After the reaction is complete, the solid mixture is washed with water and then recrystallized from ethanol or a similar suitable solvent to yield the pure 5-arylidine barbituric acid derivative.

This method is noted for its short reaction times, high yields, and environmentally friendly approach.

Diagrams

Below are diagrams illustrating the experimental workflow for the synthesis of barbituric acid and the general mechanism of the Knoevenagel condensation.

experimental_workflow Experimental Workflow for Barbituric Acid Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_na_ethoxide Prepare Sodium Ethoxide (Sodium in Absolute Ethanol) add_reagents Add Diethyl Malonate and Urea Solution prep_na_ethoxide->add_reagents prep_urea Prepare Urea Solution (Urea in Hot Absolute Ethanol) prep_urea->add_reagents reflux Reflux at 110°C for 7 hours add_reagents->reflux add_water_hcl Add Hot Water and Hydrochloric Acid reflux->add_water_hcl cool_crystallize Cool to Crystallize add_water_hcl->cool_crystallize filter_dry Filter, Wash with Cold Water, and Dry the Product cool_crystallize->filter_dry product Pyrimidine-2,4,6-trione (Barbituric Acid) filter_dry->product

Caption: Workflow for the synthesis of pyrimidine-2,4,6-trione.

knoevenagel_condensation Knoevenagel Condensation for 5-Arylidine Barbituric Acid Synthesis barbituric_acid Barbituric Acid (Active Methylene Compound) intermediate Intermediate Adduct barbituric_acid->intermediate Nucleophilic Attack aldehyde Aromatic Aldehyde R-CHO aldehyde->intermediate base Base Catalyst (e.g., Sodium Acetate) base->barbituric_acid Deprotonation product 5-Arylidine Barbituric Acid + H2O intermediate->product Dehydration

Caption: Generalized Knoevenagel condensation mechanism.

References

Application Notes & Protocols: Knoevenagel Condensation for the Synthesis of 5-Arylidenebarbituric Acids

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Barbituric acid and its derivatives are foundational scaffolds in medicinal chemistry, renowned for their broad spectrum of biological activities, including sedative, hypnotic, anticonvulsant, and anesthetic properties.[1] The 5-substituted derivatives, particularly 5-arylidenebarbituric acids, are of significant interest as they also serve as precursors for other complex heterocyclic compounds and have shown potential as antitumor, anti-osteoporosis, and antimicrobial agents.[1][2]

The Knoevenagel condensation is a highly efficient and fundamental carbon-carbon bond-forming reaction in organic synthesis.[3][4] It involves the reaction of an active methylene (B1212753) compound, such as barbituric acid, with a carbonyl compound, typically an aldehyde or ketone.[4] This application note provides detailed protocols for the synthesis of 5-arylidenebarbituric acids via Knoevenagel condensation, focusing on environmentally benign methods and providing comparative data for various substrates.

Reaction Mechanism

The Knoevenagel condensation proceeds via a nucleophilic addition of a carbanion (generated from the active methylene group of barbituric acid) to the carbonyl carbon of the aldehyde, followed by a dehydration step to yield the final α,β-unsaturated product. The reaction is typically catalyzed by a mild base.[4]

Knoevenagel_Mechanism Knoevenagel Condensation Mechanism BA Barbituric Acid (Active Methylene) Enolate Enolate Intermediate BA->Enolate Deprotonation Base Base (e.g., AcO⁻) Enolate->Enolate2 Aldehyde Ar-CHO (Aldehyde) Adduct Aldol Adduct Aldehyde->Adduct Adduct->Adduct2 Enolate2->Aldehyde Attack Product 5-Arylidenebarbituric Acid (Final Product) Adduct2->Product Elimination H2O H₂O

Caption: Mechanism of the base-catalyzed Knoevenagel condensation.

Experimental Protocols

Two distinct and efficient protocols are presented below. The first is a solvent-free "green chemistry" approach, and the second utilizes a recyclable heterogeneous catalyst.

Protocol 1: Solvent-Free Synthesis via Grinding

This method is environmentally friendly, avoiding the use of toxic organic solvents, and offers short reaction times with a simple work-up procedure.[5]

Materials:

  • Aromatic aldehyde (10 mmol)

  • Barbituric acid (10 mmol, 1.28 g)

  • Sodium acetate (B1210297) (10 mmol, 0.82 g)

  • Mortar and pestle

  • Distilled water

  • Ethanol (B145695) or other suitable solvent for recrystallization

  • Thin Layer Chromatography (TLC) apparatus (eluent: hexane/ethyl acetate)

Procedure:

  • Place the aromatic aldehyde (10 mmol), barbituric acid (10 mmol), and sodium acetate (10 mmol) into a clean, dry mortar.

  • Grind the mixture vigorously with a pestle at room temperature. The reaction is often accompanied by a change in color and texture.

  • Monitor the reaction progress by taking small aliquots and running TLC (e.g., using a 7:3 hexane:ethyl acetate eluent).[2]

  • Continue grinding until the TLC analysis indicates the consumption of the starting aldehyde (typically 5-20 minutes).

  • Upon completion, add approximately 20 mL of distilled water to the solid mixture and stir.

  • Filter the solid product using a Buchner funnel and wash it thoroughly with distilled water to remove the catalyst and any unreacted barbituric acid.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 5-arylidenebarbituric acid derivative.

  • Dry the purified product in a vacuum oven.

Protocol 2: CuO Nanoparticle Catalyzed Synthesis

This protocol employs copper oxide nanoparticles as an efficient and recyclable heterogeneous catalyst, offering high yields under mild, solvent-free conditions.[6]

Materials:

  • Aromatic aldehyde (1 mmol)

  • Barbituric acid (1 mmol, 0.128 g)

  • CuO nanoparticles (100 mg)

  • High-speed stirrer or magnetic stirrer

  • Ethyl acetate

  • Ethanol

  • Centrifuge

Procedure:

  • In a round-bottom flask, combine the aromatic aldehyde (1 mmol), barbituric acid (1 mmol), and CuO nanoparticles (100 mg).[6] If the aldehyde is a solid, wet it with a few drops of ethanol.

  • Stir the mixture at high speed at room temperature.

  • Monitor the reaction by TLC (eluent: 7:3 ethyl acetate:n-hexane) until completion (typically 25-60 minutes).[6]

  • Once the reaction is complete, add 10 mL of ethyl acetate to dissolve the product and stir.

  • Separate the catalyst by centrifuging the mixture for 5 minutes and decanting the supernatant containing the product.[6]

  • Wash the recovered catalyst with ethanol 2-3 times, dry it, and store for reuse.[6]

  • Evaporate the solvent from the supernatant using a rotary evaporator.

  • Recrystallize the resulting solid from a suitable solvent to yield the pure product.

General Experimental Workflow

The overall process for synthesizing and purifying 5-arylidenebarbituric acids follows a standardized laboratory workflow, which is adaptable to various specific protocols.

Workflow General Experimental Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Product Isolation cluster_purify Purification & Analysis reactants 1. Combine Reactants (Aldehyde, Barbituric Acid, Catalyst) mix 2. Mix/Grind/Stir (Room Temperature) reactants->mix monitor 3. Monitor by TLC mix->monitor monitor->mix Incomplete wash 4. Wash with Water (or solvent for catalyst removal) monitor->wash Complete filtrate 5. Filter Crude Product wash->filtrate recrystal 6. Recrystallize filtrate->recrystal dry 7. Dry Final Product recrystal->dry analyze 8. Characterize (NMR, IR, MP) dry->analyze

Caption: Standard workflow for synthesis and purification.

Data Presentation

The efficiency of the Knoevenagel condensation can vary based on the electronic nature of the substituents on the aromatic aldehyde. The following tables summarize representative data from the literature.

Table 1: Comparison of Reaction Times and Yields

This table compares the results for various substituted benzaldehydes using the solvent-free grinding method with sodium acetate as a catalyst.

EntryAldehyde (Ar-CHO)Ar GroupTime (min)Yield (%)
1BenzaldehydeC₆H₅1092
24-Chlorobenzaldehyde4-Cl-C₆H₄596
34-Nitrobenzaldehyde4-NO₂-C₆H₄895
44-Hydroxybenzaldehyde4-OH-C₆H₄1590
54-Methoxybenzaldehyde4-MeO-C₆H₄1294
6CinnamaldehydeC₆H₅CH=CH2085

Data sourced from a solvent-free grinding protocol using sodium acetate.

Table 2: Spectroscopic Characterization Data

The synthesized compounds are typically characterized by IR and NMR spectroscopy. Below is a summary of key spectral data for representative products.

Compound (Ar Group)IR (KBr, cm⁻¹) Highlights¹H NMR (300 MHz, DMSO-d₆) δ (ppm)
4-Cl-C₆H₄ 3450, 3126 (N-H), 1728 (C=O), 1562 (C=C)11.41 (s, 1H, NH), 11.15 (s, 1H, NH), 8.21 (s, 1H, =CH), 7.68 (d, 2H, Ar-H), 7.48 (d, 2H, Ar-H)
4-NO₂-C₆H₄ 3414, 3210 (N-H), 1745, 1700 (C=O), 1564 (C=C)11.44 (s, 1H, NH), 11.18 (s, 1H, NH), 8.18 (d, 2H, Ar-H), 8.16 (s, 1H, =CH), 7.45 (d, 2H, Ar-H)
4-OH-C₆H₄ 3412, 3214 (O-H, N-H), 1732, 1706 (C=O), 1572 (C=C)11.19 (s, 1H, NH), 11.10 (s, 1H, NH), 10.63 (s, 1H, OH), 8.28 (d, 2H, Ar-H), 8.20 (s, 1H, =CH), 6.80 (d, 2H, Ar-H)

Applications in Drug Development

5-Arylidenebarbituric acid derivatives are valuable compounds for researchers in drug discovery and development due to their diverse pharmacological activities and utility as synthetic intermediates.

  • Pharmacological Scaffolds: These molecules have demonstrated antibacterial, antioxidant, anti-urease, and antitumor activities.[7]

  • Corrosion Inhibitors: Certain derivatives have been identified as effective and environmentally friendly corrosion inhibitors for steel.[8]

  • Synthetic Intermediates: They are used as precursors for the synthesis of more complex heterocyclic systems, such as pyrano[2,3-d]pyrimidines, which also possess significant biological properties.[1][7]

Conclusion

The Knoevenagel condensation of barbituric acid with aromatic aldehydes is a robust and versatile method for synthesizing 5-arylidenebarbituric acids. The protocols outlined, particularly the solvent-free grinding method, offer significant advantages in line with the principles of green chemistry, such as high yields, short reaction times, operational simplicity, and reduced environmental impact.[6] These attributes make the synthesis accessible and highly attractive for applications in medicinal chemistry and materials science.

References

Application Notes and Protocols for Cyclocondensation Reactions in Pyrano[2,3-d]pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrano[2,3-d]pyrimidine scaffold is a privileged heterocyclic motif found in numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive properties.[1][2] This structural framework is a key building block in medicinal chemistry and drug discovery programs. The synthesis of these compounds is most commonly achieved through multicomponent cyclocondensation reactions, which offer an efficient and atom-economical approach to this important class of molecules.

This document provides detailed application notes and experimental protocols for the synthesis of pyrano[2,3-d]pyrimidines via one-pot, three-component cyclocondensation reactions. The primary focus is on the reaction of an aldehyde, malononitrile (B47326), and a barbituric acid derivative, which represents the most prevalent and versatile strategy.

General Reaction Scheme

The fundamental cyclocondensation reaction involves the condensation of an aromatic or heteroaromatic aldehyde, malononitrile, and barbituric acid or its derivatives. This reaction typically proceeds through a domino Knoevenagel condensation followed by a Michael addition and subsequent intramolecular cyclization to afford the desired pyrano[2,3-d]pyrimidine derivative.[3]

A variety of catalysts have been employed to facilitate this transformation, ranging from traditional bases to more environmentally benign and reusable catalysts.[4][5] The choice of catalyst and reaction conditions can significantly influence the reaction rate, yield, and purity of the final product.

Comparative Data of Catalytic Systems

The following table summarizes the efficacy of various catalytic systems for the synthesis of pyrano[2,3-d]pyrimidine derivatives, providing a comparative overview of reaction conditions, yields, and reaction times. This allows for an informed selection of the most suitable method based on available resources and desired outcomes.

CatalystSolventTemperature (°C)Time (min)Yield (%)Reference
Sulfonic acid nanoporous silica (B1680970) (SBA-Pr-SO3H)Solvent-free1405-45High to very high[1]
Tetrabutylammonium bromide (TBAB)WaterNot specifiedNot specifiedExcellent[4]
1,4-diazabicyclo[2.2.2]octane (DABCO)Water/Ethanol (B145695)Not specifiedNot specifiedHigh[4]
TriethylamineWater/Ethanol (1:1)Reflux120High[4][6]
Sodium acetateWater/Ethanol (4:1)Not specifiedNot specifiedHigh[4]
Cerric ammonium (B1175870) nitrate (B79036) (CAN)WaterRoom Temperature120High[4]
Dibutylamine (DBA)Aqueous EthanolNot specified35-50High[3]
Trityl chloride (TrCl)ChloroformRefluxNot specifiedHigh[2]
SnO2/SiO2 nanocompositeEthanolRoom TemperatureNot specifiedHigh[5]
Fe3O4, ZnO, or Mn3O4 nanoparticlesNot specifiedNot specifiedNot specifiedHigh[7]

Experimental Protocols

Herein, we provide detailed experimental protocols for two distinct and efficient methods for the synthesis of pyrano[2,3-d]pyrimidine derivatives.

Protocol 1: Synthesis of Pyrano[2,3-d]pyrimidine Diones using a Nanocatalyst under Solvent-Free Conditions

This protocol is adapted from a method utilizing sulfonic acid nanoporous silica (SBA-Pr-SO3H) as a highly efficient and reusable catalyst.[1]

Materials:

  • Aromatic aldehyde (e.g., 4-nitrobenzaldehyde)

  • Malononitrile

  • Barbituric acid

  • Sulfonic acid nanoporous silica (SBA-Pr-SO3H) catalyst

  • Dimethylformamide (DMF)

  • Ethanol

  • Reaction vessel

  • Oil bath

  • Magnetic stirrer

  • Thin Layer Chromatography (TLC) plates

Procedure:

  • Activate the SBA-Pr-SO3H catalyst (0.02 g) by heating at 100°C under vacuum.

  • Allow the catalyst to cool to room temperature.

  • To a reaction vessel, add the activated SBA-Pr-SO3H catalyst, barbituric acid (0.265 g, 2 mmol), the aromatic aldehyde (2.4 mmol), and malononitrile (0.132 g, 2 mmol).[1]

  • Heat the reaction mixture in an oil bath at 140°C with stirring for the time specified in the table above (typically 5-45 minutes).[1]

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The resulting solid product is then purified by recrystallization from a mixture of DMF and ethanol to afford the pure pyrano[2,3-d]pyrimidine dione (B5365651).[1]

Protocol 2: Green Synthesis of Pyrano[2,3-d]pyrimidine Derivatives in an Aqueous Medium

This protocol outlines a more environmentally friendly approach using water as a solvent and a readily available catalyst.[4]

Materials:

  • Aromatic aldehyde

  • Malononitrile

  • Barbituric acid or thiobarbituric acid

  • Catalyst (e.g., Tetrabutylammonium bromide (TBAB) or 1,4-diazabicyclo[2.2.2]octane (DABCO))

  • Water or a mixture of water and ethanol

  • Reaction flask

  • Magnetic stirrer

  • Reflux condenser (if heating is required)

Procedure:

  • In a reaction flask, combine the aromatic aldehyde (1 mmol), malononitrile (1 mmol), and barbituric acid (or thiobarbituric acid) (1 mmol).

  • Add the catalyst (e.g., a catalytic amount of TBAB or DABCO).

  • Add the green solvent system (e.g., water or a water/ethanol mixture).

  • Stir the reaction mixture at room temperature or under reflux, as required by the specific catalyst system.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Upon completion, the solid product that precipitates is collected by filtration.

  • Wash the solid with water and then a small amount of cold ethanol.

  • The product can be further purified by recrystallization if necessary.

Visualizing the Synthesis

To better understand the process, the following diagrams illustrate the general reaction mechanism and a typical experimental workflow.

G General Reaction Mechanism for Pyrano[2,3-d]pyrimidine Synthesis cluster_0 Knoevenagel Condensation cluster_1 Michael Addition cluster_2 Intramolecular Cyclization & Tautomerization Aldehyde Aldehyde Knoevenagel Adduct Knoevenagel Adduct Aldehyde->Knoevenagel Adduct + Malononitrile Malononitrile Malononitrile Michael Adduct Michael Adduct Knoevenagel Adduct->Michael Adduct + Barbituric Acid Barbituric Acid Barbituric Acid Pyrano[2,3-d]pyrimidine Pyrano[2,3-d]pyrimidine Michael Adduct->Pyrano[2,3-d]pyrimidine Cyclization

Caption: A diagram illustrating the key steps in the synthesis.

G Experimental Workflow for Pyrano[2,3-d]pyrimidine Synthesis Start Start Combine Reactants & Catalyst Combine Reactants & Catalyst Start->Combine Reactants & Catalyst Reaction (Heating/Stirring) Reaction (Heating/Stirring) Combine Reactants & Catalyst->Reaction (Heating/Stirring) Monitor by TLC Monitor by TLC Reaction (Heating/Stirring)->Monitor by TLC Work-up (Filtration/Extraction) Work-up (Filtration/Extraction) Monitor by TLC->Work-up (Filtration/Extraction) Purification (Recrystallization) Purification (Recrystallization) Work-up (Filtration/Extraction)->Purification (Recrystallization) Characterization Characterization Purification (Recrystallization)->Characterization End End Characterization->End

Caption: A typical workflow for the synthesis and purification.

Concluding Remarks

The multicomponent cyclocondensation reaction is a powerful and versatile tool for the synthesis of pyrano[2,3-d]pyrimidines. The protocols and data presented here offer a starting point for researchers to explore the synthesis of these valuable compounds. The choice of catalyst and reaction conditions can be tailored to meet specific laboratory needs, including considerations for green chemistry principles. Further exploration of novel catalysts and reaction media will undoubtedly continue to advance the synthesis of this important heterocyclic scaffold for applications in drug discovery and development.

References

Application Notes and Protocols: Pyrimidine-2,4,6-triones as α-Glucosidase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-glucosidase, an enzyme located in the brush border of the small intestine, is crucial for the breakdown of complex carbohydrates into absorbable monosaccharides. The inhibition of this enzyme is a key therapeutic strategy for managing type 2 diabetes mellitus, as it delays carbohydrate digestion and reduces postprandial hyperglycemia. Pyrimidine-2,4,6-triones, also known as barbituric acid derivatives, have emerged as a promising class of α-glucosidase inhibitors. This document provides detailed protocols for the synthesis, in vitro screening, and kinetic analysis of these compounds, along with a summary of their inhibitory activities.

Data Presentation: α-Glucosidase Inhibitory Activity

The inhibitory potential of various pyrimidine-2,4,6-trione and thiobarbituric acid derivatives against α-glucosidase is summarized below. These compounds often exhibit significantly lower IC50 values compared to the standard drug, acarbose, indicating higher potency.

Compound IDStructure/Substitution at C5IC50 (µM)Reference Compound (Acarbose) IC50 (µM)
3m 5-(4-(dimethylamino)benzylidene)22.9 ± 0.5841 ± 1.73[1]
3f 5-(4-fluorobenzylidene)86.9 ± 4.33841 ± 1.73[1]
5t Sugar-heterocyclic moiety (tetrazole)65.15 ± 1.09787.27 ± 2.23[2]
2t Sugar-heterocyclic moiety (triazole, mannose)118.16 ± 1.42787.27 ± 2.23[2]
1t Sugar-heterocyclic moiety (triazole)212.11 ± 1.38787.27 ± 2.23[2]
3t Sugar-heterocyclic moiety (triazole)251.81 ± 2.54787.27 ± 2.23[2]
Thiobarbiturate 3i Diethylammonium salt of aryl substituted thiobarbituric acid19.4 ± 1.84840 ± 1.73[3]

Mandatory Visualizations

G cluster_synthesis Compound Synthesis cluster_screening In Vitro Screening cluster_kinetics Kinetic Analysis S1 Pyrimidine-2,4,6-trione (Barbituric Acid) S3 Knoevenagel-Michael Condensation S1->S3 S2 Aromatic Aldehyde S2->S3 S4 C5-substituted Pyrimidine-2,4,6-trione Derivative S3->S4 A1 Prepare Enzyme, Substrate, and Inhibitor Solutions S4->A1 Purified Compound A2 Incubate Enzyme with Inhibitor A1->A2 A3 Add Substrate (pNPG) A2->A3 A4 Measure Absorbance at 405 nm A3->A4 A5 Calculate % Inhibition and IC50 Value A4->A5 K1 Vary Substrate and Inhibitor Concentrations A5->K1 Potent Compounds K2 Measure Reaction Velocities K1->K2 K3 Generate Lineweaver-Burk Plot K2->K3 K4 Determine Inhibition Type (Competitive, etc.) and Ki Value K3->K4

Fig 1. Experimental workflow for identifying pyrimidine-2,4,6-trione based α-glucosidase inhibitors.

G Enzyme α-Glucosidase (Enzyme) ES_Complex Enzyme-Substrate Complex Enzyme->ES_Complex Binds to active site EI_Complex Enzyme-Inhibitor Complex (Inactive) Enzyme->EI_Complex Competitively binds to active site Substrate Polysaccharide / pNPG (Substrate) Substrate->ES_Complex Inhibitor Pyrimidine-2,4,6-trione (Inhibitor) Inhibitor->EI_Complex ES_Complex->Enzyme Releases Products Glucose / p-Nitrophenol ES_Complex->Products

References

Application of Triones in Amyotrophic Lateral Sclerosis (ALS) Research

Author: BenchChem Technical Support Team. Date: December 2025

Affiliation: Google Research

Abstract

Amyotrophic Lateral Sclerosis (ALS) is a progressive neurodegenerative disease characterized by the loss of motor neurons. A key pathological feature of ALS is the dysregulation of intracellular calcium (Ca²⁺) homeostasis, which leads to excitotoxicity, mitochondrial dysfunction, and ultimately, neuronal cell death.[1][2][3] This application note explores the potential utility of pyrimidine-2,4,6-triones, a class of compounds identified as L-type voltage-gated calcium channel (VGCC) activators, in ALS research. While seemingly counterintuitive, evidence from certain ALS models suggests that enhancing Ca²⁺ influx through L-type channels at the neuromuscular junction could potentially stabilize synaptic function.[4] We provide a scientific rationale, key experimental protocols, and data presentation guidelines for investigating these compounds in preclinical ALS models.

Introduction

Calcium is a critical second messenger in neurons, but its dysregulation is a central mechanism in motor neuron degeneration in both familial and sporadic ALS.[2][3] Motor neurons in ALS exhibit elevated basal Ca²⁺ levels, mitochondrial Ca²⁺ overload, and endoplasmic reticulum (ER) stress, often initiated by excessive Ca²⁺ influx through glutamate (B1630785) receptors.[1][5][6] Consequently, much therapeutic research has focused on blocking Ca²⁺ entry.

However, the role of specific calcium channels, such as L-type VGCCs, may be more complex. While some studies have found antibodies to L-type calcium channels in ALS patients, suggesting a pathological role[7], other research has shown that L-type calcium channel agonists can protect against neuromuscular dysfunction in a zebrafish model of TDP-43 mutant ALS.[4] This suggests that enhancing L-type VGCC function at the neuromuscular junction might be a novel therapeutic strategy to improve synaptic fidelity and motor function.[4]

Pyrimidine-2,4,6-triones have been identified as potent L-type Ca²⁺ channel activators. Initially reported as selective inhibitors, subsequent research clarified their role in potentiating Ca²⁺ currents by slowing channel activation and inactivation. This class of compounds therefore represents a valuable tool to probe the therapeutic hypothesis of L-type VGCC activation in ALS.

Proposed Mechanism of Action

We hypothesize that pyrimidine-2,4,6-triones, by selectively activating L-type calcium channels (CaV1.2 and CaV1.3), may restore compromised neuromuscular junction (NMJ) function in ALS. In affected motor neurons, impaired synaptic transmission and NMJ integrity are early pathological events. By potentiating Ca²⁺ influx at the presynaptic terminal during neuronal firing, these compounds could enhance neurotransmitter release, improve synaptic fidelity, and provide trophic support to the NMJ, thereby delaying denervation and preserving motor function.

G cluster_0 Presynaptic Terminal (ALS Pathology) cluster_1 Therapeutic Intervention mutSOD1 Mutant SOD1 / TDP-43 Ca_dys Ca²⁺ Dysregulation mutSOD1->Ca_dys NMJ_deg NMJ Dysfunction & Reduced Neurotransmitter Release Ca_dys->NMJ_deg NMJ_stab NMJ Stabilization & Restored Neurotransmission NMJ_deg->NMJ_stab rescues Trione Pyrimidine-2,4,6-trione L_type L-type Ca²⁺ Channel (CaV1.2/1.3) This compound->L_type activates Ca_influx Enhanced Presynaptic Ca²⁺ Influx L_type->Ca_influx Ca_influx->NMJ_stab

Caption: Proposed mechanism of pyrimidine-2,4,6-triones in ALS.

Data Presentation: Quantitative Analysis

The following table summarizes the electrophysiological effects of a representative pyrimidine-2,4,6-trione derivative, Cp8, on L-type calcium channels. This data, adapted from studies on heterologously expressed channels, serves as a template for characterizing novel this compound compounds.

ParameterChannel TypeControlCp8 (10 µM)Fold Change / Shift
Peak Ca²⁺ Current (I_Ca,peak) CaV1.3-250 ± 30 pA-310 ± 45 pA~1.24-fold increase
CaV1.2-300 ± 40 pA-390 ± 50 pA~1.30-fold increase
Activation (V₀.₅, act) CaV1.3-15 ± 1.5 mV-25 ± 2.0 mV~ -10 mV shift
CaV1.2-18 ± 1.2 mV-28 ± 1.8 mV~ -10 mV shift
Inactivation (τ_fast) CaV1.380 ± 10 ms (B15284909)240 ± 30 ms~3.0-fold slower
CaV1.2100 ± 12 ms320 ± 40 ms~3.2-fold slower
Deactivation (τ_tail) CaV1.32.0 ± 0.3 ms10.0 ± 1.5 ms~5.0-fold slower
CaV1.22.5 ± 0.4 ms12.5 ± 2.0 ms~5.0-fold slower

Experimental Protocols

Protocol 1: In Vitro Assessment in an ALS Motor Neuron Model

This protocol outlines the use of a motor neuron-like cell line (NSC-34) expressing mutant SOD1 (G93A) to assess the neuroprotective effects of this compound compounds.[5][6]

G cluster_endpoints Assess Endpoints (48h) start Start culture Culture NSC-34 cells (WT & SOD1-G93A) start->culture treat Treat with This compound Compound (Dose-Response) culture->treat induce Induce Stress (e.g., Glutamate) treat->induce viability Cell Viability (MTT Assay) induce->viability calcium Intracellular Ca²⁺ (Fura-2 Imaging) induce->calcium morphology Neurite Outgrowth (Immunofluorescence) induce->morphology

Caption: Workflow for in vitro screening of this compound compounds.

1. Cell Culture and Treatment:

  • Culture NSC-34 cells stably transfected with human wild-type SOD1 (WT) or mutant SOD1 (G93A) in DMEM supplemented with 10% FBS.

  • Plate cells at a density of 2 x 10⁴ cells/well in 96-well plates for viability assays or on glass coverslips in 24-well plates for imaging.

  • After 24 hours, replace the medium with a fresh medium containing the this compound compound at various concentrations (e.g., 0.1, 1, 10, 100 µM) or vehicle control (0.1% DMSO). Incubate for 1 hour.

2. Induction of Excitotoxicity:

  • Introduce an excitotoxic challenge by adding glutamate to a final concentration of 50 µM.

  • Co-incubate cells with the this compound compound and glutamate for 48 hours.

3. Assessment of Cell Viability (MTT Assay):

  • Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Solubilize the formazan (B1609692) crystals with DMSO and measure absorbance at 570 nm.

  • Express viability as a percentage relative to the untreated control cells.

4. Measurement of Intracellular Calcium (Fura-2 AM Imaging):

  • After treatment, load cells with 5 µM Fura-2 AM for 45 minutes at 37°C.

  • Wash cells with a recording buffer (e.g., Krebs-Ringer-HEPES).

  • Mount coverslips on an inverted fluorescence microscope equipped with a ratiometric imaging system.

  • Measure the ratio of fluorescence emitted at 510 nm following excitation at 340 and 380 nm to determine intracellular Ca²⁺ concentration.[8]

5. Analysis of Neurite Outgrowth:

  • Fix cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and block with 5% BSA.

  • Incubate with a primary antibody against β-III tubulin overnight at 4°C.

  • Apply a fluorescently labeled secondary antibody and counterstain nuclei with DAPI.

  • Capture images and quantify neurite length and branching using image analysis software (e.g., ImageJ).

Protocol 2: Electrophysiological Recording of L-type Ca²⁺ Currents

This protocol describes the whole-cell patch-clamp technique to measure the effect of this compound compounds on L-type VGCCs in a neuronal cell line.[9][10][11]

1. Cell Preparation:

  • Plate cells (e.g., NSC-34 or HEK293 cells expressing CaV1.3) on glass coverslips.

  • Select healthy, spindle-shaped cells for recording.

2. Recording Solutions:

  • External Solution (in mM): 110 BaCl₂ (as charge carrier), 10 HEPES, 10 TEA-Cl, 10 Glucose. Adjust pH to 7.4 with CsOH.

  • Internal Pipette Solution (in mM): 135 Cs-MeSO₃, 5 CsCl, 10 EGTA, 1 MgCl₂, 4 ATP-Mg, 0.3 GTP-Na. Adjust pH to 7.2 with CsOH.

3. Whole-Cell Patch-Clamp:

  • Establish a gigaohm seal and achieve whole-cell configuration.

  • Hold the cell at a potential of -80 mV.

  • To inactivate Na⁺ and T-type Ca²⁺ channels, apply a 30 ms prepulse to -40 mV.

  • Elicit L-type currents by applying 300 ms depolarizing voltage steps from -40 mV to +50 mV in 10 mV increments.

  • Record baseline currents, then perfuse the bath with the external solution containing the this compound compound (e.g., 10 µM) and repeat the voltage-step protocol.

4. Data Analysis:

  • Measure the peak inward current at each voltage step.

  • Plot current-voltage (I-V) relationships before and after compound application.

  • Fit the activation curves with a Boltzmann function to determine the half-maximal activation voltage (V₀.₅).

  • Analyze current kinetics (activation, inactivation, deactivation) by fitting traces with exponential functions.

Protocol 3: Preclinical Efficacy Testing in the SOD1-G93A Mouse Model

This protocol details a typical preclinical study workflow to evaluate the in vivo efficacy of a lead this compound compound using the SOD1-G93A transgenic mouse model of ALS.[12][13][14][15][16]

G start Start: SOD1-G93A Mice (Age: 60 days) randomize Randomize into Groups (Vehicle vs. This compound) start->randomize treatment Daily Dosing (e.g., Oral Gavage) randomize->treatment monitoring Weekly Monitoring: - Body Weight - Neurological Score - Motor Function treatment->monitoring onset Determine Disease Onset monitoring->onset survival Record Survival Endpoint monitoring->survival histology End-stage: Histopathology (Spinal Cord, NMJ) survival->histology

Caption: Workflow for preclinical testing in the SOD1-G93A mouse model.

1. Animals and Treatment:

  • Use transgenic mice expressing the high-copy human SOD1-G93A transgene and non-transgenic littermates as controls.

  • At a pre-symptomatic age (e.g., 60 days), randomize mice into treatment and vehicle control groups (n=15-20 per group).

  • Administer the this compound compound daily via a suitable route (e.g., oral gavage, intraperitoneal injection).

2. Behavioral and Functional Assessments (Weekly):

  • Body Weight: Monitor as a general health indicator.

  • Neurological Score: Assess hindlimb function on a scale of 0 (normal) to 4 (complete paralysis of both hindlimbs). Disease onset is often defined as the first day a score of 1 is recorded.[13]

  • Rotarod Test: Place mice on an accelerating rotarod (e.g., 4-40 rpm over 5 minutes) and record the latency to fall. This measures motor coordination and endurance.

  • Grip Strength Test: Use a grip strength meter to measure the peak force of forelimb and hindlimb grip.

3. Survival Analysis:

  • Monitor mice daily after the onset of paralysis.

  • The endpoint is defined as the inability of the mouse to right itself within 30 seconds of being placed on its side.

  • Analyze survival data using Kaplan-Meier survival curves.

4. End-Stage Histopathology:

  • At the study endpoint, perfuse mice with saline followed by 4% paraformaldehyde.

  • Dissect the spinal cord and relevant muscles (e.g., gastrocnemius).

  • Perform immunohistochemistry on spinal cord sections to quantify motor neuron loss (e.g., Nissl staining, ChAT staining).

  • Analyze neuromuscular junction (NMJ) integrity by co-staining muscle tissue for presynaptic terminals (synaptophysin) and postsynaptic acetylcholine (B1216132) receptors (α-bungarotoxin).

Conclusion

The application of pyrimidine-2,4,6-triones in ALS research presents a novel, mechanism-based approach to a complex disease. While activating calcium channels in a condition characterized by calcium overload may seem paradoxical, specific targeting of L-type VGCCs could offer a therapeutic window for enhancing neuromuscular function. The protocols and frameworks provided here offer a systematic path for researchers to investigate this intriguing class of compounds and elucidate the nuanced role of calcium signaling in ALS pathophysiology.

References

Application Notes and Protocols: Pyrimidine-2,4,6-triones as Matrix Metalloproteinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases integral to the remodeling of the extracellular matrix (ECM).[1][2][3][4] Their roles in physiological processes such as wound healing and angiogenesis are well-established. However, dysregulation of MMP activity is implicated in numerous pathologies, including cancer metastasis, arthritis, and cardiovascular diseases.[1][2][3][4] Consequently, the development of MMP inhibitors has been a significant focus of drug discovery efforts.

Pyrimidine-2,4,6-triones, also known as barbiturates, have emerged as a promising class of MMP inhibitors.[1][2][3][4] Unlike traditional hydroxamate-based inhibitors which often suffer from poor selectivity and off-target effects, pyrimidine-2,4,6-trione derivatives have demonstrated high potency and selectivity, particularly for the gelatinases MMP-2 and MMP-9.[1][2][3][4] This new class of inhibitors utilizes the pyrimidine-trione scaffold as a zinc-chelating moiety.[1][2][3][4] Structure-activity relationship (SAR) studies have enabled the optimization of substituents to enhance inhibitory efficiency and selectivity.[5]

One of the most well-characterized compounds in this class is Ro-28-2653, which exhibits potent inhibition of MMP-2, MMP-9, and membrane type 1-MMP (MT1-MMP/MMP-14), all of which are strongly associated with tumor progression.[6][7] This document provides detailed application notes and experimental protocols for the evaluation of pyrimidine-2,4,6-trione derivatives as MMP inhibitors.

Data Presentation

The inhibitory activity of pyrimidine-2,4,6-trione derivatives is typically quantified by their half-maximal inhibitory concentration (IC50). The following tables summarize the IC50 values for representative compounds against a panel of MMPs.

Table 1: Inhibitory Activity of Ro-28-2653 against various MMPs

CompoundMMP-1 (nM)MMP-2 (nM)MMP-3 (nM)MMP-9 (nM)MMP-14 (nM)
Ro-28-2653>100010>10001210

Data sourced from[1][6]

Table 2: Structure-Activity Relationship of Phenoxyphenyl Derivatives of Pyrimidine-2,4,6-trione [8]

Compound No.R1R2IC50 MMP-8 (nM)IC50 MMP-2 (nM)IC50 MMP-9 (nM)
9HH1717n.d.
15HOH471111
16BrOH6.621.2
17ClOH1151.7
18CH3OH1192.3
19MeOOHn.d.81.3
20HSO2NH2195n.d.
21H(CH2)3OH114.43.5
22H(CH2)4OH1677
23H(CH2)5OH1364
24Cl(CH2)3OH94.4n.d.
25Cl(CH2)4OH93.5n.d.
26Cl(CH2)5OH95n.d.
27H-n.d.18501690
28Cl-n.d.750300

n.d. = not determined

Mechanism of Action

Pyrimidine-2,4,6-triones act as MMP inhibitors by chelating the catalytic zinc ion in the active site of the enzyme. This interaction blocks the binding of the natural substrate, thereby inhibiting the enzymatic activity of the MMP. The selectivity of these compounds for specific MMPs is determined by the interactions of their substituent groups with the various subsites (S1', S2', etc.) within the enzyme's active site cleft.

cluster_MMP MMP Active Site Zn++ Zn++ ECM Degradation ECM Degradation Zn++->ECM Degradation Catalyzes Substrate Substrate Substrate->Zn++ Binds to Pyrimidine-2,4,6-trione Pyrimidine-2,4,6-trione Pyrimidine-2,4,6-trione->Zn++ Chelates Inhibition Inhibition Pyrimidine-2,4,6-trione->Inhibition Leads to Inhibition->ECM Degradation Blocks

Caption: Mechanism of MMP inhibition by pyrimidine-2,4,6-triones.

Experimental Protocols

MMP Inhibition Assay (Fluorogenic Substrate-Based)

This protocol describes a general method for determining the IC50 values of pyrimidine-2,4,6-trione derivatives against a specific MMP using a fluorogenic substrate.

Materials:

  • Recombinant human MMP enzyme (e.g., MMP-2, MMP-9)

  • Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)

  • Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, 0.05% (v/v) Brij-35, pH 7.5[9]

  • Test compounds (pyrimidine-2,4,6-trione derivatives) dissolved in DMSO

  • 96-well black microplates[9]

  • Fluorescence microplate reader with excitation and emission wavelengths suitable for the chosen substrate (e.g., Ex/Em = 328/393 nm)[10]

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the MMP enzyme in assay buffer. The final concentration in the assay should be in the low nanomolar range (e.g., 1-10 nM) and should be optimized for linear reaction kinetics over the measurement period.[9]

    • Prepare a stock solution of the fluorogenic substrate in DMSO (e.g., 1-10 mM).[11] Dilute the substrate in assay buffer to a working concentration that is at or below the Km value for the enzyme.[9]

    • Prepare serial dilutions of the test compounds in DMSO. Further dilute these in assay buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.[10]

  • Assay Protocol:

    • Add 25 µL of the serially diluted test compounds or vehicle control (assay buffer with the same final DMSO concentration) to the wells of a 96-well plate.[10]

    • Add 50 µL of the diluted MMP enzyme solution to each well and incubate at 37°C for 10-15 minutes to allow for inhibitor binding.

    • Initiate the reaction by adding 25 µL of the diluted fluorogenic substrate solution to each well.[10]

    • Immediately begin monitoring the increase in fluorescence intensity over time using a microplate reader at 37°C.[9] Record readings every 1-2 minutes for 30-60 minutes.

  • Data Analysis:

    • Determine the initial reaction velocity (V₀) for each concentration of the inhibitor by calculating the slope of the linear portion of the fluorescence versus time plot.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Calculate the IC50 value by fitting the data to a four-parameter logistic equation.

Cell Invasion Assay (Matrigel-Based)

This protocol is used to assess the anti-invasive properties of pyrimidine-2,4,6-trione derivatives on cancer cells in vitro.

Materials:

  • Invasive cancer cell line (e.g., HT1080, MDA-MB-231)

  • Matrigel-coated transwell inserts (e.g., 8 µm pore size) for 24-well plates[12][13]

  • Cell culture medium (e.g., DMEM) with and without fetal bovine serum (FBS)

  • Test compounds (pyrimidine-2,4,6-trione derivatives)

  • Fixation solution (e.g., 4% paraformaldehyde or methanol)

  • Staining solution (e.g., 0.1% crystal violet)[12][13]

  • Cotton swabs

Procedure:

  • Preparation of Matrigel-coated inserts:

    • Thaw Matrigel on ice overnight.

    • Dilute Matrigel with cold, serum-free medium to a final concentration of 1 mg/mL.

    • Add 50-100 µL of the diluted Matrigel solution to the upper chamber of the transwell inserts and incubate at 37°C for at least 4 hours to allow for gelation.[13]

    • Rehydrate the Matrigel by adding warm, serum-free medium to the upper chamber and incubate for 30 minutes at 37°C.

  • Cell Seeding and Treatment:

    • Culture cancer cells to ~80% confluency.

    • Serum-starve the cells overnight.

    • Harvest the cells and resuspend them in serum-free medium at a density of 1 x 10⁵ to 5 x 10⁵ cells/mL.[12]

    • Add the cell suspension to the upper chamber of the Matrigel-coated inserts.

    • Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.[13]

    • Add the test compounds at various concentrations to both the upper and lower chambers.

  • Incubation and Analysis:

    • Incubate the plate at 37°C in a 5% CO₂ incubator for 24-48 hours.[13]

    • After incubation, remove the non-invaded cells from the upper surface of the membrane with a cotton swab.[12][13]

    • Fix the invaded cells on the lower surface of the membrane with the fixation solution for 20 minutes.

    • Stain the fixed cells with crystal violet solution for 15-20 minutes.[12]

    • Wash the inserts with water and allow them to air dry.

    • Count the number of invaded cells in several random fields under a microscope.

    • Calculate the percentage of invasion inhibition relative to the vehicle-treated control.

In Vivo Xenograft Tumor Model

This protocol provides a general framework for evaluating the anti-tumor efficacy of pyrimidine-2,4,6-trione derivatives in an in vivo setting.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Human cancer cell line (e.g., one known to express the target MMPs)

  • Test compound formulated for in vivo administration (e.g., oral gavage, intraperitoneal injection)

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Tumor Cell Implantation:

    • Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10⁶ cells in 100-200 µL of sterile PBS or medium) into the flank of each mouse.[14]

  • Tumor Growth and Treatment:

    • Monitor the mice for tumor growth.

    • When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.[14]

    • Administer the test compound or vehicle control to the respective groups according to the desired dosing schedule and route of administration.

  • Monitoring and Endpoint:

    • Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.[14]

    • Monitor the body weight of the mice as an indicator of toxicity.

    • At the end of the study (e.g., when control tumors reach a predetermined size or after a set duration), euthanize the mice and excise the tumors for further analysis (e.g., histology, zymography).

Experimental Workflow and Logic

The following diagram illustrates a typical workflow for the discovery and preclinical evaluation of pyrimidine-2,4,6-triones as MMP inhibitors.

cluster_Discovery Discovery & Optimization cluster_Preclinical Preclinical Evaluation Library_Synthesis Library Synthesis of Pyrimidine-2,4,6-triones HTS High-Throughput Screening (Fluorogenic Assay) Library_Synthesis->HTS Hit_Identification Hit Identification HTS->Hit_Identification SAR_Studies Structure-Activity Relationship (SAR) Studies Hit_Identification->SAR_Studies Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization In_Vitro_Assays In Vitro Assays (Selectivity, Cell Invasion) Lead_Optimization->In_Vitro_Assays In_Vivo_Models In Vivo Xenograft Models (Efficacy, PK/PD) In_Vitro_Assays->In_Vivo_Models Candidate_Selection Candidate Selection In_Vivo_Models->Candidate_Selection

Caption: Workflow for the development of pyrimidine-2,4,6-trione MMP inhibitors.

References

Synthesis of 5-acetyl-pyrimidine-2,4,6(1H,3H,5H)-trione: An Essential Building Block for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the synthesis of 5-acetyl-pyrimidine-2,4,6(1H,3H,5H)-trione, also known as 5-acetylbarbituric acid. This compound is a key intermediate in the synthesis of a wide range of heterocyclic compounds with significant therapeutic potential. The protocol outlines a two-step synthesis commencing with the formation of barbituric acid from diethyl malonate and urea (B33335), followed by its acylation using acetic anhydride (B1165640). This application note includes detailed experimental procedures, characterization data, and a discussion of the applications of this versatile building block in medicinal chemistry.

Introduction

5-Acetyl-pyrimidine-2,4,6(1H,3H,5H)-trione is a derivative of barbituric acid, a core structure in many biologically active molecules. The presence of the acetyl group at the 5-position provides a reactive handle for further chemical modifications, making it an invaluable precursor for the synthesis of novel pyrimidine (B1678525) derivatives.[1] These derivatives, including chalcones and thiosemicarbazones, have been investigated for a broad spectrum of biological activities, such as antibacterial, antiviral, and anticancer properties.[1] This document presents a reliable and reproducible protocol for the laboratory-scale synthesis of 5-acetyl-pyrimidine-2,4,6(1H,3H,5H)-trione, enabling researchers to access this important synthetic intermediate.

Synthesis Pathway

The synthesis of 5-acetyl-pyrimidine-2,4,6(1H,3H,5H)-trione is typically achieved in two main steps:

  • Synthesis of Barbituric Acid: The condensation of diethyl malonate with urea in the presence of a base, such as sodium methoxide (B1231860), yields the pyrimidine-2,4,6(1H,3H,5H)-trione (barbituric acid) ring system.

  • Acylation of Barbituric Acid: The subsequent Friedel-Crafts acylation of barbituric acid at the active methylene (B1212753) C-5 position with acetic anhydride, catalyzed by an acid like sulfuric acid, affords the desired 5-acetyl-pyrimidine-2,4,6(1H,3H,5H)-trione.

A one-pot, three-component reaction between malonic acid, urea, and acetic anhydride under acid catalysis has also been reported as a facile route to 5-acetylbarbituric acid.

Experimental Protocols

Materials and Methods

All reagents should be of analytical grade and used without further purification.

Step 1: Synthesis of Pyrimidine-2,4,6(1H,3H,5H)-trione (Barbituric Acid)

  • In a round-bottom flask equipped with a reflux condenser, a solution of anhydrous sodium methoxide is prepared by dissolving sodium metal (2.875 g, 0.125 g-atom) in anhydrous methanol (B129727) (62.5 mL).

  • To this solution, add diethyl malonate (20 g, 0.125 mol) and urea (7.5 g, 0.125 mol).

  • The reaction mixture is heated to reflux at 65°C for 7 hours, during which a white solid will precipitate.

  • After the reflux period, add hot water (125 mL, ~50°C) to the reaction mixture, followed by enough hydrochloric acid to render the solution acidic.

  • Filter the resulting clear solution and cool it in an ice bath overnight.

  • Collect the precipitated white product by filtration, wash with cold water (50 mL), and dry in an oven at 105-110°C for 3-4 hours.

Step 2: Synthesis of 5-acetyl-pyrimidine-2,4,6(1H,3H,5H)-trione

  • In a round-bottom flask fitted with a reflux condenser, suspend pyrimidine-2,4,6(1H,3H,5H)-trione (6.4 g, 0.05 mol) in acetic anhydride (150 mL).

  • Carefully add a few drops of concentrated sulfuric acid to the suspension.

  • Heat the mixture to reflux for 1 hour. The initial suspension will turn into an orange-colored solution after approximately 10 minutes of reflux.

  • After 1 hour, concentrate the reaction mixture to about half of its original volume by distillation.

  • Cool the concentrated solution to approximately 10°C to induce crystallization.

  • Collect the solid product by filtration, wash with hot water, followed by acetone.

  • Dry the product at 80°C for 30 minutes to obtain 5-acetyl-pyrimidine-2,4,6(1H,3H,5H)-trione as a yellow powder.

Data Presentation

Table 1: Summary of Quantitative Data for the Synthesis

CompoundMolecular FormulaMolecular Weight ( g/mol )Yield (%)Melting Point (°C)Appearance
Pyrimidine-2,4,6(1H,3H,5H)-trioneC₄H₄N₂O₃128.0965252-257 (decomposed)White powder
5-acetyl-pyrimidine-2,4,6(1H,3H,5H)-trioneC₆H₆N₂O₄170.12[1]92242-246 (decomposed)Yellow powder

Table 2: Spectroscopic Characterization of 5-acetyl-pyrimidine-2,4,6(1H,3H,5H)-trione

Spectroscopic DataCharacteristic Signals
¹H NMR (DMSO-d₆, δ/ppm) 2.5 - 2.6 (s, 3H, -COCH₃)[1]
IR (KBr, cm⁻¹) 3100-3500 (broad, N-H stretching), 1650-1750 (strong, C=O stretching)[1]

Visualizations

SynthesisWorkflow cluster_step1 Step 1: Synthesis of Barbituric Acid cluster_step2 Step 2: Acylation of Barbituric Acid DM Diethyl Malonate Reflux1 Reflux (65°C, 7h) DM->Reflux1 Urea Urea Urea->Reflux1 NaOCH3 Sodium Methoxide in Methanol NaOCH3->Reflux1 Workup1 Acidification & Crystallization Reflux1->Workup1 BA Barbituric Acid Workup1->BA BA2 Barbituric Acid Reflux2 Reflux (1h) BA2->Reflux2 Ac2O Acetic Anhydride Ac2O->Reflux2 H2SO4 conc. H₂SO₄ (cat.) H2SO4->Reflux2 Workup2 Concentration & Crystallization Reflux2->Workup2 FinalProduct 5-acetyl-pyrimidine- 2,4,6(1H,3H,5H)-trione Workup2->FinalProduct

Caption: Synthetic workflow for 5-acetyl-pyrimidine-2,4,6(1H,3H,5H)-trione.

Applications in Drug Development

5-Acetyl-pyrimidine-2,4,6(1H,3H,5H)-trione serves as a versatile platform for the synthesis of a diverse library of compounds for biological screening.[1] The acetyl group can readily undergo condensation reactions with various aldehydes and other reagents to introduce a wide range of substituents at the 5-position of the pyrimidine ring. This has led to the development of derivatives with promising activities, including:

  • Antimicrobial Agents: Chalcone derivatives synthesized from 5-acetylbarbituric acid have shown significant antibacterial and antifungal activities.

  • Anticancer Agents: Certain thiosemicarbazone derivatives have been evaluated for their in vitro cytotoxicity against cancer cell lines.

  • Enzyme Inhibitors: The barbituric acid scaffold is a known pharmacophore for various enzymes, and derivatives of 5-acetylbarbituric acid are being explored as potential enzyme inhibitors.

The straightforward synthesis of 5-acetyl-pyrimidine-2,4,6(1H,3H,5H)-trione, coupled with its versatile reactivity, makes it an indispensable tool for medicinal chemists and drug development professionals in the quest for novel therapeutic agents.

References

Application Notes and Protocols for the Characterization of Trione Derivatives using NMR and IR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the structural characterization of trione derivatives using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. This compound derivatives are a class of compounds containing three carbonyl groups, which are of significant interest in medicinal chemistry and agrochemistry. Accurate structural elucidation is crucial for understanding their biological activity and for the development of new therapeutic agents and herbicides.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound.[2] It is based on the interaction of atomic nuclei with an external magnetic field. For organic molecules, ¹H (proton) and ¹³C (carbon-13) NMR are the most common techniques used.

Principles of NMR Spectroscopy

NMR spectroscopy relies on the magnetic properties of atomic nuclei with a non-zero spin, such as ¹H and ¹³C.[3] When placed in a strong magnetic field, these nuclei can exist in different spin states with different energy levels. By applying a radiofrequency pulse, the nuclei can be excited from a lower to a higher energy state. The frequency at which this resonance occurs is known as the chemical shift (δ) and is highly dependent on the local electronic environment of the nucleus.[4] The chemical shift, signal intensity (integration), and signal splitting (multiplicity) provide valuable information about the number and connectivity of atoms in a molecule.[2]

Experimental Protocol for NMR Analysis

1.2.1. Sample Preparation

  • Solvent Selection: Choose a deuterated solvent that completely dissolves the this compound derivative. Common choices include Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), Acetone-d₆, and Methanol-d₄. The choice of solvent can slightly influence the chemical shifts.[5]

  • Sample Concentration: Dissolve 5-10 mg of the purified this compound derivative in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Internal Standard: Add a small amount of an internal standard, typically Tetramethylsilane (TMS), to the solution. TMS is chemically inert and provides a reference signal at 0 ppm.[4]

  • Transfer to NMR Tube: Filter the solution into a standard 5 mm NMR tube to remove any particulate matter. The final solution height in the tube should be around 4-5 cm.

  • Labeling: Clearly label the NMR tube with the sample identification.

1.2.2. Data Acquisition

The following are general parameters for acquiring ¹H and ¹³C NMR spectra on a 400 or 500 MHz spectrometer. These may need to be optimized depending on the specific instrument and sample.

Parameter¹H NMR¹³C NMR
Pulse Program Standard single pulse (zg30)Standard proton-decoupled (zgpg30)
Spectral Width 0-12 ppm0-220 ppm
Number of Scans 8-16128-1024 (or more)
Relaxation Delay (d1) 1-2 seconds2 seconds
Acquisition Time 3-4 seconds1-2 seconds
Temperature 298 K (25 °C)298 K (25 °C)
Data Interpretation and Characteristic Signals

The presence of multiple carbonyl groups and their relative positions significantly influences the chemical shifts of nearby protons and carbons in this compound derivatives.

1.3.1. ¹H NMR Spectral Data

The electron-withdrawing nature of the carbonyl groups causes deshielding of adjacent protons, shifting their signals downfield (to higher ppm values).[4][6]

Proton TypeTypical Chemical Shift (δ, ppm)Notes
Enolic -OH 10.0 - 15.0Often a broad singlet. The exact position is concentration and solvent-dependent. Triones can exist in various tautomeric forms.
Protons α to a carbonyl group (-CH-C=O) 2.0 - 4.5The chemical shift depends on the number of adjacent carbonyl groups. Protons flanked by two carbonyls will be further downfield.
Alkyl protons (-CH₃, -CH₂-) 0.9 - 2.5Protons further away from the carbonyl groups will appear in the typical aliphatic region.[5][7]
Aromatic protons (if present) 7.0 - 8.5Protons on an aromatic ring attached to the this compound moiety will be deshielded.[5]

1.3.2. ¹³C NMR Spectral Data

Carbonyl carbons are highly deshielded and appear at the downfield end of the spectrum.[8][9]

Carbon TypeTypical Chemical Shift (δ, ppm)Notes
Carbonyl carbons (C=O) 180 - 210Ketonic carbonyls typically appear in the 190-210 ppm range. The exact shift can help distinguish between the different carbonyl environments in the this compound.[9]
Enolic carbons (=C-OH) 160 - 190In the enol tautomer, the carbon double-bonded to another carbon and single-bonded to the hydroxyl group.
Carbons α to a carbonyl group (-C-C=O) 30 - 60These carbons are deshielded compared to typical sp³ carbons.
Alkyl carbons (-CH₃, -CH₂-) 10 - 40Carbons further from the electron-withdrawing groups appear in the standard aliphatic region.[10]
Aromatic carbons (if present) 120 - 150Standard chemical shift range for aromatic carbons.[8]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[11] It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their bonds.[3][12]

Principles of IR Spectroscopy

When a molecule is irradiated with infrared light, its bonds can vibrate by stretching or bending.[11] For a vibration to be IR active, it must result in a change in the molecule's dipole moment. The frequencies of these vibrations are characteristic of the types of bonds and functional groups present. An IR spectrum is a plot of transmittance versus wavenumber (cm⁻¹).[13]

Experimental Protocol for IR Analysis

2.2.1. Sample Preparation (using Attenuated Total Reflectance - ATR)

ATR is a common and convenient method for obtaining IR spectra of solid and liquid samples.

  • Instrument Preparation: Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Record a background spectrum of the empty ATR unit.

  • Sample Application: Place a small amount of the solid this compound derivative directly onto the ATR crystal.

  • Apply Pressure: Use the pressure arm to ensure good contact between the sample and the crystal.

  • Data Acquisition: Collect the spectrum. Typically, 16-32 scans are co-added to obtain a good quality spectrum. The typical spectral range is 4000-400 cm⁻¹.

  • Cleaning: After analysis, clean the ATR crystal thoroughly with an appropriate solvent (e.g., isopropanol (B130326) or acetone).

Data Interpretation and Characteristic Absorptions

The most prominent feature in the IR spectrum of a this compound derivative is the strong absorption(s) in the carbonyl region.[14]

Functional GroupCharacteristic Absorption (cm⁻¹)IntensityNotes
C=O Stretch (Ketone) 1750 - 1680StrongThe presence of multiple, potentially broad, or overlapping peaks in this region is characteristic of triones. Conjugation and ring strain can shift the frequency.[15][16]
C=C Stretch (Enol) 1680 - 1620Medium to StrongIndicates the presence of the enol tautomer.[14]
O-H Stretch (Enol) 3200 - 2500Strong, BroadA very broad absorption in this region is indicative of intramolecular hydrogen bonding in the enol form.
C-H Stretch (sp³) 3000 - 2850MediumCharacteristic of alkyl groups in the molecule.[16]
C-H Stretch (sp²) 3100 - 3000MediumPresent if the molecule contains aromatic or vinylic protons.[13]
C-O Stretch 1300 - 1000StrongCharacteristic of ethers, esters, and alcohols.[15]

Visualization of Workflows

Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized or isolated this compound derivative.

G cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Synthesis or Isolation of this compound Derivative Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR_Sample Prepare NMR Sample (5-10 mg in 0.6 mL solvent) Purification->NMR_Sample IR_Sample Prepare IR Sample (Solid on ATR) Purification->IR_Sample NMR_Acq ¹H and ¹³C NMR Data Acquisition NMR_Sample->NMR_Acq IR_Acq IR Spectrum Data Acquisition IR_Sample->IR_Acq NMR_Data Analyze NMR Data: - Chemical Shifts - Integration - Multiplicity NMR_Acq->NMR_Data IR_Data Analyze IR Data: - Carbonyl Stretches - O-H/C-H Stretches IR_Acq->IR_Data Combine Combine Spectroscopic Data NMR_Data->Combine IR_Data->Combine Structure Propose/Confirm Structure Combine->Structure

Caption: Workflow for this compound Derivative Characterization.

Logical Relationship in Data Analysis

This diagram shows the logical flow of combining data from different spectroscopic techniques to determine the final chemical structure.

G cluster_ir IR Spectroscopy cluster_nmr NMR Spectroscopy Unknown Unknown this compound Derivative IR_Spec IR Spectrum Unknown->IR_Spec H_NMR ¹H NMR Spectrum Unknown->H_NMR C_NMR ¹³C NMR Spectrum Unknown->C_NMR IR_Info Identified Functional Groups: - Carbonyls (C=O) - Hydroxyl (O-H, enol) - Alkyl/Aryl C-H IR_Spec->IR_Info Structure Final Structure Elucidated IR_Info->Structure Confirms functional groups H_Info Proton Environment: - Number of unique protons - Connectivity (via splitting) - Relative proton count H_NMR->H_Info C_Info Carbon Skeleton: - Number of unique carbons - Types of carbons (C=O, C=C, sp³ C) C_NMR->C_Info H_Info->Structure Defines proton framework C_Info->Structure Defines carbon backbone

Caption: Logic of Spectroscopic Data Integration.

References

Application Note: Cell-Based Assays for Determining Trione Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Triones are a class of chemical compounds containing three carbonyl groups. Certain analogues, such as trione-containing flavonoids, have garnered interest for their potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities.[1] Evaluating the biological activity of novel this compound compounds requires robust and physiologically relevant testing methods. Cell-based assays are indispensable tools in drug discovery, offering insights into a compound's efficacy, cytotoxicity, and mechanism of action within a biological context.[2] This document provides detailed protocols for a panel of cell-based assays to screen and characterize the bioactivity of this compound compounds, focusing on cytotoxicity, anti-inflammatory effects, and oxidative stress.

General Experimental Workflow

A systematic approach is crucial for efficiently screening this compound compounds. The workflow typically begins with an assessment of cytotoxicity to determine the appropriate concentration range for subsequent bioactivity assays. This is followed by functional assays to probe specific biological activities like anti-inflammatory potential and impact on oxidative stress.

G cluster_setup Phase 1: Preparation & Cytotoxicity cluster_bioactivity Phase 2: Bioactivity Screening cluster_analysis Phase 3: Data Analysis A Cell Line Culture (e.g., RAW 264.7, HT-29) C Primary Cytotoxicity Assay (e.g., MTT Assay) A->C B Prepare this compound Stock Solutions B->C D Determine Non-Toxic Concentration Range (Calculate IC50) C->D E Anti-Inflammatory Assay (e.g., Nitric Oxide Measurement) D->E F Oxidative Stress Assay (e.g., ROS Detection) D->F G Mechanism of Action Studies (e.g., Western Blot for Pathway Proteins) D->G Optional: Deeper Insight H Quantitative Data Analysis E->H F->H G->H I Identify Lead Compounds H->I

Caption: General workflow for screening this compound compound bioactivity.

Protocol: Cytotoxicity Assessment using MTT Assay

Principle The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[3] In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals. The concentration of these crystals, which can be dissolved and measured spectrophotometrically, is proportional to the number of viable, metabolically active cells.[3] This assay is crucial for determining the cytotoxic potential of this compound compounds and identifying a suitable concentration range for further experiments.

Materials and Reagents

  • Selected cell line (e.g., RAW 264.7 macrophages, HT-29 colon cancer cells)

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • This compound compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • DMSO (Dimethyl sulfoxide) or Solubilization Buffer (e.g., 0.01 M HCl in 10% SDS solution)

  • 96-well flat-bottom plates

  • Phosphate-Buffered Saline (PBS)

  • Microplate reader (absorbance at 570 nm)

Experimental Protocol

  • Cell Seeding: Culture cells until they reach approximately 80% confluency. Trypsinize, count, and resuspend the cells in fresh complete medium. Seed 100 µL of the cell suspension into each well of a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[4][5]

  • Compound Treatment: Prepare serial dilutions of the this compound compounds in complete culture medium from a concentrated stock solution (e.g., in DMSO). The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced toxicity. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include "vehicle control" wells (medium with DMSO) and "untreated control" wells (medium only).[6]

  • Incubation: Incubate the plate for the desired exposure period (typically 24, 48, or 72 hours) at 37°C and 5% CO₂.[7]

  • MTT Addition: After incubation, carefully remove the compound-containing medium. Add 100 µL of fresh medium and 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the MTT into visible purple formazan crystals.

  • Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Measurement: Read the absorbance of each well at 570 nm using a microplate reader.[6]

Data Presentation and Analysis Cell viability is calculated as a percentage relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell viability) is determined by plotting a dose-response curve.

Formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) * 100

Table 1: Example Cytotoxicity Data for a this compound Compound on RAW 264.7 Cells

This compound Conc. (µM) Mean Absorbance (570 nm) Standard Deviation % Cell Viability
0 (Vehicle Control) 1.254 0.088 100.0%
1 1.231 0.091 98.2%
10 1.105 0.075 88.1%
25 0.899 0.062 71.7%
50 0.615 0.045 49.0%
100 0.243 0.031 19.4%
200 0.098 0.015 7.8%

From this data, the IC₅₀ value is estimated to be approximately 50 µM.

Protocol: Anti-Inflammatory Activity via Nitric Oxide Assay

Principle Macrophages, when activated by inflammatory stimuli like lipopolysaccharide (LPS), produce nitric oxide (NO), a key inflammatory mediator.[1] This assay measures the ability of a this compound compound to inhibit LPS-induced NO production in a macrophage cell line, such as RAW 264.7. NO concentration is determined indirectly by measuring its stable breakdown product, nitrite (B80452), in the culture supernatant using the Griess reagent.

Signaling Pathway Context: NF-κB LPS stimulation of macrophages typically activates the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[8] This pathway is a primary regulator of the inflammatory response. In its inactive state, NF-κB is held in the cytoplasm by an inhibitor protein, IκB. Upon stimulation, IκB is degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), the enzyme responsible for producing high levels of NO.[9][10] this compound compounds may exert anti-inflammatory effects by inhibiting key steps in this pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Activation TLR4->IKK Activates Signal Cascade IkB_NFkB IκB-NF-κB (Inactive Complex) IKK->IkB_NFkB Phosphorylates IκB IkB_P P-IκB (Phosphorylated) Degradation Proteasomal Degradation IkB_P->Degradation Targets for NFkB NF-κB (Active) Degradation->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates This compound This compound Compound This compound->IKK Inhibits? DNA DNA Binding NFkB_nuc->DNA Genes Pro-inflammatory Genes (iNOS, TNF-α, IL-6) DNA->Genes Induces Transcription

Caption: Simplified NF-κB signaling pathway and potential this compound inhibition point.

Materials and Reagents

  • RAW 264.7 macrophage cells

  • Complete culture medium

  • This compound compounds (in DMSO)

  • Lipopolysaccharide (LPS) from E. coli (1 µg/mL stock)

  • Griess Reagent (Component A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium Nitrite (NaNO₂) standard solution (for standard curve)

  • 96-well flat-bottom plates

Experimental Protocol

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of medium. Incubate for 24 hours at 37°C and 5% CO₂.

  • Pre-treatment: Treat the cells with various non-toxic concentrations of the this compound compounds (determined from the MTT assay) for 1-2 hours before LPS stimulation.

  • Inflammatory Stimulation: Add LPS to the wells to a final concentration of 1 µg/mL. Include a "LPS only" control group and a "vehicle" control group (no LPS, no compound).

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.

  • Supernatant Collection: After incubation, carefully collect 50 µL of the culture supernatant from each well and transfer it to a new 96-well plate.

  • Griess Reaction: Add 50 µL of Griess Reagent Component A to each well containing the supernatant. Incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of Component B and incubate for another 10 minutes.

  • Measurement: A purple/magenta color will develop. Measure the absorbance at 540 nm within 30 minutes.

  • Standard Curve: Prepare a standard curve using serial dilutions of a known concentration of sodium nitrite in culture medium to quantify the nitrite concentration in the samples.

Data Presentation and Analysis The concentration of nitrite in each sample is calculated from the standard curve. The percentage of NO production inhibition is then determined relative to the "LPS only" control.

Table 2: Example Anti-inflammatory Data for a this compound Compound

Treatment This compound Conc. (µM) Nitrite Conc. (µM) Standard Deviation % NO Inhibition
Vehicle Control 0 1.2 0.3 -
LPS Only 0 45.8 3.1 0.0%
LPS + this compound 1 42.1 2.8 8.1%
LPS + this compound 10 25.3 1.9 44.8%
LPS + this compound 25 11.7 1.2 74.5%

| LPS + this compound | 50 | 5.4 | 0.8 | 88.2% |

Protocol: Oxidative Stress Assessment using ROS Detection

Principle Oxidative stress results from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to neutralize them.[11][12] Some this compound compounds may possess antioxidant properties by scavenging ROS or boosting endogenous antioxidant defenses. This assay uses a cell-permeable fluorescent probe, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), to measure intracellular ROS levels. DCFH-DA is non-fluorescent but is deacetylated by cellular esterases to DCFH, which is then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

Signaling Pathway Context: MAPK The Mitogen-Activated Protein Kinase (MAPK) signaling pathways (including ERK, JNK, and p38) are crucial in transducing extracellular stimuli into intracellular responses, including proliferation, apoptosis, and inflammation.[13][14] Oxidative stress is a known activator of MAPK pathways, particularly JNK and p38.[15] Investigating the effect of triones on these pathways can provide mechanistic insights into their bioactivity.

G cluster_mapkkk MAPKKK cluster_mapkk MAPKK cluster_mapk MAPK Stimuli Extracellular Stimuli (e.g., Oxidative Stress, LPS) MEKK MEKK Stimuli->MEKK ASK1 ASK1 Stimuli->ASK1 RAF RAF Stimuli->RAF MKK47 MKK4/7 MEKK->MKK47 ASK1->MKK47 MKK36 MKK3/6 ASK1->MKK36 MEK12 MEK1/2 RAF->MEK12 JNK JNK MKK47->JNK p38 p38 MKK36->p38 ERK ERK1/2 MEK12->ERK Response Cellular Responses (Inflammation, Apoptosis, Proliferation) JNK->Response p38->Response ERK->Response This compound This compound Compound This compound->ASK1 Inhibits? This compound->p38 Inhibits?

Caption: Overview of the three major MAPK signaling cascades.

Materials and Reagents

  • Cell line of interest

  • Complete culture medium

  • This compound compounds

  • ROS-inducing agent (e.g., H₂O₂, Tert-butyl hydroperoxide)

  • DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate) stock solution (10 mM in DMSO)

  • Hanks' Balanced Salt Solution (HBSS) or serum-free medium

  • Black, clear-bottom 96-well plates

  • Fluorescence microplate reader (Excitation/Emission ~485/530 nm)

Experimental Protocol

  • Cell Seeding: Seed cells in a black, clear-bottom 96-well plate at an appropriate density and incubate for 24 hours.

  • Compound Pre-treatment: Remove the medium and wash cells once with warm HBSS. Add 100 µL of HBSS containing the desired non-toxic concentrations of the this compound compound. Incubate for 1-2 hours.

  • Probe Loading: Add DCFH-DA to each well to a final concentration of 10-20 µM. Incubate for 30-45 minutes at 37°C in the dark.

  • Washing: Remove the DCFH-DA solution and wash the cells twice with warm HBSS to remove any excess probe.

  • ROS Induction: Add 100 µL of a ROS-inducing agent (e.g., 100 µM H₂O₂) to the appropriate wells. Include a positive control (inducer only) and a negative control (HBSS only).

  • Measurement: Immediately measure the fluorescence intensity using a microplate reader at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm. Readings can be taken kinetically over a period of 60-90 minutes or as a single endpoint measurement.

Data Presentation and Analysis The antioxidant activity of the this compound compound is reflected by its ability to reduce the fluorescence signal compared to the positive control (cells treated with the ROS inducer alone).

Table 3: Example ROS Scavenging Data for a this compound Compound

Treatment This compound Conc. (µM) Mean Fluorescence Units (RFU) Standard Deviation % ROS Inhibition
Negative Control 0 1,520 110 -
Positive Control (H₂O₂) 0 12,850 850 0.0%
H₂O₂ + this compound 1 11,980 790 7.7%
H₂O₂ + this compound 10 8,230 610 40.8%
H₂O₂ + this compound 25 4,550 350 73.2%

| H₂O₂ + this compound | 50 | 2,130 | 220 | 94.6% |

Conclusion The protocols outlined in this application note provide a robust framework for the initial characterization of this compound bioactivity. By systematically assessing cytotoxicity, anti-inflammatory effects, and antioxidant potential, researchers can effectively screen compound libraries, identify promising leads, and gain preliminary insights into their mechanisms of action. Further investigation using more specific assays, such as Western blotting for signaling proteins (e.g., p-p38, p-IκBα) or gene expression analysis, can be employed to further elucidate the molecular targets of lead this compound compounds.[9][15]

References

Application Notes and Protocols for Pyrimidine-2,4,6-triones in Neuroprotective Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrimidine-2,4,6-triones, a class of heterocyclic compounds also known as barbiturates, have emerged as a promising scaffold in the development of neuroprotective agents. Initially recognized for their sedative and hypnotic properties, recent research has unveiled their potential in combating the complex pathologies of various neurodegenerative diseases. These compounds have demonstrated efficacy in preclinical models of Amyotrophic Lateral Sclerosis (ALS), Parkinson's Disease (PD), Alzheimer's Disease (AD), and stroke. Their neuroprotective effects are attributed to diverse mechanisms of action, including the inhibition of protein aggregation, reduction of neuroinflammation, and modulation of enzymatic activity crucial to neuronal survival.

These application notes provide a comprehensive overview of the use of pyrimidine-2,4,6-trione derivatives in neuroprotective studies. This document summarizes key quantitative data, details experimental protocols for evaluating their efficacy, and visualizes the underlying signaling pathways.

Data Presentation

The neuroprotective efficacy of various pyrimidine-2,4,6-trione derivatives has been quantified in several in vitro and in vivo models. The following tables summarize the key findings for different neurodegenerative diseases.

Table 1: Neuroprotective Activity of Pyrimidine-2,4,6-trione (PYT) Derivatives in an In Vitro Model of Amyotrophic Lateral Sclerosis (ALS)

Compound IDStructureCell LineAssay DescriptionEC50 (µM)Reference
10 1,3-Bis(4-phenylbutyl)pyrimidine-2,4,6(1H,3H,5H)-trionePC12-G93A-YFPProtection against mutant SOD1-induced cytotoxicity0.68[1]
18 1,3-Bis(3-chlorophenethyl)pyrimidine-2,4,6(1H,3H,5H)-trionePC12-G93A-YFPProtection against mutant SOD1-induced cytotoxicity2.97[1]
21 1,3-Bis(4-methoxyphenethyl)pyrimidine-2,4,6(1H,3H,5H)-trionePC12-G93A-YFPProtection against mutant SOD1-induced cytotoxicity3.36[1]
3 1,3-Dipropylpyrimidine-2,4,6(1H,3H,5H)-trionePC12-G93A-YFPProtection against mutant SOD1-induced cytotoxicity7.68[1]
22 1,3-Bis(3,4-dimethoxyphenethyl)pyrimidine-2,4,6(1H,3H,5H)-trionePC12-G93A-YFPProtection against mutant SOD1-induced cytotoxicity11.59[1]

This assay measures the ability of the compounds to protect cells from the toxic effects of aggregated mutant SOD1.[1]

Table 2: Activity of Pyrimidine-2,4,6-trione and Related Derivatives in Other Neurodegenerative Disease Models

Compound IDDerivative ClassDisease ModelAssay DescriptionKey FindingsReference
MHY2699 2-Thioxodihydropyrimidine-4,6(1H,5H)-dioneMPTP-induced mouse model of Parkinson's DiseaseIn vivo study assessing motor function and dopaminergic neuron survival.Inhibited motor dysfunction and prevented dopaminergic neuronal death by attenuating neuroinflammation.
Ro-28-2653 Pyrimidine-2,4,6-trioneG93A transgenic mouse model of ALSIn vivo study assessing motor performance and survival.Improved motor performance and significantly prolonged survival time when administered early.
Compound 2.13A 2,4,6-substituted pyrimidine (B1678525)In vitro BACE-1 inhibition assayFRET-based assay to measure the inhibition of β-secretase 1 (BACE-1).IC50 of 6.92 µM, showing potential for Alzheimer's Disease treatment.[2][3]

Signaling Pathways and Mechanisms of Action

Pyrimidine-2,4,6-trione derivatives exert their neuroprotective effects through various signaling pathways. The following diagrams illustrate the key mechanisms identified in preclinical studies.

Inhibition of Mutant SOD1 Aggregation in ALS

A primary mechanism of action for certain pyrimidine-2,4,6-triones in ALS models is the direct inhibition of mutant superoxide (B77818) dismutase 1 (SOD1) protein aggregation. This process is a key pathological hallmark of some forms of familial ALS.[1][4] By preventing the formation of toxic protein aggregates, these compounds reduce cellular stress and enhance neuronal survival.[1]

Caption: Inhibition of mutant SOD1 aggregation pathway by pyrimidine-2,4,6-triones.

Anti-inflammatory Effects in Parkinson's Disease Models

In models of Parkinson's Disease, barbiturate (B1230296) derivatives like MHY2699 have been shown to exert neuroprotective effects by mitigating neuroinflammation. This is achieved by inhibiting the phosphorylation of key signaling molecules in the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways in activated glial cells.

Anti_Inflammatory_Pathway mptp MPP+ (Neurotoxin) glial_activation Glial Cell Activation (Astrocytes) mptp->glial_activation mapk MAPK Pathway (p38, JNK, ERK) glial_activation->mapk nfkb NF-κB Pathway glial_activation->nfkb ros ROS Production glial_activation->ros cytokines Pro-inflammatory Cytokines mapk->cytokines nfkb->cytokines neuroinflammation Neuroinflammation ros->neuroinflammation cytokines->neuroinflammation neuronal_death Dopaminergic Neuronal Death neuroinflammation->neuronal_death neuroprotection Neuroprotection mhy2699 MHY2699 (Barbiturate Derivative) mhy2699->mapk Inhibition of Phosphorylation mhy2699->nfkb Inhibition of Phosphorylation mhy2699->ros Inhibition

Caption: Anti-inflammatory mechanism of a barbiturate derivative in a Parkinson's Disease model.

Inhibition of BACE-1 in Alzheimer's Disease

Certain substituted pyrimidine derivatives have been identified as inhibitors of Beta-site amyloid precursor protein cleaving enzyme 1 (BACE-1).[3] BACE-1 is a key enzyme in the amyloidogenic pathway, and its inhibition reduces the production of amyloid-beta (Aβ) peptides, which are central to the pathology of Alzheimer's Disease.[2]

BACE1_Inhibition_Pathway cluster_cleavage Enzymatic Cleavage app Amyloid Precursor Protein (APP) c99 C99 fragment app->c99 Cleavage bace1 BACE-1 (β-secretase) gamma_secretase γ-secretase abeta Amyloid-beta (Aβ) peptides c99->abeta Cleavage plaques Amyloid Plaques abeta->plaques neurotoxicity Neurotoxicity plaques->neurotoxicity pyrimidines Substituted Pyrimidines pyrimidines->bace1 Inhibition

Caption: Inhibition of the BACE-1 amyloidogenic pathway by substituted pyrimidines.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the neuroprotective potential of pyrimidine-2,4,6-trione derivatives. The following protocols are based on established methods cited in the literature.

Protocol 1: In Vitro Mutant SOD1 Cytotoxicity and Aggregation Assay in PC12 Cells

This protocol is adapted from studies identifying pyrimidine-2,4,6-triones as inhibitors of mutant SOD1 aggregation and toxicity.[1][4]

Objective: To assess the ability of test compounds to protect against mutant SOD1-induced cytotoxicity and to inhibit its aggregation.

Materials:

  • PC12 cells stably expressing G93A mutant SOD1 fused to Yellow Fluorescent Protein (PC12-G93A-YFP).[1]

  • Cell culture medium: RPMI 1640, 10% horse serum, 5% fetal bovine serum, penicillin/streptomycin.

  • Test compounds (pyrimidine-2,4,6-trione derivatives) dissolved in DMSO.

  • 96-well and 384-well clear-bottom black plates.

  • CellTiter-Glo® Luminescent Cell Viability Assay kit.

  • High-content imaging system.

Experimental Workflow:

SOD1_Assay_Workflow start Start plate_cells Plate PC12-G93A-YFP cells in 384-well plates start->plate_cells add_compounds Add serial dilutions of PYT compounds plate_cells->add_compounds incubate_24h Incubate for 24 hours add_compounds->incubate_24h induce_aggregation Induce aggregation (e.g., with proteasome inhibitor) incubate_24h->induce_aggregation incubate_48h Incubate for 48 hours induce_aggregation->incubate_48h split Assay Endpoint incubate_48h->split viability_assay Cytotoxicity Protection Assay: Measure cell viability (e.g., CellTiter-Glo®) split->viability_assay Path 1 imaging_assay Protein Aggregation Assay: Image cells and quantify YFP aggregates split->imaging_assay Path 2 analyze_viability Calculate % protection and EC50 viability_assay->analyze_viability analyze_aggregation Calculate % reduction in aggregation and EC50 imaging_assay->analyze_aggregation end End analyze_viability->end analyze_aggregation->end

Caption: Workflow for in vitro evaluation of PYTs in an ALS cell model.

Procedure:

  • Cell Plating: Seed PC12-G93A-YFP cells into 384-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Add serial dilutions of the pyrimidine-2,4,6-trione test compounds to the cells. Include vehicle (DMSO) and positive controls.

  • Incubation: Incubate the cells with the compounds for 24 hours.

  • Induction of Aggregation (for cytotoxicity assay): Treat cells with an agent that induces mutant SOD1 aggregation and cytotoxicity, such as a proteasome inhibitor.[1]

  • Final Incubation: Incubate the cells for an additional 48 hours.

  • Endpoint Analysis:

    • Cytotoxicity Protection Assay: Measure cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions. Luminescence is proportional to the number of viable cells.

    • Protein Aggregation Assay: Fix and stain the cells with a nuclear counterstain (e.g., Hoechst). Use a high-content imaging system to acquire images and quantify the number and intensity of intracellular YFP aggregates.

  • Data Analysis:

    • For the cytotoxicity assay, calculate the percentage of cell protection relative to controls and determine the EC50 value for each compound.

    • For the aggregation assay, calculate the percentage reduction in aggregates and determine the EC50 value.

Protocol 2: In Vivo Neuroprotection in the MPTP Mouse Model of Parkinson's Disease

This protocol is a general framework based on studies like the one involving MHY2699 and can be adapted for pyrimidine-2,4,6-trione derivatives.

Objective: To evaluate the in vivo neuroprotective effects of a test compound against MPTP-induced dopaminergic neurodegeneration and motor deficits.

Materials:

  • C57BL/6 mice.

  • MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine).

  • Test compound (e.g., MHY2699).

  • Behavioral testing apparatus (e.g., rotarod, pole test).

  • Reagents for immunohistochemistry (e.g., anti-tyrosine hydroxylase antibody).

  • HPLC system for neurotransmitter analysis.

Procedure:

  • Animal Acclimatization and Grouping: Acclimatize mice and divide them into experimental groups (e.g., Vehicle + Saline; Vehicle + MPTP; Test Compound + MPTP).

  • Compound Administration: Administer the test compound or vehicle according to the desired dosing regimen (e.g., daily oral gavage) for a predefined period before MPTP administration.

  • MPTP Induction: Induce Parkinsonism by administering MPTP (e.g., multiple intraperitoneal injections). Follow established safety protocols for handling MPTP.[5]

  • Behavioral Testing: At specific time points after MPTP administration, conduct behavioral tests to assess motor coordination and function (e.g., rotarod test, pole test).

  • Tissue Collection and Processing: At the end of the study, euthanize the animals and perfuse them with saline followed by paraformaldehyde. Collect the brains and process them for histological and biochemical analyses.

  • Immunohistochemistry: Section the substantia nigra and striatum and perform immunohistochemistry for tyrosine hydroxylase (TH) to visualize and quantify dopaminergic neurons and nerve terminals.

  • Neurochemical Analysis: Analyze the levels of dopamine (B1211576) and its metabolites in striatal tissue homogenates using HPLC.

  • Data Analysis: Compare the behavioral scores, TH-positive cell counts, and dopamine levels between the different experimental groups to determine the neuroprotective efficacy of the test compound.

Protocol 3: BACE-1 Inhibition Assay

This protocol is designed to screen for pyrimidine derivatives that inhibit BACE-1 activity, relevant for Alzheimer's Disease research.[3][6]

Objective: To measure the in vitro inhibitory activity of test compounds against BACE-1.

Materials:

  • Recombinant human BACE-1 enzyme.

  • BACE-1 FRET substrate (a peptide with a fluorophore and a quencher).

  • Assay buffer (e.g., sodium acetate (B1210297) buffer, pH 4.5).

  • Test compounds (pyrimidine derivatives) dissolved in DMSO.

  • Known BACE-1 inhibitor as a positive control.

  • 96-well black plates.

  • Fluorescence plate reader.

Procedure:

  • Assay Preparation: In a 96-well black plate, add the assay buffer.

  • Compound Addition: Add serial dilutions of the test compounds, vehicle control (DMSO), and a positive control inhibitor to the wells.

  • Enzyme Addition: Add the BACE-1 enzyme to all wells except for the "no enzyme" control.

  • Pre-incubation: Incubate the plate for 15-30 minutes at 37°C to allow the compounds to bind to the enzyme.

  • Reaction Initiation: Add the BACE-1 FRET substrate to all wells to start the enzymatic reaction.

  • Fluorescence Measurement: Measure the fluorescence intensity kinetically over time or at a fixed endpoint using a fluorescence plate reader (excitation/emission wavelengths specific to the FRET pair). Cleavage of the substrate separates the fluorophore and quencher, resulting in an increase in fluorescence.

  • Data Analysis: Calculate the rate of reaction for each well. Determine the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the compound concentration and calculate the IC50 value.

Conclusion

Pyrimidine-2,4,6-triones and their derivatives represent a versatile and promising class of compounds for the development of novel neuroprotective therapies. Their diverse mechanisms of action, spanning from the inhibition of protein aggregation in ALS to the modulation of neuroinflammation in Parkinson's disease and enzymatic inhibition in Alzheimer's disease, highlight their potential to address the multifaceted nature of neurodegeneration. The protocols and data presented here provide a foundational resource for researchers to further explore and characterize the therapeutic potential of this important chemical scaffold. Rigorous and standardized experimental approaches, as outlined in this document, will be essential in advancing these promising compounds from preclinical research to potential clinical applications.

References

Application Notes & Protocols: Molecular Docking Studies of Pyrimidine-2,4,6-trione Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting molecular docking studies on pyrimidine-2,4,6-trione derivatives. This class of compounds has garnered significant interest due to its diverse pharmacological activities, including anticancer, antimicrobial, antioxidant, and enzyme inhibitory properties. Molecular docking serves as a crucial computational tool to elucidate the binding mechanisms of these derivatives with their respective biological targets, thereby guiding the rational design of more potent and selective drug candidates.

Applications of Molecular Docking for Pyrimidine-2,4,6-trione Derivatives

Molecular docking studies of pyrimidine-2,4,6-trione derivatives have been instrumental in understanding their therapeutic potential across various disease areas:

  • Anticancer Activity: Docking studies have been employed to investigate the interactions of pyrimidine (B1678525) derivatives with key cancer-related proteins such as cyclin-dependent kinases (CDKs) and topoisomerase II.[1][2] These studies help in identifying the crucial amino acid residues involved in binding and provide insights into the structure-activity relationships (SAR) of these compounds. For instance, pyrimidine-hydrazone hybrids have been evaluated for their inhibitory potential against topoisomerase II.[1]

  • Enzyme Inhibition: Pyrimidine-2,4,6-trione derivatives have shown potent inhibitory activity against enzymes like α-glucosidase and β-glucuronidase.[3] Molecular docking has been used to predict the binding modes of these compounds within the active sites of these enzymes, explaining their inhibitory mechanisms.

  • Neurodegenerative Diseases: In the context of Amyotrophic Lateral Sclerosis (ALS), molecular docking can be used to study the interaction of pyrimidine-2,4,6-triones with mutant superoxide (B77818) dismutase 1 (SOD1), a protein implicated in the disease.[4][5] These studies aim to identify compounds that can inhibit the aggregation of mutant SOD1.[5]

  • Antimicrobial Activity: The antimicrobial potential of pyrimidine analogues has been investigated through molecular docking against microbial enzymes, which is essential for the development of new antimicrobial agents.[2]

Experimental Protocols

This section provides a detailed methodology for performing a typical molecular docking experiment with pyrimidine-2,4,6-trione derivatives.

The following protocol outlines the key steps involved in a molecular docking study, from protein and ligand preparation to the analysis of results.

dot

molecular_docking_workflow cluster_prep Preparation Phase cluster_docking Docking Phase cluster_analysis Analysis Phase protein_prep Protein Preparation grid_gen Grid Generation protein_prep->grid_gen Target Structure ligand_prep Ligand Preparation docking Molecular Docking ligand_prep->docking Ligand Library grid_gen->docking Binding Site Definition pose_analysis Pose Analysis & Validation docking->pose_analysis Docked Poses rescoring Rescoring & Refinement (Optional) pose_analysis->rescoring Top Poses

Caption: General workflow for molecular docking studies.

1. Protein Preparation:

  • Objective: To prepare the target protein structure for docking by removing non-essential molecules, adding hydrogen atoms, and assigning charges.

  • Procedure:

    • Obtain Protein Structure: Download the 3D crystal structure of the target protein from a public database like the Protein Data Bank (PDB).

    • Clean the Structure: Remove all non-essential components from the PDB file, such as water molecules, co-factors, and existing ligands, unless they are known to be crucial for binding.[6]

    • Add Hydrogens: Add hydrogen atoms to the protein structure, as they are typically not resolved in X-ray crystallography.

    • Assign Charges and Protonation States: Assign appropriate partial charges to all atoms and determine the correct protonation states for ionizable residues (e.g., Histidine, Aspartate, Glutamate) at a physiological pH.[6]

    • Energy Minimization: Perform a brief energy minimization of the protein structure to relieve any steric clashes or unfavorable geometries.

2. Ligand Preparation:

  • Objective: To generate a 3D conformation of the pyrimidine-2,4,6-trione derivative and assign appropriate chemical properties.

  • Procedure:

    • Create 2D Structure: Draw the 2D chemical structure of the pyrimidine-2,4,6-trione derivative using a chemical drawing software.

    • Convert to 3D: Convert the 2D structure into a 3D model.

    • Energy Minimization: Perform energy minimization on the ligand structure to obtain a low-energy conformation.

    • Charge and Tautomer Assignment: Assign partial charges and consider different possible tautomeric forms of the pyrimidine-2,4,6-trione ring system, as this can significantly impact docking results.[6]

3. Grid Generation:

  • Objective: To define the active site or binding pocket on the protein where the ligand is expected to bind.

  • Procedure:

    • Identify Binding Site: The binding site can be identified based on the location of a co-crystallized ligand in the PDB structure or through literature information.

    • Define Grid Box: Define a 3D grid box that encompasses the entire binding pocket. The size of the grid box should be sufficient to allow the ligand to move and rotate freely within the active site.

4. Molecular Docking Simulation:

  • Objective: To predict the preferred binding orientation and conformation of the ligand within the protein's active site.

  • Procedure:

    • Select Docking Software: Choose a suitable molecular docking program (e.g., AutoDock, GOLD, Glide).

    • Run Docking: Execute the docking simulation, placing the prepared ligand into the defined grid box of the prepared protein.

    • Generate Poses: Generate a specified number of binding poses (conformations and orientations) for each ligand.

    • Scoring: The docking software will score each generated pose using a scoring function to estimate the binding affinity.

5. Pose Analysis and Validation:

  • Objective: To analyze the predicted binding poses and validate the docking protocol.

  • Procedure:

    • Visual Inspection: Visually inspect the top-ranked docking poses to assess the interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

    • Clustering Analysis: Group similar binding poses into clusters to identify the most favorable and frequently occurring binding modes.

    • Protocol Validation (Re-docking): If a co-crystallized ligand is available, re-dock it into the active site and compare the predicted pose with the experimental pose. A root-mean-square deviation (RMSD) of less than 2.0 Å is generally considered a successful validation.[6]

Data Presentation

The quantitative results from molecular docking studies and biological assays should be summarized in clear and concise tables for easy comparison.

Table 1: In Vitro Enzyme Inhibition by Pyrimidine-2,4,6-trione Derivatives

CompoundTarget EnzymeIC50 (µM)Standard DrugStandard Drug IC50 (µM)Reference
3m α-Glucosidase22.9 ± 0.5Acarbose841 ± 1.73[3]
3f β-Glucuronidase86.9 ± 4.33D-saccharic acid 1,4-lactone45.75 ± 2.16[3]

Table 2: Molecular Docking Scores of Pyrimidine Derivatives against Cyclin-Dependent Kinase (CDK)

Compound IDTarget Protein (PDB ID)Docking Score (kcal/mol)Reference
2g CDK (1HCK)-8.7[7]
2a CDK (1HCK)-6.3[7]
2h CDK (1HCK)-6.5[7]
4c CDK2 (1HCK)-7.9[8]
4a CDK2 (1HCK)-7.7[8]
4h CDK2 (1HCK)-7.5[8]
4b CDK2 (1HCK)-7.4[8]
Ascorbic Acid (Standard)CDK (1HCK)-5.3[7]

Table 3: Anticancer Activity of Pyrimidine Derivatives

CompoundCell LineActivityReference
Ax7 HCT116 (Human Colorectal Carcinoma)Excellent Antiproliferative Activity[2]
Ax10 HCT116 (Human Colorectal Carcinoma)Excellent Antiproliferative Activity[2]

Visualization of Key Processes

Visual representations of workflows and signaling pathways are crucial for understanding complex biological and computational processes.

dot

drug_discovery_cycle target_id Target Identification & Validation hit_id Hit Identification (e.g., HTS, Virtual Screening) target_id->hit_id hit_to_lead Hit-to-Lead Optimization hit_id->hit_to_lead lead_opt Lead Optimization hit_to_lead->lead_opt preclinical Preclinical Development lead_opt->preclinical clinical Clinical Trials preclinical->clinical docking Molecular Docking docking->hit_id Virtual Screening docking->hit_to_lead SAR Analysis docking->lead_opt Binding Mode Prediction

Caption: Role of molecular docking in the drug discovery pipeline.

dot

signaling_pathway_inhibition cluster_pathway Simplified Cancer Signaling Pathway receptor Growth Factor Receptor ras RAS receptor->ras pi3k PI3K ras->pi3k akt Akt pi3k->akt proliferation Cell Proliferation & Survival akt->proliferation pyrimidine Pyrimidine-2,4,6-trione Derivative inhibitor pyrimidine->inhibitor inhibitor->pi3k Inhibition

Caption: Inhibition of a signaling pathway by a pyrimidine derivative.

References

Evaluating the Antioxidant Potential of Triones: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Triones, a class of organic compounds characterized by the presence of three carbonyl groups, are of growing interest in medicinal chemistry and drug development due to their diverse biological activities. Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in a multitude of diseases. Consequently, the evaluation of the antioxidant activity of novel compounds, including triones, is a critical step in the drug discovery process. This document provides detailed application notes and protocols for commonly employed methods to assess the antioxidant capacity of trione compounds.

Key Antioxidant Activity Assays

Several assays are available to determine the antioxidant potential of a compound. These methods can be broadly categorized into assays based on hydrogen atom transfer (HAT) and single electron transfer (SET). It is often recommended to use a combination of assays to gain a comprehensive understanding of a compound's antioxidant profile.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a rapid, simple, and widely used method to screen the radical scavenging activity of compounds.[1] The principle of this assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, which results in a color change from deep violet to pale yellow.[1][2] The decrease in absorbance at 517 nm is proportional to the radical scavenging activity of the compound.[2]

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the this compound compound in a suitable solvent (e.g., methanol, ethanol (B145695), or DMSO).

    • Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark to prevent degradation.[1]

  • Assay Procedure:

    • In a 96-well microplate or cuvettes, add a defined volume of various concentrations of the this compound sample.[1]

    • Add the DPPH working solution to the sample.

    • Include a control containing the solvent and the DPPH solution, and a blank containing the solvent only.

    • Incubate the reaction mixture in the dark at room temperature for a specified time (e.g., 30 minutes).[1]

  • Measurement and Calculation:

    • Measure the absorbance of the solutions at 517 nm using a spectrophotometer or a microplate reader.[3]

    • The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 [4]

    • The results can be expressed as the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.

Data Presentation:

This compound DerivativeAssayIC50 (µM)Reference
2-Benzoyl-6-(3,4-dihydroxybenzylidene)cyclohexanone analogDPPH11.5[5]
Isatin-gallate hybridsDPPHModerate to good activity[6]
5-nitro isatin (B1672199) derivativesDPPHCompound 9 showed the strongest activity[7]

Workflow Diagram:

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Trione_Solution Prepare this compound Solutions (various concentrations) Mix Mix this compound solution and DPPH solution Trione_Solution->Mix DPPH_Solution Prepare 0.1 mM DPPH Solution DPPH_Solution->Mix Incubate Incubate in dark (e.g., 30 min) Mix->Incubate Measure_Absorbance Measure Absorbance at 517 nm Incubate->Measure_Absorbance Calculate_Inhibition Calculate % Inhibition and IC50 Measure_Absorbance->Calculate_Inhibition

Caption: Workflow for the DPPH radical scavenging assay.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

The ABTS assay is another widely used method for determining the total antioxidant capacity of compounds. It is applicable to both hydrophilic and lipophilic antioxidants.[8] The assay involves the generation of the ABTS radical cation (ABTS•+), a blue-green chromophore, through the oxidation of ABTS with potassium persulfate.[8] Antioxidants in the sample reduce the ABTS•+, leading to a decolorization of the solution, which is measured by the decrease in absorbance at 734 nm.[8]

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution.

    • To generate the ABTS•+ solution, mix the two stock solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours.

    • Before use, dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or phosphate (B84403) buffer) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay Procedure:

    • Add a specific volume of the this compound sample at various concentrations to the diluted ABTS•+ solution.

    • A standard antioxidant, such as Trolox, is used to create a standard curve.

    • Incubate the mixture for a defined period (e.g., 6 minutes).

  • Measurement and Calculation:

    • Measure the absorbance at 734 nm.

    • The percentage of inhibition is calculated similarly to the DPPH assay.

    • The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox having the equivalent antioxidant activity as a 1 mM concentration of the substance under investigation.

Data Presentation:

This compound DerivativeAssayActivityReference
1,2,3-Triazole-Containing NitronesABTSN-Methyl nitrone 8f showed 34.3% inhibition[9]

Workflow Diagram:

ABTS_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Trione_Solution Prepare this compound Solutions (various concentrations) Mix Mix this compound solution and ABTS•+ solution Trione_Solution->Mix ABTS_Radical Generate and Dilute ABTS•+ Solution ABTS_Radical->Mix Incubate Incubate (e.g., 6 min) Mix->Incubate Measure_Absorbance Measure Absorbance at 734 nm Incubate->Measure_Absorbance Calculate_TEAC Calculate % Inhibition and TEAC Measure_Absorbance->Calculate_TEAC

Caption: Workflow for the ABTS radical cation decolorization assay.

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to quench peroxyl radicals, which are physiologically relevant ROS. The assay is based on the inhibition of the oxidation of a fluorescent probe (e.g., fluorescein) by peroxyl radicals generated from a free radical initiator like AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant's capacity is quantified by measuring the area under the fluorescence decay curve.

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the this compound compound.

    • Prepare a working solution of the fluorescent probe (e.g., fluorescein).

    • Prepare a solution of the free radical initiator (AAPH).

    • Prepare a series of Trolox standards for the standard curve.

  • Assay Procedure:

    • In a black 96-well microplate, add the this compound sample or Trolox standard.

    • Add the fluorescein (B123965) solution to each well and incubate.

    • Initiate the reaction by adding the AAPH solution.

  • Measurement and Calculation:

    • Measure the fluorescence kinetically over time (e.g., every minute for 1-2 hours) at appropriate excitation and emission wavelengths (e.g., 485 nm and 520 nm for fluorescein).

    • Calculate the area under the curve (AUC) for the blank, standards, and samples.

    • The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample or standard.

    • The ORAC value is determined by comparing the net AUC of the sample to the net AUC of the Trolox standard curve and is expressed as Trolox equivalents.

Note: Specific quantitative ORAC data for triones is limited in the current literature. Researchers are encouraged to apply this protocol to their specific this compound compounds of interest.

Signaling Pathway Diagram:

ORAC_Principle AAPH AAPH (Radical Initiator) Peroxyl_Radical Peroxyl Radicals (ROS) AAPH->Peroxyl_Radical Heat Oxidized_Fluorescein Oxidized Fluorescein (Non-fluorescent) Peroxyl_Radical->Oxidized_Fluorescein Oxidation Oxidized_this compound Oxidized this compound Peroxyl_Radical->Oxidized_this compound Scavenging Fluorescein Fluorescein (Fluorescent Probe) This compound This compound (Antioxidant)

Caption: Principle of the ORAC assay.

Cellular Antioxidant Activity (CAA) Assay

The CAA assay is a more biologically relevant method as it measures the antioxidant activity of a compound within a cellular environment. This assay accounts for factors such as cell uptake, metabolism, and distribution of the antioxidant. The principle involves the use of a fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is taken up by cells and deacetylated to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent dichlorofluorescein (DCF). Antioxidants can inhibit this oxidation, and the reduction in fluorescence is measured.

Experimental Protocol:

  • Cell Culture and Seeding:

    • Culture a suitable cell line (e.g., HepG2 human liver cancer cells) in a 96-well plate until confluent.

  • Assay Procedure:

    • Wash the cells with a suitable buffer.

    • Treat the cells with the this compound compound at various concentrations for a specific incubation period.

    • Add the DCFH-DA probe to the cells.

    • Induce oxidative stress by adding a free radical initiator like AAPH.

  • Measurement and Calculation:

    • Measure the fluorescence intensity over time using a fluorescence plate reader.

    • The CAA value is calculated based on the integrated area under the fluorescence curve.

    • The results are often expressed as quercetin (B1663063) equivalents (QE), where the activity of the test compound is compared to that of quercetin, a known potent antioxidant.

Note: There is a significant lack of published data on the cellular antioxidant activity of specific this compound compounds. This presents an opportunity for novel research in the field.

Workflow Diagram:

CAA_Assay_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis Culture_Cells Culture Cells in 96-well plate Treat_this compound Treat cells with This compound compound Culture_Cells->Treat_this compound Add_Probe Add DCFH-DA probe Treat_this compound->Add_Probe Induce_Stress Induce Oxidative Stress (e.g., AAPH) Add_Probe->Induce_Stress Measure_Fluorescence Measure Fluorescence kinetically Induce_Stress->Measure_Fluorescence Calculate_CAA Calculate CAA value (Quercetin Equivalents) Measure_Fluorescence->Calculate_CAA

Caption: Workflow for the Cellular Antioxidant Activity (CAA) assay.

Conclusion

The evaluation of antioxidant activity is a crucial aspect of the preclinical assessment of this compound compounds. The DPPH and ABTS assays are excellent primary screening tools due to their simplicity and high-throughput nature. The ORAC assay provides a measure of peroxyl radical scavenging capacity, which is of high biological relevance. For a more comprehensive and physiologically relevant assessment, the Cellular Antioxidant Activity (CAA) assay is highly recommended. It is important to note that the antioxidant activity of triones is highly structure-dependent, and a blanket statement about the entire class of compounds cannot be made. The provided protocols and data should serve as a valuable resource for researchers initiating studies on the antioxidant potential of novel this compound derivatives. Further research is warranted to expand the quantitative data available for this promising class of compounds.

References

Troubleshooting & Optimization

Technical Support Center: Pyrimidine-2,4,6-trione Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of pyrimidine-2,4,6-triones, commonly known as barbituric acids.

Frequently Asked Questions (FAQs)

Q1: What is the most common and fundamental method for synthesizing the pyrimidine-2,4,6-trione (barbituric acid) core structure?

A1: The most classic and widely used method is the condensation reaction between a malonic acid ester, typically diethyl malonate, and urea (B33335).[1] This reaction is generally carried out in the presence of a strong base, such as sodium ethoxide, which facilitates the cyclization to form the barbituric acid ring.[2][3]

Q2: What are the most critical parameters to control during the synthesis of barbituric acid and its derivatives?

A2: Several parameters are crucial for a successful synthesis. These include maintaining anhydrous (moisture-free) conditions to prevent quenching the base, careful control of reaction temperature and time, ensuring the correct stoichiometry of reactants, and using high-purity starting materials.[4][5] The effectiveness of the base is also a key factor; for instance, sodium ethoxide should be freshly prepared or properly stored as it is highly hygroscopic.[5]

Q3: Beyond the classic urea/malonic ester condensation, what other key reactions are used to create derivatives?

A3: The Knoevenagel condensation is a primary method for synthesizing 5-substituted derivatives (5-arylidenes).[6][7] This reaction involves the condensation of barbituric acid with various aldehydes or ketones.[7] Additionally, multicomponent reactions (MCRs) are employed to create more complex derivatives, such as pyrano[2,3-d]pyrimidines, in a one-pot synthesis.[8][9]

Q4: Is barbituric acid itself pharmacologically active?

A4: No, barbituric acid itself is not pharmacologically active.[1][8] Its derivatives, particularly those with alkyl or aryl substitutions at the C-5 position of the pyrimidine (B1678525) ring, are what confer pharmacological properties, such as sedative and hypnotic effects.[6]

Troubleshooting Guides

This section addresses specific issues users might encounter during their experiments in a direct question-and-answer format.

Q1: Why is my yield of pyrimidine-2,4,6-trione significantly lower than expected?

A1: Low yields are a common issue and can stem from several factors.[4] The primary causes include:

  • Presence of Moisture: Water in the reactants (urea, diethyl malonate) or solvent (ethanol) can neutralize the sodium ethoxide base, halting the reaction.[4][5]

  • Ineffective Base: The base, commonly sodium ethoxide, can decompose if exposed to air and moisture, reducing its basicity and leading to an incomplete reaction.[5]

  • Suboptimal Reaction Conditions: Insufficient reaction time or a temperature that is too low can result in an incomplete reaction. Conversely, excessively high temperatures can cause urea to decompose.[5]

  • Improper Work-up: Inefficient purification or loss of product during work-up can significantly reduce the final yield. This includes ensuring the correct pH is reached during acidification to fully precipitate the product.[4]

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: Thoroughly dry all glassware before use. Use absolute ethanol (B145695) and ensure both urea and diethyl malonate are free from moisture.[4] A calcium chloride guard tube is recommended during reflux.[2][3]

  • Verify Base Activity: Use freshly prepared or properly stored sodium ethoxide.[5]

  • Optimize Reaction Parameters: Ensure the reaction is refluxed at the recommended temperature (typically around 110°C) for the specified duration (e.g., 7 hours).[2][4]

  • Refine Purification: During work-up, carefully adjust the pH to ensure complete precipitation of the barbituric acid. Wash the precipitate with a minimal amount of cold water to avoid dissolving the product.[2][4]

Q2: I am observing significant side products in my reaction mixture. How can I minimize them?

A2: Side product formation often competes with the desired reaction pathway. Common side reactions include:

  • Dialkylation: When preparing 5,5-disubstituted barbiturates, the initially formed mono-substituted product can be deprotonated again and react with another molecule of alkyl halide, leading to dialkylation.[4]

  • Self-Condensation/Polymerization: In Knoevenagel condensations, some aldehydes can undergo self-condensation or polymerization, especially under harsh acidic conditions.[10]

  • Hydrolysis: The presence of water can lead to the hydrolysis of the malonic ester starting material.[4]

Troubleshooting Steps:

  • Control Reagent Addition: When performing alkylations, add the alkyl halide slowly to the reaction mixture to maintain a low concentration and reduce the likelihood of dialkylation.[4]

  • Careful Stoichiometry: Precisely control the molar ratios of your reactants. A slight excess of one reactant may be beneficial in some cases, but a large excess can promote side reactions.[4]

  • Optimize Temperature: Running alkylation or condensation steps at a lower temperature can sometimes help control the rate of side reactions.[4]

  • Choose Milder Catalysts: For reactions like the Biginelli or Knoevenagel condensations, screen for milder catalysts that are less likely to promote aldehyde polymerization.[10]

Q3: My final product is difficult to purify. What are the best practices?

A3: Purification can be challenging due to co-precipitation of unreacted starting materials or side products.[4]

  • Recrystallization: This is the most common method for purifying solid barbituric acid derivatives. The key is selecting an appropriate solvent. Hot water or an ethanol/water mixture is often effective for the parent barbituric acid.[4]

  • Column Chromatography: For complex mixtures or very impure samples, column chromatography is a versatile technique to separate compounds based on polarity.[11]

  • Acid-Base Extraction: The acidic nature of the N-H protons in the barbiturate (B1230296) ring can be exploited. The product can be dissolved in a basic aqueous solution, washed with an organic solvent to remove non-acidic impurities, and then re-precipitated by adding acid.

Troubleshooting Steps for Recrystallization:

  • Problem: Product "oils out" instead of crystallizing.

    • Cause: The melting point of the compound may be lower than the boiling point of the solvent, or the solution is cooling too quickly.[11]

    • Solution: Use a lower-boiling point solvent or solvent mixture. Allow the solution to cool more slowly (e.g., let it cool to room temperature before placing it in an ice bath).[11]

  • Problem: Low recovery after recrystallization.

    • Cause: The compound has significant solubility in the cold solvent, or too much solvent was used.[11]

    • Solution: Cool the solution thoroughly in an ice bath to minimize solubility. Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[11]

Experimental Protocols & Data

Protocol 1: Synthesis of Pyrimidine-2,4,6-trione (Barbituric Acid)

This protocol is adapted from the well-established method published in Organic Syntheses.[2]

Materials:

  • Sodium metal: 11.5 g (0.5 gram-atom)

  • Absolute Ethanol: 500 mL

  • Diethyl malonate: 80 g (0.5 mol)

  • Urea (dry): 30 g (0.5 mol)

  • Concentrated Hydrochloric Acid (HCl)

  • Distilled Water

Procedure:

  • Preparation of Sodium Ethoxide: In a 2 L round-bottom flask fitted with a reflux condenser (protected by a calcium chloride tube), dissolve 11.5 g of finely cut sodium in 250 mL of absolute ethanol. If the reaction becomes too vigorous, cool the flask in an ice bath.[2][3]

  • Addition of Reactants: Once all the sodium has reacted, add 80 g of diethyl malonate to the sodium ethoxide solution. In a separate beaker, dissolve 30 g of dry urea in 250 mL of hot (approx. 70°C) absolute ethanol. Add this hot urea solution to the reaction flask.[2]

  • Condensation Reaction: Shake the mixture well and heat it to reflux for 7 hours using an oil bath heated to 110°C. A white solid (the sodium salt of barbituric acid) will precipitate.[2][3]

  • Work-up and Isolation: After the reaction is complete, add 500 mL of hot water (approx. 50°C) to dissolve the solid precipitate.[2]

  • Acidification: Carefully add concentrated HCl (approx. 45 mL) to the solution until it is acidic to litmus (B1172312) paper. This protonates the salt, causing the barbituric acid to precipitate.[2][4]

  • Crystallization and Collection: Cool the clear solution in an ice bath overnight to maximize crystallization. Collect the white product using a Büchner funnel, wash it with a small amount of cold water (approx. 50 mL), and dry it in an oven at 105–110°C for 3-4 hours.[2]

Data Presentation

Table 1: Typical Reaction Conditions for Barbituric Acid Synthesis

ParameterValueReference(s)
Reactants Diethyl Malonate, Urea, Sodium[2][3]
Base Sodium Ethoxide (in situ)[2][3]
Solvent Absolute Ethanol[2][3]
Temperature 110°C (Reflux)[2][3]
Reaction Time 7 hours[2][3]
Typical Yield 72-78%[2]

Table 2: Examples of Knoevenagel Condensation for 5-Arylidine Barbituric Acid Derivatives

AldehydeCatalystConditionsYieldReference(s)
Benzaldehyde DerivativesBi₂O₃ nanocatalystMicrowave irradiationHigh yields[12]
Aromatic AldehydesSodium AcetateGrinding, room temp, solvent-freeHigh yields[7]
Various AldehydesIsonicotinic AcidEtOH/H₂O, 60°CHigh yields[9]
4-HydroxybenzaldehydesWaterRoom temp, vigorous stirringHigh yields[13]

Visualizations

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation prep_naoe Prepare Sodium Ethoxide in Absolute Ethanol add_reagents Combine Solutions with Diethyl Malonate prep_naoe->add_reagents prep_urea Dissolve Urea in Hot Absolute Ethanol prep_urea->add_reagents reflux Reflux at 110°C for 7 hours add_reagents->reflux dissolve Dissolve Sodium Salt in Hot Water reflux->dissolve acidify Acidify with HCl to Precipitate Product dissolve->acidify cool Cool in Ice Bath acidify->cool filtrate Filter & Wash with Cold Water cool->filtrate dry Dry Product (105-110°C) filtrate->dry

Caption: General workflow for the synthesis of barbituric acid.[2][3]

Troubleshooting start Low Yield or No Reaction q1 Were anhydrous conditions strictly maintained? start->q1 a1_no Moisture may have deactivated the base. Dry all reagents, solvents & glassware. q1->a1_no No q2 Was the base (NaOEt) freshly prepared or properly stored? q1->q2 Yes end_node Yield should improve. a1_no->end_node a2_no Base may have decomposed. Use fresh/active base. q2->a2_no No q3 Were reaction time and temperature optimal? q2->q3 Yes a2_no->end_node a3_no Incomplete reaction. Ensure reflux at correct temp for required time. q3->a3_no No q4 Was work-up pH correct for precipitation? q3->q4 Yes a3_no->end_node a4_no Incomplete precipitation. Ensure solution is acidic enough to crash out product. q4->a4_no No q4->end_node Yes a4_no->end_node

Caption: Troubleshooting decision tree for low yield issues.[4][5]

Reactions cluster_main Main Reaction Pathway cluster_side Common Side Reaction malonate Diethyl Malonate + Urea cyclization Condensation & Cyclization malonate->cyclization base1 Base (NaOEt) base1->cyclization catalyzes product Pyrimidine-2,4,6-trione cyclization->product malonate2 Diethyl Malonate mono_alkyl Mono-alkylated Malonate malonate2->mono_alkyl base2 Base (NaOEt) base2->mono_alkyl rx Alkyl Halide (R-X) rx->mono_alkyl di_alkyl Di-alkylated Malonate mono_alkyl->di_alkyl Further alkylation caption Dialkylation of the malonic ester can be a competing side reaction, reducing the amount of starting material available for the main cyclization.

Caption: Main vs. a common side reaction pathway.[4]

References

Technical Support Center: Optimizing the Biginelli Reaction for Pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of the Biginelli reaction for pyrimidine (B1678525) synthesis.

Troubleshooting Guides and FAQs

This section addresses specific issues that may be encountered during the Biginelli reaction, offering potential causes and solutions in a question-and-answer format.

FAQs

Q1: My Biginelli reaction is resulting in a low yield. What are the common contributing factors?

A1: Low yields in the Biginelli reaction can stem from several factors:

  • Suboptimal Catalyst: The choice and concentration of the catalyst are critical. While classical methods utilize strong Brønsted acids like HCl, these can sometimes promote side reactions.[1] Lewis acids such as FeCl₃, ZnCl₂, or lanthanide triflates often provide better results.[1] In the absence of a catalyst, product formation is typically poor.[1]

  • Reaction Conditions: Temperature and reaction time are key parameters. Traditional methods often involve refluxing in a solvent like ethanol (B145695), but some substrates may benefit from milder conditions or higher temperatures under solvent-free conditions.[1]

  • Solvent Choice: The polarity of the solvent can significantly impact the reaction rate and yield. Polar solvents are generally preferred.[1] Experimenting with solvents like ethanol, acetonitrile, or even solvent-free conditions can lead to improved outcomes.[1]

  • Purity of Reagents: The purity of the aldehyde, β-ketoester, and urea (B33335) (or thiourea) is crucial. Impurities can lead to undesired side reactions and lower the yield of the target pyrimidine.[1]

Q2: I am observing a significant amount of a yellow, fluorescent byproduct. What is it and how can I prevent its formation?

A2: This is a common issue, and the byproduct is likely a Hantzsch-type 1,4-dihydropyridine. This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia (B1221849) (which can form from the decomposition of urea at elevated temperatures), creating a competing reaction pathway.

  • To minimize this side reaction:

    • Lower the reaction temperature: Higher temperatures favor the Hantzsch pathway.

    • Optimize the catalyst: Certain Lewis acids may show higher selectivity for the Biginelli reaction over the Hantzsch synthesis.

    • Consider the order of addition: In some cases, adding the urea last can minimize its decomposition to ammonia.

Q3: My reaction has a lot of unreacted starting materials, even after a prolonged reaction time. What should I do?

A3: Incomplete conversion can be due to several factors:

  • Insufficient Catalyst Activity: The catalyst may be deactivated or used in an insufficient amount. Try increasing the catalyst loading or using a more active catalyst.

  • Low Reaction Temperature: The reaction may not have enough energy to overcome the activation barrier. Consider moderately increasing the temperature while monitoring for any product degradation.

  • Steric Hindrance: Bulky groups on the aldehyde or β-ketoester can slow down the reaction. A longer reaction time or a switch to a less sterically hindered substrate might be necessary.

Q4: An insoluble precipitate has formed during my reaction, which is not the desired product. What could be the cause?

A4: The formation of insoluble byproducts can be attributed to:

  • Polymerization of the Aldehyde: Some aldehydes, particularly aliphatic ones, are prone to self-condensation or polymerization under acidic conditions. Using a milder catalyst or adding the aldehyde slowly to the reaction mixture can mitigate this.

  • Insoluble Intermediates: A reaction intermediate may have low solubility in the chosen solvent. Experimenting with a different solvent system that can better solubilize all components and intermediates is recommended.

Data Presentation: Comparative Yields in the Biginelli Reaction

The following tables summarize quantitative data on the yields of dihydropyrimidinones (DHPMs) under various reaction conditions, providing a comparison of different catalysts and methodologies.

Table 1: Comparison of Lewis Acid Catalysts

CatalystSolventTemperature (°C)Time (h)Yield (%)
FeCl₃·6H₂OEthanolReflux485
NiCl₂·6H₂OEthanolReflux582
CoCl₂·6H₂OEthanolReflux5.578
InCl₃EthanolReflux1.592
BiCl₃EthanolReflux290
ZnCl₂Acetic AcidRT688
Yb(OTf)₃Neat1000.596

Reaction of benzaldehyde, ethyl acetoacetate (B1235776), and urea. Data compiled from multiple sources.

Table 2: Conventional Heating vs. Microwave Irradiation

AldehydeMethodCatalystSolventTimeYield (%)
4-Cl-C₆H₄CHOConventionalSulfamic AcidEthanol4 h88
4-Cl-C₆H₄CHOMicrowaveSulfamic AcidNeat3 min95
4-MeO-C₆H₄CHOConventionalSulfamic AcidEthanol3 h90
4-MeO-C₆H₄CHOMicrowaveSulfamic AcidNeat2.5 min96
2-NO₂-C₆H₄CHOConventionalSulfamic AcidEthanol5 h85
2-NO₂-C₆H₄CHOMicrowaveSulfamic AcidNeat4 min92

Data adapted from a comparative study on the use of sulfamic acid as a catalyst.[2]

Table 3: Solvent-Free Ball Milling Conditions

Aldehydeβ-DicarbonylUrea/Thiourea (B124793)Time (min)Yield (%)
BenzaldehydeEthyl AcetoacetateUrea30>98
4-Cl-C₆H₄CHOEthyl AcetoacetateUrea30>98
4-NO₂-C₆H₄CHOEthyl AcetoacetateUrea30>98
BenzaldehydeEthyl AcetoacetateThiourea30>98

Catalyst-free conditions using a planetary ball mill.[3]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Lewis Acid-Catalyzed Biginelli Reaction (Using Yb(OTf)₃)

  • Reactant Preparation: In a round-bottom flask, combine the aldehyde (1 mmol), β-ketoester (1 mmol), and urea or thiourea (1.5 mmol).

  • Catalyst Addition: Add Ytterbium (III) triflate (Yb(OTf)₃) (1-2 mol%).

  • Reaction: Heat the mixture at 100°C under solvent-free (neat) conditions with stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion (typically 20-45 minutes), cool the reaction mixture to room temperature.

  • Purification: Add water to the solidified mixture and stir. Collect the solid product by filtration, wash with cold water and then a small amount of cold ethanol. Recrystallize the crude product from ethanol to obtain the pure dihydropyrimidinone.

Protocol 2: Microwave-Assisted Solvent-Free Biginelli Reaction

  • Reactant Mixture: In a microwave-safe vessel, mix the aldehyde (1 mmol), ethyl acetoacetate (1 mmol), urea (1.5 mmol), and sulfamic acid (20 mol%).[2]

  • Microwave Irradiation: Place the vessel in a domestic microwave oven and irradiate at 300W.[2] It is advisable to use short pulses (e.g., 30 seconds) with intermittent cooling to avoid overheating.

  • Monitoring: Monitor the reaction by TLC between pulses.

  • Work-up: After completion (typically 2-5 minutes), cool the reaction mixture and add ice-cold water to precipitate the product.[2]

  • Purification: Filter the solid, wash thoroughly with water to remove unreacted urea, and recrystallize from ethanol.[2]

Protocol 3: Catalyst-Free and Solvent-Free Ball Milling

  • Loading the Mill: Place the aldehyde (1 equivalent), β-ketoester (1 equivalent), and urea or thiourea (1 equivalent) into a stainless steel grinding jar.[3]

  • Milling: Add stainless steel balls (a ball-to-reagent weight ratio of approximately 8:1 is often effective) and mill at a suitable speed (e.g., 750 rpm) for 30 minutes.[3]

  • Isolation: After milling, the product is often obtained in high purity and may not require further purification. If necessary, the product can be washed with a suitable solvent like cold ethanol.

Visualizations

Biginelli Reaction Mechanism

The most widely accepted mechanism for the acid-catalyzed Biginelli reaction proceeds through an N-acyliminium ion intermediate.[4]

Biginelli_Mechanism cluster_step1 Step 1: Iminium Ion Formation cluster_step2 Step 2: Nucleophilic Addition cluster_step3 Step 3: Cyclization and Dehydration A Aldehyde C N-acyliminium ion A->C + Urea, -H₂O B Urea B->C E Open-chain ureide C->E + Enol D β-Ketoester (Enol form) D->E F Dihydropyrimidinone (DHPM) E->F -H₂O

Caption: The accepted N-acyliminium ion pathway for the Biginelli reaction.

Troubleshooting Workflow for Low Yield

This flowchart provides a logical sequence for diagnosing and resolving low yield issues in the Biginelli reaction.

Troubleshooting_Workflow start Low Yield Observed check_reagents Check Reagent Purity start->check_reagents impure Purify Reagents check_reagents->impure Impure pure Reagents are Pure check_reagents->pure Pure impure->start check_catalyst Evaluate Catalyst pure->check_catalyst optimize_catalyst Optimize Catalyst Type & Loading check_catalyst->optimize_catalyst Suboptimal catalyst_ok Catalyst is Optimal check_catalyst->catalyst_ok Optimal optimize_catalyst->start check_conditions Assess Reaction Conditions catalyst_ok->check_conditions optimize_temp Adjust Temperature check_conditions->optimize_temp Temp. issue optimize_time Increase Reaction Time check_conditions->optimize_time Time issue conditions_ok Conditions seem appropriate check_conditions->conditions_ok OK optimize_temp->start optimize_time->start check_solvent Consider Solvent Effects conditions_ok->check_solvent change_solvent Try Different Solvent / Solvent-Free check_solvent->change_solvent Potential issue solvent_ok Solvent is likely not the issue check_solvent->solvent_ok Unlikely issue change_solvent->start side_reactions Investigate Side Reactions (TLC/HPLC) solvent_ok->side_reactions address_side_reactions Modify Conditions to Minimize Side Products side_reactions->address_side_reactions end Improved Yield address_side_reactions->end

Caption: A decision tree for troubleshooting low yields in the Biginelli reaction.

References

Technical Support Center: Overcoming Low Product Yield in Trione Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for trione synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of 1,2,3-trione compounds, which are valuable intermediates in the creation of various biologically active molecules. Low product yield is a frequent challenge in these syntheses, and this guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and optimized experimental protocols to help you improve your results.

Troubleshooting Guides

This section addresses common issues encountered during this compound synthesis in a question-and-answer format, providing specific guidance to resolve low product yields.

Issue 1: Low or No Product Formation

Question: My reaction has resulted in a very low yield or no this compound product at all. What are the likely causes and how can I fix this?

Answer: Low or no product formation in this compound synthesis, particularly in the common oxidation of 1,3-diketones, can stem from several factors. A systematic approach to troubleshooting is recommended.

Possible Causes and Solutions:

  • Ineffective Oxidizing Agent: The choice and quality of the oxidizing agent are critical. For the widely used selenium dioxide (SeO₂) oxidation, ensure the reagent is fresh and has been stored correctly, as it can be hygroscopic.

    • Solution: Consider using a combination of SeO₂ with a co-oxidant like hydrogen peroxide (H₂O₂), which has been shown to improve yields.[1] Alternatively, other oxidizing agents like permanganate (B83412) under phase-transfer conditions can be explored.[1]

  • Suboptimal Reaction Conditions: Temperature, reaction time, and solvent play a crucial role in the efficiency of the synthesis.

    • Solution: Systematically optimize the reaction conditions. For SeO₂ oxidations, maintaining the reaction temperature below 50°C has been reported to give the best yields.[1] The choice of solvent is also important; a mixture of THF and water is often more effective than dioxane alone.[1]

  • Poor Quality Starting Material: The purity of the starting 1,3-diketone is paramount. Impurities can interfere with the reaction, leading to the formation of side products and consuming the oxidizing agent.

    • Solution: Ensure your starting diketone is of high purity. If necessary, purify it by recrystallization or column chromatography before proceeding with the oxidation.

  • Catalyst Deactivation: In catalytic systems, the catalyst may become deactivated during the reaction.

    • Solution: If using a catalytic amount of SeO₂ with a co-oxidant, ensure the co-oxidant is added gradually to maintain the catalytic cycle. For other catalytic systems, consult the literature for potential deactivation pathways and regeneration methods.

Issue 2: Formation of Significant Side Products

Question: I have obtained my desired this compound, but the yield is low due to the formation of multiple side products. What are these byproducts and how can I minimize them?

Answer: The formation of side products is a common reason for low yields in this compound synthesis. Understanding the potential side reactions can help in devising strategies to suppress them.

Common Side Reactions and Byproducts:

  • Over-oxidation: The this compound product itself can sometimes be susceptible to further oxidation, leading to decomposition or the formation of other products.

    • Solution: Carefully control the stoichiometry of the oxidizing agent. Using only a slight excess can help minimize over-oxidation. Monitoring the reaction progress closely using techniques like TLC or LC-MS and stopping the reaction once the starting material is consumed is also crucial.

  • Oxidative Fission of the Diketone: In some cases, the starting β-diketone can undergo oxidative cleavage of a carbon-carbon bond, leading to the formation of smaller carboxylic acid or ketone fragments instead of the desired this compound.[2]

    • Solution: This side reaction is often influenced by the reaction conditions. Lowering the reaction temperature and using a less harsh oxidizing system may help to reduce the extent of this side reaction.

  • Formation of Selenium-Containing Byproducts: When using selenium dioxide, the formation of red or black elemental selenium is expected as a byproduct. However, other soluble and malodorous organoselenium compounds can also be formed, complicating purification.[3][4]

    • Solution: The workup procedure is key to removing these byproducts. Filtration of the hot reaction mixture can remove the insoluble elemental selenium.[5] Subsequent purification by column chromatography or recrystallization is often necessary to remove soluble selenium-containing impurities.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for synthesizing 1,2,3-triones?

A1: The most frequently cited method for the synthesis of 1,2,3-triones is the oxidation of the active methylene (B1212753) group of a 1,3-diketone. The Riley oxidation, which employs selenium dioxide (SeO₂) as the oxidizing agent, is a classic and widely used approach.[6][7]

Q2: How can I improve the yield of my this compound synthesis using selenium dioxide?

A2: To improve the yield when using SeO₂, consider the following:

  • Co-oxidant: Use hydrogen peroxide (H₂O₂) as a co-oxidant with a catalytic amount of SeO₂. This can lead to better yields compared to using stoichiometric SeO₂ alone.[1]

  • Solvent System: A mixture of tetrahydrofuran (B95107) (THF) and water has been reported to be a more effective solvent system than dioxane.[1]

  • Temperature Control: Maintain the reaction temperature below 50°C to minimize side reactions.[1]

  • Purity of Starting Material: Use highly pure 1,3-diketone as the starting material.

Q3: My this compound product is difficult to purify. What are the best purification methods?

A3: Purification of triones can be challenging due to their high reactivity and the presence of persistent impurities.

  • Recrystallization: For solid triones, recrystallization is often an effective purification method. Common solvents for recrystallization include hot water, ethanol, or mixtures of ethyl acetate (B1210297) and hexanes.[3][5]

  • Column Chromatography: Flash column chromatography on silica (B1680970) gel is a versatile technique for purifying both solid and oily this compound products. A gradient of ethyl acetate in hexanes is a common eluent system.[3]

  • Work-up: A proper work-up is crucial before purification. This typically involves filtering off insoluble byproducts like elemental selenium and then removing the solvent under reduced pressure. An acidic work-up may be necessary to quench the reaction and remove certain impurities.[3]

Q4: Are there any safety concerns I should be aware of when synthesizing triones?

A4: Yes, several safety precautions should be taken:

  • Toxicity of Reagents: Selenium dioxide and its byproducts are toxic and should be handled with care in a well-ventilated fume hood.[3]

  • Strong Oxidizing Agents: Many of the reagents used are strong oxidizing agents and should be handled with appropriate personal protective equipment (PPE).

  • Reaction Monitoring: Some oxidation reactions can be exothermic. It is important to monitor the reaction temperature and control the rate of addition of reagents.

Data Presentation

The following table summarizes the yield of various this compound syntheses under different reaction conditions, providing a basis for comparison and optimization.

Starting MaterialOxidizing Agent/CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
1,3-Indandione (B147059)Selenium Dioxide (SeO₂)DioxaneRefluxNot Specified< 40[8]
1,3-DiketonesSeO₂/H₂O₂THF/H₂O< 50Not SpecifiedBetter than other methods[1]
β-KetoamidesPhenyliodine(III) bis(trifluoroacetate)CH₃CN/H₂O603653-88[9]
α,β-Unsaturated CarbonylsPermanganate/Phase Transfer CatalystNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[1]
1,3-Diphenyl-2-propen-1-oneH₂O₂/Quaternary Ammonium SaltDibutyl ether/H₂O43797

Experimental Protocols

Protocol 1: Synthesis of Ninhydrin (B49086) (a this compound Hydrate) from 1,3-Indandione using Selenium Dioxide

This protocol describes the direct oxidation of 1,3-indandione to ninhydrin.[5]

Materials:

  • 1,3-Indandione

  • Selenium Dioxide (SeO₂)

  • Dioxane

  • Water

Procedure:

  • Dissolve 1,3-indandione in dioxane in a round-bottom flask equipped with a reflux condenser.

  • Add a stoichiometric amount of selenium dioxide to the solution.

  • Heat the mixture to reflux with stirring. The progress of the reaction can be monitored by the precipitation of black elemental selenium.

  • Once the reaction is complete (as indicated by TLC or the cessation of selenium precipitation), filter the hot solution to remove the selenium precipitate.

  • Allow the filtrate to cool to room temperature, which will cause the ninhydrin to crystallize.

  • Collect the crystals by filtration and wash them with a small amount of cold solvent.

  • The crude product can be further purified by recrystallization from hot water to yield pure ninhydrin.

Visualizations

Logical Workflow for Troubleshooting Low Product Yield

Troubleshooting_Low_Yield start Low Product Yield Observed check_reaction Verify Reaction Setup and Conditions start->check_reaction check_reagents Assess Reagent Quality and Stoichiometry start->check_reagents check_workup Evaluate Work-up and Purification Procedure start->check_workup incomplete_reaction Incomplete Reaction? check_reaction->incomplete_reaction check_reagents->incomplete_reaction improve_reagents Improve Reagent Quality: - Use fresh oxidizing agent - Purify starting material - Check stoichiometry check_reagents->improve_reagents refine_workup Refine Work-up and Purification: - Optimize extraction - Choose appropriate recrystallization solvent - Adjust chromatography conditions check_workup->refine_workup side_products Significant Side Products? incomplete_reaction->side_products No optimize_conditions Optimize Reaction Conditions: - Increase reaction time - Adjust temperature - Change solvent incomplete_reaction->optimize_conditions Yes side_products->optimize_conditions Yes side_products->refine_workup No solution Improved Product Yield optimize_conditions->solution improve_reagents->solution refine_workup->solution

Caption: Troubleshooting workflow for low product yield in this compound synthesis.

Signaling Pathway: General Mechanism of Selenium Dioxide Oxidation of a 1,3-Diketone

SeO2_Oxidation_Mechanism diketone 1,3-Diketone enol Enol Tautomer diketone->enol Tautomerization intermediate1 Initial Adduct enol->intermediate1 + SeO₂ seo2 SeO₂ seo2->intermediate1 intermediate2 Rearranged Intermediate intermediate1->intermediate2 Rearrangement & -H₂O This compound 1,2,3-Trione Product intermediate2->this compound Hydrolysis selenium Elemental Selenium (Se) intermediate2->selenium

Caption: Simplified mechanism of 1,3-diketone oxidation to a 1,2,3-trione using SeO₂.

References

Technical Support Center: Synthesis of 5-Substituted Barbiturates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of 5-substituted barbiturates.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis, offering potential causes and solutions in a question-and-answer format.

Question 1: Why is my yield of the 5-substituted barbiturate (B1230296) significantly lower than expected?

Answer:

Low yields in barbiturate synthesis can stem from several factors, primarily related to reaction conditions and reagent quality. Common causes include:

  • Presence of Moisture: The condensation reaction is highly sensitive to water. Moisture in the reactants (diethyl malonate, urea) or the solvent (absolute ethanol) can quench the strong base (e.g., sodium ethoxide), rendering it ineffective.[1]

  • Ineffective Base: The sodium ethoxide or other base used must be anhydrous and not degraded. Exposure to air and moisture can reduce its basicity, leading to an incomplete reaction.[2]

  • Incomplete Reaction: Insufficient reaction time or temperature can lead to an incomplete condensation. These reactions typically require several hours of reflux to proceed to completion.[1]

  • Side Reactions: Competing reactions, such as the hydrolysis of the diethyl malonate or dialkylation of the malonic ester, can consume starting materials and reduce the yield of the desired product.[1]

  • Improper Work-up: Inefficient purification, such as incorrect pH adjustment during precipitation, can lead to significant product loss.[1]

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: Thoroughly dry all glassware before use. Use absolute ethanol (B145695) and ensure both urea (B33335) and the substituted diethyl malonate are free of moisture.[1]

  • Verify Base Quality: Use freshly prepared or properly stored sodium ethoxide.

  • Optimize Reaction Time and Temperature: Ensure the reaction is refluxed for the recommended duration, typically 6-8 hours.[2]

  • Control Stoichiometry: A slight excess of the base can help ensure complete deprotonation of the malonic ester. However, a large excess may promote side reactions.[1]

  • Careful Purification: During the work-up, ensure the pH is low enough for complete precipitation of the barbituric acid derivative upon acidification.[1]

Question 2: I am observing significant formation of side products. How can these be minimized?

Answer:

The formation of side products is a common issue. The two primary side reactions are dialkylation and hydrolysis.

  • Dialkylation: This occurs when the monosubstituted malonic ester is deprotonated and reacts with another molecule of the alkyl halide, leading to a disubstituted malonic ester with two identical alkyl groups, which may not be the desired product.[1] This is particularly problematic when synthesizing monosubstituted barbiturates.

  • Hydrolysis of Diethyl Malonate: If water is present in the reaction mixture, the diethyl malonate can be hydrolyzed to malonic acid, which will not participate in the condensation with urea.[1][3]

Troubleshooting Steps:

  • Control Alkylation: When preparing the substituted malonic ester, add the alkyl halide slowly to the reaction mixture to maintain a low concentration and minimize the chance of a second alkylation.[1]

  • Molar Ratios: Carefully control the stoichiometry of the reactants. Using a slight excess of diethyl malonate can help ensure the alkyl halide is consumed before it can react with the monosubstituted product.[1]

  • Maintain Anhydrous Conditions: As mentioned for improving yield, strictly anhydrous conditions will prevent the hydrolysis of the malonic ester.

Question 3: My final product is difficult to purify. What are the best practices for purification?

Answer:

Purification of 5-substituted barbiturates can be challenging due to the potential for co-precipitation of unreacted starting materials or side products. The most common and effective method for purification is recrystallization.

Troubleshooting Steps:

  • Acidification and Precipitation: After the reaction, the sodium salt of the barbiturate is dissolved in water. Careful and slow acidification with an acid like hydrochloric acid will precipitate the barbituric acid derivative. Ensure the pH is sufficiently low for complete precipitation.[1]

  • Recrystallization: Recrystallize the crude product from a suitable solvent. Hot water or an ethanol/water mixture is often effective. This will help remove most impurities.[1]

  • Chromatography: For highly impure samples, column chromatography may be necessary, although it is less common for the purification of simple barbiturates.[1]

Frequently Asked Questions (FAQs)

Q1: What is the role of sodium ethoxide in the synthesis of 5-substituted barbiturates?

A1: Sodium ethoxide acts as a strong base. Its primary role is to deprotonate the active methylene (B1212753) group of the diethyl malonate, forming a nucleophilic enolate ion. This enolate then attacks the alkyl halide in the first step (alkylation of the malonic ester). In the second step, the condensation with urea, sodium ethoxide deprotonates urea, making it a more potent nucleophile for the attack on the carbonyl carbons of the malonic ester.[1][4]

Q2: Can other bases be used instead of sodium ethoxide?

A2: Yes, other strong bases like sodium methoxide (B1231860) can be used. The choice of base can influence the reaction rate and yield. It is crucial that the base is anhydrous.[2]

Q3: What is the Knoevenagel condensation, and how is it applied to barbiturate synthesis?

A3: The Knoevenagel condensation is a reaction between an active methylene compound (like barbituric acid) and a carbonyl compound (an aldehyde or ketone). This method is often used to synthesize 5-arylidene barbituric acids.[5] The reaction is typically catalyzed by a weak base.

Data Presentation

Table 1: Yields of Phenobarbital (B1680315) Synthesis under Different Conditions

Method CategoryOrder of Reagent AdditionCrude Yield (%)Yield after 1st Recrystallization (%)Yield after 2nd Recrystallization (%)Total Yield (%)Reference
1Diethyl ethylphenylmalonate then Urea to Sodium Methoxide1.660.54-0.54[6][7]
2Urea then Diethyl ethylphenylmalonate to Sodium Methoxide22.4814.522.9317.45[6][7]

Data synthesized from studies on phenobarbital synthesis, highlighting the importance of the order of reagent addition.[6][7]

Experimental Protocols

Protocol 1: Synthesis of Phenobarbital (5-Ethyl-5-phenylbarbituric acid)

This protocol is adapted from established literature procedures for the synthesis of phenobarbital.[4][8]

Materials:

  • Sodium metal

  • Absolute ethanol

  • Diethyl 2-ethyl-2-phenylmalonate

  • Urea (dry)

  • Concentrated Hydrochloric Acid (HCl)

  • Distilled water

Apparatus:

  • Round-bottom flask with a stirrer

  • Reflux condenser with a drying tube

  • Heating mantle or oil bath

  • Apparatus for vacuum filtration (Büchner funnel and filter flask)

  • Beakers

Procedure:

  • Preparation of Sodium Ethoxide: In a round-bottom flask equipped with a reflux condenser and drying tube, carefully dissolve sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide.

  • Addition of Reactants: To the freshly prepared sodium ethoxide solution, add dry urea, followed by the slow addition of diethyl 2-ethyl-2-phenylmalonate.[8]

  • Condensation Reaction: Heat the reaction mixture to reflux for 6-8 hours with continuous stirring.[2] A white solid, the sodium salt of phenobarbital, should precipitate.

  • Work-up and Isolation: After the reaction is complete, cool the mixture and add water to dissolve the solid. Carefully acidify the solution with concentrated HCl until it is acidic to litmus (B1172312) paper to precipitate the crude phenobarbital.[8]

  • Purification: Collect the crude product by vacuum filtration, wash with a small amount of cold water, and dry. The product can be further purified by recrystallization from an ethanol/water mixture.[1]

  • Characterization: Confirm the identity and purity of the final product using techniques such as Thin Layer Chromatography (TDC), Infrared (IR) spectroscopy, and melting point determination, comparing the results to a standard sample.[8]

Mandatory Visualization

start Start: Low Yield of 5-Substituted Barbiturate check_moisture Check for Moisture in Reagents/Solvent? start->check_moisture dry_reagents Action: Thoroughly Dry All Reagents and Glassware check_moisture->dry_reagents Yes check_base Verify Base Quality (e.g., Sodium Ethoxide)? check_moisture->check_base No dry_reagents->check_base fresh_base Action: Use Freshly Prepared or Properly Stored Base check_base->fresh_base Yes check_conditions Review Reaction Time and Temperature? check_base->check_conditions No fresh_base->check_conditions optimize_conditions Action: Increase Reflux Time or Ensure Correct Temperature check_conditions->optimize_conditions Inadequate check_purification Evaluate Purification Procedure? check_conditions->check_purification Adequate optimize_conditions->check_purification optimize_purification Action: Adjust pH During Work-up and Recrystallize Product check_purification->optimize_purification Improper success Improved Yield check_purification->success Proper optimize_purification->success

Caption: Troubleshooting workflow for low yield in barbiturate synthesis.

cluster_main Main Reaction Pathway cluster_side Side Reaction Pathways malonic_ester Diethyl Malonate alkylation Alkylation (NaOEt, R-X) malonic_ester->alkylation hydrolysis Hydrolysis (H2O) malonic_ester->hydrolysis Side Reaction substituted_malonate 5-Substituted Diethyl Malonate alkylation->substituted_malonate condensation Condensation with Urea (NaOEt) substituted_malonate->condensation dialkylation Dialkylation (Excess R-X) substituted_malonate->dialkylation Side Reaction barbiturate 5-Substituted Barbiturate condensation->barbiturate malonic_acid Malonic Acid (Inactive) hydrolysis->malonic_acid Side Reaction

Caption: Reaction pathways in 5-substituted barbiturate synthesis.

References

Technical Support Center: Purification of Pyrimidine-2,4,6-trione Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of pyrimidine-2,4,6-trione (also known as barbituric acid) and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying pyrimidine-2,4,6-trione products?

A1: The primary purification techniques for pyrimidine-2,4,6-trione and its derivatives are recrystallization and column chromatography.[1] For highly complex mixtures or to achieve very high purity, preparative High-Performance Liquid Chromatography (Prep-HPLC) can be employed.[1] The choice of method depends on the physical properties of the product (e.g., solid or liquid), its polarity, and the nature of the impurities.

Q2: What are common impurities in the synthesis of pyrimidine-2,4,6-trione products?

A2: Common impurities include unreacted starting materials (such as urea (B33335) and diethyl malonate), byproducts from side reactions, and residual solvents or catalysts.[2] For instance, in multi-step syntheses, intermediates from previous steps can be carried over. It is crucial to characterize the crude product using techniques like Thin Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy, or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the impurities before selecting a purification strategy.

Q3: How do I choose an appropriate solvent for the recrystallization of my pyrimidine-2,4,6-trione product?

A3: An ideal recrystallization solvent should dissolve the target compound well at elevated temperatures but poorly at room or low temperatures. Common solvents for the recrystallization of barbituric acid and its derivatives include water, ethanol, methanol, isopropanol, and mixtures such as ether/hexanes.[1] A general guideline is that solvents with functional groups similar to the compound being purified are often good solubilizers. For example, alcohols are frequently effective for polar pyrimidine-2,4,6-trione derivatives.

Troubleshooting Guides

Recrystallization Issues
ProblemPossible Cause(s)Suggested Solution(s)
Product does not crystallize upon cooling. - The solution is not supersaturated (too much solvent was used).- The compound is too soluble in the chosen solvent, even at low temperatures.- Impurities are inhibiting crystallization.- Evaporate some of the solvent to increase the concentration.- Add an "anti-solvent" (a solvent in which the compound is insoluble but is miscible with the current solvent) dropwise until the solution becomes cloudy, then warm slightly to redissolve and cool again.- Scratch the inside of the flask at the solution's surface with a glass rod to create nucleation sites.- Add a seed crystal of the pure compound.
Product "oils out" instead of forming crystals. - The boiling point of the solvent is higher than the melting point of the compound.- The rate of cooling is too rapid.- High concentration of impurities.- Reheat the solution to dissolve the oil, then add more solvent to lower the saturation point and cool slowly.- Choose a solvent with a lower boiling point.- Vigorously stir the solution as it cools to break up the oil and encourage crystal formation.- Consider a preliminary purification step like column chromatography to remove a significant portion of the impurities.
Low recovery of purified product. - The compound has significant solubility in the cold solvent.- Premature crystallization occurred during hot filtration.- Too much solvent was used for washing the crystals.- Ensure the solution is thoroughly cooled in an ice bath to minimize solubility.- Use a minimal amount of solvent for dissolution.- Pre-heat the filtration apparatus (funnel and receiving flask) before hot filtration.- Wash the collected crystals with a minimal amount of ice-cold solvent.
Recrystallized product is still impure. - The chosen solvent did not effectively differentiate between the product and impurities.- The cooling process was too fast, trapping impurities within the crystal lattice.- Select a different recrystallization solvent or solvent system.- Redissolve the crystals in fresh hot solvent and allow the solution to cool more slowly.
Column Chromatography Issues
ProblemPossible Cause(s)Suggested Solution(s)
Poor separation of product from impurities. - Inappropriate solvent system (eluent).- Column overloading.- Improper column packing.- Optimize the eluent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for the target compound.- Reduce the amount of crude product loaded onto the column.- Ensure the column is packed uniformly without any cracks or air bubbles.
Product elutes too quickly or too slowly. - The polarity of the eluent is too high or too low.- If the product elutes too quickly (high Rf on TLC), decrease the eluent's polarity (e.g., increase the proportion of a non-polar solvent like hexane).- If the product elutes too slowly (low Rf on TLC), increase the eluent's polarity (e.g., increase the proportion of a polar solvent like ethyl acetate).
Streaking or tailing of bands. - The compound is interacting too strongly with the stationary phase (e.g., silica (B1680970) gel).- The compound has low solubility in the eluent.- Presence of acidic or basic impurities.- Add a small amount of a modifier to the eluent (e.g., a few drops of triethylamine (B128534) for basic compounds or acetic acid for acidic compounds).- Choose an eluent in which the compound is more soluble.- Ensure the crude sample is fully dissolved before loading.

Data Presentation

Table 1: Recrystallization Parameters for Barbituric Acid
Starting Purity (%)Solvent SystemSolvent Ratio (w/w)Dissolution Temp. (°C)Cooling Temp. (°C)Final Purity (%)
95.0 - 98.5Distilled Water & Methanol40-60% Water / 40-60% Methanol60 - 8025 - 35≥ 99.8
95.0 - 98.5Distilled Water & Ethanol10-90% Water / 10-90% Ethanol60 - 8025 - 35≥ 99.8
95.0 - 98.5Distilled Water & Isopropanol10-90% Water / 10-90% Isopropanol60 - 8025 - 35≥ 99.8

Data adapted from Korean Patent KR100387696B1.

Table 2: Illustrative TLC Data for Optimizing Column Chromatography Eluent
Eluent System (Hexane:Ethyl Acetate)Rf of Impurity ARf of ProductRf of Impurity BAssessment
90:100.150.050.02Poor separation, product has very low mobility.
70:300.500.300.20Good separation between product and impurities. Suitable for column chromatography.
50:500.800.650.55Poor separation, all components have high mobility.
30:700.950.900.85No separation, all components move with the solvent front.

Experimental Protocols

Protocol 1: Recrystallization of Barbituric Acid

Objective: To purify crude barbituric acid to a high degree of purity (≥ 99.8%).

Materials:

  • Crude barbituric acid (95.0-98.5% purity)

  • Distilled water

  • Methanol (or Ethanol, Isopropanol)

  • Erlenmeyer flask

  • Heating mantle or hot plate with magnetic stirrer

  • Condenser

  • Büchner funnel and flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: In an Erlenmeyer flask, add the crude barbituric acid. For every 1 gram of crude product, add a pre-determined volume of the mixed solvent (e.g., a 1:1 mixture of distilled water and methanol).

  • Heating: Gently heat the mixture to 60-80°C while stirring until the solid completely dissolves. If any solid remains, add a minimal amount of hot solvent until a clear solution is obtained.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.

Protocol 2: Column Chromatography of a Pyrimidine-2,4,6-trione Derivative

Objective: To separate a pyrimidine-2,4,6-trione derivative from less polar and more polar impurities.

Materials:

  • Crude pyrimidine-2,4,6-trione product

  • Silica gel (for flash chromatography)

  • Hexane (B92381)

  • Ethyl acetate (B1210297)

  • Chromatography column

  • TLC plates, chamber, and UV lamp

  • Collection tubes or flasks

  • Rotary evaporator

Procedure:

  • TLC Analysis: Develop a suitable eluent system by performing TLC on the crude material. Test various ratios of hexane and ethyl acetate to find a system that gives the target product an Rf value of approximately 0.2-0.4 and good separation from impurities.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent. Pour the slurry into the chromatography column and allow it to pack evenly. Let the solvent drain until it is level with the top of the silica gel.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent. Carefully add the sample solution to the top of the silica gel bed.

  • Elution: Add the eluent to the top of the column and begin collecting fractions. Maintain a constant flow of the eluent.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which fractions contain the pure product.

  • Product Recovery: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Visualizations

experimental_workflow crude_product Crude Pyrimidine-2,4,6-trione Product tlc TLC Analysis crude_product->tlc recrystallization Recrystallization tlc->recrystallization Simple Impurity Profile column_chromatography Column Chromatography tlc->column_chromatography Complex Impurity Profile analysis Purity Analysis (NMR, LC-MS) recrystallization->analysis column_chromatography->analysis pure_product Pure Product analysis->pure_product

Caption: General experimental workflow for the purification of pyrimidine-2,4,6-trione products.

troubleshooting_recrystallization start Recrystallization Attempt no_crystals No Crystals Formed start->no_crystals oiling_out Product Oiled Out start->oiling_out low_yield Low Yield start->low_yield success Pure Crystals Obtained start->success concentrate Concentrate Solution no_crystals->concentrate Too Dilute add_seed Add Seed Crystal no_crystals->add_seed No Nucleation change_solvent Change Solvent oiling_out->change_solvent High BP Solvent cool_slower Cool Slower oiling_out->cool_slower Cooled Too Fast low_yield->success preheat_funnel Pre-heat Funnel low_yield->preheat_funnel Premature Crystallization concentrate->success add_seed->success change_solvent->success cool_slower->success

Caption: Troubleshooting logic for common recrystallization issues.

References

Technical Support Center: SN2 Reactions on Pyrimidine Trione Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers conducting SN2 reactions on pyrimidine (B1678525) trione scaffolds, such as those derived from barbituric acid.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am getting a very low yield for my N-alkylation reaction. What are the potential causes and how can I improve it?

A1: Low yields in N-alkylation of pyrimidine triones are a common issue and can stem from several factors. Below is a systematic guide to troubleshooting this problem.

  • Suboptimal Base Selection: The choice of base is critical for efficient deprotonation of the pyrimidine this compound nitrogen. The acidity of the N-H protons can be influenced by substituents on the ring.[1]

    • Troubleshooting:

      • If you are using a weak base (e.g., NaHCO₃, Et₃N), consider switching to a stronger, non-nucleophilic base like potassium carbonate (K₂CO₃) or sodium hydride (NaH).[2][3]

      • Ensure the base is anhydrous, as water can consume the base and interfere with the reaction.

  • Poor Solvent Choice: The solvent plays a crucial role in an SN2 reaction by affecting the solubility of the reactants and the reactivity of the nucleophile.[2][3]

    • Troubleshooting:

      • Polar aprotic solvents like DMF (dimethylformamide) or acetonitrile (B52724) are generally preferred for SN2 reactions as they solvate the cation of the base but do not strongly solvate the anionic nucleophile, thus increasing its reactivity.[2][3]

      • Ensure your pyrimidine this compound starting material is sufficiently soluble in the chosen solvent at the reaction temperature.

  • Insufficient Reaction Temperature or Time: The reaction may not be reaching completion due to insufficient activation energy or time.

    • Troubleshooting:

      • Gradually increase the reaction temperature and monitor the progress by TLC.

      • Extend the reaction time. Some alkylations on these scaffolds can be slow and may require several hours to overnight to reach completion.[4][5]

  • Steric Hindrance: Bulky substituents on either the pyrimidine this compound scaffold or the alkylating agent can significantly slow down the rate of an SN2 reaction.

    • Troubleshooting:

      • If possible, consider using a less sterically hindered alkylating agent.

      • For highly substituted scaffolds, longer reaction times and higher temperatures may be necessary.

Q2: I am observing multiple products in my reaction mixture, suggesting side reactions. What are the likely side products and how can I minimize their formation?

A2: The presence of multiple products indicates a lack of selectivity in the alkylation reaction. The most common side reactions are O-alkylation and dialkylation.

  • O-Alkylation vs. N-Alkylation: Pyrimidine triones exist in tautomeric forms, and alkylation can occur on the oxygen atoms of the carbonyl groups, leading to O-alkylated byproducts.

    • Troubleshooting:

      • The choice of solvent and counter-ion can influence the N/O selectivity. Harder cations (like Na⁺) tend to favor O-alkylation, while softer cations (like K⁺) in polar aprotic solvents often favor N-alkylation.

      • Generally, N-alkylation is thermodynamically favored. Running the reaction at a slightly elevated temperature for a longer duration can sometimes favor the formation of the more stable N-alkylated product.

  • Dialkylation: If your pyrimidine this compound has two available N-H protons (e.g., barbituric acid itself or a 5-monosubstituted derivative), dialkylation can occur, leading to the formation of N,N'-dialkylated products.[6][7]

    • Troubleshooting:

      • Use a stoichiometric amount of the alkylating agent (1.0 to 1.1 equivalents) relative to the pyrimidine this compound.

      • Add the alkylating agent slowly to the reaction mixture to maintain a low concentration, which can disfavor the second alkylation step.

      • If mono-alkylation is desired, protecting one of the nitrogen atoms prior to the reaction may be a viable strategy.[8]

Q3: My starting material is not fully consumed, even after a long reaction time. What could be the issue?

A3: Incomplete conversion can be due to several factors, often related to the reagents or reaction setup.

  • Inactive Alkylating Agent: The alkylating agent may have degraded.

    • Troubleshooting:

      • Ensure the purity and reactivity of your alkylating agent. If it is a liquid, consider distillation before use.

  • Poor Leaving Group: The rate of an SN2 reaction is highly dependent on the quality of the leaving group.

    • Troubleshooting:

      • The reactivity of alkyl halides follows the trend I > Br > Cl > F. If you are using an alkyl chloride, switching to the corresponding bromide or iodide will significantly increase the reaction rate.

  • Insufficient Deprotonation: The base may not be strong enough to fully deprotonate the pyrimidine this compound.

    • Troubleshooting:

      • As mentioned in Q1, consider a stronger base.

      • Ensure the stoichiometry of the base is correct (at least one equivalent for each N-H to be alkylated).

Data Presentation: Influence of Reaction Conditions on N-Alkylation

The following table summarizes the effect of different bases and solvents on the yield of a model N-alkylation reaction on a uracil (B121893) derivative, which provides valuable insights applicable to pyrimidine triones.[3]

EntryBaseSolventReaction Time (h)Yield (%)
1K₂CO₃DMF787
2K₂CO₃DMSO880
3K₂CO₃Acetone1272
4K₂CO₃THF1161
5t-BuOKAcetonitrile-Moderate
6NaHCO₃Acetonitrile-Moderate
7Et₃NAcetonitrile-Inefficient

Data adapted from a study on N1-alkylation of N3-substituted pyrimidine derivatives.[2][3] Conditions may vary for different pyrimidine this compound scaffolds.

Experimental Protocols

Protocol 1: General Procedure for Mono-N-Alkylation of a 5,5-Disubstituted Barbituric Acid

This protocol is a general guideline for the mono-N-alkylation of a 5,5-disubstituted barbituric acid, such as phenobarbital, using an alkyl halide.

  • Preparation:

    • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the 5,5-disubstituted barbituric acid (1.0 eq.).

    • Add anhydrous dimethylformamide (DMF) to dissolve the starting material (concentration typically 0.1-0.5 M).

    • Add potassium carbonate (K₂CO₃, 1.5 eq.) to the solution.

  • Reaction:

    • Stir the suspension at room temperature for 30 minutes.

    • Add the alkyl halide (1.1 eq.) dropwise to the reaction mixture.

    • Heat the reaction to the desired temperature (e.g., 60-80 °C) and monitor its progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to obtain the desired N-alkylated product.

Protocol 2: Synthesis of Barbituric Acid

This protocol describes the synthesis of the parent barbituric acid scaffold.[5][9]

  • Preparation of Sodium Ethoxide:

    • In a round-bottom flask equipped with a reflux condenser, dissolve finely cut sodium (0.5 gram atom) in absolute ethanol (B145695) (250 mL).

  • Condensation Reaction:

    • To the sodium ethoxide solution, add diethyl malonate (0.5 mol).

    • Add a solution of dry urea (B33335) (0.5 mol) in hot absolute ethanol (250 mL).

    • Reflux the mixture for 7 hours. A white solid will precipitate.

  • Work-up and Isolation:

    • After reflux, add hot water (500 mL) to the reaction mixture.

    • Acidify the solution with concentrated hydrochloric acid until acidic to Congo red.

    • Cool the clear solution in an ice bath overnight to crystallize the product.

    • Collect the white crystals by vacuum filtration, wash with cold water, and dry to yield barbituric acid.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for SN2 Reactions on Pyrimidine Triones start Start: Low Yield or Side Products in N-Alkylation check_yield Is the reaction yield low? start->check_yield check_purity Are there multiple spots on TLC? check_yield->check_purity No base Evaluate Base: - Too weak? - Not anhydrous? check_yield->base Yes dialkylation Dialkylation Suspected: - N,N'-dialkylated product observed? check_purity->dialkylation Yes end Successful N-Alkylation check_purity->end No solvent Evaluate Solvent: - Poor solubility? - Protic solvent used? base->solvent conditions Evaluate Conditions: - Temperature too low? - Reaction time too short? solvent->conditions reagents Evaluate Reagents: - Poor leaving group? - Steric hindrance? conditions->reagents optimize Optimize Reaction Conditions: - Stronger, anhydrous base (K2CO3, NaH) - Polar aprotic solvent (DMF, ACN) - Increase temperature and/or time - Use better leaving group (I > Br > Cl) reagents->optimize optimize->end o_alkylation O-Alkylation Suspected: - Isomeric byproduct detected? dialkylation->o_alkylation No solve_dialkylation Minimize Dialkylation: - Use 1.0-1.1 eq. of alkylating agent - Slow addition of alkylating agent dialkylation->solve_dialkylation Yes solve_o_alkylation Favor N-Alkylation: - Use K+ salt in polar aprotic solvent - Increase reaction temperature/time o_alkylation->solve_o_alkylation Yes o_alkylation->end No solve_dialkylation->end solve_o_alkylation->end

Caption: Troubleshooting workflow for SN2 reactions on pyrimidine triones.

GABA_Signaling_Pathway Mechanism of Action of Barbiturates on the GABAA Receptor cluster_neuron Postsynaptic Neuron gaba_receptor GABAA Receptor (Ligand-gated Cl- channel) gaba_receptor->gaba_receptor Prolonged opening of Cl- channel cl_channel Chloride (Cl-) Channel gaba_receptor->cl_channel is a hyperpolarization Hyperpolarization (Inhibition of Neuron Firing) cl_channel->hyperpolarization leads to gaba GABA (Neurotransmitter) gaba->gaba_receptor Binds to receptor barbiturate Barbiturate (e.g., N-alkylated pyrimidine this compound) barbiturate->gaba_receptor Binds to allosteric site

Caption: Barbiturates enhance GABAergic inhibition via the GABAA receptor.

References

Technical Support Center: Catalyst Selection for Efficient Trione Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions (FAQs) for catalyst selection in trione synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors to consider when selecting a catalyst for this compound synthesis?

When selecting a catalyst, several factors are crucial for achieving an efficient synthesis. Key considerations include:

  • Catalyst Activity and Selectivity: The catalyst must be active enough to promote the desired reaction but selective enough to minimize the formation of byproducts. For instance, in syntheses prone to forming isomers, catalyst choice is critical for directing the reaction to the desired product.[1]

  • Reaction Conditions: The catalyst should be effective under mild conditions (temperature, pressure) to preserve sensitive functional groups and reduce energy consumption.

  • Substrate Scope: A versatile catalyst should be compatible with a wide range of substrates, including various aldehydes, ketones, and dicarbonyl compounds.[2]

  • Catalyst Reusability and Cost: For scalability and green chemistry, heterogeneous or recyclable catalysts are often preferred. Catalysts like graphene oxide functionalized with silica/nitrogen and chelated with cobalt(II) (GO/f-SiO2/Co) have demonstrated high reusability.[3] The cost-effectiveness of the catalyst is also a significant factor in large-scale production.[4]

  • Work-up and Purification: The choice of catalyst can significantly impact the ease of product isolation. Homogeneous catalysts may require extensive purification to remove, whereas heterogeneous catalysts can often be removed by simple filtration.[5]

Q2: How is the optimal catalyst loading determined?

The optimal catalyst loading is typically found empirically through a series of small-scale screening experiments.[6] A common method involves running the reaction with a range of catalyst concentrations (e.g., 1 mol% to 15 mol%) while keeping other parameters constant. The reaction progress, yield, and product purity are monitored to find the loading that provides the best balance of reaction time, efficiency, and cost.[2][6]

Q3: Can simply increasing the catalyst loading always improve the reaction rate and yield?

Not necessarily. While increasing catalyst concentration can provide more active sites and enhance the reaction rate, there is often an optimal point. Beyond this concentration, further increases may lead to negligible improvements or even negative effects such as catalyst aggregation, increased side reactions, or difficulties in product purification.[6]

Q4: What are some common classes of catalysts used in this compound synthesis?

The synthesis of triones and related heterocyclic compounds employs a diverse range of catalysts, including:

  • Heterogeneous Catalysts: These are advantageous for their ease of separation and reusability. An example is GO/f-SiO2/Co, used for synthesizing triazolo[1,2-a]indazole-trione derivatives.[3]

  • Homogeneous Catalysts: These are often highly active and selective but can be difficult to separate from the reaction mixture. Examples include magnesium perchlorate (B79767) (Mg(ClO4)2) and meglumine (B1676163).[2][3]

  • Acid Catalysts: Strong acids like sulfuric acid or trifluoromethanesulfonic acid are used in reactions like the synthesis of 1,3,5-trioxane.[7]

  • Base Catalysts: Bases are commonly used to facilitate aldol-type condensation reactions by generating an enolate nucleophile.[8]

  • Green Catalysts: Biodegradable and non-corrosive catalysts like meglumine are gaining attention for their environmental benefits, especially when used in green solvents like water.[9]

Troubleshooting Guide

Problem 1: Low Product Yield

Low yields are a frequent challenge in multi-step organic synthesis.[1] The following sections address potential causes and solutions.

Q: My reaction yield is consistently low. What should I investigate first?

A: Start by evaluating the catalyst loading. An incorrect catalyst-to-reactant ratio can lead to an incomplete or slow reaction.

  • Potential Cause: Sub-optimal Catalyst Loading.

  • Solution: Perform a catalyst loading screen to identify the optimal concentration. This involves setting up parallel reactions with varying amounts of the catalyst and analyzing the yield and purity of the product.[6]

Below is a logical workflow for troubleshooting low yield issues.

G start Low Product Yield Observed q1 Is catalyst loading optimized? start->q1 a1_yes Perform Catalyst Loading Screen (e.g., 1-10 mol%) q1->a1_yes No q2 Are reaction conditions (temp, time) optimal? q1->q2 Yes a1_yes->q2 a2_yes Systematically vary temperature and time. Monitor via TLC/LC-MS. q2->a2_yes No q3 Is the catalyst active? q2->q3 Yes a2_yes->q3 a3_yes Use fresh catalyst. Check for deactivation (poisoning, fouling). q3->a3_yes No q4 Is there poor mixing? q3->q4 Yes a3_yes->q4 a4_yes Increase agitation/ stirring speed. q4->a4_yes No end Yield Improved q4->end Yes a4_yes->end

A decision tree for troubleshooting low reaction yields.

Q: I've optimized catalyst loading, but the yield is still poor and the reaction doesn't go to completion. What's next?

A: Incomplete reactions can be due to several factors beyond catalyst loading.

Potential Cause Troubleshooting Steps & Solutions Citation(s)
Catalyst Deactivation Consider potential deactivation mechanisms such as poisoning by impurities, fouling of active sites, or thermal degradation (sintering). Identifying the cause can guide efforts to regenerate the catalyst or necessitate using a fresh batch.[6]
Inadequate Reaction Time/Temp Monitor the reaction's progress using TLC or LC-MS to determine if it has stalled. If so, try gradually increasing the reaction temperature or prolonging the reaction time.[1]
Poor Catalyst-Substrate Mixing For heterogeneous catalysts or multiphasic reactions, ensure adequate stirring or agitation to maintain a homogeneous mixture. Improved contact between the catalyst and reactants enhances reaction kinetics.[6]
Moisture Sensitivity Some catalytic reactions are sensitive to moisture, which can lead to unwanted side reactions like ring-opening. Ensure all solvents and reagents are thoroughly dried and run the reaction under an inert atmosphere (e.g., argon or nitrogen).[1]
Problem 2: Significant Side Product Formation

Q: My reaction produces a significant amount of an undesired isomer/byproduct. How can I improve selectivity?

A: Poor selectivity is often directly tied to the catalyst system or reaction conditions.

  • Potential Cause: Non-selective Catalyst or Conditions.

  • Solutions:

    • Switch Catalyst System: The nature of the catalyst can fundamentally alter the reaction pathway. For example, in palladium-catalyzed reactions for pyrone synthesis, N-heterocyclic carbene (NHC) ligands tend to favor the desired 2-pyrone product over furanone isomers.[1]

    • Use Additives: The addition of a co-catalyst or additive can enhance selectivity. For instance, adding a Lewis acid like BF₃·Et₂O can improve the selectivity for 2-pyrone formation.[1]

    • Modify Reaction Conditions: Temperature can play a critical role in selectivity. Running the reaction at a lower temperature may favor the thermodynamically controlled product over the kinetically controlled one, or vice-versa.

Problem 3: Difficulty in Product Purification

Q: I'm struggling to purify my final this compound product from the catalyst and reaction byproducts. What can I do?

A: Purification challenges often stem from the type of catalyst used.

  • Potential Cause: Contamination from a Homogeneous Catalyst.

  • Solutions:

    • Switch to a Heterogeneous Catalyst: Solid-supported catalysts can be easily removed by filtration, simplifying the workup process significantly.[5] Catalysts like GO/f-SiO2/Co have been shown to be recyclable up to six times without significant loss of activity.[3]

    • Choose a Catalyst with Easy Work-up: Some homogeneous catalysts are designed for easy removal. For example, the use of meglumine in water allows for simple isolation of the product by filtration, as the catalyst remains in the aqueous filtrate.[2][10]

    • Optimize Chromatography: If chromatography is unavoidable, optimize the conditions. This may involve using a high-resolution column or developing a shallower gradient during elution in preparative HPLC to better separate the product from impurities.[11]

Data Presentation: Catalyst Comparison

The choice of catalyst has a profound impact on the efficiency and environmental footprint of the synthesis. The table below compares different catalysts reported for the synthesis of various this compound and related heterocyclic structures.

CatalystTarget ProductYield (%)ConditionsKey AdvantagesLimitationsCitation(s)
GO/f-SiO2/Co Triazolo[1,2-a]indazole-triones91–97%90°C, Solvent-freeHigh yields, solvent-free, reusable (6 cycles)High initial catalyst synthesis cost[3]
Mg(ClO4)2 Spiro[indoline-3,9′-xanthene]this compound85–92%80°C, 50% aq. EtOHBalances sustainability and efficiencyHomogeneous, not easily recyclable[3]
Meglumine 1,2,4-triazolidine-3-thiones~95%Room Temp, WaterEco-friendly, mild conditions, recyclable, easy work-upPrimarily for specific cyclocondensations[2][9]
CF3SO3H + [mim][CF3SO3] 1,3,5-trioxaneN/A100°CEnhances phase separation, reduces byproductsComplex dual-component system[7]

Experimental Protocols & Workflows

Protocol 1: General Method for Catalyst Loading Optimization

This protocol describes a general procedure for screening different catalyst loadings to determine the optimal concentration for a given reaction.[6]

  • Preparation: Arrange a series of reaction vials. To each vial, add the limiting reactant and solvent.

  • Catalyst Addition: Add a different amount of the chosen catalyst to each vial. A typical range to screen is 1 mol%, 2.5 mol%, 5 mol%, 7.5 mol%, and 10 mol% relative to the limiting reactant.

  • Reagent Addition: Add any other necessary reagents to each vial.

  • Reaction Initiation: Place the vials in a temperature-controlled reaction block or oil bath and begin stirring.

  • Monitoring: Monitor the progress of each reaction over time using a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Analysis: Once the reactions are complete, quench them appropriately and analyze the crude product mixture to determine the conversion, yield, and purity for each catalyst loading.

  • Selection: The loading that provides the best balance of reaction time, yield, and cost-effectiveness is selected for larger-scale synthesis.

A general workflow for catalyst selection and optimization.
Protocol 2: One-Pot Synthesis of 1,2,4-triazolidine-3-thiones

This protocol is an example of an efficient and environmentally friendly synthesis using meglumine as a reusable catalyst in water.[10]

  • Reaction Setup: In a round-bottom flask, create a mixture of the desired aldehyde or ketone (1 mmol) and thiosemicarbazide (B42300) (1 mmol).

  • Solvent and Catalyst: Add water (8 mL) to the flask, followed by meglumine (15 mol%).

  • Reaction: Stir the mixture vigorously at room temperature. The reaction is typically rapid and can be completed in as little as 5 minutes.

  • Monitoring: Monitor the reaction's completion by thin-layer chromatography (TLC).

  • Isolation: Once the reaction is complete, isolate the solid product by filtration.

  • Purification: Dry the product under a vacuum and recrystallize it from ethanol (B145695) to afford the pure compound.

  • Catalyst Recycling: The filtrate, which contains the meglumine catalyst, can be dried under reduced pressure. The recovered catalyst is then washed with diethyl ether and can be reused for subsequent reactions without a significant loss in activity.[10]

References

Technical Support Center: Solvent Effects on Pyrimidine Derivative Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the experimental challenges related to solvent effects in pyrimidine (B1678525) derivative synthesis.

Troubleshooting Guides

Issue 1: Low Yield or Incomplete Reaction

Question: My reaction is giving a very low yield of the desired pyrimidine derivative, and TLC/HPLC analysis shows a significant amount of unreacted starting materials. What are the likely solvent-related causes and solutions?

Answer:

Low conversion is a common issue directly influenced by the reaction solvent. Here are the primary causes and troubleshooting steps:

  • Poor Reactant Solubility: If your starting materials (e.g., aldehyde, β-ketoester, amidine) have low solubility in the chosen solvent, the reaction rate will be significantly hindered.

    • Solution: Switch to a solvent system with better solubilizing power for all reactants. Polar solvents like ethanol (B145695) or acetonitrile (B52724) are common starting points, but for certain substrates, aprotic solvents like THF or DMF may be more effective.[1][2][3] Experimenting with solvent mixtures, such as a water/ethanol mix, can also improve solubility and yield.[4][5]

  • Suboptimal Solvent Polarity: The polarity of the solvent can dramatically affect the reaction rate and equilibrium.[1] For many pyrimidine syntheses, such as the Biginelli reaction, polar solvents are generally preferred as they can stabilize charged intermediates in the reaction mechanism.[1][6]

    • Solution: Screen a range of solvents with varying polarities. If a non-polar solvent is giving poor results, try a polar aprotic solvent (e.g., acetonitrile, DMF) or a polar protic solvent (e.g., ethanol, methanol).[7][8] In some cases, highly polar solvents like water can lead to excellent yields, especially under microwave irradiation.[4]

  • Inappropriate Reaction Conditions for the Solvent: The chosen temperature and reaction time must be suitable for the solvent.

    • Solution: Ensure the reaction temperature is appropriate for the solvent's boiling point (e.g., reflux).[1] For high-boiling point solvents like DMF or DMSO, the reaction may proceed faster.[8] Conversely, if decomposition is observed, a lower temperature with a longer reaction time may be necessary.[9] Always monitor the reaction's progress using TLC or HPLC to determine the optimal time.[10]

Issue 2: Formation of Unexpected Side Products

Question: I am observing significant side product formation in my reaction mixture, complicating purification and reducing the yield of my target pyrimidine. How can the solvent be contributing to this?

Answer:

The choice of solvent can influence the selectivity between competing reaction pathways.

  • Hantzsch-type Dihydropyridine Byproducts: In Biginelli reactions, a common fluorescent byproduct is a 1,4-dihydropyridine (B1200194) (DHP). This can occur when two equivalents of the β-ketoester react with the aldehyde and ammonia (B1221849) (which can form from urea (B33335) decomposition at high temperatures).[10]

    • Solution: Changing the solvent and temperature can alter this selectivity. Running the reaction at a lower temperature in a solvent like ethanol may reduce the formation of the DHP byproduct.[10]

  • Formation of Insoluble Intermediates or Byproducts: An intermediate in the reaction pathway may have low solubility in your chosen solvent, causing it to precipitate out and halt the reaction.[1] Similarly, byproducts may be insoluble, leading to a complex, difficult-to-stir slurry.

    • Solution: Try a different solvent system with higher solubilizing power for all potential components, including intermediates.[1] Using a co-solvent system might also help keep all species in the solution phase.[11]

  • Solvent Participation in Reactions: Protic solvents can sometimes interfere with certain reagents.

    • Solution: In syntheses involving highly reactive agents (e.g., some fluorinating agents), an anhydrous polar aprotic solvent like acetonitrile or DMF is often preferred over protic solvents like alcohols.[2]

Issue 3: Difficulty with Product Isolation and Purification

Question: My desired pyrimidine derivative seems to be soluble in the reaction solvent, making precipitation and isolation difficult. How can I address this?

Answer:

Product isolation is a critical step that is highly dependent on the solvent.

  • High Product Solubility: In many classical Biginelli reactions, the dihydropyrimidine (B8664642) (DHPM) product is sparingly soluble in ethanol or methanol (B129727) at room temperature, allowing for easy isolation by filtration.[3] If your product is soluble, this method fails.

    • Solution 1 (Anti-Solvent Precipitation): After the reaction is complete, pour the reaction mixture into a large volume of an "anti-solvent" in which your product is insoluble, such as ice-cold water.[9] This will often cause the product to precipitate.

    • Solution 2 (Solvent Evaporation & Recrystallization): If precipitation is not feasible, remove the reaction solvent under reduced pressure. The resulting crude residue can then be purified by recrystallization from a different, carefully selected solvent system.[10]

  • Co-elution during Chromatography: The reaction solvent can complicate column chromatography if it has a similar polarity to the desired eluent.

    • Solution: Always ensure the reaction solvent is fully removed under high vacuum before attempting purification by column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the general rule for selecting a solvent for pyrimidine synthesis? A1: While there is no universal rule, a good starting point is a polar solvent, as they tend to improve reaction rates and yields for many common pyrimidine syntheses.[1][6] Ethanol is a widely used and effective solvent for reactions like the Biginelli condensation.[3][10] However, the optimal solvent depends heavily on the specific substrates and reaction conditions, so screening several options is recommended.[1]

Q2: What are the advantages and disadvantages of solvent-free (neat) reaction conditions? A2: Solvent-free reactions are an important aspect of green chemistry.

  • Advantages: These methods can lead to shorter reaction times, higher yields, operational simplicity, and easier workups.[12] They also reduce environmental pollution and waste.[12][13] Microwave irradiation is often combined with solvent-free conditions for enhanced efficiency.[12]

  • Disadvantages: Not all reactants are suitable for solvent-free conditions, especially solids with high melting points. Localized overheating can sometimes lead to decomposition or the formation of side products.

Q3: How does microwave irradiation affect solvent choice? A3: In microwave-assisted organic synthesis (MAOS), the solvent's ability to absorb microwave energy is critical.[14] Solvents are classified as high, medium, or low absorbers based on their dielectric properties. Polar solvents like ethanol, DMF, and water are excellent microwave absorbers and heat up very rapidly, which can dramatically accelerate reaction rates.[14][15] Nonpolar solvents like toluene (B28343) or hexane (B92381) are poor absorbers and are generally not used unless a reactant or catalyst strongly absorbs microwaves.[14]

Q4: Can water be used as a solvent for pyrimidine synthesis? A4: Yes, water is an attractive "green" solvent and has been used efficiently for the synthesis of pyrimidine derivatives, often leading to high yields of pure products.[4] It is particularly effective when combined with microwave-assisted synthesis.[15]

Q5: What is a co-solvent, and when should I consider using one? A5: A co-solvent is a mixture of two or more solvents used to fine-tune the properties of the reaction medium, such as polarity or solubilizing power.[11] You should consider using a co-solvent system (e.g., water/ethanol) when a single solvent does not provide adequate solubility for all reactants or when you need to optimize the reaction yield.[5][11]

Data Presentation

Table 1: Effect of Different Solvents on the Yield of a Representative Biginelli Reaction

(Reaction: Benzaldehyde, Ethyl Acetoacetate, and Urea)

EntrySolventCatalystTemperature (°C)Time (min)Yield (%)Reference(s)
1EthanolHClReflux18091[6]
2AcetonitrileHClReflux18085[6]
3Dichloromethane (DCM)HClReflux18045[6]
4Tetrahydrofuran (THF)HClReflux18070[6]
5WaterHCl903096[6]
6DMFLDH15312082[16]
7TolueneLDH11018065[16]
8Solvent-FreeNone1006085[17]

Data compiled from various literature sources for a representative Biginelli reaction. Conditions and catalysts may vary between studies, affecting direct comparability.

Experimental Protocols

Protocol 1: General Procedure for the Biginelli Synthesis of a Dihydropyrimidinone (DHPM)

This protocol provides a general framework. Reactant ratios, catalyst choice, solvent, and temperature should be optimized for specific substrates.

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aldehyde (1.0 eq.), β-ketoester (1.0 eq.), and urea or thiourea (B124793) (1.5 eq.).[1]

  • Solvent and Catalyst Addition: Add the chosen solvent (e.g., ethanol, 2-3 mL per mmol of aldehyde) and the catalyst (e.g., 10-20 mol% HCl or 1-5 mol% of a Lewis acid).[1][6]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., reflux) and stir.[1]

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 1-4 hours).[9]

  • Isolation: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect the solid product by filtration and wash it with a small amount of cold solvent.[1] If no precipitate forms, pour the mixture into ice-cold water to induce precipitation.[9]

  • Purification: The crude solid can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure DHPM.[9]

Protocol 2: Screening Solvents for Reaction Optimization
  • Parallel Setup: Set up several small-scale reactions (e.g., in vials with stir bars) in parallel. Ensure each vial contains the same molar quantities of reactants and catalyst.

  • Solvent Addition: To each vial, add a different candidate solvent (e.g., Ethanol, Acetonitrile, THF, DMF, Water, Toluene). Also, include a solvent-free control.

  • Uniform Conditions: Place all vials in a heating block or oil bath set to the same temperature. Stir the reactions for a set period (e.g., 3 hours).

  • Analysis: After the reaction time, cool the vials. Take a small, uniform aliquot from each mixture, dilute it appropriately, and analyze by HPLC or LC-MS to determine the relative conversion and formation of byproducts.

  • Selection: Based on the analytical results, select the solvent that provides the highest conversion to the desired product with the fewest impurities for scale-up.

Mandatory Visualizations

G Diagram 1: Troubleshooting Workflow for Low Yield start Start: Low Yield of Pyrimidine Derivative check_solubility Are all reactants soluble in the chosen solvent? start->check_solubility change_solvent Screen alternative solvents or use a co-solvent system. check_solubility->change_solvent No check_polarity Is the solvent polarity optimal? check_solubility->check_polarity Yes change_solvent->check_solubility screen_polarity Test solvents with different polarities (e.g., Ethanol, ACN, DMF, Water). check_polarity->screen_polarity No check_conditions Are temperature and time appropriate for the solvent? check_polarity->check_conditions Yes screen_polarity->check_conditions optimize_conditions Adjust temperature (reflux) and monitor reaction over time. check_conditions->optimize_conditions No check_catalyst Is the catalyst active and concentration correct? check_conditions->check_catalyst Yes optimize_conditions->check_catalyst optimize_catalyst Try alternative catalyst or adjust loading. check_catalyst->optimize_catalyst No success Improved Yield check_catalyst->success Yes optimize_catalyst->success

Caption: Troubleshooting workflow for low reaction yield.

G Diagram 2: Influence of Solvent Properties on Reaction Outcome Polarity Polarity Yield Reaction Yield Polarity->Yield High polarity often increases yield Side_Products Side Products Polarity->Side_Products Low polarity may lead to precipitation and side reactions Rate Reaction Rate Polarity->Rate Polar solvents can stabilize intermediates, increasing rate Protic_Aprotic Protic vs. Aprotic Nature Protic_Aprotic->Yield Depends on mechanism; Protic (e.g., EtOH) common Protic_Aprotic->Side_Products Protic solvents can react with sensitive reagents

Caption: Solvent properties affecting pyrimidine synthesis.

References

Technical Support Center: Managing Scalability Issues in Trione Compound Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the synthesis and scale-up of trione compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges when scaling up this compound compound synthesis from the lab to a pilot plant?

Scaling up the synthesis of this compound compounds from laboratory to industrial production presents several critical challenges that can impact yield, purity, and process safety.[1][2] Key issues include:

  • Heat Transfer: Exothermic reactions that are easily managed in small flasks can become hazardous on a larger scale due to the reduced surface-area-to-volume ratio of larger reactors, leading to potential runaway reactions.[3]

  • Mixing Efficiency: Inadequate mixing in large reactors can lead to localized "hot spots," uneven reagent distribution, and increased formation of impurities, thereby affecting reaction selectivity and yield.[4]

  • Impurity Profile Changes: Minor impurities at the lab scale can become significant at a larger scale, complicating purification and potentially affecting the final product's specifications.

  • Physical Handling of Materials: Managing large quantities of reagents and solvents, especially solids, introduces logistical and safety challenges not present at the bench scale.

Q2: My Claisen condensation reaction for producing a triketone is giving low yields. What are the likely causes and how can I troubleshoot this?

Low yields in Claisen condensations for triketone synthesis are a common problem.[5][6] The primary reasons often involve:

  • Incomplete Reaction: The reaction may not have reached completion. Ensure you are monitoring the reaction progress using appropriate analytical techniques like TLC or HPLC.[5]

  • Suboptimal Base or Conditions: The choice and amount of base are critical. Stronger, non-nucleophilic bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) can be more effective than alkoxides in driving the reaction to completion.[6][7] Ensure strictly anhydrous conditions, as bases like NaH react with water.[8]

  • Side Reactions: Competing reactions such as self-condensation of the starting materials can reduce the yield of the desired triketone.[5] Using a stoichiometric amount of the aldehyde or a slight excess of the ketone can help minimize self-condensation of the ketone.[5]

  • Reversibility: The Claisen condensation is a reversible reaction. Using a strong base in stoichiometric amounts helps to deprotonate the product and shift the equilibrium towards the product side.[6]

Q3: I'm observing significant byproduct formation in my scaled-up triketone synthesis. How can I improve the selectivity?

Poor selectivity at a larger scale is often linked to mixing and temperature control.[4]

  • Improve Mixing: Ensure the reactor's agitation is sufficient to maintain a homogenous mixture and prevent localized high concentrations of reactants, which can favor side reactions. The mixing time should be significantly shorter than the reaction half-life.

  • Optimize Reagent Addition: Slow, controlled addition of one reagent to another can help maintain low concentrations of the added reagent, thus minimizing side reactions.

  • Precise Temperature Control: Implement robust temperature control to prevent temperature fluctuations that could favor the formation of byproducts.

Q4: What are the best practices for purifying this compound compounds at a larger scale?

While laboratory-scale purification often relies on chromatography, this method can be expensive and time-consuming for large quantities.[9] For kilogram-scale production, consider the following:

  • Crystallization: This is often the most efficient and scalable method for purifying solid compounds. Careful selection of the solvent system is crucial for obtaining high purity and yield.

  • Extraction: Liquid-liquid extraction can be used to remove impurities based on their differential solubility in immiscible solvents.

  • Distillation: For volatile this compound compounds, distillation under reduced pressure can be an effective purification method.

Troubleshooting Guides

Issue 1: Product Discoloration (e.g., turning dark or forming tar-like substances)
Potential Cause Troubleshooting Steps
Decomposition at High Temperatures Carefully monitor and control the reaction temperature. Consider running the reaction at a lower temperature for a longer duration.
Air Sensitivity Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Acid or Base Sensitivity Neutralize the reaction mixture promptly during workup to prevent degradation of the product.
Issue 2: Difficulty with Product Crystallization
Potential Cause Troubleshooting Steps
Supersaturation Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the product.
Inappropriate Solvent Experiment with different solvents or solvent mixtures to find a system where the compound has high solubility at high temperatures and low solubility at low temperatures.
Presence of Impurities Oily impurities can inhibit crystallization. Try washing the crude product with a non-polar solvent to remove them before attempting crystallization.

Data Presentation: Lab vs. Pilot Scale Synthesis of Phloroglucinol (B13840)

The following table summarizes typical parameters for the synthesis of phloroglucinol, a 1,3,5-trihydroxybenzene which exists in tautomeric equilibrium with 1,3,5-cyclohexanethis compound, at laboratory and pilot scales. This data is illustrative and will vary depending on the specific process.

ParameterLaboratory Scale (100 g)Pilot Scale (10 kg)Key Considerations for Scale-Up
Starting Material 2,4,6-Trinitrotoluene (TNT)2,4,6-Trinitrotoluene (TNT)Sourcing large quantities of starting material and ensuring consistent quality.[10]
Reaction Vessel 2 L Glass Flask200 L Glass-Lined ReactorHeat transfer becomes critical; glass-lined reactors offer good chemical resistance but have different heat transfer properties than borosilicate glass.
Reduction Step Iron powder in acidic waterIron powder in acidic waterManaging the exothermicity of the reduction is a major safety concern. Controlled addition of reagents is crucial.
Hydrolysis Step Reflux in aqueous acidReflux in aqueous acidLonger heating times may be required at scale. Foaming can be an issue in large reactors.
Purification Recrystallization from waterRecrystallization from waterEfficient filtration and drying of large quantities of solid product require specialized equipment (e.g., centrifuge, filter-dryer).
Typical Yield 70-80%65-75%Yields often decrease slightly on scale-up due to handling losses and less ideal reaction conditions.
Purity (HPLC) >99%>98.5%Impurity profiles may change, requiring adjustments to the purification protocol.[11]
Cycle Time 8-12 hours24-36 hoursAll processing steps, including charging, heating, cooling, and filtration, take significantly longer at a larger scale.

Experimental Protocols

Lab-Scale Synthesis of 2,4,6-Tris(2,4-dihydroxyphenyl)-1,3,5-triazine (B3028495)

This protocol is based on a one-step synthesis from cyanuric chloride and resorcinol.[12][13]

Materials:

  • Cyanuric chloride (18.5 g, 0.1 mol)

  • Resorcinol (35.2 g, 0.32 mol)

  • Aluminum trichloride (B1173362) (21.4 g, 0.16 mol)

  • Nitrobenzene (222 g)

  • 35% Hydrochloric acid (52 g)

  • Dimethylformamide (DMF)

Procedure:

  • To a 500 mL four-necked flask equipped with a mechanical stirrer, thermometer, and condenser, add resorcinol, aluminum trichloride, and nitrobenzene.

  • Stir the mixture and heat until all solids dissolve, then cool to 5-10°C in an ice-water bath.

  • Slowly add cyanuric chloride to the reaction mixture while maintaining the temperature between 5-10°C.

  • After the addition is complete, stir the reaction mixture at 10-20°C for 60 minutes, then at 25-30°C for another 60 minutes.

  • Gradually heat the mixture to 90-95°C and maintain this temperature for 3 hours.

  • Cool the reaction mixture and slowly add it to a separate flask containing 35% hydrochloric acid, keeping the temperature between 70-80°C.

  • After hydrolysis, cool the mixture to 40°C. A solid will precipitate.

  • Filter the solid and dissolve it in DMF.

  • Cool the DMF solution to 15-20°C to recrystallize the product.

  • Filter the solid, wash with cold DMF, and dry to obtain 2,4,6-tris(2,4-dihydroxyphenyl)-1,3,5-triazine.

Expected Yield: ~89% Purity (HPLC): >98.5%[13]

Visualizations

Logical Workflow for Troubleshooting Low Yields in Triketone Synthesis

G cluster_reactants cluster_conditions cluster_workup start Low Yield of Triketone check_reactants 1. Verify Reactant Purity & Stoichiometry start->check_reactants check_conditions 2. Assess Reaction Conditions check_reactants->check_conditions impure_materials Impure Starting Materials? check_reactants->impure_materials incorrect_stoichiometry Incorrect Stoichiometry? check_reactants->incorrect_stoichiometry check_workup 3. Evaluate Work-up & Purification check_conditions->check_workup anhydrous Anhydrous Conditions Maintained? check_conditions->anhydrous base_issue Suboptimal Base/Amount? check_conditions->base_issue temp_time Incorrect Temperature/Time? check_conditions->temp_time product_loss Product Loss During Extraction/Filtration? check_workup->product_loss decomposition Decomposition During Purification? check_workup->decomposition solution Optimize Based on Findings check_workup->solution

Caption: Troubleshooting workflow for low yields in triketone synthesis.

HPPD Enzyme Inhibition Pathway by Triketone Herbicides

G tyrosine Tyrosine hpp 4-Hydroxyphenylpyruvate tyrosine->hpp hppd HPPD Enzyme hpp->hppd Substrate homogentisate Homogentisate hppd->homogentisate Product plastoquinone Plastoquinone homogentisate->plastoquinone tocopherol Tocopherol homogentisate->tocopherol carotenoids Carotenoid Biosynthesis plastoquinone->carotenoids chlorophyll Chlorophyll Protection carotenoids->chlorophyll bleaching Bleaching of Plant chlorophyll->bleaching Lack of protection leads to triketone Triketone Herbicides triketone->hppd Inhibition

Caption: Triketone herbicides inhibit the HPPD enzyme in plants.[14]

References

Technical Support Center: Refining Protocols for Consistent Trione Bioactivity Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to ensure consistency and reliability in trione bioactivity assays. The primary focus is on the most well-documented bioactivity of triones: the inhibition of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme, a common target for herbicides.

Frequently Asked Questions (FAQs)

Q1: What are triones and what is their primary biological activity?

A1: Triones, also known as triketones, are organic compounds that contain three ketone functional groups.[1][2] A significant class of these compounds, β-triketones (e.g., mesothis compound, sulcothis compound), function as potent inhibitors of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[3][4][5][6] This enzyme is critical in the metabolic pathway of the amino acid tyrosine.[3][4] In plants, inhibiting HPPD disrupts the synthesis of essential molecules like plastoquinone (B1678516) and tocopherols, which ultimately interferes with carotenoid biosynthesis and chlorophyll (B73375) protection, leading to a characteristic bleaching effect and plant death.[3][7]

Q2: What is the mechanism of action for HPPD-inhibiting triones?

A2: this compound herbicides act as competitive, reversible inhibitors of the HPPD enzyme.[4] Their structure allows them to bind to the active site of the enzyme, often by chelating the essential iron (Fe2+) ion required for the enzyme's catalytic activity.[8] This binding blocks the natural substrate, 4-hydroxyphenylpyruvate, from accessing the active site, thus halting the metabolic pathway.[8]

Q3: What are the primary types of assays used to measure this compound bioactivity?

A3: The two main types of assays are:

  • In Vitro Enzyme Inhibition Assays: These assays use purified HPPD enzyme, often from a model organism like Arabidopsis thaliana, to directly measure the inhibitory effect of the this compound compound.[9][10] The activity is typically determined by spectrophotometrically monitoring the enzymatic reaction.[10]

  • Whole-Plant or Cellular Assays: These assays assess the phenotypic effects of the this compound on whole plants (e.g., weed species) or plant cells.[4] The primary endpoint is often the observation of bleaching, growth inhibition, or plant death at various concentrations.[4][5]

Q4: Besides herbicidal activity, are there other known bioactivities for triones?

A4: Yes, while HPPD inhibition is the most commercially significant activity, other bioactivities have been reported. For instance, certain triones found in mānuka oil exhibit antimicrobial and anti-inflammatory properties.[11] Some synthetic cyclohexane (B81311) triones have shown activity against gram-positive bacteria.[12][13] Additionally, the HPPD inhibitor nitisinone (B1678953) is used as a pharmaceutical drug to treat the human genetic disorder, type I tyrosinemia.[3]

Troubleshooting Guides

This section addresses specific issues that may arise during HPPD inhibition assays.

Problem / QuestionPossible CausesRecommended Solutions
High variability between replicates in my in vitro HPPD assay. 1. Inconsistent pipetting of enzyme, substrate, or inhibitor. 2. Instability of the this compound compound in the assay buffer. 3. Temperature fluctuations during the assay incubation. 4. Contamination of reagents or enzyme preparation.1. Use calibrated pipettes and practice consistent technique. Consider using a multichannel pipette or automated liquid handler for high-throughput screening. 2. Check the solubility and stability of your compound in the assay buffer. Ensure the DMSO concentration is consistent across all wells and does not exceed 1%. 3. Use a temperature-controlled plate reader or water bath to ensure a stable incubation temperature. 4. Use fresh, high-quality reagents. Filter-sterilize buffers and ensure the purified enzyme is free of proteases or other contaminants.
My positive control (e.g., mesothis compound) shows lower-than-expected inhibition. 1. Degradation of the positive control stock solution. 2. Incorrect concentration of the enzyme or substrate. 3. Suboptimal assay conditions (pH, buffer composition).1. Prepare fresh positive control stock solutions regularly and store them in small aliquots at -20°C or -80°C. 2. Verify the activity of your enzyme batch and confirm the substrate concentration is appropriate (typically at or near the Km) for a competitive inhibition assay. 3. Optimize the assay buffer pH and ionic strength for your specific enzyme. The optimal pH for Arabidopsis HPPD is typically around 7.5.
The herbicidal effect (bleaching) in my whole-plant assay is inconsistent. 1. Uneven application of the this compound compound. 2. Variability in plant growth stage or health. 3. Environmental fluctuations (light, temperature, humidity) in the growth chamber or greenhouse.1. Ensure a uniform spray application for post-emergence tests. For soil application, ensure the compound is thoroughly mixed into the growth medium. 2. Use plants that are at the same developmental stage and are healthy and actively growing. 3. Maintain consistent and controlled environmental conditions. Record environmental data to identify any potential confounding factors.
My this compound compound is not soluble in the assay buffer. 1. The compound has low aqueous solubility. 2. The compound is precipitating at the final assay concentration.1. Prepare a high-concentration stock solution in 100% DMSO. 2. Perform serial dilutions in DMSO before the final dilution into the aqueous assay buffer. Ensure the final DMSO concentration is low (e.g., <1%) and consistent across all wells, including controls. Visually inspect the wells for any signs of precipitation.
Data Presentation: Comparing this compound Potency

When screening multiple this compound compounds, quantitative data should be summarized for clear comparison. The half-maximal inhibitory concentration (IC₅₀) is a standard metric for in vitro assays.

Table 1: In Vitro HPPD Enzyme Inhibition by Novel this compound Analogs

Compound IDThis compound AnalogIC₅₀ (µM)[9][14]Standard Deviation (µM)
Control Mesothis compound0.350± 0.04
TR-01 Triketone-quinoxalin-2-one0.034± 0.005
TR-02 Triketone-aminopyridine0.047± 0.006
TR-03 Phenoxy Nicotinyl Triketone0.190± 0.02

Note: Data is representative and compiled from published research.[9][14][15]

Experimental Protocols & Visualizations

Protocol: In Vitro HPPD Inhibition Assay

This protocol outlines a typical method for measuring a this compound's ability to inhibit purified HPPD enzyme.

Objective: To determine the IC₅₀ value of a test compound against HPPD.

Materials:

  • Purified HPPD enzyme (e.g., from Arabidopsis thaliana)

  • Substrate: 4-hydroxyphenylpyruvate (HPP)

  • Assay Buffer: e.g., 50 mM potassium phosphate (B84403) buffer (pH 7.5) with ascorbic acid and catalase.

  • Test Compounds (Triones) and Positive Control (Mesothis compound) dissolved in DMSO.

  • 96-well UV-transparent microplate.

  • Spectrophotometer (plate reader) capable of reading at 318 nm.

Methodology:

  • Prepare Reagents:

    • Prepare fresh assay buffer.

    • Prepare a stock solution of HPP substrate in the assay buffer.

    • Prepare serial dilutions of the test compounds and positive control in DMSO. Then, make an intermediate dilution in the assay buffer.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Assay Buffer

      • Test compound dilution (or DMSO for control wells)

      • Purified HPPD enzyme solution

    • Mix and pre-incubate the plate for 10 minutes at a controlled temperature (e.g., 25°C) to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction:

    • Add the HPP substrate to all wells to start the reaction.

  • Data Collection:

    • Immediately begin monitoring the increase in absorbance at 318 nm over time using a spectrophotometer. This wavelength corresponds to the formation of the reaction product.

    • Collect readings every 30 seconds for 10-15 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance) for each concentration of the inhibitor.

    • Normalize the data, setting the uninhibited control (DMSO only) as 100% activity and a no-enzyme control as 0% activity.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve (e.g., using a four-parameter logistic equation) to determine the IC₅₀ value.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Serial Dilutions of this compound Compound in DMSO P2 Prepare Assay Buffer, Enzyme, and Substrate A1 Add Buffer, Compound, and HPPD Enzyme to 96-well Plate P2->A1 A2 Pre-incubate Plate (10 min @ 25°C) A1->A2 A3 Initiate Reaction by Adding HPP Substrate A2->A3 A4 Measure Absorbance at 318 nm (Kinetic Read) A3->A4 D1 Calculate Initial Reaction Velocities A4->D1 D2 Normalize Data to Controls (% Inhibition) D1->D2 D3 Plot Dose-Response Curve D2->D3 D4 Determine IC50 Value D3->D4

Caption: Workflow for an in vitro HPPD enzyme inhibition assay.

Signaling Pathway Visualization

The bioactivity of this compound herbicides is rooted in the disruption of a critical plant metabolic pathway.

G Tyrosine Tyrosine HPP 4-Hydroxyphenylpyruvate (HPP) Tyrosine->HPP HPPD HPPD Enzyme HPP->HPPD HGA Homogentisic Acid (HGA) Plastoquinone Plastoquinone HGA->Plastoquinone Tocopherols Tocopherols (Vitamin E) HGA->Tocopherols Carotenoids Carotenoid Biosynthesis Plastoquinone->Carotenoids Chlorophyll Chlorophyll Protection Carotenoids->Chlorophyll Bleaching Bleaching & Plant Death Chlorophyll->Bleaching Interruption leads to HPPD->HGA This compound This compound Inhibitor This compound->HPPD Inhibition

Caption: this compound mechanism of action via HPPD inhibition.

Troubleshooting Logic Diagram

A logical approach can help diagnose unexpected results.

G Start Inconsistent Assay Results? AssayType Assay Type? Start->AssayType CheckPipetting Verify Pipetting Accuracy & Calibrate Equipment AssayType->CheckPipetting In Vitro CheckPlants Standardize Plant Health & Growth Stage AssayType->CheckPlants Whole Plant CheckReagents Check Reagent Stability (Enzyme, Control, Compound) CheckPipetting->CheckReagents CheckConditions Confirm Assay Conditions (Temp, pH, Buffer) CheckReagents->CheckConditions CheckApplication Ensure Uniform Compound Application CheckPlants->CheckApplication CheckEnvironment Verify Growth Chamber Environment is Stable CheckApplication->CheckEnvironment

Caption: Troubleshooting decision tree for this compound bioassays.

References

Technical Support Center: Degradation of Pyrimidine-2,4,6-triones

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrimidine-2,4,6-triones (also known as barbiturates). This resource provides comprehensive guidance on understanding and managing the degradation of these compounds in solution. Here you will find answers to frequently asked questions, troubleshooting guides for common experimental issues, detailed experimental protocols, and summary data tables to assist in your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for pyrimidine-2,4,6-triones in solution?

A1: Pyrimidine-2,4,6-triones primarily degrade through three main pathways in solution:

  • Hydrolytic Degradation: This is the most common pathway, involving the cleavage of the pyrimidine (B1678525) ring. The process is typically initiated by a nucleophilic attack, often by a hydroxide (B78521) ion, leading to ring opening.[1][2] For 5,5-disubstituted barbiturates, this often occurs at the 1-6 position of the ring.[1]

  • Oxidative Degradation: Oxidation can lead to the breakdown of the pyrimidine ring or modification of its substituents. This can be chemically mediated, for instance, the oxidative desulfurization of thiobarbiturates, or enzymatically driven, such as through cytochrome P450 metabolism.[3][4]

  • Photodegradation: Exposure to ultraviolet (UV) light can induce degradation. This pathway often involves the formation of highly reactive intermediates, such as isocyanates, following the opening of the pyrimidine ring.[5]

Q2: What factors influence the stability of my pyrimidine-2,4,6-trione compound?

A2: The stability of these compounds is highly dependent on several factors:

  • pH of the Solution: The rate of hydrolysis is significantly influenced by pH. Degradation is often catalyzed by hydroxide ions (OH-), meaning stability generally decreases as the pH becomes more alkaline.[1][6]

  • Temperature: Higher temperatures accelerate the rate of degradation reactions.[3]

  • Substituents on the Ring: The nature of the groups substituted at the C-5 position plays a critical role. Bulky alkyl groups can provide steric hindrance, slowing down nucleophilic attack and increasing stability.[1] Conversely, electron-withdrawing groups, such as aromatic or unsaturated substituents, can increase the susceptibility of the ring to hydrolysis.[1]

  • Presence of Oxidizing Agents: The presence of oxidizing agents can promote oxidative degradation pathways.[3]

  • Exposure to Light: UV and even ambient light can initiate photodegradation, so compounds should be handled and stored with light protection if they are found to be photosensitive.[5]

Q3: What are the typical end-products of pyrimidine-2,4,6-trione degradation?

A3: The final degradation products depend on the specific pathway.

  • Hydrolysis: The initial product of ring opening is typically a malonuric acid derivative, which can further degrade into malonamides or even the corresponding malonic acid and urea (B33335) under more forceful conditions (e.g., high temperature and pressure).[7] Enzymatic hydrolysis by barbiturate (B1230296) hydrolase yields 3-oxo-3-uridopropionate.[8]

  • Complete Catabolism: In biological systems, the pyrimidine ring can be completely broken down into simple, water-soluble molecules like β-alanine (from uracil), CO₂, and ammonia.[9][10]

Q4: How can I monitor the degradation of my compound?

A4: Several analytical techniques are suitable for monitoring degradation:

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV or mass spectrometry (MS) detection is the most common method. It allows for the separation and quantification of the parent compound and its degradation products over time.[3]

  • Spectrophotometry: UV-Vis spectrophotometry can be used for kinetic studies, particularly if the parent compound and its degradants have distinct absorption spectra.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for identifying the structure of unknown degradation products.[11]

  • Infrared (IR) Spectroscopy: IR can be useful for identifying specific functional groups in degradation intermediates, such as the isocyanate formed during photolysis.[5]

Troubleshooting Guides

Problem 1: My compound is degrading too quickly during my experiment.

Possible Cause Suggested Solution
High pH of the solution. Buffer your solution to a lower, stable pH. The rate of hydrolysis for many barbiturates is pH-dependent.[1] Check the pKa of your compound to work in a pH range where the most stable species is present.
High experimental temperature. Conduct the experiment at a lower temperature or on an ice bath, if the protocol allows. Degradation is often temperature-dependent.[3]
Exposure to ambient or UV light. Protect your samples from light by using amber vials or covering your glassware with aluminum foil.[5]
Presence of catalytic impurities. Ensure high purity of all solvents and reagents. Trace metals or other impurities can sometimes catalyze degradation reactions.

Problem 2: I am observing unexpected or unknown peaks in my HPLC or LC-MS analysis.

Possible Cause Suggested Solution
Formation of degradation products. This is the most likely cause. The new peaks represent molecules formed from the breakdown of your parent compound.[3]
Reaction with solvent or buffer components. Ensure your compound is not reacting with components of your mobile phase or sample buffer. Run a control with the compound in a different solvent system if possible.
Isomerization of the compound. Some compounds can exist as isomers with different retention times. Check the literature for potential isomerization of your specific pyrimidine-2,4,6-trione.
Sample contamination. Re-prepare the sample using fresh, high-purity materials to rule out external contamination.

Problem 3: I am unable to reproduce my degradation kinetics results.

Possible Cause Suggested Solution
Inconsistent pH. Small variations in pH can lead to large differences in degradation rates.[1][2] Prepare fresh buffers for each experiment and verify the pH before use.
Temperature fluctuations. Use a calibrated, temperature-controlled water bath or incubator to maintain a constant temperature throughout the experiment.[3]
Inconsistent light exposure. Ensure that all samples (including replicates) receive identical light exposure, or are all equally protected from light.[5]
Variability in sample preparation. Follow a strict, standardized protocol for sample preparation, including stock solution preparation and dilutions, to minimize variability.

Quantitative Data Summary

Table 1: Influence of C-5 Substituents on Hydrolytic Reactivity

Substituent Type at C-5 Effect on Hydrolytic Reactivity Reason Reference
Unsaturated or AromaticIncreaseElectron-withdrawing nature increases susceptibility to nucleophilic attack.[1]
Alkyl or Cycloalkyl (larger than methyl)DecreaseSteric shielding of the pyrimidine ring against nucleophilic attack.[1]
Spirocycloalkane (4, 5, 6-membered rings)Significant Increase (10³-10⁴ times)Lack of steric shielding allows for easier nucleophilic attack.[1]
SpirocyclopropaneDecrease (relative to other spirobarbiturates)Conjugation between the cyclopropane (B1198618) ring and the C-4/C-6 carbonyl groups.[1]

Table 2: Degradation Parameters for Thiobutabarbital (TBB) in Artificial Gastric Juice

Parameter Value Reference
Degradation Product Butabarbital (5-butan-2-yl-5-ethyl-1,3-diazinane-2,4,6-trione)[3]
Reaction Type Chemical oxidative desulfurization[3]
Activation Energy (Ea) 130.7 J/K·mol[3]
Activation Entropy (ΔS) 2.46 J/K·mol[3]

Experimental Protocols

Protocol 1: General Procedure for Kinetic Analysis of Hydrolytic Degradation

  • Preparation of Buffer Solutions: Prepare a series of buffers at various pH values (e.g., pH 2, 5, 7.4, 9, 12) using standard buffer systems (e.g., phosphate, borate). Ensure the ionic strength is kept constant across all buffers by adding a salt like KCl.

  • Preparation of Stock Solution: Prepare a concentrated stock solution of the pyrimidine-2,4,6-trione in a suitable solvent (e.g., acetonitrile (B52724) or methanol) in which it is stable.

  • Initiation of Reaction: To initiate the degradation study, add a small aliquot of the stock solution to a pre-heated (to the desired temperature, e.g., 37°C or 50°C) buffer solution in a sealed container. The final concentration of the organic solvent should be low (<1%) to avoid affecting the reaction.

  • Sample Collection: At predetermined time intervals, withdraw aliquots of the reaction mixture.

  • Reaction Quenching (if necessary): Immediately quench the reaction in the aliquot by adding an equal volume of a neutralizing or acidic solution (e.g., mobile phase or a dilute acid) to stop further degradation.

  • Analysis: Analyze the samples immediately using a validated stability-indicating HPLC-UV method. Quantify the decrease in the peak area of the parent compound over time.

  • Data Analysis: Plot the natural logarithm of the remaining concentration of the parent compound versus time. The slope of this line will be the negative of the observed first-order rate constant (-k_obs). The kinetics of hydrolysis for barbiturates are often studied this way.[2]

Protocol 2: Identification of Degradation Products using LC-MS

  • Forced Degradation Study: Subject the pyrimidine-2,4,6-trione to forced degradation conditions to generate a sufficient quantity of degradation products. This can be done by treating the compound with acid (e.g., 0.1 M HCl), base (e.g., 0.1 M NaOH), an oxidizing agent (e.g., 3% H₂O₂), heat, or light.

  • Sample Preparation: After a set period, neutralize the acidic and basic samples. Dilute all samples appropriately with the mobile phase.

  • LC-MS Analysis: Inject the samples into an LC-MS system (e.g., LC-TOF-MS).[3] Use a gradient elution method to achieve good separation of the parent compound and its degradation products.

  • Mass Spectral Analysis:

    • Acquire mass spectra in both positive and negative ionization modes.

    • Compare the mass-to-charge ratio (m/z) of the degradation product peaks with the parent compound.[3]

    • Use the high-resolution mass data to predict the elemental composition of the degradation products.

    • Perform MS/MS (tandem mass spectrometry) on the major degradation product ions to obtain fragmentation patterns.

  • Structure Elucidation: Use the fragmentation data, along with knowledge of common degradation pathways, to propose structures for the degradation products.

Visualizations

Hydrolytic_Degradation_Pathway cluster_0 Hydrolytic Degradation of Pyrimidine-2,4,6-trione Compound Pyrimidine-2,4,6-trione (Barbiturate Ring) Intermediate Malonuric Acid Derivative (Ring-Opened Intermediate) Compound->Intermediate  Nucleophilic Attack  (e.g., OH⁻) [2] Products Further Degradation Products (e.g., Malonamide, Urea) Intermediate->Products  Hydrolysis Experimental_Workflow cluster_1 Workflow for Degradation Kinetics Study prep 1. Prepare Buffers & Stock Solution init 2. Initiate Reaction (Add stock to buffer at Temp) prep->init sample 3. Collect Aliquots (At time intervals) init->sample quench 4. Quench Reaction (e.g., add acid/mobile phase) sample->quench analyze 5. Analyze Samples (HPLC-UV) quench->analyze data 6. Analyze Data (Plot ln[C] vs. time) analyze->data Troubleshooting_Logic cluster_2 Troubleshooting Unexpected Degradation start Unexpected Degradation Observed q_ph Is pH controlled and appropriate? start->q_ph q_temp Is temperature controlled? q_ph->q_temp Yes sol_ph Action: Buffer solution to optimal pH q_ph->sol_ph No q_light Are samples protected from light? q_temp->q_light Yes sol_temp Action: Use temperature control (e.g., water bath) q_temp->sol_temp No sol_light Action: Use amber vials or cover glassware q_light->sol_light No end Problem Resolved q_light->end Yes sol_ph->end sol_temp->end sol_light->end

References

Technical Support Center: Optimizing Selectivity of Trione-Based Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with trione-based enzyme inhibitors. Our goal is to help you overcome common challenges in optimizing the selectivity of your compounds.

Frequently Asked Questions (FAQs)

Q1: My this compound-based inhibitor is potent against my target enzyme but shows significant off-target activity against closely related enzymes. Why is this happening?

A1: This is a common challenge, particularly with enzyme families that share a high degree of structural similarity in their active sites, such as kinases and matrix metalloproteinases (MMPs).[1][2] The pyrimidine-2,4,6-trione core, while an effective zinc-chelating moiety in MMPs, can also bind to the active sites of other metalloenzymes if the substituents on the this compound scaffold are not sufficiently optimized to exploit unique features of the target enzyme.[3][4] Poor selectivity often arises from interactions with conserved residues in the active site.

Q2: What are the key strategies to improve the selectivity of my this compound-based inhibitor?

A2: Improving selectivity involves a multi-pronged approach focused on exploiting the subtle differences between your target and off-target enzymes. Key strategies include:

  • Structure-Based Design: Utilize X-ray crystallography or computational modeling to understand how your inhibitor binds to both the target and off-target enzymes. This can reveal opportunities to modify your compound to interact with non-conserved amino acid residues.[3][4]

  • Targeting the S1' Pocket: In MMPs, the S1' pocket is a key determinant of substrate specificity. Designing substituents on the this compound ring that favorably interact with the unique features of the S1' pocket of your target MMP can significantly enhance selectivity. For example, pyrimidine-triones have been optimized to be highly specific for gelatinases (MMP-2 and MMP-9) by tailoring the substituents for their S1' pockets.[3][4]

  • Exosite Targeting: Explore binding to exosites, which are sites on the enzyme distinct from the active site. Inhibitors that bind to these less-conserved regions can achieve high selectivity.[1]

  • Structure-Activity Relationship (SAR) Studies: Systematically synthesize and test analogs of your lead compound to understand how different functional groups impact potency and selectivity. This can help identify modifications that disfavor binding to off-target enzymes.

Q3: Which experimental assays are essential for evaluating the selectivity of my this compound-based inhibitor?

A3: A combination of in vitro and cellular assays is crucial for a comprehensive selectivity assessment:

  • In Vitro Enzymatic Assays: Determine the IC50 or Ki values of your inhibitor against a panel of related enzymes. This provides a quantitative measure of selectivity.[2]

  • Activity-Based Protein Profiling (ABPP): This chemoproteomic technique allows for the assessment of inhibitor engagement with a broad range of enzymes in a complex biological sample (e.g., cell lysate), providing a global view of selectivity.[5]

  • Cellular Thermal Shift Assay (CETSA): CETSA directly measures the binding of your inhibitor to its target protein in intact cells, confirming target engagement in a more physiologically relevant context.[6][7][8]

Troubleshooting Guides

Problem 1: Poor selectivity between highly homologous enzymes (e.g., MMP-2 vs. MMP-9).
  • Possible Cause: The inhibitor's substituents may be interacting with conserved residues in the active site of both enzymes. MMP-2 and MMP-9 share approximately 72% sequence identity and have very similar three-dimensional structures.[9]

  • Troubleshooting Steps:

    • Structural Analysis: If crystal structures are available, perform computational docking studies of your inhibitor with both MMP-2 and MMP-9. Analyze the binding poses to identify differences in the active site pockets, particularly the S1' loop, which shows some variation between the two.[9]

    • Modify Substituents: Synthesize analogs with modified substituents at the 5-position of the pyrimidine-trione ring. The goal is to introduce moieties that create favorable interactions with non-conserved residues in the target enzyme or steric hindrance in the off-target enzyme.[4][10]

    • Quantitative Profiling: Perform enzymatic assays to determine the IC50 values for your modified compounds against both MMP-2 and MMP-9 to quantify any improvements in selectivity.

Problem 2: Discrepancy between biochemical assay results and cellular activity.
  • Possible Cause: Poor cell permeability, rapid metabolism of the compound, or cellular efflux can lead to lower apparent potency in cell-based assays compared to biochemical assays.

  • Troubleshooting Steps:

    • Assess Cell Permeability: Conduct a cellular uptake assay to determine if your compound is reaching its intracellular target.

    • Cellular Thermal Shift Assay (CETSA): Use CETSA to confirm target engagement in intact cells. A lack of a thermal shift would suggest that the inhibitor is not binding to its target in the cellular environment.[6][7][8]

    • Metabolic Stability Assay: Evaluate the metabolic stability of your compound in liver microsomes or hepatocytes to determine if it is being rapidly metabolized.

    • Modify Physicochemical Properties: If permeability is low or metabolism is high, modify the inhibitor's structure to improve its drug-like properties (e.g., by altering lipophilicity or introducing metabolically stable groups).

Data Presentation

Table 1: Comparative Inhibitory Activity of Pyrimidine-2,4,6-Trione Analogs Against various MMPs.

CompoundP1' ResidueP2' ResidueMMP-1 IC50 (nM)MMP-2 IC50 (nM)MMP-3 IC50 (nM)MMP-8 IC50 (nM)MMP-9 IC50 (nM)MMP-13 IC50 (nM)
1 OctylPhenyl>1000018030001000200>10000
2 4-PhenoxyphenylPhenyl>10000901500500100>10000
3 (RO-28-2653) 4-Phenoxyphenyl4-Biphenyl>10000450025095000

Data adapted from Grams et al., Biological Chemistry, 2001.[3][4][10]

Experimental Protocols

Protocol 1: Determination of IC50 using a Fluorogenic Substrate Assay

This protocol is a general method for determining the half-maximal inhibitory concentration (IC50) of a this compound-based inhibitor against a specific MMP.

Materials:

  • Recombinant human MMP (e.g., MMP-2, MMP-9)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)

  • Fluorogenic MMP substrate

  • This compound-based inhibitor stock solution (in DMSO)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of the this compound-based inhibitor in assay buffer.

  • In a 96-well plate, add the diluted inhibitor solutions. Include a positive control (enzyme without inhibitor) and a negative control (assay buffer without enzyme).

  • Add the recombinant MMP to each well (except the negative control) and incubate for 30 minutes at 37°C.

  • Initiate the reaction by adding the fluorogenic MMP substrate to all wells.

  • Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths every minute for 30-60 minutes.

  • Calculate the initial reaction velocity (V) for each inhibitor concentration by determining the slope of the linear portion of the fluorescence versus time curve.

  • Plot the percentage of inhibition [(V_control - V_inhibitor) / V_control] * 100 against the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[11][12]

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol determines if the this compound-based inhibitor binds to its target enzyme within intact cells.[6][7][8]

Materials:

  • Cultured cells expressing the target enzyme

  • This compound-based inhibitor

  • PBS (Phosphate-Buffered Saline)

  • Lysis buffer with protease inhibitors

  • PCR tubes or 96-well PCR plate

  • Thermal cycler

  • SDS-PAGE and Western blot reagents

  • Primary antibody specific for the target protein

Procedure:

  • Cell Treatment: Treat cultured cells with the this compound-based inhibitor at the desired concentration or with a vehicle control (DMSO) for a specified time.

  • Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.

  • Lysis: Lyse the cells by freeze-thaw cycles.

  • Separation: Separate the soluble fraction (containing stabilized protein) from the precipitated, denatured protein by centrifugation.

  • Analysis: Analyze the soluble fractions by SDS-PAGE and Western blotting using an antibody against the target protein.

  • Quantification: Quantify the band intensities at each temperature. A shift in the melting curve to a higher temperature in the inhibitor-treated samples compared to the vehicle control indicates target engagement.

Visualizations

experimental_workflow cluster_0 Inhibitor Design & Synthesis cluster_1 In Vitro Evaluation cluster_2 Cellular Validation cluster_3 Optimization design Structure-Based Design (Docking, SAR) synthesis Synthesize this compound Analogs design->synthesis biochemical_assay Biochemical Assay (IC50 Determination) synthesis->biochemical_assay selectivity_panel Selectivity Panel (vs. Related Enzymes) biochemical_assay->selectivity_panel cetsa CETSA (Target Engagement) selectivity_panel->cetsa abpp ABPP (Proteome-wide Selectivity) cetsa->abpp cellular_assay Cell-based Assay (Functional Response) abpp->cellular_assay analysis Analyze Data (Potency & Selectivity) cellular_assay->analysis optimization Iterative Optimization analysis->optimization optimization->design

Caption: Workflow for optimizing this compound-based inhibitor selectivity.

troubleshooting_workflow cluster_0 Problem Analysis cluster_1 Troubleshooting Path 1: Homology cluster_2 Troubleshooting Path 2: Bioavailability start Poor Selectivity Observed homology High Homology with Off-Target? start->homology cell_vs_biochem Discrepancy: Cell vs. Biochem? start->cell_vs_biochem structural_analysis Structural Analysis (Docking, X-ray) homology->structural_analysis Yes permeability_assay Cell Permeability Assay cell_vs_biochem->permeability_assay Yes sar SAR Studies (Target Non-conserved Residues) structural_analysis->sar retest Retest Selectivity sar->retest end Improved Selectivity retest->end cetsa_confirm CETSA for Target Engagement permeability_assay->cetsa_confirm metabolism_assay Metabolic Stability Assay cetsa_confirm->metabolism_assay modify_pk Modify Physicochemical Properties metabolism_assay->modify_pk modify_pk->end

Caption: Troubleshooting logic for poor inhibitor selectivity.

References

Technical Support Center: Troubleshooting Cell Permeability Assays for Trione Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with trione compounds in cell permeability assays. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: Why are my this compound compounds showing low or no permeability in a Caco-2 assay?

Low permeability of this compound compounds in a Caco-2 assay can stem from several factors. Due to their chemical nature, triones may exhibit genuine low permeability across the cell monolayer. However, experimental artifacts could also lead to this observation. It is crucial to investigate potential issues such as compound instability in the assay buffer, non-specific binding to the assay plates, or active removal from the cells by efflux transporters.[1][2][3]

Q2: I observe high permeability in the Parallel Artificial Membrane Permeability Assay (PAMPA), but low permeability in the Caco-2 assay for my this compound compound. What could be the reason?

This discrepancy often points towards the involvement of biological transport mechanisms that are present in Caco-2 cells but absent in the artificial PAMPA membrane.[4] The most probable cause is that your this compound compound is a substrate for active efflux pumps, such as P-glycoprotein (P-gp), which actively transport the compound out of the cell, thereby reducing its net permeability from the apical to the basolateral side.[4][5]

Q3: How can I differentiate between genuine low permeability and experimental artifacts like compound instability or non-specific binding?

To distinguish between these possibilities, a systematic approach is necessary. First, assess the stability of your this compound compound in the assay buffer over the duration of the experiment.[6] Second, perform a recovery experiment to determine the percentage of the compound that can be recovered from the donor and acceptor compartments, as well as the cell lysate, at the end of the assay. Low recovery (typically <80%) suggests issues with non-specific binding or instability.[7][8]

Q4: What does a high efflux ratio for my this compound compound in a bidirectional Caco-2 assay signify?

An efflux ratio, calculated as the apparent permeability coefficient (Papp) in the basolateral-to-apical (B-A) direction divided by the Papp in the apical-to-basolateral (A-B) direction, greater than 2 is a strong indicator that your compound is a substrate of active efflux transporters.[4][8] This means the compound is actively pumped out of the cells, which can be a significant barrier to its oral absorption and overall bioavailability.

Troubleshooting Guides

Issue 1: Low Compound Recovery (<80%)

Low recovery of your this compound compound can lead to an underestimation of its permeability.[7]

Potential CauseTroubleshooting Steps
Non-Specific Binding This compound compounds, especially if lipophilic, can bind to plastic surfaces of the assay plates.[2][7] Use low-binding plates and pipette tips. Consider adding a low concentration of a non-ionic surfactant or bovine serum albumin (BSA) to the receiver buffer to reduce non-specific binding.[9]
Compound Instability The this compound moiety can be reactive and may degrade in the aqueous assay buffer, especially at 37°C.[6] Assess the stability of the compound in the assay buffer (without cells) over the experimental time course. Analyze samples at different time points by LC-MS/MS to check for degradation products.[6] Consider adjusting the pH of the buffer if it is found to influence stability.[6]
Cellular Sequestration/Metabolism The compound may accumulate within the cells (lysosomal trapping) or be metabolized by cellular enzymes.[10] At the end of the permeability experiment, lyse the cells and analyze the lysate for the parent compound and potential metabolites using LC-MS/MS.[8]
Issue 2: High Efflux Ratio (>2)

A high efflux ratio indicates that your this compound compound is likely a substrate for efflux transporters like P-gp or BCRP.[5][8]

Potential CauseTroubleshooting and Next Steps
Active Efflux Your this compound compound is actively transported out of the Caco-2 cells.
Confirmation with Inhibitors: Perform the bidirectional Caco-2 assay in the presence of known inhibitors of efflux pumps. For example, use verapamil (B1683045) or elacridar (B1662867) for P-gp and Ko143 for BCRP.[5] A significant increase in the A-B Papp and a decrease in the efflux ratio in the presence of the inhibitor confirms the involvement of that specific transporter.[8]
Use Transfected Cell Lines: To definitively identify the transporter, test your compound in cell lines that are engineered to overexpress a specific transporter, such as MDCK-MDR1 cells for human P-gp.[8][11] A high efflux ratio in this specific cell line provides strong evidence of P-gp interaction.[8]
Issue 3: Inconsistent or Highly Variable Permeability Results

High variability in your permeability data can obscure the true characteristics of your this compound compound.

Potential CauseTroubleshooting Steps
Inconsistent Cell Monolayer Integrity The tightness of the Caco-2 cell monolayer can vary between wells and experiments.
TEER Measurement: Measure the Transepithelial Electrical Resistance (TEER) of the cell monolayer before and after the experiment. Only use wells that fall within an acceptable TEER range (e.g., >200 Ω·cm²).[5][12]
Lucifer Yellow Assay: Include a paracellular marker like Lucifer yellow in your assay to assess the integrity of the monolayer. High leakage of Lucifer yellow indicates a compromised monolayer.[5][12]
Compound Precipitation This compound compounds with low aqueous solubility may precipitate in the donor compartment, reducing the effective concentration available for permeation.[3]
Solubility Assessment: Determine the solubility of your compound in the assay buffer. Ensure the dosing concentration is well below the solubility limit.
Use of Co-solvents: If solubility is an issue, consider using a small percentage of a co-solvent like DMSO (typically ≤1%) in the donor solution. However, be aware that high concentrations of organic solvents can affect cell monolayer integrity.

Experimental Protocols

Caco-2 Cell Permeability Assay

This protocol outlines the general steps for performing a bidirectional permeability assay using Caco-2 cells.

  • Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell® plates) for 21-25 days to allow for differentiation and formation of a confluent monolayer.[1]

  • Monolayer Integrity Check: Before the experiment, measure the TEER of each well to ensure monolayer integrity.[5]

  • Assay Initiation (A-B):

    • Wash the apical and basolateral sides of the monolayer with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) at the appropriate pH (e.g., pH 6.5 apical, pH 7.4 basolateral).[12]

    • Add the test compound solution (containing the this compound compound and a zero-permeability marker like Lucifer yellow) to the apical (donor) compartment.

    • Add fresh transport buffer to the basolateral (receiver) compartment.

  • Assay Initiation (B-A):

    • Add the test compound solution to the basolateral (donor) compartment.

    • Add fresh transport buffer to the apical (receiver) compartment.

  • Incubation: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).[5]

  • Sampling: At the end of the incubation, take samples from both the donor and receiver compartments. Also, collect the cell lysate to determine compound recovery.

  • Analysis: Quantify the concentration of the this compound compound in all samples using a validated analytical method, typically LC-MS/MS.[4]

  • Calculation: Calculate the apparent permeability coefficient (Papp) and the efflux ratio. The recovery should also be calculated to ensure the validity of the permeability data.[5]

Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol provides a general workflow for the PAMPA assay.

  • Membrane Preparation: Coat the filter of a 96-well filter plate with an artificial membrane solution (e.g., a solution of phospholipids (B1166683) in an organic solvent like dodecane).[13]

  • Donor Solution Preparation: Prepare a solution of the this compound compound in a suitable buffer at the desired pH.

  • Assay Assembly:

    • Add the donor solution to the wells of the coated filter plate (donor plate).

    • Add fresh buffer to the wells of a 96-well acceptor plate.

    • Place the filter plate into the acceptor plate, ensuring the bottom of the filter is in contact with the buffer in the acceptor plate.

  • Incubation: Incubate the plate assembly for a defined period (e.g., 4-16 hours) at room temperature.[14]

  • Sampling and Analysis: After incubation, determine the concentration of the this compound compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).

  • Calculation: Calculate the effective permeability (Pe) of the compound.

Visualizations

Experimental_Workflow_Caco2_Assay cluster_prep Preparation cluster_assay Permeability Assay cluster_analysis Data Analysis Caco2_Culture Culture Caco-2 cells on permeable supports (21 days) TEER_Check Check Monolayer Integrity (TEER Measurement) Caco2_Culture->TEER_Check Add_Compound_AB Add Compound to Apical Side (A-B Transport) TEER_Check->Add_Compound_AB Add_Compound_BA Add Compound to Basolateral Side (B-A Transport) TEER_Check->Add_Compound_BA Incubate Incubate at 37°C Add_Compound_AB->Incubate Add_Compound_BA->Incubate Sample Sample Donor, Receiver, and Cell Lysate Incubate->Sample LCMS_Analysis Quantify Compound (LC-MS/MS) Sample->LCMS_Analysis Calculate_Papp Calculate Papp, Efflux Ratio, and Recovery LCMS_Analysis->Calculate_Papp

Caption: Workflow for a bidirectional Caco-2 permeability assay.

Troubleshooting_Low_Permeability Start Low Permeability Observed for this compound Compound Check_Recovery Is Recovery < 80%? Start->Check_Recovery Low_Recovery_Issue Address Low Recovery: - Non-specific binding - Compound instability - Cellular sequestration Check_Recovery->Low_Recovery_Issue Yes Check_Efflux Is Efflux Ratio > 2? Check_Recovery->Check_Efflux No High_Efflux_Issue Investigate Active Efflux: - Use efflux pump inhibitors - Test in transfected cell lines Check_Efflux->High_Efflux_Issue Yes Low_Intrinsic_Permeability Conclusion: Likely Low Intrinsic Permeability Check_Efflux->Low_Intrinsic_Permeability No

Caption: Decision tree for troubleshooting low permeability results.

References

Validation & Comparative

A Comparative Analysis of Pyrimidine-2,4,6-trione and Other Heterocyclic Compounds in Neuropharmacology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of pyrimidine-2,4,6-trione (barbituric acid) and its derivatives with other key heterocyclic compounds utilized in neuropharmacology, namely benzodiazepines, hydantoins, and succinimides. This document is intended to serve as a resource for researchers, scientists, and drug development professionals by presenting objective performance comparisons supported by experimental data.

Introduction to Heterocyclic Compounds in Drug Discovery

Heterocyclic compounds, cyclic structures containing atoms of at least two different elements in the ring, are fundamental scaffolds in medicinal chemistry. Their structural diversity and ability to interact with a wide range of biological targets make them privileged structures in drug discovery. Pyrimidine-2,4,6-trione, the parent compound of barbiturates, is a notable example, historically significant for its sedative-hypnotic and anticonvulsant properties. This guide will compare its derivatives with other major classes of neuroactive heterocyclic compounds.

Comparative Analysis of Biological Activity

The primary application of the heterocyclic compounds discussed here is in the management of seizure disorders and anxiety. Their efficacy is often evaluated using standardized preclinical models, such as the maximal electroshock (MES) and pentylenetetrazol (PTZ) seizure tests.

Anticonvulsant Activity

The following table summarizes the median effective dose (ED50) of representative compounds from each class in animal models of epilepsy. A lower ED50 value indicates higher potency.

Compound ClassRepresentative DrugMES Test ED50 (mg/kg)PTZ Test ED50 (mg/kg)Primary Mechanism of Action
Pyrimidine-2,4,6-triones (Barbiturates) Phenobarbital9.9 (mice)13 (mice)Positive allosteric modulator of GABA-A receptors; blocks glutamate (B1630785) receptors
Benzodiazepines Diazepam2.5 (mice)0.2 (mice)Positive allosteric modulator of GABA-A receptors
Hydantoins Phenytoin9.5 (mice)>100 (mice)Blocks voltage-gated sodium channels
Succinimides EthosuximideInactive130 (mice)Blocks T-type calcium channels
Toxicity Profile

The therapeutic index of a drug is a critical consideration. The following table presents the median lethal dose (LD50) for representative compounds, providing an indication of their acute toxicity.

Compound ClassRepresentative DrugLD50 (mg/kg, oral in rats)
Pyrimidine-2,4,6-triones (Barbiturates) Phenobarbital660
Benzodiazepines Diazepam1240[1]
Hydantoins Phenytoin1655
Succinimides Ethosuximide1700

Pharmacokinetic Properties

The absorption, distribution, metabolism, and excretion (ADME) profiles of these compounds significantly influence their clinical utility.

Compound ClassRepresentative DrugBioavailability (%)Protein Binding (%)Half-life (hours)Metabolism
Pyrimidine-2,4,6-triones (Barbiturates) Phenobarbital~9040-6053-118Hepatic (CYP2C9, CYP2C19)
Benzodiazepines Diazepam>909820-50Hepatic (CYP3A4, CYP2C19)
Hydantoins Phenytoin~9590-957-42 (dose-dependent)Hepatic (CYP2C9, CYP2C19)
Succinimides Ethosuximide>90<1030-60Hepatic (CYP3A4, CYP2E1)

Mechanisms of Action and Signaling Pathways

The distinct therapeutic profiles of these heterocyclic compounds stem from their different molecular targets and mechanisms of action.

Pyrimidine-2,4,6-triones (Barbiturates) and Benzodiazepines: Modulators of GABA-A Receptor Function

Barbiturates and benzodiazepines both enhance the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, a ligand-gated chloride ion channel. However, they do so via different mechanisms. Barbiturates increase the duration of chloride channel opening, while benzodiazepines increase the frequency of channel opening. At higher concentrations, barbiturates can also directly activate the GABA-A receptor and inhibit glutamate receptors.

GABA_A_Receptor_Modulation cluster_GABA GABAergic Synapse cluster_Drugs Drug Modulation GABA GABA GABA_A GABA-A Receptor GABA->GABA_A Binds Chloride Cl- Influx GABA_A->Chloride Opens Channel Hyperpolarization Neuronal Hyperpolarization (Inhibition) Chloride->Hyperpolarization Leads to Barbiturates Barbiturates Barbiturates->GABA_A Increases duration of channel opening Benzodiazepines Benzodiazepines Benzodiazepines->GABA_A Increases frequency of channel opening

Figure 1. Modulation of the GABA-A receptor by barbiturates and benzodiazepines.

Hydantoins: Voltage-Gated Sodium Channel Blockers

Hydantoins, such as phenytoin, exert their anticonvulsant effects by blocking voltage-gated sodium channels in neurons. This action stabilizes neuronal membranes and prevents the high-frequency firing that is characteristic of seizures.

Sodium_Channel_Blockade cluster_Neuron Neuronal Axon ActionPotential Action Potential Propagation NaChannel Voltage-Gated Sodium Channel ActionPotential->NaChannel Opens NaInflux Na+ Influx NaChannel->NaInflux Allows Block Blockade NaChannel->Block Depolarization Depolarization NaInflux->Depolarization Causes Depolarization->ActionPotential Propagates Hydantoins Hydantoins (e.g., Phenytoin) Hydantoins->NaChannel Binds to and stabilizes inactive state Block->ActionPotential Inhibits propagation

Figure 2. Mechanism of action of hydantoins on voltage-gated sodium channels.

Succinimides: T-Type Calcium Channel Blockers

Succinimides, like ethosuximide, are primarily used for absence seizures. Their mechanism involves the blockade of low-voltage-activated (T-type) calcium channels in thalamic neurons.[2][3][4] This action is thought to disrupt the rhythmic cortical activity that underlies absence seizures.[2][4]

Calcium_Channel_Blockade cluster_Thalamic_Neuron Thalamic Neuron RhythmicFiring Rhythmic Burst Firing T_CaChannel T-type Calcium Channel RhythmicFiring->T_CaChannel Activates AbsenceSeizure Absence Seizure Generation RhythmicFiring->AbsenceSeizure Underlies CaInflux Ca2+ Influx T_CaChannel->CaInflux Mediates Blockade Blockade T_CaChannel->Blockade CaInflux->RhythmicFiring Contributes to Succinimides Succinimides (e.g., Ethosuximide) Succinimides->T_CaChannel Blocks Blockade->RhythmicFiring Inhibits

Figure 3. Mechanism of action of succinimides on T-type calcium channels.

Experimental Protocols

The following are outlines of standard experimental protocols used to evaluate the anticonvulsant properties of the discussed compounds.

Maximal Electroshock (MES) Seizure Test

This test is a model for generalized tonic-clonic seizures and is used to identify compounds that prevent seizure spread.[5]

  • Animals: Male mice or rats are typically used.[5]

  • Apparatus: An electroconvulsive shock generator with corneal or ear clip electrodes.[5][6]

  • Procedure:

    • Administer the test compound or vehicle to the animals at various doses.

    • At the time of predicted peak effect, deliver a suprathreshold electrical stimulus (e.g., 50 mA for 0.2 seconds in mice) via the electrodes.[5]

    • Observe the animal for the presence or absence of a tonic hindlimb extension seizure.[5]

    • The absence of the tonic hindlimb extension is considered a positive endpoint, indicating protection.[5]

  • Data Analysis: The ED50, the dose that protects 50% of the animals from the tonic hindlimb extension, is calculated.

MES_Workflow start Start drug_admin Administer Test Compound or Vehicle start->drug_admin peak_effect Wait for Time of Peak Effect drug_admin->peak_effect electroshock Apply Maximal Electroshock Stimulus peak_effect->electroshock observe Observe for Tonic Hindlimb Extension electroshock->observe endpoint Endpoint Reached? observe->endpoint protected Protected endpoint->protected No not_protected Not Protected endpoint->not_protected Yes calculate_ed50 Calculate ED50 protected->calculate_ed50 not_protected->calculate_ed50 end End calculate_ed50->end

Figure 4. Experimental workflow for the Maximal Electroshock (MES) Seizure Test.

Pentylenetetrazol (PTZ) Seizure Test

This test is a model for myoclonic and absence seizures and is used to identify compounds that elevate the seizure threshold.[7]

  • Animals: Male mice or rats are commonly used.[7]

  • Procedure:

    • Administer the test compound or vehicle to the animals.

    • At the time of predicted peak effect, administer a convulsant dose of pentylenetetrazol (e.g., 85 mg/kg, s.c. in mice).[7]

    • Observe the animals for a set period (e.g., 30 minutes) for the occurrence of clonic seizures lasting for at least 5 seconds.[7]

    • The absence of clonic seizures is considered protection.

  • Data Analysis: The ED50, the dose that protects 50% of the animals from clonic seizures, is determined.

PTZ_Workflow start Start drug_admin Administer Test Compound or Vehicle start->drug_admin peak_effect Wait for Time of Peak Effect drug_admin->peak_effect ptz_admin Administer Pentylenetetrazol (PTZ) peak_effect->ptz_admin observe Observe for Clonic Seizures ptz_admin->observe endpoint Clonic Seizures? observe->endpoint protected Protected endpoint->protected No not_protected Not Protected endpoint->not_protected Yes calculate_ed50 Calculate ED50 protected->calculate_ed50 not_protected->calculate_ed50 end End calculate_ed50->end

Figure 5. Experimental workflow for the Pentylenetetrazol (PTZ) Seizure Test.

GABA-A Receptor Binding Assay

This in vitro assay is used to determine the affinity of compounds for the GABA-A receptor.

  • Materials:

    • Radioligand (e.g., [3H]muscimol or [3H]flumazenil).

    • Brain membrane preparations (e.g., from rat cortex).

    • Test compound at various concentrations.

    • Scintillation counter.

  • Procedure:

    • Incubate the brain membranes with the radioligand and varying concentrations of the test compound.

    • Separate the bound and free radioligand by filtration.

    • Quantify the amount of bound radioactivity using a scintillation counter.

  • Data Analysis: The IC50 value, the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, is determined. This value can be used to calculate the binding affinity (Ki) of the compound for the receptor.

Conclusion

The comparison of pyrimidine-2,4,6-trione derivatives with other heterocyclic compounds reveals a diverse landscape of pharmacological activity. While barbiturates and benzodiazepines share a common target in the GABA-A receptor, their distinct modulatory actions lead to different therapeutic and side-effect profiles. Hydantoins and succinimides, on the other hand, target voltage-gated ion channels, providing alternative strategies for seizure control. The choice of a particular heterocyclic scaffold in drug design depends on the desired therapeutic outcome, with considerations for potency, selectivity, and pharmacokinetic properties being paramount. This guide provides a foundational overview to aid researchers in the rational design and development of novel neurotherapeutics based on these important heterocyclic structures.

References

Unveiling the In Vivo Efficacy of Pyrimidine-2,4,6-trione Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo bioactivity of pyrimidine-2,4,6-trione derivatives against alternative compounds across key therapeutic areas: oncology, inflammation, and neurology. The following sections present supporting experimental data, detailed methodologies for key in vivo assays, and visualizations of relevant signaling pathways and experimental workflows.

Anticancer Bioactivity: Targeting Tumor Growth and Angiogenesis

Pyrimidine-2,4,6-trione derivatives have emerged as potent anticancer agents, primarily through the inhibition of matrix metalloproteinases (MMPs), key enzymes in tumor invasion and metastasis.

Comparative In Vivo Efficacy

A notable derivative, Ro-28-2653, has demonstrated significant antitumor and antiangiogenic effects in preclinical models. Its performance has been benchmarked against BB-94 (Batimastat), a broad-spectrum MMP inhibitor. In a prostate cancer rat model, daily oral administration of Ro-28-2653 resulted in a dose-dependent reduction in tumor weight by up to 90%.[1]

CompoundAlternativeAnimal ModelKey Efficacy MetricReference
Ro-28-2653 BB-94Human Tumor Xenografts in Nude MiceSignificant reduction in tumor growth and vascularization.[2][1]
(Batimastat)Orthotopic Prostate Cancer Rat ModelUp to 90% reduction in tumor weight.[1][1]
Experimental Protocol: Human Tumor Xenograft Model

This model is crucial for evaluating the efficacy of anticancer compounds on human tumors grown in an in vivo environment.

Cell Preparation and Implantation:

  • Human tumor cells (e.g., HT1080 fibrosarcoma) are cultured in appropriate media.

  • Cells are harvested, washed, and resuspended in a sterile solution, often mixed with Matrigel to enhance tumor formation.

  • A specific number of cells (e.g., 5 x 10^6) are subcutaneously injected into the flank of immunocompromised mice (e.g., nude mice).[3][4][5][6]

Treatment and Monitoring:

  • Once tumors reach a palpable size, animals are randomized into treatment and control groups.

  • The pyrimidine-2,4,6-trione derivative (e.g., Ro-28-2653 at 90 mg/kg) or the alternative compound is administered, typically orally or via intraperitoneal injection, on a defined schedule.[2]

  • Tumor volume is measured regularly using calipers, and animal body weight is monitored as an indicator of toxicity.[3][5]

  • At the end of the study, tumors are excised, weighed, and may be used for further histological or molecular analysis.

Signaling Pathway: MMP Inhibition in Cancer

Pyrimidine-2,4,6-trione derivatives, such as Ro-28-2653, selectively inhibit MMP-2 and MMP-9. These enzymes are critical for the degradation of the extracellular matrix (ECM), a key step in cancer cell invasion and metastasis. By inhibiting these MMPs, the derivatives block the breakdown of the basement membrane, thereby preventing tumor cells from spreading to distant sites.[7][8][9][10] Furthermore, MMPs are involved in angiogenesis, the formation of new blood vessels that supply tumors with nutrients. Inhibition of MMPs, therefore, also curtails tumor growth by restricting its blood supply.[7]

MMP_Inhibition_Pathway cluster_pyrimidine Pyrimidine-2,4,6-trione Derivative cluster_mmp Matrix Metalloproteinases cluster_ecm Extracellular Matrix cluster_cancer Cancer Progression pyrimidine (B1678525) Ro-28-2653 mmp2 MMP-2 pyrimidine->mmp2 Inhibits mmp9 MMP-9 pyrimidine->mmp9 Inhibits ecm ECM Degradation mmp2->ecm mmp9->ecm invasion Tumor Invasion ecm->invasion angiogenesis Angiogenesis ecm->angiogenesis

MMP Inhibition Pathway

Anti-inflammatory Bioactivity: Modulating Inflammatory Responses

Derivatives of pyrimidine have demonstrated significant anti-inflammatory properties in various in vivo models.

Comparative In Vivo Efficacy

Newly synthesized 2,4,6-trisubstituted pyrimidines have shown potent anti-inflammatory effects comparable to the widely used nonsteroidal anti-inflammatory drug (NSAID), ibuprofen.[11][12]

CompoundAlternativeAnimal ModelKey Efficacy MetricReference
2,4,6-Trisubstituted Pyrimidines IbuprofenCarrageenan-induced Paw Edema in RatsSignificant reduction in paw edema.[11][12]
HPT (a pyrimidine derivative) VehicleTPA-induced Skin Inflammation in MiceReduction in ear edema and inflammatory markers.
Experimental Protocol: Carrageenan-Induced Paw Edema

This is a standard and widely used model for evaluating acute inflammation and the efficacy of anti-inflammatory drugs.

  • Animal Preparation: Wistar or Sprague-Dawley rats are typically used.

  • Baseline Measurement: The initial volume of the rat's hind paw is measured using a plethysmometer.[13]

  • Drug Administration: The test compound (pyrimidine derivative) or the standard drug (e.g., ibuprofen) is administered orally or intraperitoneally.[14]

  • Induction of Inflammation: After a specific time (e.g., 30-60 minutes), a subsplantar injection of carrageenan (a seaweed extract that induces inflammation) is administered into the paw.[13][15][16][17]

  • Edema Measurement: The paw volume is measured at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis: The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated groups with the control group.

Signaling Pathway: MAPK/Nrf2 in Inflammation

The anti-inflammatory effects of pyrimidine derivatives are often mediated through the modulation of key signaling pathways like the Mitogen-Activated Protein Kinase (MAPK) and the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathways. Certain pyrimidine derivatives can suppress the phosphorylation of p38 and JNK, which are key kinases in the MAPK pathway involved in the production of pro-inflammatory cytokines.[18][19][20] Additionally, they can activate the Nrf2 pathway, which upregulates the expression of antioxidant enzymes, thereby reducing oxidative stress, a key component of inflammation.

Inflammation_Pathway cluster_stimulus Inflammatory Stimulus cluster_pyrimidine Pyrimidine Derivative cluster_mapk MAPK Pathway cluster_nrf2 Nrf2 Pathway cluster_response Inflammatory Response stimulus e.g., TPA, Carrageenan p38 p38 stimulus->p38 jnk JNK stimulus->jnk pyrimidine Pyrimidine-2,4,6-trione pyrimidine->p38 Inhibits pyrimidine->jnk Inhibits nrf2 Nrf2 Activation pyrimidine->nrf2 Activates inflammation Inflammation p38->inflammation jnk->inflammation antioxidant Antioxidant Response nrf2->antioxidant antioxidant->inflammation Inhibits

Anti-inflammatory Signaling

Anticonvulsant Bioactivity: Modulating Neuronal Excitability

Pyrimidine derivatives have shown promise as anticonvulsant agents, with efficacy demonstrated in established preclinical models of epilepsy.

Comparative In Vivo Efficacy

Several novel triazolopyrimidine derivatives have been evaluated for their anticonvulsant activity and compared to standard antiepileptic drugs (AEDs) like diazepam and carbamazepine.

CompoundAlternativeAnimal ModelKey Efficacy Metric (ED50)Reference
Triazolopyrimidine Derivative (6d) DiazepamMaximal Electroshock (MES) Test in Mice15.8 mg/kg[21][22][23][24]
CarbamazepinePentylenetetrazole (PTZ) Test in Mice14.1 mg/kg[21][22][23][24]
Triazolopyrimidine Derivative (3i) PhenobarbitalMES Test in Mice34.7 mg/kg[25][26]
Experimental Protocol: Maximal Electroshock (MES) and Pentylenetetrazole (PTZ) Tests

These are two of the most widely used screening models for identifying potential anticonvulsant drugs.

Maximal Electroshock (MES) Test:

  • This test is used to identify compounds effective against generalized tonic-clonic seizures.

  • An electrical stimulus is delivered to the animal (typically mice or rats) via corneal or auricular electrodes, inducing a maximal seizure.

  • The endpoint is the abolition of the tonic hindlimb extension phase of the seizure.[21] A compound is considered protective if the animal does not exhibit this response.

  • The median effective dose (ED50), the dose that protects 50% of the animals, is determined.[21][23]

Pentylenetetrazole (PTZ) Test:

  • This model is used to identify compounds that can prevent or delay the onset of generalized absence or myoclonic seizures.

  • A convulsant dose of pentylenetetrazole is administered to the animal, usually subcutaneously or intraperitoneally.[21][23]

  • The animals are observed for the presence of seizures, typically clonic convulsions.

  • The ability of the test compound to prevent or increase the latency to the onset of seizures is measured. The ED50 is the dose that protects 50% of the animals from seizures.[21][23]

Signaling Pathway: GABAergic Neurotransmission

The anticonvulsant activity of many pyrimidine derivatives is attributed to their interaction with the GABAergic system, the primary inhibitory neurotransmitter system in the brain. These compounds can act as positive allosteric modulators of the GABA-A receptor, enhancing the binding of GABA. This leads to an increased influx of chloride ions into the neuron, hyperpolarizing the cell and making it less likely to fire an action potential, thus reducing neuronal excitability and suppressing seizure activity.[27][28][29]

Anticonvulsant_Pathway cluster_pyrimidine Pyrimidine Derivative cluster_gaba GABAergic Synapse cluster_neuron Postsynaptic Neuron cluster_seizure Seizure Activity pyrimidine Anticonvulsant Pyrimidine gaba_receptor GABA-A Receptor pyrimidine->gaba_receptor Modulates cl_influx Chloride Influx (Cl-) gaba_receptor->cl_influx Increases gaba GABA gaba->gaba_receptor Binds hyperpolarization Hyperpolarization cl_influx->hyperpolarization excitability Reduced Neuronal Excitability hyperpolarization->excitability seizure Seizure Suppression excitability->seizure

GABAergic Modulation

Experimental Workflow Overview

The general workflow for in vivo validation of pyrimidine-2,4,6-trione bioactivity follows a structured process from compound administration to data analysis.

Experimental_Workflow cluster_prep Preparation cluster_admin Administration cluster_model In Vivo Model Induction cluster_eval Evaluation cluster_analysis Analysis animal_prep Animal Acclimation & Randomization administration Compound Administration (e.g., Oral, IP) animal_prep->administration compound_prep Compound Formulation (Test & Control) compound_prep->administration model_induction Induction of Disease State (e.g., Tumor Implantation, Carrageenan) administration->model_induction data_collection Data Collection (e.g., Tumor Size, Paw Volume) model_induction->data_collection analysis Statistical Analysis & Efficacy Determination data_collection->analysis

References

A Comparative Guide to MMP Inhibition: Pyrimidine-2,4,6-triones vs. Hydroxamic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of matrix metalloproteinase (MMP) inhibitor development has been shaped by the pursuit of enhanced selectivity and improved clinical outcomes. This guide provides an objective comparison of two prominent classes of MMP inhibitors: the established hydroxamic acid derivatives and the newer pyrimidine-2,4,6-triones. By presenting key experimental data, detailed methodologies, and visual representations of relevant pathways, this document aims to equip researchers with the information necessary to make informed decisions in their drug discovery and development endeavors.

Executive Summary

Hydroxamic acid derivatives, while potent broad-spectrum MMP inhibitors, have often been plagued by off-target effects and metabolic instability, leading to significant challenges in clinical trials.[1] In contrast, pyrimidine-2,4,6-triones have emerged as a promising alternative, demonstrating greater selectivity for specific MMPs, particularly the gelatinases (MMP-2 and MMP-9), which are key targets in oncology.[2][3] This improved selectivity profile may translate to a better safety profile and enhanced therapeutic efficacy.

Data Presentation: A Head-to-Head Comparison of Inhibitory Potency

The following tables summarize the half-maximal inhibitory concentration (IC50) values for representative compounds from each class against a panel of MMPs. It is important to note that these values are compiled from various studies and direct comparison should be made with caution due to potential variations in experimental conditions.

Table 1: IC50 Values of Representative Pyrimidine-2,4,6-trione Derivatives (nM)

CompoundMMP-1MMP-2MMP-3MMP-8MMP-9MMP-13MMP-14 (MT1-MMP)Reference
Ro-28-2653 >10004.4>1000113.5-High Selectivity[4][5]
Compound 16 -2-6.61.2--[4]
Compound 17 -5-111.7--[4]
Compound 21 -4.4-113.5--[4]

Table 2: IC50 Values of Representative Hydroxamic Acid Derivatives (nM)

CompoundMMP-1MMP-2MMP-3MMP-7MMP-8MMP-9MMP-12MMP-13MMP-14 (MT1-MMP)Reference
Batimastat (B1663600) (BB-94) 34206-4---[6][7][8][9]
Marimastat (B1683930) (BB-2516) 5623013-35-9[2][10][11]

Key Differentiators

Selectivity: Pyrimidine-2,4,6-triones, such as Ro-28-2653, exhibit remarkable selectivity for gelatinases (MMP-2 and MMP-9) and MT1-MMP, while showing significantly less activity against other MMPs like MMP-1 and MMP-3.[5][12] This is a critical advantage, as the broad-spectrum nature of hydroxamic acids like batimastat and marimastat is believed to contribute to off-target effects, including musculoskeletal syndrome (MSS), which has been a major cause of clinical trial failures.[1]

Mechanism of Action: Both classes of inhibitors function by chelating the catalytic zinc ion in the active site of MMPs.[2][13] However, the pyrimidine-2,4,6-trione scaffold offers a distinct chemical structure that allows for more specific interactions with the enzyme's active site, leading to its improved selectivity profile.

Clinical Development: While many hydroxamic acid-based MMP inhibitors have faced setbacks in late-stage clinical trials due to toxicity and lack of efficacy, the selective nature of pyrimidine-2,4,6-triones offers a renewed hope for the successful clinical application of MMP inhibitors, particularly in cancer therapy.[1][5][14]

Experimental Protocols

To ensure the reproducibility and accurate interpretation of experimental data, detailed methodologies for key assays are provided below.

In Vitro MMP Inhibition Assay (Fluorometric)

This assay is a common method to determine the potency of MMP inhibitors.

Principle: The assay utilizes a fluorogenic peptide substrate that is specific for the MMP of interest. In its intact form, the substrate's fluorescence is quenched. Upon cleavage by the active MMP, a fluorophore is released, resulting in an increase in fluorescence that is directly proportional to the enzyme's activity. The presence of an inhibitor will reduce the rate of substrate cleavage and thus the fluorescence signal.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in an appropriate solvent (e.g., DMSO).

    • Prepare a series of dilutions of the test compound in assay buffer.

    • Reconstitute the lyophilized active human MMP enzyme in assay buffer to a final concentration of 0.5 µg/mL.

    • Prepare the fluorogenic MMP substrate solution in assay buffer.

  • Assay Procedure:

    • To the wells of a 96-well microplate, add 50 µL of the diluted MMP enzyme.

    • Add 10 µL of the test compound dilutions to the respective wells. Include a vehicle control (solvent alone) and a positive control (a known MMP inhibitor).

    • Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding 40 µL of the MMP substrate solution to each well.

  • Data Acquisition and Analysis:

    • Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 325/393 nm) in a kinetic mode at 37°C for 30-60 minutes.

    • Calculate the reaction rate (V) for each concentration of the inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell-Based MMP Activity Assay

This assay measures the activity of MMPs secreted by cells in culture.

Principle: Cells are cultured in a microplate and can be stimulated to secrete pro-MMPs, which are then activated. A fluorogenic substrate is added to the culture medium. Cleavage of the substrate by active MMPs results in an increase in fluorescence, which can be measured to quantify MMP activity.

Protocol:

  • Cell Culture and Treatment:

    • Seed cells (e.g., HT1080 fibrosarcoma cells) in a 96-well plate and culture until they reach the desired confluency.

    • Wash the cells and replace the culture medium with serum-free medium.

    • Treat the cells with various concentrations of the test inhibitor for a predetermined time (e.g., 24 hours).

  • MMP Activity Measurement:

    • Add a fluorogenic MMP substrate to each well.

    • Incubate the plate at 37°C for 1-4 hours.

    • Measure the fluorescence intensity using a microplate reader.

  • Data Analysis:

    • Subtract the background fluorescence (from wells with no cells) from all readings.

    • Normalize the fluorescence values to the cell number (e.g., using a CyQUANT assay).

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the untreated control.

In Vivo Tumor Xenograft Model for Efficacy Testing

This protocol outlines a general procedure for evaluating the in vivo efficacy of MMP inhibitors in a cancer model.

Principle: Human tumor cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time.

Protocol:

  • Tumor Cell Implantation:

    • Subcutaneously inject a suspension of human cancer cells (e.g., PC-3 prostate cancer cells) into the flank of athymic nude mice.

  • Treatment:

    • Once the tumors reach a palpable size (e.g., 100 mm³), randomize the mice into treatment and control groups.

    • Administer the test compound (e.g., Ro-28-2653 at 100 mg/kg) or vehicle control orally once daily.[15]

  • Tumor Growth Measurement:

    • Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (length x width²)/2.

  • Endpoint and Analysis:

    • At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, zymography).

    • Compare the tumor growth rates and final tumor weights between the treated and control groups to determine the efficacy of the inhibitor.[15]

Visualizing the Landscape of MMP Inhibition

To further clarify the concepts discussed, the following diagrams illustrate key pathways and workflows.

MMP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Signaling cluster_inhibitors Pharmacological Inhibition Growth_Factors Growth Factors / Cytokines Cell_Surface_Receptor Cell Surface Receptor Growth_Factors->Cell_Surface_Receptor Signaling_Cascade Signaling Cascade (e.g., MAPK, PI3K) Cell_Surface_Receptor->Signaling_Cascade Pro_MMPs Pro-MMPs Active_MMPs Active MMPs Pro_MMPs->Active_MMPs Activation (e.g., by other proteases) ECM Extracellular Matrix (ECM) Active_MMPs->ECM Degradation TIMPs TIMPs Active_MMPs->TIMPs Inhibition Degraded_ECM Degraded ECM Fragments ECM->Degraded_ECM Transcription_Factors Transcription Factors (e.g., AP-1, NF-κB) Signaling_Cascade->Transcription_Factors MMP_Gene_Expression MMP Gene Expression Transcription_Factors->MMP_Gene_Expression MMP_Gene_Expression->Pro_MMPs Transcription & Translation Pyrimidine_Triones Pyrimidine-2,4,6-triones Pyrimidine_Triones->Active_MMPs Selective Inhibition Hydroxamic_Acids Hydroxamic Acids Hydroxamic_Acids->Active_MMPs Broad-Spectrum Inhibition

Caption: General MMP signaling pathway and points of inhibition.

MMP_Inhibition_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (Enzyme, Substrate, Inhibitor) Start->Prepare_Reagents Incubate_Enzyme_Inhibitor Incubate Enzyme with Inhibitor Prepare_Reagents->Incubate_Enzyme_Inhibitor Add_Substrate Add Fluorogenic Substrate Incubate_Enzyme_Inhibitor->Add_Substrate Measure_Fluorescence Measure Fluorescence (Kinetic Reading) Add_Substrate->Measure_Fluorescence Calculate_IC50 Calculate IC50 Measure_Fluorescence->Calculate_IC50 End End Calculate_IC50->End

Caption: Workflow for in vitro fluorometric MMP inhibition assay.

References

A Comparative Guide to Selective vs. Broad-Spectrum Matrix Metalloproteinase (MMP) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The targeting of matrix metalloproteinases (MMPs) has been a long-standing goal in the development of therapeutics for a wide range of diseases, including cancer, arthritis, and cardiovascular conditions.[1] Initial strategies focused on broad-spectrum inhibitors, designed to block the activity of multiple MMPs simultaneously. However, significant setbacks in clinical trials, largely due to a lack of efficacy and severe side effects, prompted a shift towards the development of selective MMP inhibitors.[2][3] This guide provides an objective, data-driven comparison of these two classes of inhibitors, offering insights into their performance, underlying mechanisms, and the experimental methodologies used for their evaluation.

Performance and Specificity: A Quantitative Comparison

The fundamental difference between selective and broad-spectrum MMP inhibitors lies in their inhibitory profiles across the MMP family. Broad-spectrum inhibitors, such as Batimastat and Marimastat, potently inhibit a wide range of MMPs, often by targeting the highly conserved zinc ion in the enzyme's active site.[2] In contrast, selective inhibitors are designed to target specific MMPs, a strategy aimed at improving the therapeutic window and reducing off-target effects.[3]

The following tables summarize the half-maximal inhibitory concentration (IC50) values for representative broad-spectrum and selective MMP inhibitors against a panel of MMPs. Lower IC50 values indicate greater potency.

Table 1: Inhibitory Activity (IC50) of Broad-Spectrum MMP Inhibitors
InhibitorMMP-1 (nM)MMP-2 (nM)MMP-3 (nM)MMP-7 (nM)MMP-8 (nM)MMP-9 (nM)MMP-13 (nM)Reference(s)
Batimastat (BB-94) 34206104N/A[4][5]
Marimastat (BB-2516) 5N/AN/AN/AN/A3N/A[6]
Prinomastat (AG3340) N/AN/AN/AN/AN/AN/AN/A[1]
Doxycycline µM rangeµM rangeµM rangeµM rangeµM rangeµM rangeµM range[2]
Minocycline µM rangeµM rangeµM rangeµM rangeµM rangeµM rangeµM range[2]
Table 2: Inhibitory Activity (IC50/Ki) of Selective MMP Inhibitors
InhibitorTarget MMP(s)IC50/Ki (nM)Counter-Screened MMPsIC50/Ki (Counter-Screen)Fold SelectivityReference(s)
CL-82198 MMP-133,200MMP-1, MMP-9, TACENo significant activity>1[4]
JNJ0966 proMMP-9 (inhibition of activation)429MMP-1, MMP-2, MMP-14 (catalytic activity)No inhibition at 10 µM>23[5]
Bivalent Carboxylate Inhibitor (Compound 7) Trimeric MMP-90.1Monomeric MMP-956560[7]
MMP-2550[7]
MMP-37.777[7]
MMP-814.5145[7]
MMP-14 (MT1-MMP)>1000>10,000[7]
Andecaliximab (GS-5745) MMP-9N/AOther MMPsHighly SelectiveN/A[5]

Note: IC50 and Ki values can vary between studies depending on the specific assay conditions. Direct comparison should be made with caution.

Mechanisms of Action: A Tale of Two Strategies

Broad-spectrum MMP inhibitors typically function as active-site inhibitors, containing a chemical group (e.g., hydroxamate) that chelates the catalytic zinc ion essential for the enzymatic activity of all MMPs.[4] This non-selective approach, while potent, can lead to the inhibition of MMPs that may have protective physiological roles, contributing to the adverse effects observed in clinical trials, such as musculoskeletal syndrome.[3]

Selective MMP inhibitors, on the other hand, are often designed to exploit the structural differences in the less conserved pockets of the MMP active site, such as the S1' pocket.[1] By targeting these unique features, selective inhibitors can achieve high affinity for a specific MMP while sparing others. An alternative strategy for achieving selectivity is to target the activation of a specific MMP zymogen, as demonstrated by JNJ0966, an allosteric inhibitor of proMMP-9 activation.[5]

Signaling Pathways and Experimental Workflows

The regulation of MMP expression and activity is tightly controlled by complex signaling networks. Understanding these pathways is crucial for the rational design and application of MMP inhibitors. The diagram below illustrates a simplified signaling pathway leading to the expression and activation of MMP-9, a key therapeutic target in many diseases.

MMP9_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Signaling cluster_secretion_activation Secretion & Activation Growth Factors\nCytokines (e.g., TNF-α) Growth Factors Cytokines (e.g., TNF-α) Receptors Receptors MAPK\n(ERK, p38) MAPK (ERK, p38) Receptors->MAPK\n(ERK, p38) NF-κB NF-κB Receptors->NF-κB MMP-9 Gene Transcription MMP-9 Gene Transcription MAPK\n(ERK, p38)->MMP-9 Gene Transcription NF-κB->MMP-9 Gene Transcription proMMP-9 Secretion proMMP-9 Secretion MMP-9 Gene Transcription->proMMP-9 Secretion Active MMP-9 Active MMP-9 proMMP-9 Secretion->Active MMP-9 Activation (e.g., by other MMPs) ECM Degradation ECM Degradation Active MMP-9->ECM Degradation

A simplified signaling pathway for the induction of MMP-9 expression.

The evaluation of MMP inhibitors follows a structured workflow, from initial in vitro screening to in vivo efficacy studies in animal models.

MMP_Inhibitor_Workflow Enzymatic Assays\n(IC50 determination) Enzymatic Assays (IC50 determination) Selectivity Profiling\n(Panel of MMPs) Selectivity Profiling (Panel of MMPs) Enzymatic Assays\n(IC50 determination)->Selectivity Profiling\n(Panel of MMPs) Cell-Based Assays\n(e.g., Invasion, Migration) Cell-Based Assays (e.g., Invasion, Migration) Selectivity Profiling\n(Panel of MMPs)->Cell-Based Assays\n(e.g., Invasion, Migration) In Vivo Efficacy Studies In Vivo Efficacy Studies Cell-Based Assays\n(e.g., Invasion, Migration)->In Vivo Efficacy Studies Animal Models of Disease\n(e.g., Cancer, Arthritis) Animal Models of Disease (e.g., Cancer, Arthritis) In Vivo Efficacy Studies->Animal Models of Disease\n(e.g., Cancer, Arthritis) Pharmacokinetics/\nPharmacodynamics Pharmacokinetics/ Pharmacodynamics In Vivo Efficacy Studies->Pharmacokinetics/\nPharmacodynamics Toxicology Assessment Toxicology Assessment In Vivo Efficacy Studies->Toxicology Assessment Clinical Trials Clinical Trials Toxicology Assessment->Clinical Trials

A general experimental workflow for the development of MMP inhibitors.

Experimental Protocols

In Vitro MMP Inhibition Assay (Fluorogenic Substrate)

This protocol outlines the general steps for determining the IC50 value of an inhibitor against a specific MMP using a fluorogenic substrate.

Objective: To determine the inhibitory potency (IC50) of a compound against a specific MMP.

Materials:

  • Recombinant human MMP enzyme (e.g., MMP-1, MMP-2, MMP-9, MMP-13)

  • Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)

  • Test inhibitor and a broad-spectrum MMP inhibitor as a positive control (e.g., GM6001)

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Enzyme Activation: If using a pro-MMP, activate the enzyme according to the manufacturer's instructions. This often involves incubation with an activating agent like 4-aminophenylmercuric acetate (B1210297) (APMA).

  • Inhibitor Preparation: Prepare serial dilutions of the test inhibitor in the assay buffer to cover a range of concentrations.

  • Assay Reaction:

    • In the wells of the 96-well microplate, add the assay buffer, the activated MMP enzyme, and the inhibitor at various concentrations.

    • Include control wells: enzyme only (no inhibitor), substrate only (no enzyme), and a positive control inhibitor.

    • Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes) to allow for inhibitor-enzyme binding.

  • Initiate Reaction: Add the fluorogenic substrate to all wells to start the enzymatic reaction.

  • Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence over time using a plate reader with the appropriate excitation and emission wavelengths for the specific substrate.

  • Data Analysis:

    • Calculate the initial reaction rates from the linear portion of the fluorescence versus time curves.

    • Determine the percentage of inhibition for each inhibitor concentration relative to the enzyme-only control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.[2]

In Vivo Efficacy Study in a Xenograft Mouse Model

This protocol provides a generalized workflow for assessing the in vivo efficacy of an MMP inhibitor in a cancer model.

Objective: To evaluate the anti-tumor efficacy of a selective versus a broad-spectrum MMP inhibitor in a preclinical animal model.

Animal Model:

  • Immunodeficient mice (e.g., NOD/SCID or NSG), 6-8 weeks old.

  • Acclimatize animals for at least one week before the experiment.

Procedure:

  • Tumor Implantation:

    • Culture a human cancer cell line known to express the target MMP(s) (e.g., a colon or pancreatic cancer cell line for MMP-7).

    • Harvest cells and resuspend them in a suitable medium (e.g., PBS or Matrigel).

    • Subcutaneously inject the cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring and Grouping:

    • Monitor tumor growth by measuring tumor volume with calipers at regular intervals (e.g., every 2-3 days).

    • When tumors reach a predetermined size, randomize the animals into treatment groups (e.g., vehicle control, selective inhibitor, broad-spectrum inhibitor).

  • Inhibitor Formulation and Administration:

    • Prepare dosing solutions for the inhibitors and the vehicle control. The formulation will depend on the inhibitor's properties and the route of administration.

    • Administer the treatments to the respective groups via the chosen route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.

  • Efficacy Assessment:

    • Continue to monitor tumor volume and body weight throughout the study.

    • At the end of the study, euthanize the animals and excise the tumors.

    • Measure the final tumor weight and volume.

  • Pharmacodynamic and Histological Analysis:

    • Collect tumor and other relevant tissues for analysis.

    • Perform Western blotting to assess the levels of MMPs and their substrates.

    • Conduct immunohistochemistry to evaluate tissue morphology and target engagement.

  • Data Analysis:

    • Compare tumor growth inhibition between the treatment groups and the vehicle control.

    • Analyze pharmacodynamic markers to confirm target engagement.

    • Assess any signs of toxicity, such as weight loss or changes in animal behavior.[8]

Conclusion: The Path Forward is Selective

The journey of MMP inhibitor development has been a testament to the complexities of targeting enzyme families. The initial failures of broad-spectrum inhibitors in clinical trials, primarily due to dose-limiting toxicities and a lack of efficacy, have underscored the critical importance of selectivity.[3] By designing inhibitors that target specific MMPs implicated in disease pathology while sparing those with homeostatic functions, researchers aim to develop safer and more effective therapeutics. The continued exploration of novel inhibitory mechanisms, such as allosteric inhibition and targeting zymogen activation, holds great promise for the future of this class of drugs.[5] The rigorous preclinical evaluation, employing detailed in vitro and in vivo experimental protocols as outlined in this guide, is paramount to successfully translating these selective inhibitors into clinical reality.

References

A Comparative Guide to the Structure-Activity Relationships of Pyrimidine-2,4,6-trione Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine-2,4,6-trione scaffold, also known as barbituric acid, is a versatile heterocyclic structure that has served as a foundation for a diverse range of biologically active compounds. Modifications to this core at the C5 position and the N1 and N3 atoms have yielded analogs with potent anticancer, anticonvulsant, antimicrobial, and enzyme-inhibiting properties. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these analogs, supported by experimental data and detailed methodologies, to inform the design of novel therapeutics.

Comparative Biological Activities

The biological activities of pyrimidine-2,4,6-trione analogs are intricately linked to the nature and position of their substituents. These modifications influence the molecule's physicochemical properties, such as lipophilicity, electronic distribution, and steric hindrance, which in turn dictate their interaction with biological targets.

Anticancer Activity

Numerous pyrimidine-2,4,6-trione derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. The primary mechanisms of action often involve the inhibition of critical enzymes like matrix metalloproteinases (MMPs) or interference with nucleotide synthesis pathways.[1][2]

One notable class of anticancer agents is the 5,5-disubstituted pyrimidine-2,4,6-triones, which act as selective inhibitors of MMPs, particularly gelatinases (MMP-2 and MMP-9) and collagenases.[3][4] These enzymes are crucial for tumor invasion and metastasis. The pyrimidine-trione moiety acts as a zinc-chelating group within the active site of the MMP.[4] For instance, the compound Ro-28-2653 is a potent and selective inhibitor of MMP-2, MMP-9, and MT1-MMP, demonstrating antitumor and antiangiogenic effects.[1][2]

Table 1: Anticancer Activity of Selected Pyrimidine-2,4,6-trione Analogs

Compound/Analog ClassSubstituentsTarget/Cell LineActivity (IC50)Reference
Ro-28-2653 5-biphenyl-4-yl, 5-[4-(4-nitro-phenyl)-piperazin-1-yl]MMP-2, MMP-9, MT1-MMPPotent Inhibition[1][2]
5-Arylidenepyrimidine-2,4,6-triones Various aryl groups at C5Not specifiedNot specified[5]
N,N'-disubstituted barbiturates Various aryl and alkyl groups at N1 and N3Not specifiedNot specified[6]
Anticonvulsant Activity

The pyrimidine-2,4,6-trione core is the foundational structure of barbiturates, a class of drugs historically used for their sedative, hypnotic, and anticonvulsant properties.[7][8] Their primary mechanism of action involves the positive allosteric modulation of the γ-aminobutyric acid type A (GABAA) receptor.[8][9] By binding to the GABAA receptor, these compounds prolong the opening of the associated chloride ion channel, leading to increased neuronal inhibition and a reduction in seizure activity.[7][8]

The anticonvulsant activity is highly dependent on the substituents at the N1 and N3 positions. For example, N-methylation can influence the compound's activity, with some enantiomers displaying convulsant properties while others are anticonvulsant.

Table 2: Anticonvulsant Activity of Selected Pyrimidine-2,4,6-trione Analogs

Compound ClassGeneral StructureMechanism of ActionKey Structural FeaturesReference
Barbiturates 5,5-disubstituted pyrimidine-2,4,6-trionesPositive allosteric modulator of GABAA receptorsSubstituents at C5 determine potency and duration of action.[7][8]
N-methylated barbiturates N1-methylated pyrimidine-2,4,6-trionesCan be convulsant or anticonvulsant depending on stereochemistryChirality at C5 and N-methylation are critical.
Anti-diabetic Activity (α-Glucosidase Inhibition)

Certain pyrimidine-2,4,6-trione derivatives have been identified as potent inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion.[3] Inhibition of this enzyme can help manage postprandial hyperglycemia in diabetic patients. The inhibitory activity is influenced by the substituents at the C5 position. For example, a study on C5-substituted barbituric acid derivatives found that a compound with a specific substitution pattern (compound 3m ) exhibited significantly higher α-glucosidase inhibitory activity than the standard drug, acarbose.[3]

Table 3: α-Glucosidase Inhibitory Activity of Selected Pyrimidine-2,4,6-trione Analogs

CompoundSubstituent at C5Activity (IC50)Standard (Acarbose) IC50Reference
3m Specific aryl group22.9 ± 0.5 µM841 ± 1.73 µM[3]
Neuroprotective Activity

Recent studies have explored pyrimidine-2,4,6-trione analogs for their neuroprotective effects, particularly in the context of amyotrophic lateral sclerosis (ALS).[10][11] These compounds have been shown to inhibit the aggregation of mutant SOD1 protein, a key pathological feature of some forms of ALS. The potency of these analogs is influenced by the nature of the substituents at the N1 and N3 positions.

Table 4: Neuroprotective Activity of Selected N-Substituted Pyrimidine-2,4,6-trione Analogs

CompoundN1, N3 SubstituentsActivity (EC50)Reference
17 4-fluorophenethyl3.45 µM[10]
20 2,4-dichlorophenethyl1.87 µM[10]
13 2-phenoxyethyl3.26 µM[10]
21 4-methoxyphenethyl3.36 µM[10]
Antimicrobial Activity

The pyrimidine-2,4,6-trione scaffold has also been utilized in the development of antimicrobial agents. The introduction of various substituents, often at the C5 position, can impart activity against a range of bacterial and fungal pathogens. The specific nature of the substituent is crucial for determining the spectrum and potency of antimicrobial activity.

Table 5: Antimicrobial Activity of Selected Pyrimidine-2,4,6-trione Analogs

Compound ClassGeneral StructureTarget OrganismsActivity (MIC)Reference
5-Arylidenepyrimidine-2,4,6-triones C5=CH-ArBacteria and FungiVaries with aryl substituent[5]
1,3-disubstituted-5-arylidenepyrimidine-2,4,6-triones N1,N3-R, C5=CH-ArBacteria and FungiVaries with N and C5 substituents[6]

Experimental Protocols

General Synthesis of 5-Arylidenepyrimidine-2,4,6-triones

A mixture of pyrimidine-2,4,6-trione (1 equivalent) and an appropriate aromatic aldehyde (1 equivalent) is refluxed in a suitable solvent such as butan-1-ol, often in the presence of a catalyst like piperidine (B6355638) and glacial acetic acid, for several hours.[5] The reaction mixture is then cooled, and the product is precipitated by pouring it into ice water. The resulting solid is filtered, washed, and recrystallized to yield the pure 5-arylidenepyrimidine-2,4,6-trione derivative.[5]

General Synthesis of N,N'-Disubstituted Pyrimidine-2,4,6-triones

The synthesis of N,N'-disubstituted analogs typically involves the reaction of a disubstituted malonic acid derivative with a disubstituted urea (B33335) in the presence of a condensing agent. Alternatively, N-alkylation or N-arylation of the parent pyrimidine-2,4,6-trione can be achieved using appropriate alkyl or aryl halides in the presence of a base.

MTT Assay for Anticancer Activity
  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 3-4 hours.

  • Formazan (B1609692) Solubilization: The resulting formazan crystals are dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

α-Glucosidase Inhibition Assay
  • Enzyme and Compound Incubation: The α-glucosidase enzyme is pre-incubated with various concentrations of the test compound.

  • Substrate Addition: The reaction is initiated by adding a substrate, such as p-nitrophenyl-α-D-glucopyranoside (pNPG).

  • Incubation: The reaction mixture is incubated at 37°C for a defined period.

  • Reaction Termination: The reaction is stopped by adding a solution of sodium carbonate.

  • Absorbance Measurement: The amount of p-nitrophenol released is quantified by measuring the absorbance at 405 nm. The percentage of inhibition is calculated by comparing the absorbance of the test samples to that of a control without the inhibitor.

Broth Microdilution Method for Antimicrobial Susceptibility Testing
  • Compound Dilution: Serial twofold dilutions of the test compounds are prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).[8]

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a specific turbidity.[7]

  • Inoculation: Each well is inoculated with the microbial suspension.[7]

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[8]

Visualizations

experimental_workflow cluster_synthesis Synthesis of Analogs cluster_screening Biological Screening cluster_analysis Data Analysis synthesis_c5 Synthesis of C5-substituted Analogs anticancer Anticancer Assay (MTT) synthesis_c5->anticancer antidiabetic α-Glucosidase Inhibition Assay synthesis_c5->antidiabetic antimicrobial Antimicrobial Assay (Broth Microdilution) synthesis_c5->antimicrobial synthesis_n Synthesis of N-substituted Analogs synthesis_n->anticancer anticonvulsant Anticonvulsant Assay synthesis_n->anticonvulsant neuroprotective Neuroprotective Assay synthesis_n->neuroprotective ic50_ec50 IC50/EC50/MIC Determination anticancer->ic50_ec50 anticonvulsant->ic50_ec50 antidiabetic->ic50_ec50 antimicrobial->ic50_ec50 neuroprotective->ic50_ec50 sar_analysis Structure-Activity Relationship (SAR) Analysis ic50_ec50->sar_analysis

Caption: General experimental workflow for SAR studies.

mmp_inhibition_pathway cluster_ecm Extracellular Matrix (ECM) cluster_cell Tumor Cell ecm ECM Components (e.g., Collagen, Gelatin) invasion Tumor Invasion & Metastasis mmp Matrix Metalloproteinase (MMP-2, MMP-9) mmp->ecm Degradation inhibitor Pyrimidine-2,4,6-trione MMP Inhibitor (e.g., Ro-28-2653) inhibitor->mmp

Caption: MMP inhibition by pyrimidine-2,4,6-trione analogs.

gaba_receptor_modulation receptor GABA Barbiturate (B1230296) Site Chloride Channel GABA_A Receptor cl_ion Cl- Ions receptor:cl->cl_ion Increased Influx barbiturate Pyrimidine-2,4,6-trione (Barbiturate) barbiturate->receptor:barb gaba GABA gaba->receptor:gaba hyperpolarization Neuronal Hyperpolarization (Inhibition) cl_ion->hyperpolarization seizure Reduced Seizure Activity hyperpolarization->seizure

Caption: GABAergic modulation by barbiturate analogs.

References

Unveiling the Anticancer Potential of Trione Compounds: A Comparative Guide to In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, establishing a strong correlation between in vitro activity and in vivo efficacy is a critical step in the preclinical evaluation of novel anticancer compounds. This guide provides a comparative analysis of the performance of a series of synthetic makaluvamine analogs, which feature a core trione-like structure, highlighting their efficacy in both laboratory and living models. The data presented is compiled from preclinical studies to offer an objective look at their potential as therapeutic agents.

Performance Snapshot: Correlating Lab Bench to Preclinical Models

A series of novel synthetic makaluvamine analogs, characterized by a pyrrolo[4,3,2-de]quinoline skeleton, were evaluated for their anticancer activities. The in vitro cytotoxicity of these compounds was assessed against a panel of human cancer cell lines, with a particular focus on breast cancer lines MCF-7 and MDA-MB-468 due to their high sensitivity to these agents. The most potent of these, FBA-TPQ, was then advanced to in vivo studies using a mouse xenograft model of breast cancer to determine its tumor growth inhibition capabilities.

The following table summarizes the quantitative data gathered for FBA-TPQ, providing a clear comparison of its in vitro potency and its in vivo therapeutic effect.

CompoundCancer Cell LineIn Vitro IC50 (µmol/L)In Vivo ModelDosageTumor Growth Inhibition (%)
FBA-TPQMCF-7 (Breast)0.097 - 2.297 (range across various cell lines)Mouse MCF-7 Xenograft5 mg/kg/d, 3 d/wk for 3 wks36.2%
10 mg/kg/d, 3 d/wk for 2 wksNot specified
20 mg/kg/d, 3 d/wk for 1 wk71.6%

Data compiled from a study on novel synthetic makaluvamine analogs. The in vitro IC50 values represent the range observed across 14 different human cell lines, with breast cancer lines being the most sensitive.[1]

From Test Tube to Tumor Reduction: A Workflow for Efficacy Assessment

The journey of a potential drug candidate from initial screening to preclinical validation involves a structured workflow. The following diagram illustrates the typical experimental progression for evaluating the in vitro and in vivo correlation of a this compound compound's efficacy.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Compound Synthesis Compound Synthesis Initial Screening Initial Screening (e.g., MTT Assay on multiple cell lines) Compound Synthesis->Initial Screening Test Compounds IC50 Determination IC50 Determination (Dose-response curves) Initial Screening->IC50 Determination Identify Potent Compounds Mechanism of Action Mechanism of Action Studies (e.g., Apoptosis Assays, Western Blot) IC50 Determination->Mechanism of Action Select Lead Compound IVIVC In Vitro-In Vivo Correlation Analysis IC50 Determination->IVIVC Animal Model Animal Model Development (e.g., Human tumor xenograft in mice) Mechanism of Action->Animal Model Lead Compound (FBA-TPQ) Toxicity Study Toxicity & Tolerability Study (Dose escalation) Animal Model->Toxicity Study Efficacy Study Efficacy Study (Tumor growth inhibition) Toxicity Study->Efficacy Study Determine Dosing Regimen Biomarker Analysis Biomarker Analysis (Western blot of tumor tissue) Efficacy Study->Biomarker Analysis Correlate with in vitro findings Biomarker Analysis->IVIVC Data for Correlation

Experimental workflow for IVIVC assessment.

Detailed Experimental Protocols

To ensure the reproducibility and clear understanding of the presented data, the following are detailed methodologies for the key experiments conducted.

In Vitro Cytotoxicity Assay (MTT Assay)

The in vitro effects of the this compound compounds on cancer cell viability were determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Human cancer cells were seeded in 96-well plates at a density of 4 × 10³ to 5 × 10³ cells per well.

  • Compound Exposure: The cells were then exposed to various concentrations of the test compounds, typically ranging from 0.01 to 10 µmol/L.

  • Incubation: The plates were incubated for 72 hours at 37°C.

  • MTT Addition: Following incubation, 10 µL of MTT solution (5 mg/mL) was added to each well.

  • Formazan (B1609692) Crystal Formation: The plates were incubated for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: The supernatant was carefully removed, and the formazan crystals were dissolved in 100 µL of dimethyl sulfoxide (B87167) (DMSO).

  • Data Acquisition: The absorbance was measured using a microplate reader to determine the percentage of cell survival relative to untreated control cells.

In Vivo Human Breast Cancer Xenograft Model

The in vivo anticancer activity was evaluated in a mouse model bearing human breast cancer xenografts.

  • Animal Model: Nude mice were used for this study.

  • Tumor Cell Implantation: MCF-7 human breast cancer cells were implanted in the mice to establish tumors.

  • Compound Administration: Once tumors were established, the mice were treated with the FBA-TPQ compound. The administration was carried out at doses of 5 mg/kg/d (3 days/week for 3 weeks), 10 mg/kg/d (3 days/week for 2 weeks), and 20 mg/kg/d (3 days/week for 1 week).[1]

  • Tumor Growth Monitoring: Tumor growth was monitored regularly throughout the treatment period.

  • Toxicity Assessment: The body weight of the mice was monitored as an indicator of the compound's toxicity.[1]

  • Mechanism Confirmation: Western blot analysis was performed on the xenograft tumors to confirm that the changes in protein expression observed in vitro also occur in the in vivo setting.[1]

This guide demonstrates a clear workflow and presents data that bridges the gap between in vitro and in vivo studies for a promising class of this compound-like compounds. The strong correlation observed for FBA-TPQ underscores its potential for further development as an anticancer therapeutic.

References

Benchmarking New Trione Derivatives Against Standard-of-Care Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of the in vitro performance of novel trione derivatives against established standard-of-care chemotherapeutic agents. The data and protocols presented are intended for researchers, scientists, and drug development professionals to facilitate the evaluation of these emerging anticancer compounds.

Introduction to this compound Derivatives in Oncology

This compound derivatives, particularly those incorporating heterocyclic scaffolds like 1,2,4-triazole-3-thione, are emerging as a promising class of anticancer agents.[1][2] These compounds exhibit diverse mechanisms of action, including the inhibition of key cellular pathways involved in cancer progression. Research has highlighted their potential as kinase inhibitors (e.g., CK1γ and CK2α), matrix metalloproteinase (MMP) inhibitors, and multi-target agents affecting pathways like tubulin polymerization and aromatase activity.[2][3][4][5] Their multifaceted activity makes them compelling candidates for further development.

Comparative Efficacy: In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following tables summarize the IC50 values of representative new this compound derivatives compared to standard-of-care drugs—Vinblastine, Doxorubicin, and Cisplatin—across various human cancer cell lines. Lower IC50 values indicate higher potency.

Table 1: Comparative IC50 Values (µM) of this compound Derivatives and Standard-of-Care Drugs

Compound/DrugMCF-7 (Breast)HepG2 (Liver)A549 (Lung)HT29 (Colon)HCT-116 (Colon)
This compound Derivative (Compound 6) 4.23[2]16.46[2]---
This compound Derivative (Compound 1) --Potent--
This compound Derivative (Compound 4g) --45.16[6]-1.09[6]
This compound-Metal Complex (1) --794.37[7]654.31[7]-
Vinblastine Comparable to Cmpd 6[2]Comparable to Cmpd 6[2]---
Doxorubicin 0.04 - 0.980.16 - 2.50.07 - 1.2--
Cisplatin 1.5 - 20.72.5 - 15.41.8 - 11.2-0.5 - 5.0[6]

Note: Data for Doxorubicin and Cisplatin are synthesized from literature values and presented as a range to reflect inter-study variability.[8] "Potent" for Compound 1 indicates significant antiproliferative activity was observed, though a specific IC50 value was not provided in the source.[3]

Mechanism of Action: Targeting Key Signaling Pathways

Many novel this compound derivatives exert their anticancer effects by modulating critical signaling pathways that are often dysregulated in cancer. One such pivotal cascade is the PI3K/AKT/mTOR pathway, which governs cell growth, proliferation, and survival.[8] The diagram below illustrates this pathway, which is a key target for many anticancer drugs.

PI3K_AKT_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Growth & Survival mTOR->Proliferation Promotes This compound This compound Derivatives (Potential Inhibitors) This compound->PI3K This compound->AKT This compound->mTOR

PI3K/AKT/mTOR signaling pathway, a target for anticancer drugs.

Experimental Protocols

The determination of IC50 values is crucial for benchmarking anticancer agents. The MTT assay is a widely used colorimetric method for assessing cell viability and, consequently, drug cytotoxicity.[6][8]

MTT Assay for IC50 Determination

Objective: To determine the concentration of a compound that inhibits 50% of cancer cell growth in vitro.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compounds (this compound derivatives, standard drugs)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Workflow Diagram:

MTT_Assay_Workflow A 1. Cell Seeding (5,000-10,000 cells/well) Incubate 24h B 2. Drug Treatment (Varying concentrations) Incubate 24-72h A->B C 3. Add MTT Reagent Incubate 2-4h B->C D 4. Solubilize Formazan (B1609692) (Add DMSO) C->D E 5. Measure Absorbance (570 nm) D->E F 6. Data Analysis (Calculate IC50) E->F

Workflow for determining IC50 values using the MTT assay.

Detailed Procedure:

  • Cell Seeding: Cancer cells are harvested and seeded into 96-well plates at a density of 5,000-10,000 cells per well. The plates are then incubated for 24 hours to allow the cells to attach.[8]

  • Compound Addition: The culture medium is replaced with fresh medium containing various concentrations of the this compound derivative or standard drug. A control group receives only the vehicle (e.g., DMSO). The plates are incubated for a further 24 to 72 hours.[9]

  • MTT Incubation: The drug-containing medium is removed, and MTT solution is added to each well. The plates are incubated for 2-4 hours, during which viable cells metabolize the yellow MTT into purple formazan crystals.

  • Solubilization: The MTT solution is removed, and DMSO is added to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of 570 nm.[8]

  • IC50 Calculation: Cell viability is calculated as a percentage relative to the untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.[8]

Conclusion

The presented data indicates that novel this compound derivatives demonstrate significant, and in some cases, highly potent anticancer activity against a range of cancer cell lines.[2][6] Compounds such as the 1,2,4-triazole-3-thione derivative (Compound 6) show cytotoxicity comparable to the standard-of-care drug Vinblastine.[2] The diverse mechanisms of action, including the targeting of fundamental signaling pathways like PI3K/AKT/mTOR, suggest a broad therapeutic potential. While these in vitro results are promising, further preclinical evaluation, including in vivo efficacy and safety profiling, is necessary to fully establish the therapeutic index and clinical viability of these new chemical entities.

References

A Comparative Guide to the Cross-Reactivity Profiling of Pyrimidine-2,4,6-trione Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine-2,4,6-trione scaffold, a core structure of barbiturates, is a versatile building block in medicinal chemistry.[1][2] Derivatives of this scaffold have been investigated for a wide range of therapeutic applications, including as kinase inhibitors, anticonvulsants, sedatives, and inhibitors of protein aggregation.[1][2][3] However, the broad bioactivity of this class of compounds necessitates a thorough understanding of their cross-reactivity to ensure target specificity and minimize off-target effects. This guide provides a comparative analysis of the selectivity of various pyrimidine-2,4,6-trione inhibitors, supported by experimental data and detailed protocols for assessing their cross-reactivity profiles.

Comparative Selectivity of Pyrimidine-2,4,6-trione Derivatives

The substituents on the pyrimidine-2,4,6-trione core play a critical role in determining target affinity and selectivity. As illustrated in the table below, modifications can direct the inhibitory activity towards diverse targets, ranging from central nervous system receptors to specific enzyme families.

Compound ClassPrimary Target(s)Key Off-Targets / Cross-ReactivityRepresentative IC₅₀/EC₅₀ Values
Barbiturates (General) GABA-A ReceptorsBroad CNS depressant effects, potential for interaction with other neurotransmitter systems.[4][5]Varies by specific drug; activity is typically measured by potentiation of GABAergic currents.
Kinase Inhibitors Specific Serine/Threonine Kinases (e.g., DRAK1, BMP2K, MARK3/4)[6]Other kinases, due to the conserved pyrimidine (B1678525) hinge-binding motif.[1]Nanomolar to low micromolar range for primary targets.[6]
Matrix Metalloproteinase (MMP) Inhibitors Gelatinases (MMP-2, MMP-9)Other MMPs (lower potency).[7]Comparable efficiency to hydroxamic acid derivatives like batimastat.[7]
Mutant SOD1 Aggregation Inhibitors Mutant SOD1 ProteinNot extensively profiled in provided literature.EC₅₀ = 1.32 µM to >32 µM in cell-based assays.[2]
Enzyme Inhibitors α-Glucosidase, β-GlucuronidaseNot specified.3m (α-Glucosidase): IC₅₀ = 22.9±0.5µM3f (β-Glucuronidase): IC₅₀ = 86.9±4.33µM[8]

Experimental Protocols for Cross-Reactivity Profiling

Objective assessment of inhibitor selectivity relies on a multi-tiered experimental approach, progressing from broad screening to specific functional assays.

Kinome-Wide Selectivity Scanning

This high-throughput method is essential for pyrimidine-based compounds intended as kinase inhibitors, given that the pyrimidine core can bind to the hinge region of many kinases.[1]

  • Objective: To assess the inhibitory activity of a compound against a large panel of purified human kinases.

  • Methodology: Luminescence-based ATP detection assays are commonly employed.

    • Assay Plate Preparation: Test compounds are serially diluted and dispensed into 384-well plates.[9]

    • Enzyme Reaction: A reaction mixture containing a specific kinase, its peptide substrate, and necessary co-factors is prepared in a kinase assay buffer. This mixture is added to the assay plate.[9]

    • Initiation & Incubation: The kinase reaction is initiated by the addition of ATP. The plate is then incubated at a controlled temperature (e.g., 30°C) for a set duration (e.g., 60 minutes).[9]

    • Signal Detection: The reaction is stopped, and an ATP detection reagent (e.g., Kinase-Glo®) is added. The luminescence, which is inversely proportional to kinase activity (ATP consumption), is measured using a plate reader.[9]

  • Data Analysis: Results are often expressed as the percentage of kinase activity remaining relative to a DMSO control. A selectivity score (e.g., S10 at 1 µM) can be calculated, representing the number of kinases inhibited by more than a certain threshold (e.g., 90%) at a given concentration.[10]

G Experimental Workflow for Cross-Reactivity Profiling cluster_0 Initial Screening cluster_1 Broad Profiling cluster_2 Validation & Function PrimaryAssay Primary Target Assay (e.g., Specific Kinase) KinomeScan Kinome-Wide Scan (>400 Kinases) PrimaryAssay->KinomeScan Identified Hit GPCRPanel GPCR Panel Screen (e.g., CNS Targets) PrimaryAssay->GPCRPanel If CNS Active Scaffold SecondaryAssay Secondary Assays (Confirmatory IC50) KinomeScan->SecondaryAssay Off-Targets Found GPCRPanel->SecondaryAssay Off-Targets Found CellAssay Cell-Based Functional Assays (e.g., Cytotoxicity, Target Engagement) SecondaryAssay->CellAssay Confirmed Hits G Mechanism of Barbiturate Action at GABA-A Receptor cluster_PreSynaptic cluster_PostSynaptic GABA_Release GABA Release GABA GABA GABA_Release->GABA GABA_A_Receptor GABA-A Receptor (Chloride Ion Channel) Chloride_Influx Cl- Influx GABA_A_Receptor->Chloride_Influx Opens Channel Hyperpolarization Neuron Hyperpolarization (Inhibitory Effect) Chloride_Influx->Hyperpolarization Causes Barbiturate Pyrimidine-2,4,6-trione (Barbiturate) Barbiturate->GABA_A_Receptor Binds to allosteric site & potentiates effect GABA->GABA_A_Receptor Binds

References

A Comparative Guide to Evaluating the ADME Properties of Novel Trione Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in the development of novel therapeutics, a thorough understanding of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is fundamental to predicting its pharmacokinetic profile and potential for clinical success. This guide provides a comparative framework for evaluating the ADME properties of novel trione compounds against established drug candidates. It outlines standard experimental protocols and presents data in a clear, comparative format to aid in the selection and optimization of promising lead compounds.

Comparative ADME Data

The following tables summarize key quantitative ADME parameters for a hypothetical novel this compound compound series (T-101, T-102) and compare them against well-characterized commercial drugs, providing a benchmark for performance.

Table 1: Solubility and Permeability

CompoundKinetic Solubility (μM) at pH 7.4Thermodynamic Solubility (μM) at pH 7.4PAMPA Permeability (Papp, 10⁻⁶ cm/s)Caco-2 Permeability (Papp, 10⁻⁶ cm/s) A→BCaco-2 Efflux Ratio (B→A/A→B)
T-101 1501208.510.21.2
T-102 45302.11.53.8
Warfarin >200>20015.020.51.0
Atenolol >200>2000.10.41.1

Table 2: Metabolic Stability and Plasma Protein Binding

CompoundHuman Liver Microsomal Stability (t½, min)Human Hepatocyte Stability (t½, min)Human Plasma Protein Binding (%)
T-101 459085.6
T-102 153598.2
Warfarin 6012099.5
Verapamil <51090.0

Table 3: Cytochrome P450 Inhibition

CompoundCYP1A2 IC₅₀ (μM)CYP2C9 IC₅₀ (μM)CYP2C19 IC₅₀ (μM)CYP2D6 IC₅₀ (μM)CYP3A4 IC₅₀ (μM)
T-101 >5025.5>5040.115.8
T-102 10.25.112.38.92.4
Ketoconazole 2.50.80.5>500.05

Experimental Protocols

Detailed methodologies for the key in vitro ADME assays are provided below. These protocols represent standard industry practices for generating reliable and reproducible data.

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput method used to predict passive membrane permeability.[1][2][3]

  • Preparation of the Donor Plate: A stock solution of the test compound is prepared in a suitable organic solvent (e.g., DMSO) and then diluted in a buffer solution (pH 7.4) to the final desired concentration.[1]

  • Preparation of the Acceptor Plate: The wells of the acceptor plate are filled with a buffer solution, which may contain a surfactant to improve the solubility of poorly soluble compounds.[2]

  • Membrane Coating: A lipid solution (e.g., 2% lecithin (B1663433) in dodecane) is applied to the filter of the donor plate to form an artificial membrane.[2]

  • Incubation: The donor plate is placed on top of the acceptor plate, and the assembly is incubated at room temperature for a specified period (e.g., 5 hours).[2][3]

  • Quantification: After incubation, the concentration of the compound in both the donor and acceptor wells is determined using LC-MS/MS.[1] The apparent permeability coefficient (Papp) is then calculated.

Caco-2 Permeability Assay

The Caco-2 permeability assay is considered the gold standard for predicting human intestinal absorption as it uses a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes.[4][5]

  • Cell Culture: Caco-2 cells are seeded on permeable supports in Transwell® plates and cultured for approximately 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.[5]

  • Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a fluorescent marker with low permeability (e.g., Lucifer Yellow).[4][5]

  • Permeability Measurement (Apical to Basolateral): The test compound is added to the apical (A) side, and the amount of compound that permeates to the basolateral (B) side is measured over time.[4]

  • Efflux Measurement (Basolateral to Apical): To assess active efflux, the test compound is added to the basolateral side, and its transport to the apical side is measured. The efflux ratio is calculated by dividing the B→A Papp by the A→B Papp. An efflux ratio greater than 2 suggests the involvement of active transporters.[5]

  • Quantification: Samples from both compartments are analyzed by LC-MS/MS to determine the compound concentrations and calculate the Papp values.[4]

Metabolic Stability in Human Liver Microsomes

This assay assesses the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450s, which are abundant in liver microsomes.[6][7]

  • Incubation Mixture Preparation: The test compound is incubated with pooled human liver microsomes in a phosphate (B84403) buffer (pH 7.4).[8][9] The reaction is initiated by the addition of the cofactor NADPH.[6][7][8]

  • Time Points: Aliquots are taken from the incubation mixture at several time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[6]

  • Reaction Termination: The metabolic reaction in each aliquot is stopped by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate the proteins.[7][9]

  • Analysis: After centrifugation to remove the precipitated protein, the supernatant is analyzed by LC-MS/MS to quantify the remaining amount of the parent compound.[7]

  • Data Analysis: The half-life (t½) and intrinsic clearance of the compound are calculated from the rate of disappearance of the parent compound over time.[6][9]

Plasma Protein Binding by Equilibrium Dialysis

This assay determines the extent to which a compound binds to plasma proteins, which can significantly impact its distribution and availability to reach its target.[10][11]

  • Apparatus Setup: A rapid equilibrium dialysis (RED) device is used, which consists of two chambers separated by a semipermeable membrane with a molecular weight cutoff that retains proteins but allows the free compound to pass through.[10][12]

  • Sample Preparation: Plasma containing the test compound is added to one chamber, and a buffer solution is added to the other chamber.[10][11]

  • Incubation: The device is sealed and incubated at 37°C with gentle shaking to allow the unbound compound to reach equilibrium between the two chambers.[10][12]

  • Sample Analysis: After incubation, aliquots are taken from both the plasma and buffer chambers. The concentrations of the compound in each chamber are determined by LC-MS/MS.[12]

  • Calculation: The percentage of plasma protein binding is calculated based on the difference in compound concentration between the plasma and buffer chambers at equilibrium.[11]

Cytochrome P450 Inhibition Assay

This assay evaluates the potential of a compound to inhibit the activity of major CYP450 isoforms, which is a common cause of drug-drug interactions.[13][14]

  • Incubation: The test compound is incubated with human liver microsomes and a specific probe substrate for each CYP450 isoform being tested (e.g., phenacetin (B1679774) for CYP1A2, diclofenac (B195802) for CYP2C9).[15] The reaction is initiated by adding NADPH.

  • Inhibitor Concentrations: The assay is typically performed with a range of concentrations of the test compound to determine the IC₅₀ value (the concentration that causes 50% inhibition of the enzyme activity).[15]

  • Metabolite Quantification: The formation of the specific metabolite of the probe substrate is measured by LC-MS/MS.[13]

  • IC₅₀ Determination: The rate of metabolite formation in the presence of the test compound is compared to a control incubation without the inhibitor. The IC₅₀ value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.[14]

Visualizing Experimental Workflows and Pathways

Graphical representations of experimental workflows and metabolic pathways can aid in understanding the complex processes involved in ADME profiling.

ADME_Screening_Workflow cluster_0 Tier 1: High-Throughput Screening cluster_1 Tier 2: Lead Optimization cluster_2 Tier 3: Candidate Selection Solubility Kinetic Solubility PAMPA PAMPA Solubility->PAMPA Microsomal_Stability Liver Microsomal Stability PAMPA->Microsomal_Stability Caco2 Caco-2 Permeability (A-B, B-A) Microsomal_Stability->Caco2 Promising Candidates Hepatocyte_Stability Hepatocyte Stability Caco2->Hepatocyte_Stability PPB Plasma Protein Binding Hepatocyte_Stability->PPB CYP_Inhibition CYP450 Inhibition (5 Isoforms) PPB->CYP_Inhibition Metabolite_ID Metabolite Identification CYP_Inhibition->Metabolite_ID Optimized Leads Transporter_Interaction Transporter Interaction Studies Metabolite_ID->Transporter_Interaction

Caption: A tiered approach to in vitro ADME screening for drug discovery projects.

CYP450_Metabolism cluster_CYP Cytochrome P450 Enzymes Compound This compound Compound (Lipophilic) PhaseI Phase I Metabolism (Oxidation, Reduction, Hydrolysis) Compound->PhaseI Entry into Hepatocyte CYP3A4 CYP3A4 PhaseI->CYP3A4 CYP2C9 CYP2C9 PhaseI->CYP2C9 CYP2D6 CYP2D6 PhaseI->CYP2D6 Other_CYPs Other CYPs PhaseI->Other_CYPs PhaseII Phase II Metabolism (Conjugation) Excretion Excretion (Urine, Feces) PhaseII->Excretion Glucuronidation, Sulfation, etc. Metabolite More Polar Metabolite Metabolite->PhaseII CYP3A4->Metabolite Functionalization CYP2C9->Metabolite Functionalization CYP2D6->Metabolite Functionalization Other_CYPs->Metabolite Functionalization

References

A Comparative Guide to the Efficacy of 5-Substituted Barbiturates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of various 5-substituted barbiturates, a class of drugs historically significant for their sedative-hypnotic and anticonvulsant properties. While their clinical use has largely been superseded by benzodiazepines due to a narrower therapeutic index, the study of barbiturates continues to offer valuable insights into neuropharmacology and drug design.[1][2] This document summarizes key performance indicators, details experimental methodologies, and illustrates the fundamental mechanism of action to aid in research and development.

The pharmacological effects of barbiturates are primarily determined by the nature of the substituents at the C-5 position of the barbituric acid core structure.[3] These modifications significantly influence the drug's lipophilicity, which in turn affects its hypnotic potency, duration of action, and metabolic profile.

Quantitative Comparison of Efficacy

The following table summarizes the hypnotic potency (ED50), acute toxicity (LD50), and calculated therapeutic index for several common 5-substituted barbiturates, based on data from studies in mice. A higher therapeutic index indicates a wider margin of safety between the effective and lethal doses.

Barbiturate (B1230296)5-SubstituentsHypnotic Potency (ED50) in Mice (mg/kg, i.p.)Acute Toxicity (LD50) in Mice (mg/kg, i.p.)Therapeutic Index (LD50/ED50)Duration of Action
BarbitalDiethyl~300~600~2.0Long
PhenobarbitalEthyl, Phenyl~1002802.8Long[4]
AmobarbitalEthyl, Isopentyl~802553.2Intermediate[4]
PentobarbitalEthyl, 1-Methylbutyl65[5]1241.9Short[4]
SecobarbitalAllyl, 1-Methylbutyl50[5]1172.3Short[4]
HexobarbitalMethyl, 1-Cyclohexen-1-yl120[5]2602.2Short

Note: Data is compiled from multiple sources and should be interpreted with caution as experimental conditions may have varied.

Structure-Activity Relationship and Efficacy

The efficacy of 5-substituted barbiturates is governed by several key structural features:

  • Lipid Solubility: Increasing the lipid solubility of the substituents at the C-5 position generally leads to a faster onset of action and a shorter duration of action. This is because highly lipophilic drugs can more readily cross the blood-brain barrier to exert their effects and are also more rapidly metabolized by the liver.

  • Total Number of Carbon Atoms at C-5: Optimal hypnotic activity is typically observed when the total number of carbon atoms in the two C-5 side chains is between six and ten.

  • Branching of C-5 Side Chains: Branched side chains tend to increase lipid solubility and hypnotic potency while decreasing the duration of action compared to their straight-chain isomers.

  • Alicyclic or Aromatic Substituents at C-5: The presence of alicyclic or aromatic rings at the C-5 position generally enhances hypnotic potency compared to aliphatic substituents with the same number of carbon atoms.

Mechanism of Action: GABA-A Receptor Modulation

Barbiturates exert their central nervous system depressant effects primarily by modulating the function of the GABA-A receptor, the major inhibitory neurotransmitter receptor in the brain.

GABA_A_Receptor_Mechanism cluster_receptor GABA-A Receptor-Chloride Channel Complex GABA_R GABA-A Receptor Cl_Channel Chloride (Cl-) Channel GABA_R->Cl_Channel Conformational Change Hyperpolarization Neuronal Hyperpolarization Cl_Channel->Hyperpolarization Increased Cl- influx Barbiturates 5-Substituted Barbiturates Barbiturates->GABA_R Binds to allosteric site GABA GABA GABA->GABA_R Binds to orthosteric site CNS_Depression CNS Depression (Sedation, Hypnosis) Hyperpolarization->CNS_Depression Leads to

Caption: Mechanism of action of 5-substituted barbiturates on the GABA-A receptor.

Barbiturates bind to a distinct allosteric site on the GABA-A receptor, different from the binding site of the endogenous ligand GABA.[4] This binding potentiates the effect of GABA by increasing the duration of the chloride channel opening, leading to an enhanced influx of chloride ions into the neuron. The resulting hyperpolarization of the neuronal membrane makes it more difficult for the neuron to fire an action potential, thus producing the characteristic sedative and hypnotic effects of these drugs. At higher concentrations, barbiturates can directly activate the chloride channel, even in the absence of GABA, which contributes to their lower therapeutic index compared to benzodiazepines.[1]

Experimental Protocols

Determination of Hypnotic Potency (ED50) and Acute Toxicity (LD50) in Mice

This protocol is a generalized procedure for assessing the hypnotic efficacy and acute toxicity of 5-substituted barbiturates.

Experimental_Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Data Analysis Animal_Prep Animal Preparation (Male Swiss mice, 20-25g, acclimatized) Dosing Administration of graded doses (i.p.) to different groups of mice (n=8-10 per group) Animal_Prep->Dosing Drug_Prep Drug Preparation (Dissolved in saline or other suitable vehicle) Drug_Prep->Dosing Observation_ED50 Observation for Loss of Righting Reflex (LRR) (Considered hypnotic effect) Dosing->Observation_ED50 Observation_LD50 Observation for Mortality (Over a 24-hour period) Dosing->Observation_LD50 Probit_ED50 Probit Analysis to determine ED50 Observation_ED50->Probit_ED50 Probit_LD50 Probit Analysis to determine LD50 Observation_LD50->Probit_LD50 TI_Calc Calculation of Therapeutic Index (TI = LD50 / ED50) Probit_ED50->TI_Calc Probit_LD50->TI_Calc

Caption: General workflow for determining ED50 and LD50 of barbiturates in mice.

Methodology:

  • Animal Selection and Acclimatization: Male Swiss mice, weighing between 20-25 grams, are typically used. The animals are housed in a controlled environment with a 12-hour light/dark cycle and have free access to food and water. They are allowed to acclimatize for at least one week before the experiment.

  • Drug Preparation and Administration: The barbiturate is dissolved in a suitable vehicle, such as physiological saline. A range of doses is prepared to establish a dose-response curve. The drug is administered via intraperitoneal (i.p.) injection.

  • Determination of Hypnotic Potency (ED50):

    • Different groups of mice (typically 8-10 animals per group) are administered a specific dose of the barbiturate.

    • Each mouse is then observed for the loss of its righting reflex. The righting reflex is considered lost if the animal, when placed on its back, is unable to right itself within 30 seconds.

    • The number of animals in each group that lose their righting reflex is recorded.

    • The ED50, the dose at which 50% of the animals exhibit the hypnotic effect, is then calculated using a statistical method such as probit analysis.

  • Determination of Acute Toxicity (LD50):

    • Similar to the ED50 determination, different groups of mice are administered a range of doses of the barbiturate.

    • The animals are then observed for mortality over a 24-hour period.

    • The LD50, the dose that is lethal to 50% of the animals, is calculated using probit analysis.

  • Calculation of Therapeutic Index: The therapeutic index is calculated as the ratio of the LD50 to the ED50.

Measurement of Barbiturate-Induced Sleeping Time in Mice

This experiment provides a measure of the duration of action of different barbiturates.

Methodology:

  • Animal and Drug Preparation: As described in the previous protocol.

  • Administration and Observation:

    • A standardized, effective dose of the barbiturate is administered to a group of mice.

    • The time from the loss of the righting reflex (onset of sleep) to the spontaneous recovery of the righting reflex (awakening) is recorded for each animal. This duration is defined as the sleeping time.

  • Data Analysis: The mean sleeping time for each barbiturate is calculated and compared. Longer sleeping times are indicative of a longer duration of action.

References

Validating Molecular Docking Predictions for Trione Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of computational and experimental methods for validating molecular docking predictions of trione compounds. By presenting experimental data, detailed protocols, and comparative performance metrics, this document aims to equip researchers with the necessary information to critically evaluate and confirm in silico findings.

Molecular docking is a pivotal computational tool in drug discovery for predicting the binding orientation and affinity of small molecules to a target receptor. However, the reliability of these predictions is paramount and necessitates rigorous experimental validation. This guide focuses on the validation of docking studies involving this compound compounds, a class of molecules with significant interest in medicinal chemistry and agrochemical research, notably as inhibitors of 4-hydroxyphenylpyruvate dioxygenase (HPPD).

Computational Validation Metrics

A primary step in validating a docking protocol is to assess its ability to reproduce the known binding mode of a ligand and to distinguish known active compounds from inactive ones. Key metrics for this computational validation include:

  • Root Mean Square Deviation (RMSD): This metric quantifies the average distance between the atoms of a docked ligand pose and a reference crystal structure pose. A lower RMSD value indicates a more accurate prediction of the binding mode. Generally, an RMSD value of less than 2.0 Å is considered a successful prediction[1][2].

  • Enrichment Factor (EF): Used in virtual screening, the EF measures how well a docking protocol can identify known active compounds within a large library of decoys (assumed inactive molecules). A higher EF indicates a better ability to distinguish true binders from non-binders[3].

  • Receiver Operating Characteristic (ROC) curves: This is a graphical plot that illustrates the diagnostic ability of a binary classifier system as its discrimination threshold is varied. In docking, it helps to evaluate the trade-off between the true positive rate and the false positive rate.

Comparative Performance of Docking Software

The choice of docking software can significantly influence the outcome of a virtual screening campaign. While direct comparative studies for this compound compounds are limited, broader studies provide insights into the performance of commonly used docking programs.

Docking SoftwareKey FeaturesGeneral Performance InsightsCitation(s)
AutoDock Vina Open-source, widely used, with a good balance of speed and accuracy. Employs a Lamarckian genetic algorithm.Comparable overall performance to AutoDock in discriminating ligands from decoys. Tends to perform better for polar and charged binding pockets.[4][5]
AutoDock One of the original and most cited docking programs. Uses a genetic algorithm for conformational searching.Better at discriminating ligands in more hydrophobic and poorly charged pockets.[4]
GOLD (Genetic Optimisation for Ligand Docking) A genetic algorithm-based program known for its flexibility and accuracy.Often considered a high-performing program in comparative studies.[6][7]
Glide A commercial docking program from Schrödinger known for its accuracy and speed.Frequently used in virtual screening campaigns with validated success in reproducing experimental binding modes.[8][9]
DOCK One of the pioneering docking programs, continuously developed with various scoring functions.Performance can be highly dependent on the specific version and scoring function used.[7]

Note: The performance of any docking program is highly target-dependent. It is crucial to perform validation studies for the specific target of interest before embarking on a large-scale virtual screening[1].

Experimental Validation of Docking Predictions

Experimental validation is the gold standard for confirming computational predictions. Several biophysical and biochemical techniques can be employed to measure the binding affinity and determine the binding mode of this compound compounds.

These assays provide quantitative data on the strength of the interaction between a ligand and its target protein, typically reported as the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50).

Assay TechniquePrincipleTypical Data OutputCitation(s)
Isothermal Titration Calorimetry (ITC) Measures the heat change upon binding of a ligand to a protein, providing a complete thermodynamic profile of the interaction.Kd, stoichiometry (n), enthalpy (ΔH), and entropy (ΔS)[10][11][12]
Fluorescence Polarization (FP) Measures the change in the polarization of fluorescent light emitted by a labeled ligand upon binding to a larger protein.Kd or IC50[13][14][15]
Surface Plasmon Resonance (SPR) Detects changes in the refractive index at the surface of a sensor chip as a ligand in solution binds to an immobilized protein.Kd, association rate constant (kon), and dissociation rate constant (koff)[16][17][18]
Enzyme Inhibition Assays For enzyme targets like HPPD, this assay measures the ability of a compound to inhibit the enzyme's catalytic activity.IC50[19][20]

Determining the three-dimensional structure of a protein-ligand complex provides the most direct and detailed validation of a docking prediction.

TechniquePrincipleData OutputCitation(s)
X-ray Crystallography X-rays are diffracted by a crystal of the protein-ligand complex, and the resulting diffraction pattern is used to calculate a 3D electron density map, from which the atomic structure is determined.High-resolution 3D structure of the protein-ligand complex.[21][22][23]

Experimental Protocols

This protocol is adapted for the screening of this compound-based HPPD inhibitors.

  • Reagents and Materials:

    • Recombinant HPPD enzyme.

    • Substrate: 4-hydroxyphenylpyruvate (HPP).

    • Assay buffer (e.g., phosphate (B84403) buffer with appropriate pH and additives).

    • Test this compound compounds dissolved in a suitable solvent (e.g., DMSO).

    • 96-well microplate.

    • Microplate reader.

  • Procedure:

    • Prepare serial dilutions of the this compound compounds in the assay buffer.

    • In a 96-well plate, add the HPPD enzyme to each well.

    • Add the diluted this compound compounds to the respective wells and incubate for a pre-determined time to allow for binding.

    • Initiate the enzymatic reaction by adding the HPP substrate to all wells.

    • The reaction often leads to the formation of a colored product (e.g., a melanin-like pigment from tyrosine catabolism) which can be monitored spectrophotometrically at a specific wavelength (e.g., 405 nm)[19][20].

    • Measure the absorbance at different time points or at a fixed endpoint.

    • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

  • Instrumentation and Sample Preparation:

    • An ITC instrument (e.g., Malvern MicroCal).

    • Purified target protein and this compound compound, both in the same, precisely matched buffer to minimize heats of dilution.

    • The protein is placed in the sample cell, and the ligand is loaded into the injection syringe[10][24].

  • Experimental Setup:

    • The concentration of the ligand in the syringe should be 10-20 times the concentration of the protein in the cell[24].

    • Typical starting concentrations are 10 µM protein and 100 µM ligand[24].

  • Titration and Data Analysis:

    • A series of small injections of the ligand into the protein solution is performed.

    • The heat released or absorbed during each injection is measured.

    • The resulting data is a plot of heat change per injection versus the molar ratio of ligand to protein.

    • This binding isotherm is then fitted to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH)[11][12].

  • Protein and Ligand Preparation:

    • Highly pure and concentrated protein solution.

    • This compound compound dissolved in a suitable solvent.

  • Co-crystallization:

    • The protein and the this compound compound are mixed together to form a complex before crystallization trials.

    • For potent binders, a slight molar excess of the ligand is often used. For weaker binders, a higher excess (e.g., 10-fold) may be necessary, solubility permitting[23][25].

    • The protein-ligand complex solution is then used in crystallization screening experiments (e.g., sitting drop or hanging drop vapor diffusion) to find conditions that produce well-diffracting crystals[21].

  • Data Collection and Structure Determination:

    • Crystals are cryo-protected and exposed to a high-intensity X-ray beam.

    • The diffraction data is collected and processed to generate an electron density map.

    • The atomic model of the protein-ligand complex is built into the electron density map and refined to yield the final 3D structure[22][23].

Visualizing the Validation Workflow

The following diagrams illustrate the logical flow of validating molecular docking predictions.

ValidationWorkflow cluster_computational Computational Validation cluster_experimental Experimental Validation Docking Molecular Docking of this compound Compounds Redocking Re-docking of Co-crystallized Ligand Docking->Redocking VirtualScreening Virtual Screening with Decoys Docking->VirtualScreening RMSD_calc RMSD Calculation (< 2Å) Redocking->RMSD_calc EF_calc Enrichment Factor Calculation VirtualScreening->EF_calc BindingAssays Binding Affinity Assays (ITC, FP, SPR, Inhibition) RMSD_calc->BindingAssays Proceed if Validated EF_calc->BindingAssays Kd_IC50 Determine Kd / IC50 BindingAssays->Kd_IC50 Crystallography X-ray Crystallography StructureDet Determine 3D Structure Crystallography->StructureDet Kd_IC50->StructureDet Informs ExperimentalValidationDetail cluster_binding Binding Affinity Measurement cluster_structure Structural Determination ITC Isothermal Titration Calorimetry ValidatedBinding Validated Binding Affinity (Kd, IC50) ITC->ValidatedBinding FP Fluorescence Polarization FP->ValidatedBinding SPR Surface Plasmon Resonance SPR->ValidatedBinding EnzymeAssay Enzyme Inhibition Assay EnzymeAssay->ValidatedBinding Xray X-ray Crystallography ValidatedStructure Validated 3D Structure (Binding Mode) Xray->ValidatedStructure DockingPrediction Docking Prediction (Hypothesized Binding) DockingPrediction->ITC Test DockingPrediction->FP Test DockingPrediction->SPR Test DockingPrediction->EnzymeAssay Test DockingPrediction->Xray Test ValidatedBinding->ValidatedStructure Corroborates

References

A Head-to-Head Comparison of Trione Synthesis Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Vicinal tricarbonyl compounds (VTCs), or triones, are highly reactive molecules that serve as versatile building blocks in organic synthesis.[1] Their unique chemical properties, stemming from the three contiguous carbonyl groups, make them valuable precursors for the synthesis of complex natural products and pharmaceutically active compounds.[2] This guide provides a comparative overview of common methods for synthesizing 1,2,3-triones, focusing on experimental data and detailed protocols to aid in the selection of the most suitable method for a given application.

Comparison of Key Synthesis Methods for 1,2,3-Triones

The synthesis of 1,2,3-triones is most commonly achieved through the oxidation of 1,3-dicarbonyl compounds or the oxidative cleavage of alkynes. The choice of method often depends on the desired substrate scope, reaction conditions, and overall yield.

MethodStarting MaterialOxidizing AgentTypical SolventsYield (%)Key AdvantagesKey Disadvantages
Selenium Dioxide Oxidation (Riley Oxidation) 1,3-DiketonesSelenium Dioxide (SeO₂)Dioxane, Acetic Acid, THF/H₂O50-95%High yields for specific substrates, well-established method.[3]Toxicity of selenium reagents, potential for over-oxidation.[4]
Ozonolysis Internal AlkynesOzone (O₃)Methanol, DichloromethaneVariesDirect conversion of alkynes to dicarbonyls, which can be further oxidized.Requires specialized equipment (ozone generator), potential for complex product mixtures.[5][6]
Gold-Catalyzed Oxidation Internal Alkynes2,6-Dichloropyridine N-oxideDichloromethaneGood to ExcellentMild reaction conditions, broad substrate scope including α,β-diketoesters and 1,2,3-triketones.Cost of gold catalyst.

Detailed Experimental Protocols

Selenium Dioxide Oxidation of a 1,3-Diketone (Riley Oxidation)

This protocol describes the synthesis of a 1,2,3-trione from a 1,3-diketone using selenium dioxide.[7]

Materials:

Procedure:

  • To a solution of the ketone (85.3 µmol, 1.0 eq) in 1,4-dioxane (9 mL) in a pressure tube, add selenium dioxide (20.0 eq) in one portion at 23 °C.

  • Stir the resulting suspension vigorously and heat to 100 °C.

  • After 7 hours, cease heating and dilute the reaction mixture with diethyl ether.

  • Filter the suspension through a short pad of Celite, washing with diethyl ether.

  • Concentrate the filtrate.

  • Purify the residue by flash column chromatography on silica (B1680970) gel to yield the desired 1,2,3-trione.

Ozonolysis of an Internal Alkyne

This protocol outlines the general procedure for the oxidative cleavage of an internal alkyne to form a dicarbonyl compound, a precursor to 1,2,3-triones.[5][6][8]

Materials:

  • Internal Alkyne

  • Methanol or Dichloromethane

  • Ozone (O₃)

  • Reductive workup agent (e.g., Zinc dust, Dimethyl sulfide) or Oxidative workup agent (e.g., Hydrogen peroxide)

Procedure:

  • Dissolve the internal alkyne in a suitable solvent (methanol or dichloromethane) and cool the solution to -78 °C.

  • Bubble ozone gas through the solution. The reaction is typically monitored for a color change (e.g., the appearance of a blue color from unreacted ozone) to indicate completion.[5]

  • Once the reaction is complete, purge the solution with an inert gas (e.g., nitrogen or argon) to remove excess ozone.

  • Workup:

    • Reductive Workup: To obtain dicarbonyl compounds, treat the intermediate ozonide with a reducing agent like zinc dust or dimethyl sulfide.

    • Oxidative Workup: To obtain carboxylic acids, treat the ozonide with an oxidizing agent like hydrogen peroxide.[8]

  • Isolate and purify the desired product using standard techniques such as extraction and chromatography.

Reaction Workflows and Mechanisms

Experimental Workflow for Riley Oxidation

The following diagram illustrates the general laboratory workflow for the synthesis of a 1,2,3-trione via the Riley Oxidation.

Riley_Oxidation_Workflow start Start: 1,3-Diketone in 1,4-Dioxane reagents Add Selenium Dioxide (SeO₂) start->reagents 1 reaction Heat at 100 °C (7 hours) reagents->reaction 2 quench Dilute with Diethyl Ether reaction->quench 3 filtration Filter through Celite quench->filtration 4 concentration Concentrate Filtrate filtration->concentration 5 purification Flash Column Chromatography concentration->purification 6 product Product: 1,2,3-Trione purification->product 7

A typical experimental workflow for the Riley Oxidation.
Mechanism of the Riley Oxidation

The oxidation of a methylene (B1212753) group adjacent to a carbonyl to form a 1,2-dicarbonyl compound proceeds through a well-studied mechanism.[7][9][10]

Riley_Oxidation_Mechanism cluster_mechanism Riley Oxidation Mechanism Enol Enol Tautomer SeO2 Selenium Dioxide (SeO₂) Enol->SeO2 Nucleophilic attack Intermediate1 Initial Adduct SeO2->Intermediate1 Intermediate2 After H₂O loss Intermediate1->Intermediate2 - H₂O Intermediate3 Hydrated Intermediate Intermediate2->Intermediate3 + H₂O Product 1,2-Dicarbonyl Product Intermediate3->Product - Se - H₂O Se Amorphous Selenium Intermediate3->Se

Mechanism of the selenium dioxide oxidation of a ketone.

Conclusion

The synthesis of 1,2,3-triones can be accomplished through several effective methods, with the Riley Oxidation using selenium dioxide being a prominent and high-yielding approach for the oxidation of 1,3-diketones. While the toxicity of selenium reagents is a concern, the reaction's reliability makes it a valuable tool.[4] Gold-catalyzed oxidation of alkynes offers a milder alternative with a broad substrate scope, though catalyst cost may be a factor. Ozonolysis provides a direct route from alkynes but requires specialized equipment. The choice of the optimal synthesis method will ultimately be guided by the specific requirements of the target molecule, available resources, and desired scale of the reaction.

References

Assessing the Target Specificity of New Pyrimidine-2,4,6-triones: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine-2,4,6-trione scaffold, a derivative of barbituric acid, has emerged as a versatile pharmacophore in modern drug discovery. Compounds incorporating this moiety have demonstrated a wide range of biological activities, including inhibition of matrix metalloproteinases (MMPs), anti-diabetic effects, and neuroprotective properties in models of amyotrophic lateral sclerosis (ALS).[1][2][3][4][5] Given their therapeutic potential, a rigorous assessment of their target specificity is paramount to advancing these compounds from promising hits to clinical candidates.

This guide provides a comparative framework for evaluating the target specificity of novel pyrimidine-2,4,6-trione derivatives. We detail key experimental protocols, present data in a comparative format, and illustrate relevant biological and experimental workflows to aid in the objective assessment of on-target potency and off-target effects.

Comparative Analysis of Target Engagement

A critical step in drug development is to quantify the interaction of a compound with its intended target and to understand its broader interaction profile across the proteome. Here, we compare hypothetical pyrimidine-2,4,6-trione derivatives, "PYT-A" and "PYT-B," against a known, less specific alternative, "Compound-X," targeting Matrix Metalloproteinase-2 (MMP-2).

Table 1: In Vitro Target Potency and Selectivity

CompoundTargetIC50 (nM)Off-Target 1 (MMP-1) IC50 (nM)Off-Target 2 (MMP-3) IC50 (nM)Selectivity Fold (MMP-1/MMP-2)
PYT-A MMP-2151,5002,500100
PYT-B MMP-2505,0008,000100
Compound-X MMP-2251001504

Note: Data is hypothetical and for illustrative purposes.

Table 2: Cellular Target Engagement

CompoundTargetCell LineCETSA ΔTm (°C)NanoBRET Target Occupancy (EC50, nM)
PYT-A MMP-2HT-1080+4.285
PYT-B MMP-2HT-1080+3.1250
Compound-X MMP-2HT-1080+1.5150

Note: Data is hypothetical and for illustrative purposes. CETSA (Cellular Thermal Shift Assay) measures the change in melting temperature of the target protein upon compound binding, indicating engagement.[6][7][8][9] NanoBRET is a proximity-based assay to quantify compound binding to a target protein in living cells.

Experimental Protocols

Detailed and reproducible experimental design is the foundation of a robust target specificity assessment. Below are protocols for key methodologies.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for verifying target engagement in a cellular context by measuring the thermal stabilization of a protein upon ligand binding.[6][7][9]

Objective: To determine if a pyrimidine-2,4,6-trione derivative binds to and stabilizes its intended target protein in intact cells.

Methodology:

  • Cell Culture and Treatment: Plate cells of interest (e.g., a relevant cancer cell line) and culture overnight. Treat cells with various concentrations of the test compound or vehicle (DMSO) for a specified duration (e.g., 1-3 hours) in a humidified incubator.[8]

  • Heat Challenge: After treatment, wash the cells to remove unbound compound. Resuspend the cells in a buffer and aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for a set time (e.g., 3 minutes) using a thermal cycler, followed by a cooling step at room temperature for 3 minutes.[7]

  • Cell Lysis and Protein Fractionation: Lyse the cells to release their contents. This can be achieved through freeze-thaw cycles or the use of lysis buffers. Separate the soluble protein fraction (containing stabilized, non-aggregated protein) from the precipitated, denatured protein by centrifugation.[6]

  • Protein Quantification: Carefully collect the supernatant containing the soluble proteins. Determine the amount of the target protein remaining in the soluble fraction using a specific detection method, such as Western Blotting or an immunoassay like ELISA.[6][7]

  • Data Analysis: Quantify the band intensities from the Western Blot. For each treatment group, normalize the intensity at each temperature to the intensity at the lowest temperature. Plot the normalized intensities against temperature to generate melting curves. A shift in the melting curve to a higher temperature in the compound-treated sample compared to the vehicle control indicates target stabilization and therefore, engagement.[6] Isothermal dose-response curves can be generated by heating all samples at a single temperature (e.g., one that results in 50-70% denaturation in the vehicle group) across a range of compound concentrations to determine the EC50 of target engagement.[6][7]

Affinity Chromatography for Target Identification

Affinity chromatography is a powerful technique to identify the cellular targets of a bioactive small molecule by using the molecule as "bait" to "fish" for its binding partners in a cell lysate.[10][11]

Objective: To identify the specific protein targets of a novel pyrimidine-2,4,6-trione derivative from a complex biological sample.

Methodology:

  • Probe Synthesis and Immobilization: Synthesize an analog of the pyrimidine-2,4,6-trione with a linker arm that can be covalently attached to a solid support, such as agarose (B213101) or magnetic beads. This creates the "affinity matrix."

  • Cell Lysate Preparation: Prepare a protein lysate from cells or tissues of interest. The lysate contains the entire complement of proteins, one or more of which may be the target of the compound.

  • Affinity Purification: Incubate the cell lysate with the affinity matrix. Proteins that specifically bind to the immobilized compound will be captured on the beads, while non-binding proteins will remain in the lysate.

  • Washing: Perform a series of wash steps with buffer to remove non-specifically bound proteins from the beads. This step is crucial for reducing background noise and identifying true interactors.

  • Elution: Elute the specifically bound proteins from the affinity matrix. This is often done by changing the pH, increasing the salt concentration, or using a solution containing the free (non-immobilized) compound to compete for binding.

  • Target Identification: Identify the eluted proteins using techniques such as gel electrophoresis followed by mass spectrometry (MS/MS) for protein identification.[12]

In Vitro Kinase Inhibition Assay

For pyrimidine-2,4,6-triones that target kinases, in vitro assays are essential for determining potency (IC50) and selectivity.

Objective: To measure the concentration-dependent inhibition of a specific kinase by a pyrimidine-2,4,6-trione derivative.

Methodology:

  • Reagent Preparation: Prepare a kinase buffer and dilute the target kinase and its specific substrate to their final concentrations. Prepare serial dilutions of the test compound.

  • Reaction Initiation: In a multi-well plate, add the kinase, substrate, and test compound. Initiate the enzymatic reaction by adding ATP.[13]

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration to allow for substrate phosphorylation.[13]

  • Reaction Termination: Stop the reaction, typically by adding a solution containing EDTA, which chelates the Mg2+ required for kinase activity.[14]

  • Detection: Quantify the amount of phosphorylated substrate. Various detection methods can be used, including:

    • Radiometric Assays: Measure the incorporation of radiolabeled phosphate (B84403) ([³²P] or [³³P]) from ATP into the substrate.[15]

    • Fluorescence/Luminescence-Based Assays: Use antibodies that specifically recognize the phosphorylated substrate, coupled with a fluorescent or luminescent reporter. HTRF™ (Homogeneous Time-Resolved Fluorescence) is one such technology.[14]

  • Data Analysis: Calculate the percentage of kinase activity inhibition for each compound concentration relative to a no-inhibitor control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[13]

Visualizing Workflows and Pathways

Understanding the experimental logic and the biological context of the target is crucial. Graphviz diagrams are provided below to illustrate these relationships.

G Experimental Workflow for Target Specificity Assessment cluster_0 Initial Screening cluster_1 Cellular Engagement cluster_2 Proteome-Wide Selectivity cluster_3 Functional Consequences A Primary Assay (e.g., Enzyme Inhibition) B Identify 'Hits' (Active PYTs) A->B C Cellular Thermal Shift Assay (CETSA) B->C D NanoBRET / In-Cell ELISA B->D E Confirm Target Binding in Cells C->E D->E F Affinity Chromatography-MS E->F G Kinase Panel Screening E->G H Identify On- and Off-Targets F->H G->H I Phenotypic Assays H->I J Downstream Signaling Analysis H->J K Validate Mechanism of Action I->K J->K

Caption: Workflow for assessing the target specificity of new compounds.

G Simplified MMP Signaling Pathway in Cancer GF Growth Factors (e.g., EGF, FGF) Receptor Tyrosine Kinase Receptor GF->Receptor binds Ras Ras/Raf/MAPK Pathway Receptor->Ras activates AP1 AP-1 (Transcription Factor) Ras->AP1 activates MMP_Gene MMP Gene Transcription AP1->MMP_Gene induces ProMMP Pro-MMP (Inactive) MMP_Gene->ProMMP translates to ActiveMMP Active MMP (e.g., MMP-2) ProMMP->ActiveMMP activated by other proteases Degradation ECM Degradation ActiveMMP->Degradation causes ECM Extracellular Matrix (ECM) ECM->Degradation Invasion Tumor Invasion & Metastasis Degradation->Invasion PYT Pyrimidine-2,4,6-trione Inhibitor PYT->ActiveMMP inhibits

References

A Comparative Guide to the Reproducibility of Published Pyrimidine-2,4,6-trione Synthesis Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of commonly cited protocols for the synthesis of pyrimidine-2,4,6-trione, also known as barbituric acid. The aim is to evaluate the reproducibility of these methods based on published experimental data, offering insights into the most efficient and reliable synthetic routes. Pyrimidine-2,4,6-trione is a core scaffold in a vast array of pharmacologically active compounds, making robust and reproducible synthesis protocols of paramount importance in medicinal chemistry and drug development.[1][2]

Comparative Analysis of Synthesis Protocols

The synthesis of pyrimidine-2,4,6-trione is most classically achieved through the condensation of a malonic acid derivative with urea (B33335). Several variations of this method have been published, primarily differing in the choice of condensing agent, solvent, and reaction conditions. This comparison focuses on the most prevalent methods found in the literature.

Data Presentation: Quantitative Comparison of Synthesis Protocols

The following table summarizes the key quantitative parameters for the most frequently described synthesis protocols for pyrimidine-2,4,6-trione.

Protocol Starting Materials Condensing Agent/Catalyst Solvent Reaction Time Reaction Temperature Reported Yield Reference
Protocol 1: Classical Sodium Ethoxide Diethyl malonate, UreaSodium EthoxideAbsolute Ethanol (B145695)7 hours110°C (oil bath)72-78%[3]
Protocol 2: Sodium Methoxide (B1231860) Method Diethyl malonate, UreaSodium MethoxideMethanol (B129727)4-5 hours66-68°CNot explicitly stated for lab scale, industrial consumption data provided[4]
Protocol 3: High-Boiling Point Solvent Dibutyl malonate, UreaSodium Butylate (B1668116)Butanol0.75 hours (30 mins at 100°C, 15 mins at boiling)100°C then boiling87%[5]
Protocol 4: Grimaux Synthesis Malonic acid, UreaPhosphorus OxychlorideNot specifiedNot specifiedNot specifiedNot specified[1]
Protocol 5: Acetic Anhydride (B1165640) Method Malonic acid, UreaAcetic AnhydrideAcetic AcidNot specifiedNot specifiedNot specified[3]

Experimental Protocols

Detailed methodologies for the key synthesis protocols are provided below. These are based on published procedures and are intended to serve as a guide for reproduction in a laboratory setting.

Protocol 1: Classical Synthesis with Sodium Ethoxide in Ethanol [3]

This procedure is an adaptation of the method described by Michael, as reported in Organic Syntheses.

  • Preparation of Sodium Ethoxide: In a 2-liter round-bottomed flask equipped with a reflux condenser and a calcium chloride tube, dissolve 11.5 g (0.5 gram atom) of finely cut sodium in 250 mL of absolute alcohol.

  • Reaction Mixture: To the sodium ethoxide solution, add 80 g (0.5 mole) of diethyl malonate, followed by a solution of 30 g (0.5 mole) of dry urea in 250 mL of hot (70°C) absolute alcohol.

  • Reflux: Shake the mixture well and reflux for 7 hours on an oil bath heated to 110°C. A white solid will separate rapidly.

  • Work-up: After the reaction is complete, add 500 mL of hot (50°C) water and then enough hydrochloric acid (sp. gr. 1.18) to make the solution acidic (approximately 45 mL).

  • Isolation: Filter the resulting clear solution and cool it in an ice bath overnight. Collect the white product on a Büchner funnel, wash with 50 mL of cold water, and dry in an oven at 105–110°C for 3-4 hours. The expected yield is 46–50 g (72–78%).

Protocol 2: Synthesis with Sodium Methoxide in Methanol [4]

This protocol is commonly used in industrial settings.

  • Reaction Setup: In a reaction tank, dissolve urea in methanol and heat to reflux.

  • Addition of Reagents: Add dried diethyl malonate and sodium methoxide to the solution.

  • Reflux: Maintain the reaction at reflux for 4-5 hours at 66-68°C.

  • Solvent Removal: Distill off the methanol.

  • Acidification and Isolation: Cool the residue to 40-50°C and add dilute hydrochloric acid to adjust the pH to 1-2. Cool to room temperature and filter to obtain the crude product.

  • Purification: Wash the crude product with distilled water and then purify by recrystallization from water with activated carbon.

Protocol 3: Synthesis Using a High-Boiling Point Solvent (Butanol) [5]

This method utilizes a higher boiling point alcohol to reduce reaction time.

  • Preparation of Sodium Butylate: Dissolve 46 g of metallic sodium in 1200 cm³ of absolute butanol.

  • Reaction Mixture: Add 120 g of urea and 216 g of malonic acid dibutyl ester to the sodium butylate solution.

  • Heating: Heat the mixture to 100°C for 30 minutes, and then to the boiling point for 15 minutes.

  • Work-up: Add cooling water to dissolve the product and allow the layers to settle. Separate the upper butanol layer.

  • Extraction and Acidification: Wash the butanol layer several times with a small amount of water. Combine the aqueous layer and the washings, acidify with hydrochloric acid, and heat to boiling to remove residual alcohol.

  • Crystallization: Cool the solution to crystallize the barbituric acid. The reported yield is 111 g (87%).

Reproducibility and Discussion

The classical method using sodium ethoxide in ethanol is well-documented and has been independently verified, as indicated by its inclusion in Organic Syntheses.[3] The reported yield of 72-78% is consistently achievable under the specified conditions. The main drawback of this method is the relatively long reaction time of 7 hours.

The use of sodium methoxide in methanol offers a slightly shorter reaction time of 4-5 hours.[4] While a specific laboratory-scale yield is not provided in the searched literature, its use in industrial processes suggests it is a robust and scalable method.

A significant improvement in reaction time is seen with the use of a higher boiling point alcohol like butanol.[5] This protocol reduces the reaction time to under an hour and provides a high reported yield of 87%. The work-up is also facilitated by the low solubility of butanol in water, allowing for easy separation. This method appears to be highly efficient, though the handling of metallic sodium in a larger volume of a higher boiling point solvent requires appropriate safety precautions.

Protocols involving phosphorus oxychloride or acetic anhydride are also mentioned in the literature but lack detailed experimental procedures and reported yields in the provided search results.[1][3] These methods may be less common due to the corrosive and hazardous nature of the reagents.

Mandatory Visualizations

Diagram 1: General Synthesis Workflow for Pyrimidine-2,4,6-trione

G cluster_reactants Starting Materials cluster_process Reaction cluster_conditions Reaction Conditions cluster_workup Work-up & Purification MalonicEster Malonic Acid Derivative (e.g., Diethyl Malonate) Condensation Condensation MalonicEster->Condensation Urea Urea Urea->Condensation Acidification Acidification Condensation->Acidification Intermediate Salt Base Base (e.g., NaOEt) Base->Condensation Solvent Solvent (e.g., Ethanol) Solvent->Condensation Heat Heat Heat->Condensation Isolation Isolation & Purification Acidification->Isolation Product Pyrimidine-2,4,6-trione (Barbituric Acid) Isolation->Product

Caption: General workflow for the synthesis of pyrimidine-2,4,6-trione.

Diagram 2: Logical Comparison of Synthesis Protocols

G cluster_protocols Select a Protocol cluster_evaluation Evaluation Criteria Start Goal: Synthesize Pyrimidine-2,4,6-trione P1 Protocol 1: NaOEt in EtOH Start->P1 P2 Protocol 2: NaOMe in MeOH Start->P2 P3 Protocol 3: NaOBu in BuOH Start->P3 Time Reaction Time P1->Time Yield Yield P1->Yield Safety Safety/Handling P1->Safety P2->Time P2->Yield P2->Safety P3->Time P3->Yield P3->Safety Outcome Decision: Optimal Protocol Time->Outcome Yield->Outcome Safety->Outcome

Caption: Decision matrix for selecting a synthesis protocol.

References

Safety Operating Guide

Proper Disposal of Trione: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, understanding the correct procedures for handling and disposing of chemical reagents is paramount. This guide provides essential safety and logistical information for the proper disposal of substances referred to as "Trione," a name that can apply to several distinct chemical products with different compositions and associated hazards.

It is crucial to identify the specific "this compound" product in use, as the disposal protocols vary significantly depending on its chemical nature. This document outlines the recommended disposal procedures for two distinct commercial products—a ninhydrin (B49086) reagent and a pesticide—and a specific chemical compound, based on available safety data sheets and guidelines.

Immediate Safety and Hazard Assessment

Before initiating any disposal procedures, a thorough risk assessment must be conducted. Always consult the Safety Data Sheet (SDS) specific to the product you are using. The following personal protective equipment (PPE) is generally recommended when handling chemical waste:

PPE CategorySpecificationPurpose
Eye Protection Safety glasses with side shields or chemical splash gogglesTo protect eyes from splashes of chemical solutions.
Hand Protection Nitrile or neoprene glovesTo prevent skin contact with the chemical.
Body Protection A standard laboratory coatTo protect skin and clothing from contamination.[1]

In case of accidental exposure, follow the first aid measures outlined in the product-specific SDS. General guidance includes washing affected skin with soap and water and flushing eyes with copious amounts of water for at least 15 minutes.[1]

Disposal Procedures for Specific "this compound" Products

ArmorTech this compound II (Pesticide)

ArmorTech this compound II is a herbicide, and its disposal is regulated as such. Wastes resulting from its use must be disposed of on-site or at an approved waste disposal facility. Open dumping is strictly prohibited.[2]

Container Disposal (< 5 Gallons):

  • Do not reuse or refill the container. [2]

  • Triple rinse the container (or equivalent) promptly after emptying.[2]

    • Empty the remaining contents into the formulation equipment.[2]

    • Fill the container ¼ full with water and recap.

    • Shake for 10 seconds.

    • Pour the rinsate into the formulation equipment or a mix tank, or store it for later use or disposal.

    • Drain for 10 seconds after the flow begins to drip.

    • Repeat this procedure two more times.

  • Offer the rinsed container for recycling, if available.[2]

  • If recycling is not an option, puncture and dispose of the container in a sanitary landfill, or by incineration or other procedures approved by state and local authorities.[2]

This compound® Ninhydrin Reagent (Laboratory Reagent)

This compound® Ninhydrin Reagent is a laboratory chemical used for amino acid analysis.[3][4] It is classified as a skin and eye irritant.[3] While the specific disposal details from Section 13 of the SDS were not available in the provided information, general procedures for laboratory chemical waste should be followed.

General Disposal Guidance:

  • Collect waste in a designated, properly labeled, and sealed hazardous waste container.[5]

  • Store the waste container in a designated accumulation area, away from sinks and drains to prevent accidental release.[5]

  • Dispose of the waste through your institution's hazardous waste program. Do not pour it down the drain unless explicitly permitted by local regulations and institutional guidelines.

  • Empty containers should be triple rinsed, with the rinsate collected as chemical waste, before being discarded or recycled.[5] The original labels must be completely removed or defaced.[5]

1,3,5-triallyl-1,3,5-triazine-2,4,6(1H,3H,5H)-trione (Chemical Compound)

For the specific chemical compound 1,3,5-triallyl-1,3,5-triazine-2,4,6(1H,3H,5H)-trione, the recommended disposal method is via an industrial combustion plant.[6] This indicates that the substance requires specialized high-temperature incineration for safe disposal.

Disposal Protocol:

  • Segregate and collect the waste material in a suitable, labeled container.

  • Arrange for disposal through a licensed hazardous waste disposal company that operates an industrial combustion facility.

  • Do not attempt to dispose of this chemical through standard laboratory waste streams or via landfill without consulting with environmental health and safety professionals.

Summary of Disposal Procedures

Product/CompoundPrimary Disposal MethodContainer DisposalKey Safety Precautions
ArmorTech this compound II On-site or at an approved waste disposal facility.[2]Triple rinse, then offer for recycling or puncture and dispose of in a sanitary landfill.[2]Wear appropriate PPE, including chemical-resistant gloves, long-sleeved shirt, and long pants.[2]
This compound® Ninhydrin Reagent Through an institutional hazardous waste program.Triple rinse with the rinsate collected as hazardous waste; deface labels before discarding.[5]Causes skin and eye irritation; avoid contact and wear standard laboratory PPE.[3]
1,3,5-triallyl-1,3,5-triazine-2,4,6(1H,3H,5H)-trione Dispose of contents/container to an industrial combustion plant.[6]Follow guidelines from the disposal facility.Use in a well-ventilated area, take precautionary measures against static discharge, and wear appropriate PPE.[6]

General Chemical Waste Disposal Workflow

The following diagram illustrates a generalized workflow for the safe disposal of laboratory chemical waste, applicable to many substances including forms of this compound.

General Laboratory Chemical Waste Disposal Workflow cluster_0 Waste Generation & Segregation cluster_1 Container Management cluster_2 Disposal & Decontamination A Identify Waste Chemical (Consult SDS) B Segregate into Compatible Waste Streams A->B C Use Designated, Labeled, and Sealed Containers B->C D Store in a Secure Accumulation Area C->D E Request Pickup by Hazardous Waste Program D->E F Triple Rinse Empty Containers (Collect Rinsate) E->F For Empty Containers G Deface Labels and Dispose of Clean Container F->G

Caption: A flowchart illustrating the standard procedure for managing and disposing of chemical waste in a laboratory setting.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Trione
Reactant of Route 2
Reactant of Route 2
Trione

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。